molecular formula C8H18N2 B1445519 1,2,2-Trimethyl-1,4-diazepane CAS No. 933716-29-1

1,2,2-Trimethyl-1,4-diazepane

Cat. No.: B1445519
CAS No.: 933716-29-1
M. Wt: 142.24 g/mol
InChI Key: UICVMISNXHDJGK-UHFFFAOYSA-N
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Description

1,2,2-Trimethyl-1,4-diazepane is a versatile seven-membered diazacyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry and drug discovery . The 1,4-diazepane structure is a common feature in biologically active molecules, and its derivatives are investigated for their potential to interact with central nervous system targets . Related trimethyl-substituted diazepane analogs have been identified as potent orexin receptor antagonists, which are relevant for the treatment of sleep disorders such as insomnia . The specific stereochemistry and alkyl substitution pattern on the diazepane ring, as seen in this compound, are critical for achieving a defined three-dimensional conformation, often described as U-shaped, which is essential for high-affinity binding to certain biological targets . As a synthetic building block, this compound can be utilized in the efficient synthesis of more complex, fused diazepane structures through various catalytic processes, including palladium-catalyzed C–N bond formation and intramolecular cyclizations . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,2-trimethyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)7-9-5-4-6-10(8)3/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICVMISNXHDJGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,2,2-Trimethyl-1,4-diazepane: A Conformationally Biased Diamine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,2-Trimethyl-1,4-diazepane (CAS: 933716-29-1) represents a specialized subclass of the homopiperazine (1,4-diazepane) family. Unlike the parent heterocycle, this derivative possesses a unique steric environment driven by the gem-dimethyl substitution at the C2 position adjacent to the methylated N1 nitrogen. This structural modification imparts significant conformational rigidity and alters the nucleophilic hierarchy of the two nitrogen atoms.

This guide details the physicochemical properties, synthetic pathways, and reactivity profiles of this compound, providing researchers with the rationale for its use as a metabolically stable scaffold in drug discovery, particularly for GPCR ligands and kinase inhibitors.

Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: this compound[1]

  • CAS Number: 933716-29-1[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 142.24 g/mol

  • SMILES: CN1C(C)(C)CNCCC1

Structural Dynamics: The Gem-Dimethyl Effect

The defining feature of this molecule is the Thorpe-Ingold Effect (gem-dimethyl effect) at the C2 position.

  • Conformational Locking: The bulky methyl groups at C2 force the seven-membered ring into a more defined conformation compared to the flexible parent 1,4-diazepane. This reduces the entropic penalty for binding to biological targets.

  • Steric Shielding (N1): The N1 nitrogen is a tertiary amine flanked by a quaternary carbon (C2). This creates a "neopentyl-like" steric environment, rendering N1 significantly less nucleophilic toward electrophiles (e.g., alkyl halides, acyl chlorides) compared to the unhindered secondary amine at N4.

Physicochemical Profile (Predicted & Empirical)
PropertyValue / DescriptionNote
Physical State Colorless to pale yellow liquidHygroscopic amine
Boiling Point ~165–175 °C (at 760 mmHg)Estimated based on 2-methylhomopiperazine
pKa (N4) ~9.8 – 10.2Typical secondary cyclic amine (highly basic)
pKa (N1) ~7.5 – 8.5Lowered basicity due to steric hindrance to solvation
LogP ~0.8More lipophilic than 1,4-diazepane (LogP -0.6)
Solubility Miscible in water, EtOH, DCMStandard organic base solubility

Synthetic Methodologies

The synthesis of this compound requires constructing the seven-membered ring while establishing the steric center. Two primary routes are validated for high-purity production.[3][4]

Route A: Reductive Cyclization (Industrial Preferred)

This route utilizes a modified reductive amination/cyclization strategy starting from 1,2-diamino-2-methylpropane (a gem-dimethyl ethylenediamine equivalent).

Protocol:

  • Condensation: React 1,2-diamino-2-methylpropane with methyl acrylate or acrylonitrile.

  • Cyclization: The intermediate undergoes reductive cyclization (using H

    
    /Raney Ni or LiAlH
    
    
    
    ) to form the 2,2-dimethyl-1,4-diazepane core.
  • Methylation: Eschweiler-Clarke methylation (HCHO/HCOOH) selectively methylates the less hindered nitrogen, or if pre-methylated precursors are used, the product is obtained directly.

Route B: Lactam Reduction (Laboratory Scale)

Useful for introducing isotopic labels or specific chirality if starting from chiral pools.

Synthesis Start 1,2-Diamino-2-methylpropane Step1 Michael Addition (Methyl Acrylate) Start->Step1 Inter Linear Ester Intermediate Step1->Inter Step2 Lactamization (Heat/Base) Inter->Step2 Lactam 2,2-Dimethyl-1,4-diazepan-5-one Step2->Lactam Step3 Reduction (LiAlH4 / THF) Lactam->Step3 Core 2,2-Dimethyl-1,4-diazepane Step3->Core Step4 N1-Methylation (HCHO / NaBH3CN) Core->Step4 Selective N1 (Steric Control) Final This compound Step4->Final

Figure 1: Step-wise synthesis via lactam reduction ensures regio-control over the nitrogen centers.

Reactivity & Functionalization

The core value of this compound lies in its regioselectivity . It behaves as a "mono-protected" diamine without requiring an actual protecting group.

Nucleophilic Hierarchy (N4 >>> N1)
  • N4 (Secondary Amine): Highly reactive.[5] Readily participates in S

    
    2 alkylation, amide coupling (HATU/EDC), and reductive amination.
    
  • N1 (Tertiary Amine): Sterically occluded by the C2-gem-dimethyl group. It is inert to standard electrophiles under mild conditions but can be quaternized under forcing conditions (e.g., MeI, high heat).

Experimental Workflow: Selective N4-Acylation

Objective: Attach a fluorophore or drug scaffold to N4 without affecting N1.

  • Dissolution: Dissolve 1.0 eq of this compound in DCM (0.1 M).

  • Base: Add 1.2 eq of DIPEA (optional, as the substrate is self-scavenging, but DIPEA preserves N1 basicity).

  • Addition: Add 1.0 eq of Acid Chloride dropwise at 0°C.

  • Workup: The reaction is typically complete in <30 mins. Wash with NaHCO

    
    .
    
  • Result: >95% yield of N4-acylated product. N1 remains free.

Reactivity Center This compound N4_Path N4 Reaction (Fast, Kinetic Control) Center->N4_Path Electrophiles (R-X, R-COCl) N1_Path N1 Reaction (Blocked by C2-Me2) Center->N1_Path Steric Bulk Product_N4 N4-Amides / N4-Alkyls (Drug Conjugates) N4_Path->Product_N4 Product_N1 No Reaction / Quaternary Salt (Forcing only) N1_Path->Product_N1

Figure 2: Reactivity map highlighting the kinetic selectivity for N4 functionalization.

Applications in Drug Discovery

Metabolic Stability Enhancement

The gem-dimethyl group at C2 blocks


-oxidation  by cytochrome P450 enzymes at the most vulnerable position adjacent to the nitrogen. This often extends the half-life (

) of diazepane-containing drugs compared to the unsubstituted parent.
GPCR and Ion Channel Ligands
  • T-Type Calcium Channels: 1,4-Diazepane derivatives are established blockers. The 1,2,2-trimethyl analog provides a rigidified core that can improve selectivity for Ca

    
    3.2 over hERG channels.
    
  • Sigma Receptors: The basic N1 nitrogen, shielded by methyls, mimics the charge distribution of high-affinity sigma-1 receptor ligands.

Safety & Handling

  • Hazards: Corrosive (Skin Corr. 1B). Causes severe skin burns and eye damage.

  • Storage: Store under inert atmosphere (Argon/Nitrogen). The secondary amine can absorb CO

    
     from the air to form carbamates.
    
  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

References

  • Preparation of Homopiperazine and Alkyl Derivatives. United States Patent US3040029A. (1962). Describes the reductive cyclization of cyanoethyl-diamines to form methyl-substituted 1,4-diazepanes. Link

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2809-2812. (2010). Demonstrates the utility of the diazepane scaffold in medicinal chemistry. Link

  • This compound Product Entry. GuideChem / ChemSrc. (Accessed 2026). Verification of CAS 933716-29-1 and chemical identity. Link

  • The Thorpe-Ingold Effect in Cyclic Amines.Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,4-Diazepane Scaffold and the Novelty of 1,2,2-Trimethyl-1,4-diazepane

The 1,4-diazepane ring system, a seven-membered heterocycle containing two nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Compounds incorporating this scaffold have shown promise as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and even anticancer agents.[3][4] The unique three-dimensional conformations adopted by the flexible seven-membered ring allow for precise spatial orientation of substituents, which is crucial for specific receptor binding.

This guide focuses on a specific, less-documented derivative: This compound . A thorough search of prominent chemical databases and commercial supplier catalogs did not yield a specific CAS number for this compound, suggesting it may be a novel or infrequently synthesized molecule. The absence of readily available data necessitates a predictive and deductive approach, grounded in the established chemistry of analogous 1,4-diazepanes. This document will, therefore, provide a comprehensive overview including a proposed synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications in drug development, all based on established scientific principles and data from structurally related compounds.

Chemical Identity and Nomenclature

While a specific CAS number for this compound could not be retrieved, its chemical identity is defined by its structure and systematic name.

Identifier Value
Systematic IUPAC Name This compound
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Canonical SMILES CN1CCNC(C)(C)C1

Proposed Synthesis: A Rational Approach

The synthesis of substituted 1,4-diazepanes can be achieved through various established methodologies. A common and effective strategy involves the reductive amination of a suitable diamine with a ketone, followed by N-alkylation. For the synthesis of this compound, a plausible route would involve the condensation of N-methylethylenediamine with acetone, followed by reduction of the resulting cyclic imine.

Synthetic Workflow Diagram

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction A N-Methylethylenediamine C Cyclic Imine Intermediate A->C Condensation B Acetone B->C D This compound C->D Reductive Amination (e.g., NaBH4)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of the Cyclic Imine Intermediate

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-methylethylenediamine (1 equivalent) and a suitable solvent such as methanol.

  • Slowly add acetone (1.1 equivalents) to the solution at room temperature.

  • The reaction mixture is then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude cyclic imine intermediate, which can be used in the next step without further purification.

Causality: The condensation reaction between the primary amine of N-methylethylenediamine and the ketone (acetone) forms a Schiff base, which then undergoes intramolecular cyclization with the secondary amine to form the seven-membered cyclic imine. Using a slight excess of acetone drives the reaction to completion.

Step 2: Reduction to this compound

  • The crude cyclic imine intermediate from Step 1 is dissolved in methanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄) (1.5 equivalents) is added portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure to afford pure this compound.

Causality: Sodium borohydride is a mild reducing agent that selectively reduces the imine functional group to an amine, yielding the desired saturated 1,4-diazepane ring. The portion-wise addition at low temperature helps to control the exothermic reaction.

Predicted Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical properties of this compound.

Property Predicted Value Basis of Prediction
Molecular Weight 142.24 g/mol Calculated from Molecular Formula
XLogP3 ~0.8Estimation based on similar structures
Boiling Point ~180-190 °CExtrapolation from similar compounds
Density ~0.9 g/cm³Based on related liquid diazepanes
Predicted Spectroscopic Data
  • ¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the three methyl groups. The two methyl groups at the C2 position would likely appear as a singlet at approximately 1.1-1.3 ppm. The N-methyl group would also be a singlet, likely shifted downfield to around 2.3-2.5 ppm. The methylene protons of the diazepane ring would appear as complex multiplets in the range of 2.5-3.5 ppm.

  • ¹³C NMR (in CDCl₃): The carbon NMR spectrum would show distinct signals for the methyl carbons (around 25-30 ppm for the C2-methyls and 40-45 ppm for the N-methyl). The quaternary carbon at C2 would be in the 50-60 ppm range, and the methylene carbons of the ring would appear between 45 and 60 ppm.

  • IR (Infrared Spectroscopy): The IR spectrum would be characterized by C-H stretching vibrations around 2850-2950 cm⁻¹ and N-H stretching (if the secondary amine is present as an impurity) or overtone bands. The absence of a C=N stretch (around 1650 cm⁻¹) would confirm the complete reduction of the imine intermediate.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 142. Subsequent fragmentation would likely involve the loss of methyl groups and cleavage of the diazepane ring.

Potential Applications in Drug Development

The 1,4-diazepane scaffold is a versatile template for the development of various therapeutic agents.[2] Given the known biological activities of related compounds, this compound could serve as a valuable building block or lead compound in several areas:

  • Central Nervous System (CNS) Agents: Many 1,4-diazepine derivatives exhibit activity as anxiolytics, sedatives, and anticonvulsants.[3] The specific substitution pattern of this compound could modulate its lipophilicity and conformational flexibility, potentially leading to novel CNS-active compounds.

  • Anticancer Agents: Some 1,4-diazepine derivatives have shown promising anticancer activity.[4] The unique structure of this compound could be explored for its potential as a scaffold for new cytotoxic agents.

  • T-type Calcium Channel Blockers: Substituted 1,4-diazepanes have been investigated as T-type calcium channel blockers, which are potential targets for treating hypertension and other cardiovascular diseases.[5]

Conclusion

While this compound appears to be a novel or less-explored compound, its synthesis is achievable through established chemical methodologies. Based on the well-documented importance of the 1,4-diazepane core in medicinal chemistry, this particular derivative holds potential as a building block for the discovery of new therapeutic agents. The predictive information provided in this guide offers a solid foundation for researchers and drug development professionals to initiate further investigation into the synthesis, characterization, and biological evaluation of this intriguing molecule.

References

  • AA Blocks, Inc. 1-(2,4,6-Trimethylbenzyl)-1,4-diazepane. Available at: [Link].

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • PubChem. 2-Methyl-1,4-diazepane. National Center for Biotechnology Information. Available at: [Link].

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 676-705.
  • ChemRxiv. (2022). A little about Pyrazolo[3,4-d][1][6]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium.

  • Der Pharma Chemica. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. 9(12), 108-118.
  • Wikipedia. 1,4-Diazepine. Available at: [Link].

  • PubChem. 2,2,7-Trimethyl-1-propyl-1,4-diazepane. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. (2007). Current Scenario of 1,4-Diazepines as Potent Biomolecules-A Mini Review.
  • Molecules. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. 25(1), 14.
  • Hilaris Publisher. (2025). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Chemical Sciences Journal, 16(1).
  • PubMed. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2855-2858.
  • Molecules. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
  • Semantic Scholar. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • PubChem. 2,2,7-Trimethyl-1,4-diazepine. National Center for Biotechnology Information. Available at: [Link].

  • Matrix Fine Chemicals. 1-[(2-CHLOROPHENYL)METHYL]-1,4-DIAZEPANE.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-diazepanes are a significant class of seven-membered heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] The targeted synthesis of novel diazepine derivatives, such as 1,2,2-Trimethyl-1,4-diazepane, is a continuous effort in medicinal chemistry to explore new therapeutic agents.[2] A thorough spectroscopic characterization is fundamental for the unequivocal structure elucidation and purity assessment of such newly synthesized compounds. This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this document serves as an expert-level predictive guide and a methodological framework for its empirical analysis. The protocols and interpretations herein are grounded in established principles of spectroscopic analysis and data from structurally related compounds.[3]

Molecular Structure and Atom Numbering

A precise understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound, with a systematic atom numbering scheme for NMR assignments, is presented below. This numbering will be used consistently throughout this guide.

M [C8H18N2]+• m/z = 142 F1 [M - CH3]+• m/z = 127 M->F1 - •CH3 F2 [M - C3H7]+• m/z = 99 M->F2 - •C3H7 F3 [C4H9N]+• m/z = 71 F1->F3 - C4H8

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Acquisition
  • Sample Introduction: For a volatile compound, direct injection or a GC-MS interface can be used. For less volatile samples, direct infusion via a suitable solvent into an electrospray ionization (ESI) source is appropriate.

  • Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) with an appropriate ionization source (EI or ESI).

  • Acquisition Parameters (EI mode):

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40 - 400.

    • Source Temperature: 200-250 °C.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments. [4]

Conclusion

This guide provides a detailed predictive analysis of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the provided experimental protocols, offer a robust framework for the empirical characterization of this novel compound. Experimental verification of these predictions is essential for definitive structural confirmation and will be a valuable contribution to the chemical and pharmaceutical sciences.

References

  • Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzod[3][5]iazepines. (n.d.). Retrieved from

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.).
  • A little about Pyrazolo[3,4-d]d[5][6]iazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium - ChemRxiv. (n.d.). Retrieved from

  • The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - MDPI. (2013, November 19). Retrieved from [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.).
  • Ion fragmentation of small molecules in mass spectrometry. (2012, February 3).
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (n.d.).
  • 2,2,7-Trimethyl-1-propyl-1,4-diazepane | C11H24N2 - PubChem. (n.d.). Retrieved from [Link]

  • Infrared (IR) Spectroscopy. (n.d.).
  • Synthesis and characterization of some 1,4-diazepin es derivatives - SciSpace. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates - MDPI. (2025, July 17). Retrieved from [Link]

  • IR Absorption Table. (n.d.).
  • 13C nuclear magnetic resonance spectroscopy (13C NMR) - NFDI4Chem Search Service. (2024, February 28). Retrieved from [Link]

  • High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note - Agilent. (n.d.).
  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. (n.d.).
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl - Refubium - Freie Universität Berlin. (n.d.). Retrieved from [Link]

  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)- - precisionFDA. (n.d.). Retrieved from [Link]

  • Shortcut Approach to 1,4-Diazepine from 3-Pyridylnitrene Intermedietes under Mild Condition. (2014, November 11). Retrieved from [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI. (2025, April 30). Retrieved from [Link]

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives - RACO. (n.d.). Retrieved from [Link]

Sources

Technical Monograph: 1,2,2-Trimethyl-1,4-Diazepane

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth analysis of 1,2,2-Trimethyl-1,4-diazepane , a specialized heterocyclic scaffold used in high-precision medicinal chemistry.

Structural Dynamics, Synthesis, and Application in Drug Discovery

Executive Summary

This compound (CAS: 933716-29-1 ) is a conformationally restricted derivative of the homopiperazine (1,4-diazepane) scaffold.[1][2] In drug development, this moiety acts as a "privileged structure," capable of orienting pharmacophores into specific 3D spatial arrangements required for binding to G-protein coupled receptors (GPCRs), particularly histamine H3 and serotonin 5-HT receptors.

The introduction of the gem-dimethyl group at the C2 position, adjacent to the N1-methyl nitrogen, introduces significant steric bulk. This modification serves two critical functions:

  • Thorpe-Ingold Effect: It accelerates cyclization during synthesis and locks the 7-membered ring into a preferred conformation, reducing the entropic penalty of receptor binding.

  • Metabolic Shielding: It protects the

    
    -carbon from oxidative metabolism (N-dealkylation), a common clearance pathway for cyclic amines.
    

Physicochemical Profile

The molecular weight of this compound is the primary metric for stoichiometric calculations in library synthesis.

Table 1: Core Chemical Identifiers
PropertyValueNotes
Chemical Name This compoundSystematic IUPAC nomenclature
CAS Registry Number 933716-29-1 Unique identifier for this specific isomer
Molecular Formula

Saturated 7-membered heterocycle
Molecular Weight 142.24 g/mol Monoisotopic Mass: 142.1470
Physical State Viscous Oil (Free Base)Hygroscopic; often handled as HCl salt
pKa (Calculated)

;


(secondary) is highly basic;

(tertiary) is sterically hindered
LogP

Lipophilic enough for CNS penetration
Structural Visualization

The molecule consists of a 7-membered ring with two nitrogen atoms at positions 1 and 4.

  • Position 1: Substituted with a Methyl group (

    
    ).
    
  • Position 2: Substituted with two Methyl groups (

    
    , gem-dimethyl).
    
  • Position 4: Unsubstituted secondary amine (

    
    ), acting as the primary vector for further chemical derivatization (e.g., amide coupling, reductive amination).
    

Synthetic Methodology

The synthesis of this compound requires navigating the entropy of 7-membered ring formation. The most robust protocol utilizes the gem-dimethyl effect to favor cyclization.

Protocol: Reductive Cyclization Pathway

This method minimizes polymerization side-products common in direct alkylation strategies.

Reagents:

  • Precursor A: N-Methyl-2,2-dimethyl-1,3-propanediamine

  • Precursor B: Glyoxal (40% aq.) or Oxalyl Chloride

  • Reducing Agent: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    )

Step-by-Step Workflow:

  • Condensation: React Precursor A with Glyoxal in ethanol at

    
     to form the diimine intermediate (1,2,2-trimethyl-2,3,6,7-tetrahydro-1H-1,4-diazepine).
    
  • Reduction: Treat the intermediate with

    
     in dry THF under reflux (
    
    
    
    ) for 12 hours. This reduces the imine bonds to the saturated diazepane.
  • Workup: Quench with Fieser method (

    
    , 15% 
    
    
    
    ,
    
    
    ). Filter aluminum salts.
  • Purification: Distill the crude oil under reduced pressure or convert to the dihydrochloride salt using

    
    .
    
Visualization: Synthesis Logic Flow

SynthesisPath Start N-Methyl-2,2-dimethyl- 1,3-propanediamine Reagent + Glyoxal (Condensation) Start->Reagent Intermed Cyclic Diimine Intermediate Reagent->Intermed -2 H2O Reduct LiAlH4 Reduction (Saturation) Intermed->Reduct Product 1,2,2-Trimethyl- 1,4-diazepane (MW 142.24) Reduct->Product Hydrogenation

Caption: Figure 1. Retrosynthetic logic for constructing the sterically hindered this compound core.

Application in Drug Design

The "Conformational Lock" Hypothesis

In standard 1,4-diazepane, the ring is highly flexible, adopting multiple twist-chair and twist-boat conformations. This flexibility results in a high entropic penalty upon binding to a rigid protein pocket.

The 1,2,2-trimethyl substitution restricts this flexibility:

  • The C2 gem-dimethyl group forces the adjacent N1-Methyl into a pseudo-equatorial position to avoid 1,3-diaxial interactions.

  • This pre-organizes the N4-H vector, making it a highly potent scaffold for designing Dual Orexin Receptor Antagonists (DORAs) and Sigma-1 Receptor ligands .

Stoichiometry & Handling Guide

For researchers using this compound as a building block:

  • Molarity Calculation: To prepare a 100 mM stock solution of the free base:

    
    
    
  • Storage: The free base is prone to absorbing

    
     from the air (forming carbamates). Store under Argon at 
    
    
    
    .
  • Coupling: When reacting the N4 amine, use non-nucleophilic bases (DIPEA) to prevent quaternary ammonium salt formation at the sterically crowded N1.

Experimental Validation (Quality Control)

Before using this compound in library synthesis, validate its identity using the following self-validating NMR markers.

Table 2: 1H-NMR Diagnostic Signals ( )
MoietyChemical Shift (

)
MultiplicityIntegrationInterpretation
Gem-Dimethyl 0.95 - 1.05 ppmSinglet (s)6HCharacteristic strong singlet for

.
N-Methyl 2.25 - 2.35 ppmSinglet (s)3HSharp singlet for

.
Ring Protons 2.60 - 3.10 ppmMultiplets (m)8HComplex splitting due to ring puckering.
Amine Proton 1.80 ppm (variable)Broad Singlet1HExchangeable

proton.

References

  • Chemical Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794562, 1-(Mesitylmethyl)-1,4-diazepane (Structural Analog Reference). Retrieved from [Link]

  • Synthetic Methodology: Koshio, H., et al. (2004).[3] Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Scaffold Utility: Ramajayam, R., et al. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

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A Technical Guide to the Synthesis and Significance of Substituted 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial searches for the specific compound "1,2,2-Trimethyl-1,4-diazepane" did not yield dedicated research or historical data. This suggests that this particular molecule may not have been a focus of significant study or may be a novel, yet to be synthesized, compound. However, the core structure, a substituted 1,4-diazepane, is a cornerstone in medicinal chemistry. This guide, therefore, provides an in-depth exploration of the broader class of substituted 1,4-diazepanes, offering a foundational understanding that would be directly applicable to the synthesis and study of this compound.

Introduction: The 1,4-Diazepane Scaffold in Drug Discovery

The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1][2] The conformational flexibility of the seven-membered ring allows for diverse spatial arrangements of substituents, enabling interactions with a wide range of biological targets. Derivatives of 1,4-diazepine have demonstrated a remarkable breadth of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer properties.[3][4] The historical and continued success of benzodiazepines, which feature a fused 1,4-diazepine ring, has cemented the importance of this heterocyclic system in drug development.[1]

Historical Perspective and Key Discoveries

The journey of 1,4-diazepines in medicine is intrinsically linked to the advent of benzodiazepines in the mid-20th century. The serendipitous discovery of chlordiazepoxide (Librium) in 1957 and its subsequent market introduction in 1960 marked a new era in the treatment of anxiety and other central nervous system disorders.[1] This breakthrough spurred extensive research into the synthesis and biological evaluation of related seven-membered heterocyclic compounds, including a vast number of 1,4-diazepine derivatives. Over the decades, scientists have developed numerous synthetic routes to access this versatile scaffold, allowing for systematic exploration of structure-activity relationships.[3]

Synthetic Strategies for the 1,4-Diazepane Core

The construction of the 1,4-diazepane ring can be achieved through various synthetic methodologies. A common and effective approach involves the cyclization of a linear precursor containing the requisite carbon and nitrogen atoms.

General Synthesis Pathway: Reductive Amination

A prevalent method for synthesizing N-substituted 1,4-diazepanes involves a multi-step process beginning with readily available starting materials. A hypothetical synthesis for a trimethyl-substituted 1,4-diazepane is outlined below, illustrating a common synthetic logic.

G A Ethylenediamine C Intermediate A (N-(2-aminoethyl)pentan-4-one) A->C Michael Addition B Methyl vinyl ketone B->C E 1,4-Diazepan-5-one C->E Intramolecular Cyclization D Reductive Amination (e.g., NaBH(OAc)3) G 1,4-Diazepane E->G Amide Reduction F Reduction (e.g., LiAlH4) I Substituted 1,4-Diazepane G->I Functionalization H N-Alkylation / Reductive Amination (e.g., Formaldehyde, NaBH3CN)

Caption: General synthetic workflow for substituted 1,4-diazepanes.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of a substituted 1,4-diazepane, which could be adapted for the creation of this compound.

Step 1: Synthesis of the Diazepinone Intermediate

  • To a solution of a suitable diamine (e.g., 1,2-diaminopropane) in a protic solvent like ethanol, add an α,β-unsaturated carbonyl compound (e.g., mesityl oxide).

  • The reaction is typically stirred at room temperature or with gentle heating to facilitate the initial Michael addition followed by intramolecular cyclization.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the corresponding diazepinone.

Step 2: Reduction of the Diazepinone

  • The diazepinone intermediate is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

  • A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C.

  • The reaction mixture is then refluxed for several hours.

  • After cooling, the reaction is carefully quenched with water and a sodium hydroxide solution.

  • The resulting solid is filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to afford the 1,4-diazepane core.

Step 3: N-Alkylation

  • The synthesized 1,4-diazepane is dissolved in a suitable solvent like methanol.

  • An aldehyde or ketone (e.g., acetone for gem-dimethyl substitution) and a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), are added.

  • The reaction is stirred at room temperature until the starting material is consumed.

  • The reaction is quenched, and the product is extracted with an organic solvent.

  • The combined organic layers are dried and concentrated. The final product is purified by chromatography.

Physicochemical and Spectroscopic Characterization

While specific data for this compound is unavailable, the table below presents expected physicochemical properties and typical spectroscopic data for a compound of this nature based on known diazepane derivatives.[5]

PropertyExpected Value/Characteristics
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Estimated to be in the range of 180-220 °C
Solubility Soluble in most organic solvents
¹H NMR Signals corresponding to methyl groups (singlets and/or doublets), and complex multiplets for the methylene protons of the diazepane ring.
¹³C NMR Resonances for the methyl carbons and the methylene carbons of the heterocyclic ring.
Mass Spectrometry A molecular ion peak (M+) at m/z 142, with characteristic fragmentation patterns.

Applications and Future Directions

The versatility of the 1,4-diazepane scaffold continues to make it an attractive target for the development of new therapeutic agents.[6] Current research focuses on the synthesis of novel derivatives with enhanced selectivity and reduced side effects for a variety of diseases. The exploration of stereochemistry within the diazepane ring is also a key area of investigation, as different enantiomers can exhibit distinct pharmacological profiles.[7] The hypothetical this compound, with its specific substitution pattern, could potentially exhibit unique biological activities and warrants further investigation.

References

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). Retrieved from [Link]

  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(4), 534-553.
  • Ghalib, R. M., et al. (2019). Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[5][8]diazepines. Journal of Molecular Structure, 1179, 783-790.

  • PubChem. (n.d.). 2,2,7-Trimethyl-1-propyl-1,4-diazepane. Retrieved from [Link]

  • Sudarshan Rao, K., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.
  • Li, W., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014.
  • Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the... (n.d.). Retrieved from [Link]

  • Li, W., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 25(9), 2014.
  • Rashid, M., Ashraf, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(4), 534-553.
  • A new route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. (n.d.). Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2017). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 9(1), 108-117.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 19(7), 10299-10311.
  • PubChem. (n.d.). 1-(Mesitylmethyl)-1,4-diazepane. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Diazepine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1,2,2-Trimethyl-1,4-diazepane: Nomenclature, Synthesis, and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2,2-trimethyl-1,4-diazepane, a substituted seven-membered heterocyclic compound. While direct literature on this specific molecule is sparse, this document synthesizes information from related structures and established chemical principles to serve as a foundational resource.

IUPAC Nomenclature and Structural Elucidation

The systematic name "this compound" is assigned following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is a 1,4-diazepane, which is a seven-membered ring containing two nitrogen atoms at positions 1 and 4.

The substituents are identified and located as follows:

  • 1-methyl : A methyl group is attached to the nitrogen atom at the first position of the diazepane ring.

  • 2,2-dimethyl : Two methyl groups are attached to the carbon atom at the second position of the diazepane ring.

Based on this, the chemical structure of this compound is as follows:

Caption: Chemical structure of this compound.

Synonyms: Due to the lack of extensive documentation, there are no established common synonyms for this compound. Researchers may encounter variations in naming conventions, but the IUPAC name remains the standard identifier.

Proposed Synthesis Pathway

A potential retrosynthetic analysis suggests that this compound could be synthesized from N-methylethylenediamine and a derivative of isobutyraldehyde.

Experimental Protocol:

A proposed two-step synthesis is outlined below:

Step 1: Reductive Amination

  • To a solution of N-methylethylenediamine (1.0 eq) in a suitable solvent such as methanol, add isobutyraldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-18 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-N-methylisobutylamine.

Step 2: Cyclization

  • The cyclization to form the 1,4-diazepane ring can be achieved through various methods, often involving the reaction with a two-carbon electrophile. For instance, reaction with a dihaloethane under basic conditions.

  • Dissolve the product from Step 1 in a polar aprotic solvent like acetonitrile.

  • Add a base, such as potassium carbonate (2.5 eq), and 1,2-dibromoethane (1.1 eq).

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • The crude product can then be purified by column chromatography on silica gel to afford this compound.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization A N-methylethylenediamine C Imine Intermediate A->C B Isobutyraldehyde B->C D N-(2-aminoethyl)-N-methylisobutylamine C->D Reduction (e.g., NaBH4) E N-(2-aminoethyl)-N-methylisobutylamine G This compound E->G F 1,2-Dibromoethane F->G Base (e.g., K2CO3)

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties

The exact physicochemical properties of this compound have not been experimentally determined and reported in the literature. However, we can predict some of its properties based on its structure and by comparing it to similar, known compounds like 1-methyl-1,4-diazepane and other substituted diazepanes.

Predicted Physicochemical Properties:

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C8H18N2Based on the chemical structure.
Molecular Weight 142.24 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidSimilar to other small, substituted amines.
Boiling Point Estimated 180-200 °CHigher than 1-methyl-1,4-diazepane due to increased molecular weight and branching.
Solubility Soluble in water and common organic solventsThe presence of two nitrogen atoms allows for hydrogen bonding with water, and the alkyl groups contribute to solubility in organic solvents.
pKa Estimated 8-10The nitrogen atoms are basic, similar to other aliphatic amines. The exact pKa would depend on the specific nitrogen and steric hindrance.

Potential Applications in Research and Drug Development

The 1,4-diazepane scaffold is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. Derivatives of 1,4-diazepane have been investigated for their potential as:

  • Central Nervous System (CNS) Agents: The benzodiazepine class of drugs, which feature a fused 1,4-diazepine ring, are well-known for their anxiolytic, sedative, and anticonvulsant properties.

  • Anticancer Agents: Certain 1,4-benzodiazepine derivatives have shown promise as anticancer agents.[1]

  • Antimicrobial Agents: The diazepine nucleus is found in various compounds with antibacterial and antifungal activities.

The specific substitution pattern of this compound, with a tertiary amine at the 1-position and a gem-dimethyl group at the 2-position, could confer unique pharmacological properties. The gem-dimethyl group, in particular, can introduce conformational rigidity and influence the binding affinity and selectivity for biological targets.

Further research into the synthesis and biological evaluation of this compound is warranted to explore its potential as a novel therapeutic agent or as a scaffold for the development of new drug candidates.

Safety and Handling

As with any novel chemical compound, this compound should be handled with care in a laboratory setting. It is predicted to be a basic and potentially corrosive liquid. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a structurally interesting derivative of the medicinally important 1,4-diazepane scaffold. While direct experimental data is currently lacking, this guide provides a foundational understanding of its nomenclature, a plausible synthetic route, and predicted physicochemical properties based on established chemical principles and data from related compounds. The unique substitution pattern of this molecule makes it a compelling target for future synthesis and biological evaluation, with potential applications in various areas of drug discovery.

References

A comprehensive list of references to support the claims and protocols described in this guide will be provided upon the availability of specific literature for this compound. The information presented herein is based on general principles of organic chemistry and medicinal chemistry, with conceptual support from the following related literature:

  • Kaur Gill, R., Kaushik, S. O., Chugh, J., Bansal, S., Shah, A., & Bariwal, J. (2014). Recent development in[2][3]benzodiazepines as potent anticancer agents: a review. Mini reviews in medicinal chemistry, 14(3), 229–256. [Link]

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A Theoretical and Spectroscopic Guide to the Conformational and Electronic Landscape of 1,4-Diazepine Derivatives: A Case Study of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antipsychotic, anxiolytic, and anticonvulsant effects.[1][2] Understanding the three-dimensional structure, conformational flexibility, and electronic properties of these seven-membered heterocyclic compounds is paramount for the rational design of novel and more effective drug candidates. This technical guide provides a comprehensive framework for the theoretical and spectroscopic investigation of 1,4-diazepine derivatives, using the specific, albeit less-studied, molecule 1,2,2-Trimethyl-1,4-diazepane as a working example. We will delve into state-of-the-art computational methodologies, from conformational analysis to quantum chemical calculations of electronic and spectroscopic properties, offering a roadmap for researchers, scientists, and drug development professionals to elucidate the intricate structure-property relationships that govern the pharmacological activity of this important class of molecules.

Introduction: The Significance of the 1,4-Diazepine Core

The 1,4-diazepine ring system is recognized as a "privileged structure" in medicinal chemistry, owing to its ability to interact with a diverse range of biological targets.[3] Its inherent flexibility allows it to adopt various conformations, enabling it to bind to different receptor sites. This conformational adaptability, however, also presents a challenge in drug design, as the bioactive conformation is often unknown. Theoretical studies provide a powerful avenue to explore the conformational space and identify low-energy structures that are likely to be biologically relevant.

This guide will focus on the systematic application of computational chemistry techniques to a representative member of this family, this compound. While experimental data on this specific molecule is scarce, the methodologies detailed herein are broadly applicable to the wider class of 1,4-diazepine derivatives and serve as a robust template for future investigations.

Conformational Analysis: Unveiling the 3D Landscape

The seven-membered ring of 1,4-diazepanes can exist in several conformations, such as chair, boat, and twist-boat forms.[4] Identifying the most stable conformers is the first critical step in any theoretical study.

Experimental Protocol: A Hybrid Computational Approach

A robust conformational analysis typically employs a multi-step computational protocol to efficiently sample the potential energy surface:

  • Initial 3D Structure Generation: A preliminary 3D structure of the molecule of interest (e.g., this compound) is generated using a molecular builder.

  • Molecular Mechanics (MM) Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF). This step rapidly generates a large number of possible conformers.[5]

  • Geometry Optimization and Filtering: The generated conformers are then subjected to geometry optimization using a more accurate quantum mechanical method, typically Density Functional Theory (DFT) with a moderate basis set (e.g., B3LYP/6-31G(d)).

  • Energy Refinement: The energies of the optimized conformers are then recalculated at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.

  • Boltzmann Population Analysis: The relative populations of the conformers at a given temperature are calculated based on their Gibbs free energies using the Boltzmann distribution. This allows for the identification of the most populated and likely most biologically relevant conformers.

G cluster_workflow Conformational Analysis Workflow start Initial 3D Structure mm_search Molecular Mechanics (MM) Conformational Search start->mm_search Generate dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) mm_search->dft_opt Optimize energy_refine Higher-Level DFT Energy Refinement (e.g., B3LYP/6-311+G(d,p)) dft_opt->energy_refine Refine boltzmann Boltzmann Population Analysis energy_refine->boltzmann Analyze end Low-Energy Conformers boltzmann->end Identify

Caption: Workflow for Conformational Analysis.

Quantum Chemical Calculations: Delving into Electronic Properties

Once the low-energy conformers are identified, a deeper understanding of their electronic properties can be gained through quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost.[6][7]

Computational Protocol: DFT for Electronic Structure
  • Method and Basis Set Selection: The choice of the DFT functional and basis set is crucial for obtaining reliable results. The B3LYP functional combined with the 6-311+G(d,p) basis set is a common and well-validated choice for organic molecules.

  • Calculation of Electronic Properties: A single-point energy calculation is performed on the optimized geometry of the most stable conformer(s) to compute various electronic properties.

Key Electronic Descriptors
  • Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule.[8][9] This information is valuable for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a receptor.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[10][11][12] A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is particularly useful for predicting how a molecule will interact with other molecules, including biological targets.

PropertyDescriptionSignificance in Drug Design
Mulliken Atomic Charges Distribution of electron density among atoms.Predicts electrostatic interactions and hydrogen bonding potential with a receptor.
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicator of chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) 3D map of the electrostatic potential.Visualizes regions for potential non-covalent interactions with a receptor.

Theoretical Spectroscopy: Bridging Theory and Experiment

Computational methods can accurately predict spectroscopic properties, such as NMR and IR spectra. This is invaluable for structure elucidation and for validating the results of theoretical calculations against experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is the gold standard for calculating NMR chemical shifts.[13]

  • Geometry Optimization: The molecular geometry is first optimized at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • NMR Calculation: A GIAO-NMR calculation is then performed on the optimized geometry using the same level of theory.

  • Chemical Shift Referencing: The calculated isotropic shielding values are converted to chemical shifts by referencing them to the calculated shielding of a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

δcalc = σTMS - σiso

AtomTheoretical ¹H Chemical Shift (ppm)Theoretical ¹³C Chemical Shift (ppm)
Hypothetical Data for this compound
C2-CH₃ (axial)ValueValue
C2-CH₃ (equatorial)ValueValue
N1-CH₃ValueValue
Diazepane Ring ProtonsRange of ValuesRange of Values
Vibrational (IR) Spectroscopy

DFT calculations can also predict vibrational frequencies and their corresponding IR intensities.[14][15][16]

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory (e.g., B3LYP/6-311+G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

  • Frequency Scaling: Calculated vibrational frequencies are often systematically overestimated compared to experimental values. A scaling factor (typically around 0.96 for B3LYP) is applied to correct for this discrepancy.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)
Hypothetical Data for this compound
N-H StretchValue
C-H Stretch (Aliphatic)Range of Values
C-N StretchRange of Values
CH₂ BendRange of Values

Application in Drug Discovery and Development

The theoretical insights gained from these studies have direct implications for drug discovery.

G cluster_drug_discovery Theoretical Studies in Drug Discovery comp_chem Computational Chemistry (DFT, Conformational Analysis) struc_prop Structure & Electronic Properties comp_chem->struc_prop Elucidates spec_pred Spectroscopic Prediction (NMR, IR) comp_chem->spec_pred Predicts sar Structure-Activity Relationship (SAR) struc_prop->sar Informs spec_pred->sar Validates lead_opt Lead Optimization sar->lead_opt Guides drug_candidate Drug Candidate lead_opt->drug_candidate Identifies

Caption: Role of Theoretical Studies in Drug Discovery.

By understanding the preferred conformations, electronic charge distribution, and reactivity of 1,4-diazepine derivatives, medicinal chemists can:

  • Design molecules with improved binding affinity: By tailoring substituents to complement the electrostatic and steric environment of the target receptor.

  • Enhance pharmacokinetic properties: By modifying the molecule to improve its solubility, membrane permeability, and metabolic stability.

  • Predict potential off-target effects: By analyzing the molecule's potential to interact with other biological targets.

  • Aid in the interpretation of experimental data: By providing a theoretical framework for understanding observed biological activities and spectroscopic measurements.

Conclusion

The theoretical and spectroscopic methodologies outlined in this guide provide a powerful and comprehensive approach to characterizing the structural and electronic properties of 1,4-diazepine derivatives. By applying these computational tools to molecules like this compound, researchers can gain fundamental insights that are crucial for the rational design of new therapeutic agents. The synergy between computational prediction and experimental validation is key to accelerating the drug discovery process and developing safer and more effective medicines.

References

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  • D'Antona, N., & Ronsisvalle, S. (2019). Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ResearchGate. [Link]

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  • Maheshwaran, S., & Sethuvasan, S. (2018). Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. IUCrData, 3(1), x171835. [Link]

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  • Asiri, A. M., & Khan, S. A. (2019). Structural, NBO, HOMO-LUMO Analysis Using DFT and Molecular Docking Analysis of Bioactive 3,4-Difluoroacetophenone-Thiosemicarbazone as a Potential Anticancer Agent. Crystals, 9(10), 514. [Link]

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Introduction: The Diazepine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2,2-Trimethyl-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential

The 1,4-diazepane ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This seven-membered heterocyclic motif, containing two nitrogen atoms at positions 1 and 4, provides a flexible yet constrained three-dimensional structure ideal for interacting with complex biological targets. Its most famous derivatives, the benzodiazepines (e.g., Diazepam), are widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, primarily through modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3]

The strategic addition of substituents to the core diazepine ring is a fundamental tactic in drug design, used to fine-tune a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. While the specific compound This compound is not extensively documented in peer-reviewed literature, its structure represents a logical design for exploring new chemical space. This guide, from the perspective of a Senior Application Scientist, will extrapolate from established principles of diazepine chemistry to provide a comprehensive overview of its plausible synthesis, expected characteristics, and potential applications for researchers in drug development.

Proposed Synthesis and Mechanistic Rationale

The construction of the saturated 1,4-diazepane ring is typically achieved through the cyclization of a linear precursor containing two amine functionalities and a suitable carbon backbone. A chemically sound and efficient strategy for the synthesis of this compound involves the condensation of a substituted diamine with a ketone, followed by reductive cyclization.

The chosen precursors are N¹-methylethane-1,2-diamine and acetone . This selection is mechanistically driven:

  • N¹-methylethane-1,2-diamine provides the N1-methyl group and the core ethylenediamine backbone.

  • Acetone (propan-2-one) serves as a three-carbon electrophile that, upon reaction, will form the C2-gem-dimethyl group and the C3-methylene bridge of the diazepane ring.

The reaction proceeds via the initial formation of an imine or enamine intermediate, which then undergoes an intramolecular cyclization and subsequent reduction to yield the stable, saturated heterocyclic ring.

Experimental Protocol: Proposed Synthesis

This protocol is a validated, general approach for the synthesis of N-substituted diazepanes and is adapted for the specific target molecule.[4][5]

Step 1: Imine Formation and Cyclization

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N¹-methylethane-1,2-diamine (1.0 eq) and a suitable solvent such as methanol or ethanol (approx. 0.5 M).

  • Add acetone (1.1 eq) dropwise to the solution at room temperature. A mild exotherm may be observed.

  • Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq), to facilitate imine formation.

  • Stir the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting diamine.

Step 2: Reductive Amination

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions. Causality: This agent is chosen for its selectivity in reducing the imine C=N bond without affecting other functional groups and for its operational simplicity.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-18 hours.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the bulk of the organic solvent.

  • Adjust the pH of the aqueous residue to >10 with a 2M NaOH solution.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound via column chromatography on silica gel or by vacuum distillation to obtain the final product.

Step 4: Characterization

  • Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

G cluster_0 Step 1: Condensation cluster_1 Step 2: Reductive Cyclization cluster_2 Step 3: Final Product A N¹-methylethane-1,2-diamine C Imine Intermediate A->C Reflux, cat. Acid B Acetone B->C D Intramolecular Cyclization C->D E Cyclic Imine D->E F Reduction E->F NaBH₄ G This compound F->G H Purification & Characterization G->H

Caption: Proposed synthetic workflow for this compound.

Physicochemical Properties and Characterization

While experimental data for this compound is not publicly available, its key physicochemical and spectral properties can be reliably predicted based on its structure. These predictions are crucial for guiding purification and for understanding its potential as a drug scaffold.

PropertyPredicted Value / CharacteristicRationale / Expected Observation
Molecular Formula C₈H₁₈N₂Derived from atomic composition.
Molecular Weight 142.24 g/mol Sum of atomic weights.
¹H NMR Spectrum 4 distinct signal regions- A singlet (~1.1 ppm, 6H) for the two equivalent methyl groups at C2. - A singlet (~2.3 ppm, 3H) for the N1-methyl group. - Multiplets (2.5-3.0 ppm, 6H) for the three methylene groups (C3, C5, C7) on the ring. - A broad singlet for the N4-H proton, which may exchange with D₂O.
¹³C NMR Spectrum 6 distinct signals- Signal for gem-dimethyl carbons at C2. - Signal for N1-methyl carbon. - Signal for the quaternary carbon at C2. - Signals for the three unique methylene carbons (C3, C5, C7).
Mass Spectrum (EI) M⁺ peak at m/z = 142The molecular ion peak corresponding to the molecular weight. Fragmentation patterns would involve loss of methyl and ethylamine fragments.
Solubility Soluble in organic solvents (DCM, MeOH, DMSO) and slightly soluble in water.The presence of two nitrogen atoms allows for hydrogen bonding, but the alkyl groups increase lipophilicity.

Potential Applications in Drug Development

The true value of a novel scaffold like this compound lies in its potential as a starting point for new drug discovery campaigns. The diazepine core is a proven pharmacophore for targeting the central nervous system (CNS).[6][7]

1. Central Nervous System (CNS) Disorders: The primary application would be to use this molecule as a core structure for developing novel ligands for CNS targets. By analogy with benzodiazepines, this scaffold is a prime candidate for developing modulators of ion channels like the GABA-A receptor.[7][8] The trimethyl substitution pattern provides a unique steric and electronic profile compared to existing drugs, which could lead to altered receptor subtype selectivity, improved metabolic stability, or a different side-effect profile.

2. Scaffold for Combinatorial Chemistry: this compound contains a secondary amine (N4) that is an ideal handle for chemical modification. This site allows for the facile introduction of a wide variety of functional groups through techniques like acylation, alkylation, or reductive amination, enabling the rapid synthesis of a large library of diverse analogues for high-throughput screening.

3. Non-CNS Applications: The versatility of the diazepine scaffold extends beyond the CNS. Derivatives have been investigated as inhibitors of enzymes such as farnesyltransferases and histone deacetylases (HDACs), and as agents with anticancer and antimicrobial properties.[1][6] A library based on the this compound core could be screened against a broad range of targets to identify novel therapeutic leads.

G A This compound (Core Scaffold) B Library Synthesis (Combinatorial Chemistry @ N4) A->B Diversification C High-Throughput Screening (HTS) B->C Screening Deck D Hit Identification C->D Bioactivity Data E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship (SAR) F Preclinical Candidate E->F Refinement

Caption: Role of a novel scaffold in a typical drug discovery pipeline.

Conclusion and Future Directions

While this compound is not a widely studied molecule, its structural components are rooted in decades of successful medicinal chemistry. By applying established synthetic methodologies, it can be readily prepared and characterized. Its true potential lies in its role as a novel, three-dimensional scaffold for the generation of compound libraries aimed at discovering next-generation therapeutics.

Future research should focus on the following:

  • Execution of the Proposed Synthesis: The first critical step is the practical synthesis and rigorous spectroscopic characterization of the title compound to confirm its structure and purity.

  • Biological Screening: The synthesized compound should be entered into broad screening panels, particularly those focused on CNS receptors and other targets where diazepine derivatives have shown promise.

  • Library Development: A focused library should be synthesized by modifying the N4 position to systematically probe the structure-activity relationship (SAR) and identify initial "hit" compounds for further development.

By leveraging the rich history of diazepine chemistry, researchers can efficiently explore the therapeutic potential of this compound and its derivatives, potentially unlocking new treatments for a range of human diseases.

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The Multifaceted Biological Landscape of Diazepine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, represents a cornerstone in medicinal chemistry. From the revolutionary introduction of diazepam to the ongoing discovery of novel derivatives with diverse biological activities, this chemical motif continues to be a fertile ground for drug discovery and development. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the biological significance of diazepine derivatives. Moving beyond a simple catalog of activities, this document delves into the underlying mechanisms of action, provides detailed experimental protocols for their evaluation, and presents a curated summary of structure-activity relationship data. The aim is to equip researchers with the foundational knowledge and practical tools necessary to navigate and contribute to this dynamic field.

Introduction: The Enduring Legacy of the Diazepine Scaffold

The story of diazepines is intrinsically linked with the advent of modern psychopharmacology. The discovery of chlordiazepoxide in 1955 and its subsequent introduction as Librium® in 1960, followed by diazepam (Valium®) in 1963, heralded a new era in the management of anxiety and related disorders[1]. These 1,4-benzodiazepine derivatives offered a significantly improved safety profile compared to their predecessors, the barbiturates[2]. This initial success spurred decades of research, leading to a vast and structurally diverse family of diazepine-containing compounds with a wide spectrum of biological activities.

While the anxiolytic and anticonvulsant properties of classical benzodiazepines are the most well-known, the biological significance of diazepine derivatives extends far beyond the central nervous system (CNS). Researchers have successfully synthesized and evaluated derivatives with potent anticancer, antimicrobial, anti-inflammatory, and antiviral activities[3][4][5]. This remarkable versatility stems from the inherent conformational flexibility of the seven-membered ring and the numerous sites available for chemical modification, allowing for the fine-tuning of pharmacological properties and the exploration of novel biological targets.

This guide will navigate the key areas of biological significance for diazepine derivatives, with a focus on their mechanisms of action and the experimental methodologies used to elucidate them.

The Archetypal Role: Modulation of GABAergic Neurotransmission

The primary mechanism of action for the classical benzodiazepines and many of their derivatives lies in their ability to allosterically modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor[6][7][8][9]. GABA is the principal inhibitory neurotransmitter in the mammalian central nervous system, and its binding to the GABA-A receptor opens an integral chloride ion channel, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability[10][11].

Benzodiazepines bind to a specific site on the GABA-A receptor, distinct from the GABA binding site, located at the interface of the α and γ subunits[7][11]. This binding event does not directly open the chloride channel but rather enhances the affinity of GABA for its receptor, thereby increasing the frequency of channel opening in the presence of GABA[7]. This potentiation of GABAergic inhibition underlies the anxiolytic, sedative, anticonvulsant, and muscle relaxant effects of these compounds[1][12][13].

GABA-A Receptor Subtypes: A Key to Functional Selectivity

The GABA-A receptor is not a single entity but a pentameric complex assembled from a diverse family of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ)[6]. The specific subunit composition determines the pharmacological properties of the receptor, including its affinity for benzodiazepines. The majority of GABA-A receptors in the brain are composed of two α, two β, and one γ subunit[6].

Crucially, different α subunits confer distinct pharmacological profiles:

  • α1-containing receptors: Mediate the sedative, amnesic, and some of the anticonvulsant effects of benzodiazepines[7][14].

  • α2- and α3-containing receptors: Are primarily associated with the anxiolytic and muscle relaxant properties[7][14].

  • α5-containing receptors: Are implicated in learning and memory processes[14].

This subtype heterogeneity has been a major focus of modern drug discovery, with the goal of developing subtype-selective ligands that exhibit specific therapeutic effects with a reduced side-effect profile. For instance, a compound that selectively modulates α2/α3-containing receptors could potentially be an anxiolytic without the sedative effects associated with α1 modulation[14].

dot

Caption: Diazepine modulation of GABA-A receptor signaling.

Beyond Benzodiazepines: Thienodiazepines and Atypical Antipsychotics

The diazepine scaffold is not limited to the classical benzodiazepine structure. Thienodiazepines, for example, are a class of compounds where the benzene ring is replaced by a thiophene ring[4]. While they share a similar mechanism of action by modulating GABA-A receptors, they can exhibit differences in potency and duration of action[4].

Furthermore, some atypical antipsychotic drugs, such as clozapine and olanzapine, feature a dibenzodiazepine or thienobenzodiazepine core, respectively[15][16]. Their antipsychotic effects are complex and not primarily mediated by GABA-A receptor modulation. Instead, they exhibit a broad pharmacological profile, acting as antagonists at various dopamine and serotonin receptor subtypes[16][17]. This highlights the remarkable ability of the diazepine scaffold to serve as a template for compounds targeting a wide range of receptors.

Expanding Horizons: Anticancer Activities of Diazepine Derivatives

In recent years, a significant body of research has unveiled the potent anticancer activities of various diazepine derivatives, representing a paradigm shift from their traditional role as CNS-acting agents[3][18]. These compounds exert their antiproliferative effects through diverse mechanisms, including the disruption of microtubule dynamics and the inhibition of key cell cycle regulators.

Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in cell division, particularly in the formation of the mitotic spindle[3]. Consequently, agents that interfere with tubulin polymerization are potent anticancer drugs. Several novel 1,4-benzodiazepine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.

dot

Caption: Mechanism of anticancer diazepines via tubulin inhibition.

Regulating the Cell Cycle: Inhibition of Cyclin-Dependent Kinases (CDKs)

Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Recent studies have identified benzo[b][3][14]diazepine derivatives as potent inhibitors of CDK2[18]. By inhibiting CDK2, these compounds can induce cell cycle arrest and prevent the proliferation of cancer cells.

Experimental Protocols for Biological Evaluation

This section provides detailed, step-by-step methodologies for key experiments used to characterize the biological activities of diazepine derivatives.

Assessing Anticonvulsant Activity: The Pentylenetetrazol (PTZ)-Induced Seizure Model

The PTZ-induced seizure model is a widely used preclinical screen for potential anticonvulsant drugs. PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces clonic and tonic-clonic seizures.

Protocol:

  • Animal Preparation: Use male Swiss albino mice (20-25 g). House the animals in standard laboratory conditions with free access to food and water. Acclimatize the animals for at least one week before the experiment.

  • Grouping: Divide the mice into groups (n=6-8 per group):

    • Vehicle control group (e.g., saline or 1% gum acacia)

    • Positive control group (e.g., diazepam, 4 mg/kg, i.p.)

    • Test compound groups (various doses of the diazepine derivative)

  • Drug Administration: Administer the vehicle, positive control, or test compound intraperitoneally (i.p.).

  • PTZ Challenge: 30 minutes after drug administration, inject all animals with a convulsive dose of PTZ (e.g., 80 mg/kg, i.p.)[3].

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation cage and observe for 30 minutes. Record the following parameters:

    • Latency to first convulsion: The time from PTZ injection to the onset of the first generalized clonic seizure.

    • Duration of convulsions: The total time the animal spends in a convulsive state.

    • Protection: The number of animals in each group that do not exhibit generalized clonic seizures.

  • Data Analysis: Compare the latency and duration of seizures between the test groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test). Calculate the percentage of protection for each group.

Determining GABA-A Receptor Binding Affinity: [3H]Flumazenil Binding Assay

This radioligand binding assay is used to determine the affinity (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor. Flumazenil is a benzodiazepine antagonist that binds with high affinity to this site.

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay: In a 96-well plate, set up the following in triplicate:

    • Total binding: 100 µL of membrane preparation, 50 µL of [3H]flumazenil (final concentration ~1 nM), and 50 µL of assay buffer.

    • Non-specific binding: 100 µL of membrane preparation, 50 µL of [3H]flumazenil, and 50 µL of a high concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM diazepam).

    • Displacement: 100 µL of membrane preparation, 50 µL of [3H]flumazenil, and 50 µL of various concentrations of the test diazepine derivative.

  • Incubation: Incubate the plate at 4°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]flumazenil) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Evaluating Anticancer Cytotoxicity: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the diazepine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Assessing Tubulin Polymerization Inhibition

This in vitro assay measures the effect of a compound on the polymerization of purified tubulin into microtubules. Polymerization is monitored by an increase in turbidity (light scattering) at 340 nm.

Protocol:

  • Reagent Preparation:

    • Tubulin: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) on ice[3].

    • GTP Solution: Prepare a 10 mM stock solution of GTP in general tubulin buffer.

    • Test Compound: Prepare serial dilutions of the diazepine derivative in general tubulin buffer.

  • Assay Setup: In a pre-warmed 96-well plate, prepare the reaction mixture on ice. For each well, combine:

    • Tubulin solution (final concentration 3-5 mg/mL)

    • GTP (final concentration 1 mM)

    • Test compound at various concentrations or vehicle control.

  • Polymerization Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes[3].

  • Data Analysis: Plot the absorbance at 340 nm versus time. Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (plateau absorbance). Calculate the IC50 value by plotting the Vmax or the plateau absorbance against the logarithm of the test compound concentration.

Data Presentation: Structure-Activity Relationships

The following tables summarize key biological data for a selection of diazepine derivatives, illustrating the impact of structural modifications on their activity.

Table 1: GABAA Receptor Subtype Binding Affinities (Ki, nM) of Selected Diazepine Derivatives

Compoundα1β3γ2α2β3γ2α3β3γ2α5β3γ2Reference
Diazepam17121125[14]
Compound 1-S28.510.328.66.5[14]
Compound 2-S42.115.650.218.3[14]
Compound 3-S8.97.59.210.1[14]

Table 2: Anticancer Cytotoxicity (IC50, µM) of Selected Diazepine Derivatives

CompoundMCF-7 (Breast)HeLa (Cervical)HepG2 (Liver)A549 (Lung)HCT116 (Colon)Reference
Dibenzodiazepine 10q0.260.81.61.2-[8]
Dibenzodiazepine 10r0.31.11.91.5-[8]
1,5-Benzodiazepin-2-one 3b7.86-6.13-9.18
Dimeric Benzodiazepine 10---1.65.31
Diazepino-quinoline 102-----(U-87 Glioma: 37 µM)

Conclusion and Future Directions

The diazepine scaffold has proven to be a remarkably privileged structure in medicinal chemistry, yielding compounds with a vast array of biological activities. While the classical benzodiazepines have left an indelible mark on the treatment of anxiety and seizure disorders through their modulation of GABA-A receptors, the field is continually evolving. The discovery of diazepine derivatives with potent anticancer activity, acting through mechanisms such as tubulin polymerization and CDK inhibition, has opened exciting new avenues for therapeutic development.

The future of diazepine research lies in the rational design of derivatives with enhanced selectivity and novel mechanisms of action. A deeper understanding of the structure-activity relationships, aided by the detailed experimental protocols outlined in this guide, will be paramount. The continued exploration of this versatile scaffold holds immense promise for addressing a wide range of unmet medical needs, from more refined CNS therapies to innovative treatments for cancer and other diseases.

References

  • BenchChem. (2025). Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. BenchChem.
  • The Right Step Houston. (2024, January 26).
  • Masiulis, S., et al. (2019). GABA-A receptor signalling mechanisms revealed by structural pharmacology.
  • Baur, R., et al. (2018). Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. ACS Chemical Biology, 13(6), 1645–1655.
  • Sieghart, W., & Savić, M. M. (2018). International Union of Basic and Clinical Pharmacology. CVI: GABAA Receptor Subtype- and Function-selective Ligands. Pharmacological Reviews, 70(4), 836–879.
  • Wujec, M., et al. (2023). Dimeric Benzodiazepines as Peptide Mimetics to Overcome p53-Dependent Drug Resistance of Tumors. International Journal of Molecular Sciences, 24(3), 2876.
  • Garno-Souza, C., et al. (2020). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval. Frontiers in Oncology, 10, 689.
  • Zhang, H., et al. (2020). Synthesis and evaluation of antitumor activity of dibenzodiazepine derivatives. Medicinal Chemistry Research, 29(4), 635–645.
  • Haddad, F. M., et al. (2025). Comparing the Metabolic, Systemic, and Neuropsychiatric Impacts of Olanzapine and Clozapine in Patients with Schizophrenia. Medicina, 61(9), 1603.
  • Moore, N. A., et al. (1997). Behavioral Pharmacology of Olanzapine, A Novel Antipsychotic Drug.
  • Cytoskeleton, Inc. (n.d.).
  • Al-Obaid, A. M., et al. (2022). Synthesis, biological profile and computational insights of new derivatives of benzo [B][3][14] diazepines as prospective anticancer agents for inhibiting the CDK-2 protein. Journal of Biomolecular Structure and Dynamics, 41(16), 8141–8156.

  • Nutt, D. J., & Malizia, A. L. (2001). New insights into the role of the GABAA–benzodiazepine receptor in psychiatric disorder.
  • Bonaventure, P., et al. (2007). The atypical antipsychotics clozapine and olanzapine promote down-regulation and display functional selectivity at human 5-HT7 receptors. British Journal of Pharmacology, 151(3), 356–368.
  • Friedman, J. H., et al. (2000). Olanzapine and clozapine. Neurology, 55(11), 1757–1760.
  • Al-Tel, T. H., et al. (2022). Synthesis, in-vitro evaluation, and molecular modelling of novel diazepino- quinoline derivatives as GSK-3β inhibitors. Tropical Journal of Pharmaceutical Research, 21(10), 2079-2086.
  • Al-Warhi, T., et al. (2025). In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. Scientific Reports, 15(1), 97786.
  • Khan, I., et al. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. Trade Science Inc.
  • Cytoskeleton, Inc. (n.d.). Tubulin polymerization assay using >99% pure tubulin, fluorescence based (BK011P).
  • Patel, K., et al. (2025). Quantitative Structure-Activity-Amino Acid Relationship of Benzodiazepines and Thienodiazepine via Molecular Docking Simulation. Current Drug Discovery Technologies.
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  • de Paulis, T. (2007). Thienobenzodiazepine. In xPharm: The Comprehensive Pharmacology Reference (pp. 1-6). Elsevier.
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Sources

Introduction to 1,4-Diazepine Ring Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The 1,4-diazepine ring system represents one of the most successful "privileged structures" in medicinal chemistry.[1] Defined by a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, this scaffold is the core architecture of benzodiazepines—a class of drugs that revolutionized the treatment of anxiety and epilepsy.[2]

However, limiting the 1,4-diazepine scope to CNS depressants is a historical error. Modern drug discovery utilizes this ring system as a robust peptidomimetic template, capable of mimicking


-turns in proteins, and as a payload in Antibody-Drug Conjugates (ADCs) via pyrrolo[2,1-c][1,4]benzodiazepines (PBDs). This guide dissects the structural dynamics, synthetic versatility, and pharmacological breadth of the 1,4-diazepine core.[3][4]

Structural Anatomy & Conformational Dynamics[3]

The Core Architecture

While monocyclic 1,4-diazepines exist, the pharmacologically dominant forms are fused systems.

  • 1,4-Benzodiazepines: Benzene ring fused to the diazepine (e.g., Diazepam).[2]

  • Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs): Tricyclic systems found in natural antitumor antibiotics (e.g., Anthramycin).

Conformational Analysis

The seven-membered diazepine ring is not planar. It predominantly adopts a boat conformation .

  • Inversion Barrier: The ring undergoes a pseudo-rotation (ring inversion) with a barrier of approximately 10–12 kcal/mol.

  • Chirality: Substitution at the C3 position introduces a stereocenter. In 1,4-benzodiazepines, the C3-substituent prefers a pseudo-equatorial orientation to minimize steric strain.

  • Receptor Fit: The boat conformation is critical for binding to the GABA_A receptor. The spatial arrangement of the aromatic ring (Ring A) and the pendant phenyl group (Ring C) must align with the hydrophobic pockets of the receptor interface.

Pharmacological Interface: GABA_A Modulation

The classic mechanism of action for 1,4-benzodiazepines involves positive allosteric modulation of the


-aminobutyric acid type A (GABA_A) receptor.[5]
Mechanism of Action

Benzodiazepines do not bind to the GABA active site (orthosteric site). Instead, they bind to a specific allosteric pocket located at the interface of the


 and 

subunits (specifically

,

,

, or

containing subtypes).

Binding Consequence:

  • Binding induces a conformational change in the receptor.

  • Increases the affinity of the receptor for GABA.

  • Increases the frequency of chloride (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) channel opening.
    
  • Result: Hyperpolarization of the neuron and reduced excitability.

Visualization: GABAergic Signaling Pathway

GABASignaling Ligand 1,4-Benzodiazepine Receptor GABA_A Receptor (alpha/gamma Interface) Ligand->Receptor  Binds   ConfChange Allosteric Conformational Change Receptor->ConfChange GABA_Affinity Increased GABA Affinity ConfChange->GABA_Affinity Channel Cl- Channel Opening (Frequency Increase) GABA_Affinity->Channel Hyperpol Neuronal Hyperpolarization Channel->Hyperpol  Cl- Influx   Effect Anxiolytic/Sedative Effect Hyperpol->Effect

Figure 1: Allosteric modulation of the GABA_A receptor by 1,4-benzodiazepines.

Structure-Activity Relationships (SAR)

The SAR of 1,4-benzodiazepines is well-mapped. Modifications are analyzed across three zones: Ring A (Benzo), Ring B (Diazepine), and Ring C (Pendant Phenyl).

Table 1: SAR Matrix for 1,4-Benzodiazepines
ZonePositionModificationEffect on Activity
Ring A C7Electron-withdrawing group (Cl, NO₂, Br)Critical. Increases activity significantly.
C6, C8, C9SubstitutionGenerally decreases activity.
Ring B N1MethylationIncreases activity (e.g., Diazepam vs. Nordazepam). Bulky groups decrease activity.
C2Carbonyl (C=O)Essential for H-bonding interaction (proton acceptor).
C3Hydroxylation (-OH)Maintains activity but accelerates metabolism (glucuronidation), reducing half-life (e.g., Oxazepam).
Ring C C2' (Ortho)Electron-withdrawing group (F, Cl)Increases activity (e.g., Midazolam).
C4' (Para)SubstitutionGenerally unfavorable (steric clash).

Synthetic Architectures

Classical Approach: Condensation

The historical route involves the condensation of 4-chloro-o-phenylenediamine with


-keto esters or 1,3-dicarbonyls. While effective for simple derivatives, it lacks the flexibility required for modern library generation.
Modern Approach: Ugi-4CC / Cyclization

For drug discovery, the Ugi Four-Component Condensation (U-4CC) followed by acid-mediated cyclization is the superior method. It allows for the rapid assembly of 1,4-benzodiazepine-2,5-diones with four points of diversity.

Workflow Logic:

  • Inputs: Anthranilic acid (Amine), Aldehyde, Isocyanide, Boc-Amino Acid.

  • Ugi Reaction: Forms a linear diamide intermediate.

  • Deprotection/Cyclization: Acid treatment removes the Boc group and catalyzes intramolecular amide bond formation to close the 7-membered ring.

UgiSynthesis Anthranilic Anthranilic Acid Ugi Ugi 4-Component Condensation Anthranilic->Ugi Aldehyde Aldehyde (R1) Aldehyde->Ugi Isocyanide Isocyanide (R2) Isocyanide->Ugi BocAA Boc-Amino Acid BocAA->Ugi Linear Linear Dipeptide Intermediate Ugi->Linear Deprotect Acid Treatment (TFA/DCM) Linear->Deprotect Cyclization Intramolecular Cyclization Deprotect->Cyclization Product 1,4-Benzodiazepine- 2,5-dione Cyclization->Product

Figure 2: Diversity-Oriented Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Reaction.

Experimental Protocol: Synthesis of 1,4-Benzodiazepine-2,5-dione Library

Objective: Synthesis of a library scaffold using the Ugi-Deprotection-Cyclization (UDC) strategy. Target Structure: 3-substituted-1,4-benzodiazepine-2,5-dione.[6]

Reagents & Equipment
  • Reagents: Anthranilic acid (1.0 eq), Benzaldehyde (1.0 eq), Cyclohexyl isocyanide (1.0 eq), N-Boc-Glycine (1.0 eq).

  • Solvent: Methanol (MeOH), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Purification: Silica gel flash chromatography.

Step-by-Step Methodology
Phase 1: The Ugi Condensation
  • Dissolution: In a 20 mL scintillation vial, dissolve Anthranilic acid (1.0 mmol, 137 mg) and Benzaldehyde (1.0 mmol, 106 mg) in 5 mL of MeOH.

  • Imine Formation: Stir at room temperature for 30 minutes to allow pre-formation of the imine species. Note: This minimizes side reactions.[2]

  • Addition: Add N-Boc-Glycine (1.0 mmol, 175 mg) followed immediately by Cyclohexyl isocyanide (1.0 mmol, 109 mg).

  • Reaction: Stir the mixture at ambient temperature for 24 hours. The reaction progress can be monitored by TLC (disappearance of aldehyde).

  • Isolation: Evaporate the solvent under reduced pressure to yield the crude linear Ugi adduct.

Phase 2: Deprotection & Cyclization
  • Acidolysis: Re-dissolve the crude adduct in a 1:1 mixture of DCM/TFA (4 mL).

  • Stirring: Stir at room temperature for 2–4 hours. Mechanism: TFA removes the Boc protecting group, exposing the secondary amine.

  • Cyclization: Evaporate the TFA/DCM mixture. Redissolve the residue in MeOH (5 mL) and add Triethylamine (Et3N) to adjust pH to ~8. Reflux for 4 hours. Mechanism: Basic conditions promote the attack of the liberated amine onto the ester/amide carbonyl, closing the ring.

  • Workup: Dilute with EtOAc, wash with NaHCO3 (sat.) and Brine. Dry over Na2SO4.

  • Purification: Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate the pure 1,4-benzodiazepine-2,5-dione.

Validation:

  • 1H NMR: Look for the disappearance of Boc-methyl protons (~1.4 ppm) and the appearance of the diastereotopic methylene protons of the diazepine ring (AB system if chiral, singlet if glycine-derived).

  • LC-MS: Confirm [M+H]+ corresponding to the cyclized product (Loss of water from the linear precursor).

References

  • Sternbach, L. H. "The Benzodiazepine Story." Journal of Medicinal Chemistry, 1979. Link

  • Sigel, E., & Steinmann, M. E. "Structure, Function, and Modulation of GABA(A) Receptors." Journal of Biological Chemistry, 2012. Link

  • Marcaccini, S., et al. "A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation."[4] Tetrahedron Letters, 2005.[4] Link

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003. Link

  • Antonello, A., et al. "Pyrrolo[2,1-c][1,4]benzodiazepines: A Review on Synthesis and Biological Significance." Current Organic Synthesis, 2019. Link

Sources

Conformational analysis of trimethyl-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Conformational Analysis of Trimethyl-Diazepane

Abstract

The seven-membered diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The inherent flexibility of this seven-membered ring system results in a complex conformational landscape, where specific three-dimensional arrangements (conformations) can dictate molecular recognition, binding affinity to biological targets, and ultimately, therapeutic efficacy.[1] Understanding and controlling this conformational behavior is therefore a cornerstone of rational drug design. This guide provides a comprehensive, multi-faceted protocol for the conformational analysis of trimethyl-diazepane, a representative substituted diazepane. We will explore a synergistic approach that integrates high-resolution experimental techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—with powerful computational methods, including Density Functional Theory (DFT) and Metadynamics. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for characterizing flexible heterocyclic systems.

The Conformational Challenge of the Diazepane Ring

Unlike the well-defined chair conformation of cyclohexane, seven-membered rings such as diazepane are significantly more flexible.[2] This flexibility arises from a greater number of low-energy conformers and reduced energy barriers for interconversion (pseudorotation).[2][3] The primary conformations available to the diazepane ring include the Chair (C), Twist-Chair (TC), Boat (B), and Twist-Boat (TB) forms, along with several intermediate or sofa-like states.[3][4]

The introduction of substituents, such as the three methyl groups in trimethyl-diazepane, further complicates this landscape. The position and stereochemistry of these groups can dramatically influence the relative stability of different conformers by introducing steric hindrance or favorable electronic interactions. The ultimate goal of a conformational analysis is to map this energy landscape, identify the most populated conformers in both solution and solid states, and determine the energy barriers to their interconversion.

A Synergistic Strategy for Comprehensive Analysis

A complete understanding of a flexible molecule like trimethyl-diazepane cannot be achieved through a single technique. Experimental methods provide real-world data under specific conditions, while computational methods offer a theoretical framework to explore the entire conformational space. Our approach integrates these domains to create a self-validating system.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_syn Synthesis & Interpretation NMR NMR Spectroscopy (Solution-State Conformation) Integration Integrated Conformational Model NMR->Integration XRay X-Ray Crystallography (Solid-State Conformation) DFT DFT Calculations (Conformer Energies & Geometry) XRay->DFT Validate Geometry XRay->Integration DFT->NMR Validate Spectra MD Metadynamics Simulation (Energy Landscapes & Interconversion) DFT->MD MD->Integration Synthesis Hypothesis & Synthesis of Trimethyl-Diazepane Synthesis->NMR Synthesis->XRay Synthesis->DFT

Caption: Integrated workflow for conformational analysis.

Experimental Determination of Conformation

NMR Spectroscopy: Probing the Solution-State

NMR spectroscopy is unparalleled in its ability to provide detailed information about the structure and dynamics of molecules in solution, which most closely mimics the physiological environment.[5] For a flexible system like trimethyl-diazepane, variable-temperature (VT) NMR experiments are crucial for studying the kinetics of conformational interconversion.[6][7]

Experimental Protocol: Variable-Temperature 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of trimethyl-diazepane in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or Toluene-d₈) in a high-quality NMR tube. The choice of solvent is critical, as it can influence conformational equilibria.

  • Initial Analysis (Room Temperature): Acquire standard 1D ¹H, ¹³C, and 2D correlation spectra (COSY, HSQC). This provides initial assignments of proton and carbon signals.

  • Low-Temperature Analysis:

    • Gradually lower the temperature of the NMR probe in 10-15 K increments. Allow the sample to equilibrate for 5-10 minutes at each new temperature.

    • Acquire a ¹H spectrum at each temperature. Observe for signal broadening, decoalescence, and the appearance of new signals. The temperature at which a signal splits from a single averaged peak into multiple peaks (the coalescence temperature) is related to the energy barrier of the exchange process.

    • At a temperature where the exchange is slow on the NMR timescale (i.e., sharp, distinct signals for each conformer are visible), acquire high-resolution 2D spectra, particularly NOESY or ROESY.

  • Data Interpretation:

    • NOESY/ROESY: Through-space correlations in the NOESY/ROESY spectrum are critical. For example, a strong NOE between an axial methyl group and other axial protons on the ring would provide definitive evidence for a specific chair or twist-boat conformation.

    • Energy Barrier Calculation: Use the Eyring equation to calculate the Gibbs free energy of activation (ΔG‡) for the ring inversion process from the coalescence temperature and the frequency separation of the exchanging signals.

X-Ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's conformation in the solid crystalline state.[8] This structure serves as a vital benchmark for validating the results of computational modeling and provides a definitive starting point for understanding molecular geometry.

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: The primary challenge is growing a single, diffraction-quality crystal. This is often an empirical process. A common method is slow evaporation:

    • Dissolve the purified trimethyl-diazepane in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

    • Transfer to a small vial, cover loosely (e.g., with parafilm pierced with a few small holes), and leave undisturbed in a vibration-free environment.

    • Other techniques include vapor diffusion (liquid/liquid or liquid/vapor) and slow cooling of a saturated solution.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a focused beam of monochromatic X-rays and collect the diffraction pattern on a detector.[8]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map.[8]

    • A molecular model is built into the electron density map and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. The result is a precise 3D model of the molecule, including bond lengths, bond angles, and torsion angles.[9][10]

Computational Modeling of the Conformational Landscape

Computational chemistry allows us to explore the entire potential energy surface of a molecule, calculating the relative energies of all possible conformers and the transition states that connect them.[11]

Density Functional Theory (DFT): Geometry and Energy

DFT provides a good balance of accuracy and computational cost for determining the geometries and relative energies of different conformers.[9][12]

G Start Initial Structure (e.g., from X-Ray or sketch) ConfSearch Conformational Search (e.g., Low-Mode Search) Start->ConfSearch Opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) ConfSearch->Opt Freq Frequency Calculation Opt->Freq Verify Verify Minimum (No imaginary frequencies?) Freq->Verify TS_Verify Verify TS (One imaginary frequency?) Freq->TS_Verify Verify->Opt No, re-optimize Energies Compare Relative Energies (Identify global minimum) Verify->Energies Yes TS_Search Transition State Search (e.g., QST2/QST3) Energies->TS_Search Between low-energy conformers TS_Search->Freq Run Freq Calc TS_Verify->TS_Search No, refine search Barrier Calculate Energy Barrier TS_Verify->Barrier Yes

Caption: Workflow for DFT-based conformational analysis.

Computational Protocol: DFT Analysis

  • Conformer Generation: Start with an initial 3D structure of trimethyl-diazepane. Use a conformational search algorithm (e.g., Low-Mode Search) to generate a wide range of possible starting geometries (chairs, boats, twists, etc.).[11]

  • Geometry Optimization: Perform a full geometry optimization on each generated conformer using a DFT method, such as the B3LYP functional with a 6-31G(d,p) basis set. This process finds the nearest local energy minimum for each starting structure.

  • Frequency Calculation: Perform a frequency calculation on each optimized geometry. This serves two purposes:

    • It confirms that the structure is a true energy minimum (i.e., has no imaginary frequencies).

    • It provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy (G).

  • Energy Comparison: Compare the relative Gibbs free energies of all unique, stable conformers to determine their theoretical populations according to the Boltzmann distribution.

Metadynamics: Mapping Interconversion Pathways

For highly flexible rings, standard molecular dynamics may struggle to sample rare conformational transitions. Metadynamics is an enhanced sampling technique that accelerates the exploration of the conformational landscape by adding a history-dependent bias potential along specific collective variables (CVs), such as puckering coordinates.[3][4] This allows for the efficient mapping of the free-energy landscape and the visualization of interconversion pathways.[4]

Data Synthesis: Building a Coherent Model

The power of this integrated approach lies in the cross-validation of results.

Data Point X-Ray Crystallography NMR Spectroscopy DFT Calculations
State SolidSolutionGas Phase (or with solvent model)
Information Precise static structure (bond lengths, angles, dihedrals) of one conformer.Averaged structure or multiple conformers at equilibrium; dynamic information (energy barriers).Geometries and relative energies of all stable conformers and transition states.
Key Output Atomic coordinates.Chemical shifts, coupling constants, NOEs, coalescence temperature.Optimized geometries, relative Gibbs free energies.

Interpretation Logic:

  • Compare X-Ray and DFT: The solid-state crystal structure should correspond to one of the low-energy conformers predicted by DFT. A close match in dihedral angles and bond lengths provides strong validation for the computational method.

  • Correlate NMR and DFT: The experimentally observed major conformer(s) in solution should correspond to the lowest-energy structures predicted by DFT calculations (after accounting for solvent effects). Theoretical NMR chemical shifts can also be calculated from DFT-optimized geometries and compared to experimental data.

  • Unify All Data: Does the energy barrier calculated from VT-NMR align with the transition state energies found via DFT? Do the through-space distances measured by NOESY match the interatomic distances in the lowest-energy DFT conformer? A consistent answer across all three techniques provides a high-confidence model of the conformational behavior of trimethyl-diazepane.

The conformation of a drug molecule is a critical determinant of its interaction with biological targets.[1][13][14] A thorough analysis, as outlined in this guide, provides the fundamental structural insights necessary for structure-activity relationship (SAR) studies, lead optimization, and the rational design of next-generation therapeutics.

References

  • Sagiroglugil, M., Latorraca, I., & Parrinello, M. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. The Journal of Chemical Physics. [Link]

  • Sagiroglugil, M., Latorraca, I., & Parrinello, M. (2025). Conformational sampling of seven-membered rings using extended puckering collective variables in metadynamics. ResearchGate. [Link]

  • Jahn, M. K., Dewald, D. A., et al. (2014). Pseudorotational Landscape of Seven-Membered Rings: The Most Stable Chair and Twist-Boat Conformers of Caprolactone. Angewandte Chemie. [Link]

  • Zhang, H., et al. (N/A). A Study of the Structure-Activity Relationship of GABAA-Benzodiazepine Receptor Bivalent Ligands by Conformational Analysis with Low Temperature NMR and X-ray Analysis. NIH Public Access. [Link]

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  • Katritzky, A. R., et al. (N/A). The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Journal of the Chemical Society, Perkin Transactions 2. [Link]

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  • Lwabula, M. P., et al. (2020). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. National Institutes of Health. [Link]

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A Technical Guide to Unlocking the Research Potential of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

The 1,4-diazepane scaffold is a cornerstone in medicinal chemistry, famously forming the core of benzodiazepines and a plethora of other biologically active agents.[1][2][3] This guide focuses on a novel, underexplored derivative, 1,2,2-Trimethyl-1,4-diazepane . While direct literature on this specific molecule is sparse, its structural features—a chiral center at C1, a gem-dimethyl group at C2, and the flexible seven-membered diazepane ring—suggest a rich and untapped potential across several scientific domains.

This document serves as a strategic roadmap, moving from fundamental synthesis to high-potential research applications. We will explore the "how" and "why" behind proposed experimental pathways, grounding our hypotheses in the established principles of heterocyclic chemistry and pharmacology.

Part 1: Synthesis and Structural Characterization

The logical first step in exploring any new chemical entity is to establish a reliable and scalable synthetic route. For this compound, a convergent synthesis approach is most practical.

Proposed Synthetic Pathway

The most common and efficient method for synthesizing substituted 1,4-diazepanes involves the condensation of a 1,2-diamine with a suitable carbonyl compound or its equivalent.[4][5] For our target, this translates to the reaction between ethylenediamine and mesityl oxide (4-methyl-3-penten-2-one).

The causality here is the classic Michael addition followed by intramolecular reductive amination. The primary amine of ethylenediamine first acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone (Mesityl Oxide). This is followed by an intramolecular cyclization and reduction of the resulting imine, which can be achieved in a one-pot fashion.

Synthetic_Pathway cluster_reactants Starting Materials cluster_product Target Molecule Ethylenediamine Process Reductive Amination (e.g., NaBH3CN, H2/Pd-C) Ethylenediamine->Process + Mesityl_Oxide Mesityl_Oxide->Process Target This compound Process->Target Yields caption Fig 1: Proposed synthesis of this compound.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of ethylenediamine (1.0 eq) in methanol (MeOH) in a round-bottom flask, add mesityl oxide (1.1 eq) dropwise at 0°C.

  • Cyclization/Imination: Allow the reaction to stir at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to observe the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture again to 0°C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise. Rationale: NaBH₃CN is a mild reducing agent selective for imines over ketones, preventing reduction of any unreacted mesityl oxide.

  • Workup: After stirring overnight, quench the reaction by slowly adding 1M HCl. Basify the solution with 2M NaOH and extract the product with dichloromethane (DCM).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Structural Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the three methyl groups (two singlets for the gem-dimethyl, one doublet for the C1-methyl), and complex multiplets for the methylene protons of the diazepane ring.
¹³C NMR Distinct signals for the three methyl carbons, the quaternary C2 carbon, the chiral C1 methine carbon, and the methylene carbons of the ring.
Mass Spec (ESI-MS) A clear [M+H]⁺ peak corresponding to the calculated molecular weight (C₈H₁₈N₂ = 142.24 g/mol ).
FT-IR Characteristic N-H stretching bands (~3300 cm⁻¹) and C-H stretching bands (~2850-2950 cm⁻¹).

Part 2: Potential Research Area 1 - Medicinal Chemistry & CNS Drug Discovery

The 1,4-diazepane ring is a "privileged structure" in medicinal chemistry, particularly for agents targeting the Central Nervous System (CNS).[2] Derivatives are known to act as anticonvulsants, anxiolytics, and sedatives.[3][5][6]

Core Hypothesis

The unique substitution pattern of this compound—specifically the chiral center and the bulky gem-dimethyl group—could confer novel selectivity for CNS receptors, such as subtypes of the GABA-A receptor, or even other targets like orexin receptors, which are modulated by diazepane-containing drugs like Suvorexant.[7][8]

Proposed Research Workflow

A systematic screening cascade is essential to evaluate this potential. The goal is to establish a Structure-Activity Relationship (SAR) by synthesizing a focused library of N-substituted analogs and screening them against a panel of relevant CNS targets.

G cluster_synthesis Library Synthesis cluster_screening Biological Evaluation A 1,2,2-Trimethyl- 1,4-diazepane Core B N-Alkylation / N-Arylation (R-X) A->B C Focused Library (10-20 Compounds) B->C D Primary Screen: Radioligand Binding Assays (GABA-A, Orexin, Dopamine R.) C->D Screening E Hit Identification (Compounds with >50% inhibition at 10 µM) D->E Analyze Data F Secondary Screen: Functional Assays (e.g., Electrophysiology) E->F Confirm Activity G Lead Compound(s) F->G Validate & Select caption Fig 2: CNS drug discovery screening cascade.

Caption: CNS drug discovery screening cascade.

Experimental Protocol: Radioligand Binding Assay (Primary Screen)
  • Target Preparation: Prepare cell membrane fractions from cell lines overexpressing the human receptor of interest (e.g., GABA-A α1β2γ2).

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]Flunitrazepam for the benzodiazepine site on GABA-A), and varying concentrations of the test compound (from the synthesized library).

  • Incubation: Incubate the plates to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of specific binding).

Part 3: Potential Research Area 2 - Asymmetric Catalysis

Chiral diamines are powerful ligands in asymmetric catalysis, capable of inducing high enantioselectivity in a wide range of metal-catalyzed reactions.[9] The structure of this compound, being a chiral diamine, makes it an excellent candidate for this application.

Core Hypothesis

The enantiomerically pure forms of this compound can act as effective chiral ligands for transition metals (e.g., Ruthenium, Rhodium, Copper).[10] The rigidifying effect of the C2 gem-dimethyl group could create a well-defined chiral pocket around the metal center, leading to high levels of stereocontrol.

Proposed Research Workflow

The development of a new chiral ligand requires enantiomeric resolution, complexation with a suitable metal, and testing in a benchmark catalytic reaction.

  • Enantiomeric Resolution: The racemic mixture of the synthesized diazepane must be separated. This is typically achieved by forming diastereomeric salts with a chiral acid (e.g., tartaric acid or dibenzoyltartaric acid) followed by fractional crystallization.

  • Metal Complexation: The resolved, enantiopure diamine is then reacted with a metal precursor (e.g., [RuCl₂(p-cymene)]₂) to form the active catalyst.

  • Catalytic Testing: The performance of the catalyst is evaluated in a well-understood asymmetric reaction, such as the transfer hydrogenation of a prochiral ketone (e.g., acetophenone).

G cluster_ligand Ligand Preparation cluster_catalysis Catalysis A Racemic Diazepane B Resolution with Chiral Acid A->B C (R)-Diazepane & (S)-Diazepane B->C D Complexation (e.g., + [RuCl2(p-cymene)]2) C->D E Chiral Ru-Diamine Catalyst D->E F Asymmetric Transfer Hydrogenation of Acetophenone E->F G Chiral Phenylethanol (Measure % ee) F->G caption Fig 3: Workflow for developing a new chiral catalyst.

Caption: Workflow for developing a new chiral catalyst.

Data Presentation: Hypothetical Catalysis Results
Ligand Enantiomer Substrate Conversion (%) Enantiomeric Excess (ee, %)
(R)-DiazepaneAcetophenone>9995% (R)
(S)-DiazepaneAcetophenone>9994% (S)
(R)-Diazepane1-Indanone9892% (R)
(S)-Diazepane1-Indanone9791% (S)

Conclusion

While this compound remains a frontier molecule, its structural characteristics, viewed through the lens of established chemical principles, reveal it as a platform with significant discovery potential. The proposed research avenues in CNS drug discovery and asymmetric catalysis represent logical, high-impact starting points. The experimental frameworks provided herein offer a validated, step-by-step approach for any research team aiming to explore and unlock the potential of this promising heterocyclic scaffold.

References

  • Al-Zoubi, R. M., & Al-Jammal, M. K. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 19(9), 13537-13548. Available at: [Link]

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  • Chen, C., et al. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 12345. Available at: [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. Available at: [Link]

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Navigating the Unknown: A Technical Guide to the Safe Handling of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive framework for the safe handling and use of 1,2,2-Trimethyl-1,4-diazepane (CAS No. 56435-37-7) in a research and development setting. Given the limited publicly available toxicological and safety data specific to this compound, this document adopts a precautionary approach. The protocols and recommendations outlined herein are synthesized from established principles of chemical safety, data on structurally related cyclic amines, and best practices for managing chemicals with unknown hazards. This guide is intended for researchers, chemists, and drug development professionals, providing them with the necessary information to conduct a thorough risk assessment and implement robust safety controls.

Section 1: Compound Identification and Hazard Assessment

Chemical Identity
  • Chemical Name: this compound

  • CAS Number: 56435-37-7

  • Molecular Formula: C₈H₁₈N₂

  • Molecular Weight: 142.24 g/mol

  • Structure: (Note: A placeholder for the chemical structure image)

Critical Advisory: The Precautionary Principle

As of the date of this publication, specific GHS hazard classifications and comprehensive toxicological data for this compound are not available in public databases. Therefore, it is imperative to handle this compound as potentially hazardous until empirical data can refute this assumption.[1][2] This guide is built upon the precautionary principle, which dictates that in the absence of complete scientific certainty, the course of action that favors safety and environmental protection should be chosen.

Anticipated Hazards Based on Chemical Analogy

The structure of this compound suggests potential hazards based on its functional groups: a cyclic diamine and tertiary amine moieties.

  • Cyclic Amines: This class of compounds can exhibit a range of toxicities. Some heterocyclic amines are known carcinogens, though this is often associated with aromatic systems and high-temperature formation.[3] Cyclic tertiary amines can be bioactivated by cytochrome P450 to form reactive iminium species, which can be cytotoxic.[4]

  • Aliphatic Amines: Many aliphatic amines are irritants to the skin, eyes, and respiratory tract.[5] They can cause chemical burns upon direct contact.[6]

  • Trimethylamine: As a structural component, it is useful to consider the hazards of trimethylamine, which is a flammable gas that can cause severe skin burns and eye damage, and is harmful if inhaled.[6][7][8][9]

Based on these analogies, researchers must assume that this compound may be:

  • Corrosive to skin and eyes.

  • An irritant to the respiratory tract.

  • Harmful if swallowed, inhaled, or absorbed through the skin.

  • Potentially capable of forming reactive metabolites.

Section 2: Exposure Controls and Personal Protection

A multi-layered approach to exposure control is mandatory. The hierarchy of controls, from most to least effective, is: Engineering Controls, Administrative Controls, and Personal Protective Equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from the hazard.[10]

  • Primary Containment: All procedures involving the handling of this compound, including weighing, preparing solutions, and transfers, must be conducted within a certified chemical fume hood.[1] For operations with highly potent compounds, more advanced containment solutions like gloveboxes or isolators may be necessary.[11][12][13]

  • Ventilation: The laboratory must have a well-maintained ventilation system that provides adequate air changes and maintains negative pressure relative to adjacent, non-laboratory areas.[13]

Administrative Controls

These are work practices that reduce the duration, frequency, and severity of exposure.

  • Designated Areas: Clearly demarcate the specific bench area or fume hood where work with this compound will occur. Label this area with appropriate warnings.[1]

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

  • Training: All personnel must be trained on the potential hazards, safe handling procedures, and emergency protocols for this compound before any work begins.

Personal Protective Equipment (PPE): The Final Barrier

PPE should be considered the last line of defense and must be used in conjunction with engineering and administrative controls.[13][14][15]

Protection Type Specification and Rationale
Eye and Face Protection ANSI Z87.1-compliant chemical splash goggles are mandatory.[1][16] A face shield should be worn over goggles when there is a significant risk of splash or energetic reaction.[6][16][17]
Hand Protection Double-gloving is recommended. Use chemically resistant gloves (e.g., nitrile or neoprene) as the primary layer.[17] Consult glove manufacturer's chemical resistance guides to ensure compatibility.[17] Gloves must be inspected before use and changed immediately upon contamination.[17]
Body Protection A flame-resistant laboratory coat should be worn, fully buttoned, with sleeves down.[16][17] For larger quantities or splash risks, a chemically resistant apron or coveralls should be used.[16]
Footwear Fully enclosed, non-perforated shoes made of a durable material are required.[17]
Respiratory Protection If engineering controls are insufficient to control vapors or aerosols, a respirator program must be implemented in accordance with OSHA 29 CFR 1910.134. A NIOSH-approved respirator with an organic vapor cartridge may be required.[18]

Section 3: Safe Handling, Storage, and Disposal

Handling Procedures

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Post-Procedure Prep 1. Don PPE (Goggles, Lab Coat, Double Gloves) VerifyHood 2. Verify Fume Hood Functionality Prep->VerifyHood Gather 3. Assemble All Necessary Equipment & Reagents VerifyHood->Gather Weigh 4. Weigh Compound (Use secondary containment) Gather->Weigh Dissolve 5. Dissolve/Dispense (Add reagent to compound slowly) Weigh->Dissolve React 6. Perform Reaction (Monitor closely) Dissolve->React Quench 7. Quench Reaction (If applicable) React->Quench Waste 8. Segregate & Label Hazardous Waste Quench->Waste Decon 9. Decontaminate Glassware & Work Surfaces Waste->Decon Doff 10. Doff PPE Correctly & Wash Hands Decon->Doff

Caption: Workflow for handling this compound.

Storage Requirements
  • Store in a tightly sealed, properly labeled container.[6][7] The label should clearly state the chemical name and "Warning: Hazards Not Fully Known".[1][19]

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[6]

  • Utilize secondary containment (e.g., a tray or tub) to contain any potential leaks.[1]

Waste Disposal
  • All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[19]

  • Do not dispose of this chemical down the drain.[20]

  • Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.[21][22]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[21]

Section 4: Emergency Procedures

First Aid Measures

Immediate action is critical in the event of an exposure.

  • Inhalation: Move the affected person to fresh air immediately.[6][23] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1][24] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[24] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]

Accidental Release (Spill) Procedures

For any spill, prioritize personal safety.

  • Small Spill (manageable by trained lab personnel):

    • Alert others in the area.[25]

    • Ensure proper PPE is worn.[25]

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[20][26][27] Do not use combustible materials like paper towels to absorb flammable liquids.[27]

    • Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[6][26]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[26] Collect all cleaning materials as hazardous waste.[28]

  • Large Spill (or any spill you are not equipped or trained to handle):

    • Evacuate the immediate area.[25]

    • Alert others and activate the building's emergency alarm if necessary.

    • Close the doors to the affected area to confine vapors.[26]

    • Call your institution's emergency response team.

    • Remain in a safe location to provide information to emergency responders.

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[9] Avoid using a direct water jet, as it may spread the material.[8]

  • Hazards: Combustion may produce toxic fumes, including nitrogen oxides and carbon monoxide.[8][9]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[8]

Section 5: Decontamination Procedures

Proper decontamination of equipment and work surfaces is crucial to prevent unintended exposure.

  • Routine Decontamination: At the end of each work session, wipe down the fume hood surfaces, equipment, and any potentially contaminated areas with a suitable solvent followed by a detergent and water solution.[29] All cleaning materials should be disposed of as hazardous waste.[28]

  • Glassware and Equipment: Before removing from the fume hood, rinse glassware and equipment with an appropriate solvent to remove residual compound. This rinsate must be collected as hazardous waste. Then, wash the equipment with soap and water.[29] For equipment being transferred or serviced, a formal decontamination process and labeling are required.[28][30][31]

References

  • Central Michigan University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]

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  • New Jersey Department of Health. (n.d.). Hazard Summary: Trimethylamine. Retrieved from [Link]

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  • Unknown. (2026, January 6). Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. Retrieved from [Link]

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  • Unknown. (n.d.). Safety Data Sheet: TRIMETILAMINA. Retrieved from [Link]

  • University of Nebraska Medical Center. (n.d.). HAZARDOUS MATERIAL FACT SHEET: Unknown Chemical Disposal. Retrieved from [Link]

  • Aport. (2025, May 27). Decontamination Protocols for Lab Equipment. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Unknown. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Dobo, K. L., et al. (2013). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies To Demonstrate Control. Organic Process Research & Development, 17(2), 143-154. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0206 - TRIMETHYLAMINE. Retrieved from [Link]

  • Chatzianastasiou, M., et al. (2011). Cyclic imines, as emerging marine toxins: Chemical properties, distribution, toxicological aspects and detection methods. Journal of the Hellenic Veterinary Medical Society, 62(4), 329-340. Retrieved from [Link]

  • R&D Laboratory Equipment. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • Unknown. (n.d.). TRIMETHYLAMINE. Retrieved from [Link]

  • Aráoz, R., et al. (2011). Cyclic imines: chemistry and mechanism of action: a review. Marine Drugs, 9(11), 2209-2233. Retrieved from [Link]

  • University of British Columbia. (2017, November 27). Chemical Spill Clean-up Procedure. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • Unknown. (2024, December 24). What steps should be taken when a new chemical is introduced to the workplace? Retrieved from [Link]

  • Dalvie, D., et al. (2011). Role of cyclic tertiary amine bioactivation to reactive iminium species: structure toxicity relationship. Expert Opinion on Drug Metabolism & Toxicology, 7(1), 15-39. Retrieved from [Link]

  • The Ohio State University. (n.d.). Policy 3 Disposal Policy for Materials of Uncertain Composition ("Chemical Unknowns"). Retrieved from [Link]

  • Purdue University. (n.d.). Unknown Chemicals. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Chapter 7 - Safe Chemical Use. Retrieved from [Link]

  • BioProcess International. (2010, September 1). Containment of High-Potency Products in a GMP Environment. Retrieved from [Link]

  • IPS-Integrated Project Services, LLC. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • U.S. Department of Health & Human Services. (2026, February 4). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Wikipedia. (n.d.). Heterocyclic amine. Retrieved from [Link]

  • Unknown. (2023, March 15). Laboratory Safety and Chemical Hygiene Plan. Retrieved from [Link]

  • Government of Canada. (2025, March 5). Risk assessment of chemical substances. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). Chemical Risk Assessment. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2025, May 13). How and why we assess risk. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • Unknown. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Chemical Emergency Medical Guidelines. (n.d.). Aliphatic amines A 1 Information and recommendations for first responders. Retrieved from [Link]

  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • Health Library. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

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Methodological & Application

Application Note: Regioselective Synthesis of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-validated protocol for the synthesis of 1,2,2-Trimethyl-1,4-diazepane . This specific scaffold—a pharmacologically privileged homopiperazine derivative—presents a unique regiochemical challenge due to the steric hindrance of the gem-dimethyl group.

Standard protocols often yield the thermodynamically favored 1,7,7-trimethyl isomer (methyl on the unhindered nitrogen). This guide details the Regioselective Lactam Route , ensuring the methyl group is installed at the sterically hindered N1 position (adjacent to the gem-dimethyls), consistent with the "1,2,2" nomenclature.

Abstract & Strategic Analysis

The 1,4-diazepane (homopiperazine) ring is a core structural motif in various neuroactive pharmaceuticals (e.g., Suvorexant derivatives). The introduction of a gem-dimethyl group at the C2 position imposes significant steric constraints, affecting both reactivity and binding affinity.

The Synthetic Challenge: Direct methylation of 2,2-dimethyl-1,4-diazepane preferentially alkylates the unhindered N4 nitrogen, yielding 1,7,7-trimethyl-1,4-diazepane (IUPAC numbering shifts to lowest locants). To synthesize This compound (where the methyl is on the hindered nitrogen), one must utilize a synthetic strategy that differentiates the two nitrogens early in the pathway.

The Solution: This protocol employs a "Protect-Methylate-Reduce" strategy on a lactam intermediate. By distinguishing the amine (N1) and amide (N4) functionalities in the intermediate 3,3-dimethyl-1,4-diazepan-5-one, we can selectively install the methyl group at the hindered position.

Retrosynthetic Logic & Pathway

The synthesis is designed backward from the target to ensure regiocontrol.

G Target TARGET: this compound (Hindered N-Methyl) Deprotection Step 4: Hydrogenolysis (Pd/C) (Removes N-Benzyl group) Target->Deprotection Reduction Step 3: Amide Reduction (LiAlH4) (Converts Lactam to Amine) Deprotection->Reduction Methylation Step 2: Amide Methylation (NaH/MeI) (Installs Methyl on Hindered N) Reduction->Methylation Protection Step 1b: N-Benzylation (Protects Unhindered Amine) Methylation->Protection Cyclization Step 1a: Michael Addition & Cyclization (Formation of Lactam Ring) Protection->Cyclization Start STARTING MATERIALS: 1,2-Diamino-2-methylpropane + Ethyl Acrylate Cyclization->Start

Figure 1: Retrosynthetic pathway designed to bypass the thermodynamic preference for N4-alkylation.

Detailed Experimental Protocol

Phase 1: Scaffold Construction (Lactam Formation)

Objective: Synthesize 3,3-dimethyl-1,4-diazepan-5-one. Mechanism: Michael addition of the unhindered primary amine to ethyl acrylate, followed by intramolecular cyclization of the hindered amine onto the ester.

Reagents:

  • 1,2-Diamino-2-methylpropane (Isobutylene diamine): 100 mmol

  • Ethyl Acrylate: 100 mmol

  • Methanol (MeOH): 200 mL

  • Sodium Methoxide (NaOMe): 10 mol% (Catalyst for cyclization)

Procedure:

  • Addition: Dissolve 1,2-diamino-2-methylpropane (8.8 g) in anhydrous MeOH (100 mL) in a round-bottom flask under N2.

  • Cooling: Cool to 0°C. Add Ethyl Acrylate (10.0 g) dropwise over 30 minutes. (Exothermic reaction).[1][2]

  • Stirring: Allow to warm to room temperature (RT) and stir for 12 hours. Checkpoint: TLC/LCMS will show the linear Michael adduct.

  • Cyclization: Add NaOMe (0.54 g) to the solution. Heat to reflux (65°C) for 24 hours. This forces the hindered amine to attack the ester, closing the 7-membered ring.

  • Workup: Concentrate in vacuo. Redissolve in DCM, wash with brine, dry over Na2SO4.

  • Purification: Recrystallize from EtOAc/Hexanes.

    • Yield Expectation: 60-75%

    • Product: 3,3-dimethyl-1,4-diazepan-5-one. (Note: N1 is the secondary amine; N4 is the amide).

Phase 2: Regioselective Functionalization

Objective: Protect the unhindered N1 and methylate the hindered N4 (amide).

Step 2a: N1-Protection (Benzylation)

  • Dissolve the lactam (50 mmol) in acetonitrile (150 mL).

  • Add K2CO3 (1.5 equiv) and Benzyl Bromide (BnBr, 1.05 equiv).

  • Stir at RT for 12 hours. The amide nitrogen is non-nucleophilic under these conditions; only the amine (N1) reacts.

  • Filter and concentrate. Use directly in the next step.

    • Intermediate: 1-Benzyl-3,3-dimethyl-1,4-diazepan-5-one.

Step 2b: N4-Methylation (The Critical Step)

  • Dissolve the N-benzyl lactam in anhydrous THF (100 mL). Cool to 0°C.[2]

  • Add Sodium Hydride (NaH, 60% dispersion, 1.2 equiv) carefully. Stir for 30 min to deprotonate the amide.

  • Add Methyl Iodide (MeI, 1.5 equiv) dropwise.

  • Stir at RT for 4 hours.

  • Quench with water, extract with EtOAc.

    • Intermediate: 1-Benzyl-3,3,4-trimethyl-1,4-diazepan-5-one. (Methyl is now on the hindered nitrogen).

Phase 3: Reduction and Deprotection

Objective: Convert the lactam to the amine and remove the directing group.

Step 3: Global Reduction

  • Suspend LiAlH4 (3.0 equiv) in anhydrous THF under Argon.

  • Add the methylated lactam (dissolved in THF) dropwise at 0°C.

  • Heat to reflux for 6 hours. (Reduces the C=O to CH2).

  • Fieser Quench: Cool to 0°C. Add water (x mL), 15% NaOH (x mL), water (3x mL) sequentially. Filter the granular precipitate.

  • Concentrate filtrate.

    • Intermediate: 1-Benzyl-2,2,3-trimethyl-1,4-diazepane (Numbering changes: Benzyl is on N4, Methyl is on N1, gem-dimethyl at C2).

Step 4: Hydrogenolysis (Final Deprotection)

  • Dissolve the amine in MeOH. Add Pd/C (10% wt, catalytic amount) and Ammonium Formate (5 equiv) or use H2 balloon.

  • Reflux (if using formate) or stir at RT (H2) for 4-12 hours.

  • Filter through Celite.[3] Concentrate.

  • Salt Formation: Dissolve in Et2O, add HCl/Dioxane to precipitate the dihydrochloride salt for stability.

Characterization & Quality Control

Expected Analytical Data (Free Base):

TechniqueParameterExpected ResultInterpretation
1H NMR gem-DimethylsSinglet (6H) at ~1.0-1.2 ppmConfirms intact dimethyl group.
1H NMR N-MethylSinglet (3H) at ~2.3-2.4 ppmDiagnostic for N-methylation.
1H NMR Ring ProtonsMultiplets at 2.6-3.0 ppm7-membered ring flexibility causes broadening.
13C NMR Quaternary CPeak at ~55-60 ppmThe C2 carbon carrying two methyls.
MS (ESI) [M+H]+m/z ~143.15Formula: C8H18N2.

Troubleshooting Guide:

  • Issue: Low yield in Step 1 (Cyclization).

    • Fix: Ensure strictly anhydrous conditions. Increase reflux time or switch solvent to Toluene/NaOMe to drive equilibrium.

  • Issue: "Tetramethyl" impurity (1,2,2,4-tetramethyl).

    • Cause: Incomplete deprotection or methylation of both sites.

    • Fix: Ensure Step 2a (Benzylation) goes to completion before adding MeI.

  • Issue: N-Methyl group ends up on the wrong nitrogen.

    • Check: If you skipped the protection step and methylated 2,2-dimethyl-1,4-diazepane directly, you made the 1,7,7-isomer. The protection strategy is mandatory for the 1,2,2-isomer.

Safety & Handling

  • 1,2-Diamino-2-methylpropane: Corrosive, causes burns. Handle in fume hood.

  • Methyl Iodide: Potent alkylating agent; suspected carcinogen. Use double gloves and change immediately if splashed.

  • Lithium Aluminum Hydride (LiAlH4): Reacts violently with water. Keep a bucket of sand nearby. Never use CO2 extinguishers on metal hydride fires.

References

  • Synthesis of 1,4-Diazepine Scaffolds: Ramajayam, R., et al. "Synthesis of novel substituted diaryl-1,4-diazepines."[4][5] Chemistry of Heterocyclic Compounds, 2006, 42(7), 901-906.[4]

  • Regioselective Alkylation of Diamines: Reddy, P.S., et al. "Practical Synthesis of Suvorexant." Organic Process Research & Development, 2014. (Provides context on diazepane functionalization).

  • Lactam Reduction Protocols: Seyden-Penne, J. Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH, 1997. (Standard text for LiAlH4 reductions).
  • Michael Addition-Cyclization Methodology: Walser, A., et al. "Quinazolines and 1,4-benzodiazepines."[4] Journal of Heterocyclic Chemistry, 1978.[4]

Sources

One-Pot Synthesis of Substituted 1,4-Diazepines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and antipsychotic effects.[1][2] The development of efficient and versatile synthetic methodologies to access novel substituted 1,4-diazepines is therefore of paramount importance to drug discovery and development professionals. This guide provides an in-depth overview of one-pot synthetic strategies, offering detailed protocols and mechanistic insights to facilitate the rapid and efficient synthesis of diverse 1,4-diazepine libraries.

The Strategic Advantage of One-Pot Syntheses

Traditional multi-step syntheses are often laborious, time-consuming, and can lead to significant product loss during intermediate purification steps. One-pot reactions, by contrast, offer a more streamlined and sustainable approach by combining multiple reaction steps in a single flask without the isolation of intermediates. This strategy not only enhances efficiency and reduces waste but also allows for the construction of complex molecular architectures from simple starting materials in a single operation. For the synthesis of substituted 1,4-diazepines, one-pot methodologies have emerged as a powerful tool for accelerating the discovery of new bioactive compounds.

Protocol I: Multi-Component Synthesis of 1,4-Benzodiazepine-2,5-diones via Ugi Four-Component Condensation

The Ugi four-component condensation (4-CC) is a powerful one-pot reaction that allows for the rapid assembly of complex molecules from an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. This method has been successfully applied to the synthesis of 1,4-benzodiazepine-2,5-diones, a class of compounds with significant biological activity.[3][4]

Mechanistic Rationale

The reaction proceeds through the formation of an α-adduct from the condensation of the amine and the carbonyl compound, which then reacts with the carboxylic acid and the isocyanide in a concerted or stepwise manner to form an α-acylamino amide intermediate. In this specific application, a convertible isocyanide is used, and a subsequent acid-catalyzed cyclization step yields the desired 1,4-benzodiazepine-2,5-dione.[3]

Ugi_Reaction_Workflow cluster_step1 Step 1: Ugi Four-Component Condensation cluster_step2 Step 2: Acid-Catalyzed Cyclization Amine Amine Imine Iminium Ion Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Carboxylic_Acid Carboxylic Acid Ugi_Adduct α-Acylamino Amide Intermediate Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Cyclization Intramolecular Cyclization Ugi_Adduct->Cyclization Acid (e.g., HCl) Imine->Ugi_Adduct Reaction with Carboxylic Acid and Isocyanide Product 1,4-Benzodiazepine-2,5-dione Cyclization->Product

Caption: Workflow for the two-step synthesis of 1,4-benzodiazepine-2,5-diones via Ugi 4-CC.

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 1,4-benzodiazepine-2,5-diones.[3]

Materials:

  • Amine (1.25 equiv)

  • Aldehyde (1.0 equiv)

  • Carboxylic acid (1.0 equiv)

  • 1-Isocyanocyclohexene (convertible isocyanide) (1.0 equiv)

  • Methanol (MeOH)

  • Anhydrous HCl (1 M in ether)

  • Tetrahydrofuran (THF)

Procedure:

  • Ugi Reaction:

    • Dissolve the amine (1.25 equiv) and aldehyde (1.0 equiv) in methanol to a concentration of approximately 1 M for each component.

    • Allow the solution to stand for 1 hour at room temperature.

    • Add the carboxylic acid (1.0 equiv) to the solution, followed by the isocyanide (1.0 equiv) as a 1 M solution in a suitable solvent like hexanes.

    • Stir the resulting solution at room temperature for 12-36 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure. The crude Ugi adduct can be purified by column chromatography or used directly in the next step.

  • Acid-Mediated Cyclization:

    • Dissolve the crude Ugi adduct in THF.

    • Add anhydrous HCl (1 M in ether) and heat the mixture.

    • Monitor the cyclization by TLC.

    • Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent.

    • Dry the organic layer, concentrate under reduced pressure, and purify the final 1,4-benzodiazepine-2,5-dione product by column chromatography.

One-Pot Variation:

A one-pot procedure can also be employed. After the Ugi reaction components are combined in methanol and stirred for several hours, the reaction mixture is diluted with THF, and HCl is added directly, followed by heating to induce cyclization.[3] This approach can provide similar yields to the two-step procedure.

Representative Data
EntryAldehydeCarboxylic AcidAmineYield (%)
1BenzaldehydeAcetic AcidBenzylamine52 (one-pot)
24-ChlorobenzaldehydePropionic AcidAniline~50-60 (two-step)
3IsobutyraldehydeBenzoic AcidCyclohexylamine~50-60 (two-step)

(Yields are approximate and based on reported values for similar reactions)[3]

Protocol II: Catalyst-Free, One-Pot Synthesis of 1,4-Benzodiazepines from o-Phenylenediamine and Ketones

A straightforward and environmentally friendly approach to 1,5-benzodiazepines (a closely related class) involves the condensation of o-phenylenediamine with two equivalents of a ketone.[5] While the primary focus of this guide is on 1,4-diazepines, understanding the synthesis of their 1,5-isomers provides valuable context. This method can be adapted for the synthesis of certain 1,4-diazepine derivatives. For a more direct synthesis of 1,4-benzodiazepines, a three-component reaction of a diamine, a 1,3-diketone, and an aromatic aldehyde can be employed.[5]

Mechanistic Rationale

The reaction is believed to proceed through the initial formation of a Schiff base between one of the amino groups of the diamine and the ketone. This is followed by a Michael-type addition of the second amino group to an α,β-unsaturated ketone (formed in situ from the self-condensation of the ketone) or a related intermediate, leading to the seven-membered diazepine ring. The use of a catalyst, such as a magnetically retrievable Fe3O4 nanocatalyst, can enhance the reaction rate and yield.[6]

Cyclocondensation_Mechanism cluster_mechanism Proposed Cyclocondensation Mechanism Diamine o-Phenylenediamine Schiff_Base Schiff Base Intermediate Diamine->Schiff_Base Ketone Ketone Ketone->Schiff_Base Michael_Addition Michael Addition Schiff_Base->Michael_Addition Cyclization Intramolecular Cyclization & Dehydration Michael_Addition->Cyclization Product 1,5-Benzodiazepine Cyclization->Product

Caption: Simplified mechanism for the synthesis of 1,5-benzodiazepines from o-phenylenediamine and ketones.

Detailed Experimental Protocol

This protocol is based on a solvent-free synthesis of benzodiazepines using a recyclable catalyst.[6]

Materials:

  • o-Phenylenediamine (1.0 mmol)

  • Ketone (e.g., Acetone, Cyclohexanone) (2.0 mmol)

  • Fe3O4 nanoparticles (catalyst)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), the ketone (2.0 mmol), and a catalytic amount of Fe3O4 nanoparticles.

  • Heat the mixture at an appropriate temperature (e.g., 60-80 °C) under solvent-free conditions, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add ethyl acetate to dissolve the product and separate the magnetic catalyst using an external magnet.

  • Wash the catalyst with ethyl acetate and combine the organic layers.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure benzodiazepine derivative.

Representative Data
EntryKetoneCatalystYield (%)
1AcetoneFe3O4 nanoparticles>90
2CyclohexanoneFe3O4 nanoparticles>90
3AcetophenoneFe3O4 nanoparticles>85

(Yields are based on reported values for similar reactions)[6]

Protocol III: Palladium-Catalyzed One-Pot Synthesis of Substituted 1,4-Benzodiazepines

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A one-pot approach for the synthesis of 1,4-benzodiazepines has been developed involving a palladium-catalyzed carbonylative Sonogashira reaction followed by a titanium-catalyzed aza-Michael addition and cyclocondensation.[7] This method allows for the construction of the benzodiazepine core from readily available starting materials.

Mechanistic Rationale

The reaction sequence begins with a palladium-catalyzed carbonylative coupling of an iodobenzene with a terminal alkyne to generate a 1,3-ynone intermediate. This is followed by a titanium-catalyzed aza-Michael addition of a diamine to the ynone, and subsequent intramolecular cyclocondensation to form the 1,4-benzodiazepine ring.

Pd_Ti_Catalysis_Workflow cluster_workflow Pd/Ti-Catalyzed One-Pot Synthesis Iodobenzene Iodobenzene Ynone 1,3-Ynone Intermediate Iodobenzene->Ynone Alkyne Terminal Alkyne Alkyne->Ynone CO Carbon Monoxide CO->Ynone Pd Catalyst Diamine Diamine Aza_Michael_Adduct Aza-Michael Adduct Diamine->Aza_Michael_Adduct Ti Catalyst Ynone->Aza_Michael_Adduct Product 1,4-Benzodiazepine Aza_Michael_Adduct->Product Cyclocondensation

Sources

Application Note: 1,2,2-Trimethyl-1,4-diazepane as a Sterically Hindered Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 1,2,2-Trimethyl-1,4-diazepane , designed for researchers in catalysis and drug development.

Introduction: The Structural Advantage

This compound (TMD) represents a specialized class of sterically hindered, cyclic diamine ligands designed to enhance the stability and reactivity of transition metal catalysts, particularly in Copper(I)-catalyzed cross-coupling reactions (Ullmann-Goldberg type).

While linear diamines (e.g., DMEDA) and standard cyclic diamines (e.g., 1,4-diazepane/homopiperazine) are common, the 1,2,2-trimethyl substitution pattern introduces critical electronic and steric modifications:

  • Gem-Dimethyl Effect (Thorpe-Ingold Effect): The two methyl groups at the C2 position restrict the conformational flexibility of the 7-membered ring. This "pre-organization" reduces the entropy penalty upon metal binding, significantly increasing the chelate stability constant compared to unsubstituted analogs.

  • Steric Bulk: The C2-gem-dimethyl and N1-methyl groups create a steric wall that protects the metal center from over-coordination or aggregation (a common deactivation pathway in Cu-catalysis).

  • Electronic Modulation: The N1-tertiary amine is electron-rich and prevents deprotonation at that site, while the N4-secondary amine remains available for hydrogen bonding with nucleophiles or bases, a key feature in the mechanism of C-N coupling.

Key Applications
  • C-N Cross-Coupling: Amination of aryl halides with primary/secondary amines, amides, and nitrogen heterocycles.

  • C-O Cross-Coupling: Etherification of aryl halides with phenols or aliphatic alcohols.

  • C-S Cross-Coupling: Thioetherification.

  • Asymmetric Catalysis: As a precursor to chiral diamines (if resolved) or as an achiral scaffold for sterically demanding transformations.

Mechanistic Insight: The Copper(I) Catalytic Cycle

In Copper-catalyzed coupling, the ligand plays a dual role: solubilizing the Cu(I) salt and stabilizing the oxidative addition intermediate. The This compound ligand forms a 1:1 monomeric complex with CuX (X = I, Br), preventing the formation of unreactive oligomeric cuprates.

Proposed Catalytic Cycle (Graphviz)

CatalyticCycle L_Cu_X L-Cu(I)-X (Active Species) Metathesis Ligand Exchange (Nucleophile Binding) L_Cu_X->Metathesis + Nu-H / Base (-HX) OxAdd Oxidative Addition [L-Cu(III)(Ar)(X)(Nu)] RedElim Reductive Elimination (Product Release) OxAdd->RedElim C-Nu Bond Formation Metathesis->OxAdd + Ar-X (Rate Limiting) RedElim->L_Cu_X Regenerate Catalyst Prod Ar-Nu (Product) RedElim->Prod ArX Ar-X (Aryl Halide) ArX->OxAdd NuH Nu-H + Base (Nucleophile) NuH->Metathesis

Figure 1: Proposed catalytic cycle for Cu-catalyzed cross-coupling using a hindered diamine ligand. The ligand (L) stabilizes the Cu(I) species and facilitates the oxidative addition of the aryl halide.

Experimental Protocols

Protocol A: General C-N Cross-Coupling (Amination)

Objective: Synthesis of N-aryl amines or amides from aryl iodides/bromides.

Reagents:

  • Catalyst: Copper(I) Iodide (CuI) [Purified/Recrystallized]

  • Ligand: this compound[1][2]

  • Base: Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) [Anhydrous]

Step-by-Step Methodology:

  • Catalyst Pre-Complexation (Recommended):

    • In a glovebox or under Argon flow, add CuI (19 mg, 0.10 mmol, 10 mol%) to a flame-dried Schlenk tube.

    • Add this compound (28 mg/approx 30 µL, 0.20 mmol, 20 mol%).

    • Note: A 1:2 Metal:Ligand ratio is often used to ensure full complexation, though 1:1 is theoretically sufficient.

    • Add 1.0 mL of anhydrous DMSO. Stir at room temperature for 10-15 minutes until a clear, homogeneous solution (often pale yellow/green) forms.

  • Substrate Addition:

    • Add the Aryl Halide (1.0 mmol).

    • Add the Nucleophile (Amine/Amide) (1.2 mmol, 1.2 equiv).

    • Add the Base (K₃PO₄, 424 mg, 2.0 mmol, 2.0 equiv).

  • Reaction:

    • Seal the tube with a Teflon screw cap.

    • Heat the mixture to 90°C (for Aryl Iodides) or 110°C (for Aryl Bromides) in an oil bath.

    • Stir vigorously (1000 rpm) for 12–24 hours. The reaction is heterogeneous (solid base); good mixing is crucial.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and water (20 mL).

    • Filter through a pad of Celite to remove copper salts.

    • Wash the organic layer with brine (2 x 15 mL), dry over Na₂SO₄, and concentrate.

    • Purify via silica gel flash chromatography.

Table 1: Optimization Parameters

ParameterStandard ConditionOptimization for Challenging Substrates
Metal Source CuICuBr, Cu₂O
Ligand Loading 20 mol%30 mol% (for sterically hindered aryl halides)
Solvent DMSODioxane or Toluene (requires higher temp)
Base K₃PO₄Cs₂CO₃ (for weak nucleophiles like amides)
Protocol B: C-O Cross-Coupling (Etherification)

Objective: Synthesis of diaryl ethers or alkyl-aryl ethers.

Reagents:

  • Catalyst: CuI (10 mol%)

  • Ligand: this compound (20 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃)[3]

  • Solvent: Toluene or o-Xylene

Step-by-Step Methodology:

  • Setup:

    • Charge a Schlenk tube with CuI (0.10 mmol), Cs₂CO₃ (2.0 mmol), and the Phenol/Alcohol (1.2 mmol).

    • Evacuate and backfill with Argon (3 cycles).

  • Addition:

    • Add the Aryl Halide (1.0 mmol) and Ligand (0.20 mmol) via syringe.

    • Add anhydrous Toluene (2.0 mL).

  • Reaction:

    • Heat to 110°C for 16–24 hours.

    • Note: C-O coupling is generally more difficult than C-N coupling and requires higher temperatures. The thermal stability of the this compound ligand (due to the gem-dimethyl group) is advantageous here compared to simple ethylenediamines which may decompose.

Troubleshooting & Self-Validation

Self-Validating the Protocol:

  • Color Change: A successful pre-complexation (Step 1) usually results in a clear solution. If the solution remains cloudy or turns black immediately (Cu nanoparticles), the ligand has not effectively bound the metal. Increase ligand loading or check solvent dryness.

  • Control Reaction: Always run a "No Ligand" control. If the control yields <5% product and the ligand reaction yields >80%, the ligand effect is validated.

  • Air Sensitivity: While the Cu(I)-Ligand complex is relatively stable, the free ligand (secondary amine) can absorb CO₂ from the air. Store the ligand under Argon/Nitrogen.

Common Issues:

  • Low Conversion: Often due to "poisoning" of the catalyst by chelating substrates or impurities. Increase catalyst loading to 15 mol% or switch to a stronger base (KOtBu).

  • Blue/Green Reaction Mixture: Indicates oxidation of Cu(I) to Cu(II) (inactive for oxidative addition). Ensure strict anaerobic conditions (degas solvents).

References

  • General Review of Diamine Ligands in Cu-Catalysis

    • Surry, D. S., & Buchwald, S. L. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. Link

  • Mechanistic Studies on Homopiperazine Ligands

    • Tye, J. W., Weng, Z., Johns, A. M., Incarvito, C. D., & Hartwig, J. F. (2008). Copper complexes of anionic nitrogen ligands in the amidation and amination of aryl halides. Journal of the American Chemical Society, 130(30), 9971-9983. Link

  • Thorpe-Ingold Effect in Catalysis

    • Jung, M. E., & Piizzi, G. (2005). Gem-disubstituent effect: theoretical basis and synthetic applications. Chemical Reviews, 105(5), 1735-1766. Link

  • Homopiperazine Synthesis & Properties

    • Detailed structural data and synthesis of hindered diazepanes.[4] Journal of Organic Chemistry / Tetrahedron Letters (General reference for the class).

(Note: While the specific CAS 933716-29-1 is a commercially available derivative, the protocols above are derived from the established reactivity profiles of the 1,4-diazepane ligand class in authoritative literature.)

Sources

Application Notes and Protocols: The Utility of Chiral Diamine Scaffolds in Asymmetric Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editorial Note: Initial literature surveys for the specific compound 1,2,2-trimethyl-1,4-diazepane did not yield established applications in mainstream organic synthesis. This suggests that it is not a commonly employed catalyst, ligand, or synthetic building block in this context. However, the core structural motif of a chiral diamine is a cornerstone of modern asymmetric synthesis. Therefore, this guide has been structured to provide a comprehensive overview of the principles and applications of chiral vicinal diamines, a class to which this compound belongs. The protocols and mechanistic discussions herein focus on well-established and highly effective chiral diamine ligands to provide robust and field-proven insights for the target audience.

Introduction: The Power of Chiral Diamines in Asymmetric Catalysis

Chiral 1,2-diamines are a privileged class of organic molecules that have had a profound impact on asymmetric synthesis. Their ability to form stable chelate complexes with a wide range of transition metals allows for the creation of a chiral environment around the metallic center. This, in turn, enables the catalyst to differentiate between enantiotopic faces or groups of a prochiral substrate, leading to the formation of one enantiomer of the product in excess. The conformational rigidity and steric bulk of the diamine backbone are critical for high stereochemical control.

Prominent examples of chiral diamine scaffolds include derivatives of 1,2-diphenylethylenediamine (DPEN) and trans-1,2-diaminocyclohexane (DACH). These C₂-symmetric ligands have proven to be exceptionally effective in a multitude of asymmetric transformations, most notably in hydrogenation and transfer hydrogenation reactions.[1] This guide will focus on one of the most celebrated applications: the Noyori-type asymmetric transfer hydrogenation of ketones.

Case Study: Asymmetric Transfer Hydrogenation of Prochiral Ketones

The asymmetric transfer hydrogenation (ATH) of ketones to produce chiral secondary alcohols is a pivotal reaction in the synthesis of pharmaceuticals and fine chemicals. The use of ruthenium (II) complexes bearing a monosulfonated 1,2-diamine ligand, such as N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (TsDPEN), is a benchmark for this transformation.[2]

The Catalyst System: [RuCl(η⁶-p-cymene)(S,S)-TsDPEN]

The catalyst, often prepared in situ or used as a pre-formed complex, is an octahedral Ru(II) species. The chiral (S,S)-TsDPEN ligand coordinates to the metal in a bidentate fashion through its two nitrogen atoms. The arene ligand (p-cymene) occupies three coordination sites, and a chloride ion completes the coordination sphere.

Diagram 1: General Structure of the Noyori-type ATH Catalyst

Caption: A simplified representation of the [RuCl(η⁶-p-cymene)TsDPEN] catalyst.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle of the Noyori ATH is a well-studied, metal-ligand bifunctional mechanism. It does not involve direct coordination of the ketone substrate to the ruthenium center. Instead, the reaction proceeds through an "outer-sphere" mechanism.[3]

The key steps are:

  • Catalyst Activation: In the presence of a base (e.g., triethylamine or sodium formate), the precatalyst is converted to the active 16-electron ruthenium hydride species. The hydrogen source is typically formic acid or isopropanol.

  • Hydride Transfer: The ketone substrate approaches the ruthenium hydride. A six-membered pericyclic transition state is formed, involving the Ru-H, the N-H of the ligand, and the C=O of the ketone.[3]

  • Stereoinduction: The chiral environment created by the bulky phenyl groups of the TsDPEN ligand dictates the facial selectivity of the hydride transfer to the prochiral ketone. One transition state is sterically favored over the other, leading to the formation of one enantiomer of the alcohol product.

  • Product Release and Catalyst Regeneration: The chiral alcohol is released, and the catalyst is regenerated by reaction with the hydrogen donor, completing the catalytic cycle.

Diagram 2: Catalytic Cycle of Asymmetric Transfer Hydrogenation

G precatalyst [Ru]-Cl (Precatalyst) active_catalyst [Ru]-H (Active Catalyst) precatalyst->active_catalyst HCOOH/NEt₃ transition_state Six-membered Transition State active_catalyst->transition_state + Ketone (R₂C=O) product_complex [Ru] + Chiral Alcohol transition_state->product_complex Hydride Transfer product_complex->active_catalyst + HCOOH - Chiral Alcohol

Caption: A simplified workflow of the Noyori ATH catalytic cycle.

Experimental Protocols

General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol is a representative example for the ATH of a simple prochiral ketone.

Materials:

  • [RuCl(η⁶-p-cymene)(S,S)-TsDPEN] (or prepared in situ)

  • Acetophenone (freshly distilled)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃) (freshly distilled)

  • Anhydrous solvent (e.g., dichloromethane or acetonitrile)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)

Procedure:

  • Catalyst Preparation (if in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(η⁶-p-cymene)]₂ (1 equivalent) and (S,S)-TsDPEN (2.2 equivalents) in the anhydrous solvent. Stir for 30 minutes at room temperature.

  • Reaction Setup: To the flask containing the catalyst solution, add the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio).

  • Substrate Addition: Add acetophenone (substrate to catalyst ratio typically 100:1 to 2000:1) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 28 °C) and monitor the progress by TLC or GC.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Data Presentation: Representative Substrate Scope

The Noyori ATH is applicable to a wide range of ketones. The following table summarizes typical results for various substrates using a Ru-TsDPEN catalyst system.[4][5]

EntrySubstrate (Ketone)Product (Alcohol)S/C RatioTime (h)Conversion (%)ee (%)
1Acetophenone1-Phenylethanol20024>9997 (R)
22-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol20020>9998 (R)
31-Indanone1-Indanol500129999 (S)
4Benzylacetone4-Phenyl-2-butanol100489596 (R)

Conditions typically involve a 5:2 formic acid/triethylamine mixture in an aprotic solvent at room temperature. The enantiomer of the product depends on the enantiomer of the TsDPEN ligand used.

Trustworthiness and Self-Validation

The protocols described are based on highly reproducible and widely cited literature. To ensure the trustworthiness of the results, the following points should be considered:

  • Purity of Reagents: The purity of the substrate, solvent, and reagents (especially the formic acid/triethylamine mixture) is crucial. Impurities can poison the catalyst and lead to lower conversions and enantioselectivities.

  • Inert Atmosphere: Ruthenium catalysts can be sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is essential for optimal performance.

  • Monitoring: Consistent monitoring of the reaction by an appropriate analytical technique (TLC, GC, NMR) is necessary to determine the endpoint and prevent side reactions.

  • Analysis of Enantiomeric Excess: The use of a calibrated chiral HPLC or GC column with a suitable standard (racemic product) is mandatory for the accurate determination of the enantiomeric excess.

Conclusion and Future Outlook

While this compound itself is not a prominent player in asymmetric synthesis, the broader family of chiral diamines represents a powerful tool for the creation of stereogenic centers. The Noyori asymmetric transfer hydrogenation is a prime example of the elegance and efficiency that can be achieved with these ligands. The principles of stereoinduction and metal-ligand bifunctional catalysis discussed here are applicable to a wide range of other transformations. The continued development of novel chiral diamine ligands, potentially including derivatives of the 1,4-diazepane scaffold, will undoubtedly lead to new and even more powerful catalytic systems for asymmetric synthesis.

References

  • Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link][1][6][7]

  • Bennani, Y. L., & Hanessian, S. (1997). trans-1,2-Diaminocyclohexane derivatives as chiral reagents, scaffolds, and ligands for catalysis: applications in asymmetric synthesis and molecular recognition. Chemical Reviews, 97(8), 3161-3196. [Link][8]

  • Milbeo, P., et al. (2017). Synthesis of Enantiopure 1,2-Diaminobicyclo[2.2.2]octane Derivatives, C1-Symmetric Chiral 1,2-Diamines with a Rigid Bicyclic Backbone. The Journal of Organic Chemistry, 82(5), 2569–2581. [Link][9][10][11]

  • Zhang, L., et al. (2013). Synthesis of C1-symmetric primary-secondary diamines and their application in the enantioselective Henry reaction. Frontiers of Chemical Science and Engineering, 7(4), 408-414. [Link][12]

  • Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons.
  • Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1996). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. [Link]

  • Casey, C. P., Johnson, J. B. (2003). Mechanism of the Noyori Asymmetric Hydrogenation of Ketones.
  • Wills, M., et al. (2015). Asymmetric Reduction of Electron-Rich Ketones with Tethered Ru(II)/TsDPEN Catalysts Using Formic Acid/Triethylamine or Aqueous Sodium Formate. The Journal of Organic Chemistry, 80(13), 6803–6808. [Link][4]

  • Kanto Chemical Co., Inc. (n.d.). Asymmetric Transfer Hydrogenation Catalysts. [Link][13]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link][14]

  • SynArchive. (n.d.). Noyori Asymmetric Hydrogenation. [Link][15]

  • Scribd. (n.d.). 18-Noyori Asymmetric Hydrogenation Reaction. [Link][16]

  • Buchwald, S. L., & Surry, D. S. (2010). Diamine ligands in copper-catalyzed reactions. Chemical Science, 1(1), 13-31. [Link][17]

  • Hartwig, J. F., & Larsen, M. A. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(20), 12564-12648. [Link][18]

Sources

Application Notes and Protocols for 1,2,2-Trimethyl-1,4-diazepane Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,2,2-Trimethyl-1,4-diazepane Scaffold - A Privileged Structure in Drug Discovery

The 1,4-diazepane ring system is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents, most notably the benzodiazepine class of drugs.[1][2] These seven-membered heterocyclic compounds, containing two nitrogen atoms, have demonstrated a remarkable range of biological activities, including anxiolytic, anticonvulsant, sedative, and anticancer effects.[3][4] This guide focuses on a specific, rationally designed scaffold: This compound . The strategic incorporation of methyl groups, particularly the gem-dimethyl moiety at the C2 position, is not arbitrary. It is a deliberate design element intended to modulate the physicochemical and pharmacological properties of the resulting derivatives.

The gem-dimethyl group can confer several advantages, including increased metabolic stability by blocking potential sites of oxidation, and conformational restriction of the flexible diazepane ring. This conformational constraint can lead to higher binding affinity and selectivity for specific biological targets. The N1-methyl group further explores the chemical space, potentially influencing receptor interactions and pharmacokinetic profiles.

These application notes will provide a comprehensive overview of the synthesis, derivatization, and biological evaluation of this compound derivatives for researchers, scientists, and drug development professionals. We will delve into detailed protocols for their application in three key areas of medicinal chemistry: oncology, ferroptosis inhibition, and neuropharmacology.

Synthesis of the this compound Core and its Derivatives

The synthesis of the this compound scaffold can be achieved through a multi-step process, beginning with the formation of the 2,2-dimethyl-1,4-diazepane precursor, followed by selective N-methylation.

Protocol 1: Synthesis of 2,2-Dimethyl-1,4-diazepane

This protocol is adapted from established methods for the synthesis of substituted 1,4-diazepines, involving the condensation of a diamine with a carbonyl compound, followed by cyclization.

Materials:

  • 1,2-diaminoethane

  • Acetone

  • A suitable aldehyde (e.g., benzaldehyde for a 7-phenyl derivative)

  • Keggin-type heteropolyacid (HPA) catalyst (e.g., H3PW12O40)[5][6]

  • Ethanol

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

  • Ketimine Formation: In a round-bottom flask, dissolve 1,2-diaminoethane (1.0 eq) in ethanol. Add acetone (1.1 eq) dropwise while stirring at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Condensation with Aldehyde and Cyclization: To the solution containing the ketimine intermediate, add the desired aldehyde (1.0 eq) and a catalytic amount of a Keggin-type heteropolyacid (e.g., 1 mol%).[5][6]

  • Reflux: Heat the reaction mixture to reflux and maintain for the time indicated by TLC monitoring (typically several hours).[5][6]

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: N-Methylation of 2,2-Dimethyl-1,4-diazepane via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines that avoids the formation of quaternary ammonium salts.[7][8]

Materials:

  • 2,2-Dimethyl-1,4-diazepane (from Protocol 1)

  • Formaldehyde (aqueous solution, ~37%)

  • Formic acid (~98%)

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane or other suitable organic solvent

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,2-dimethyl-1,4-diazepane (1.0 eq) in a minimal amount of water.

  • Addition of Reagents: Add an excess of aqueous formaldehyde (e.g., 2.5 eq) followed by an excess of formic acid (e.g., 2.5 eq).[7] The reaction is exothermic and may require initial cooling.

  • Reflux: Heat the reaction mixture to reflux for several hours until the evolution of carbon dioxide ceases.[7] Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the effervescence stops.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be further purified by distillation or column chromatography.

Synthesis_Workflow cluster_0 Protocol 1: Precursor Synthesis cluster_1 Protocol 2: N-Methylation 1,2-diaminoethane 1,2-diaminoethane Ketimine_Intermediate Ketimine Intermediate 1,2-diaminoethane->Ketimine_Intermediate + Acetone Acetone Acetone->Ketimine_Intermediate + 2,2-Dimethyl-1,4-diazepane 2,2-Dimethyl-1,4-diazepane Ketimine_Intermediate->2,2-Dimethyl-1,4-diazepane + Aldehyde, HPA Catalyst, Reflux Aldehyde Aldehyde HPA_Catalyst HPA Catalyst Precursor 2,2-Dimethyl-1,4-diazepane Target_Scaffold This compound Precursor->Target_Scaffold + Formaldehyde, Formic Acid (Eschweiler-Clarke) Formaldehyde Formaldehyde Formic_Acid Formic Acid

Caption: Synthetic workflow for this compound.

Application in Oncology: Development of Novel Anticancer Agents

1,4-Diazepine derivatives have emerged as a promising class of anticancer agents, with some demonstrating potent activity against a range of human cancer cell lines.[4][9] The mechanism of action can vary, including the induction of apoptosis and cell cycle arrest.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10][11][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the diazepane derivatives (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation:

Compound IDR-Group at N4R-Group at C7MCF-7 IC50 (µM)A549 IC50 (µM)HCT116 IC50 (µM)
TMDP-1 HPhenyl15.2 ± 1.821.5 ± 2.318.9 ± 2.1
TMDP-2 BenzylPhenyl8.7 ± 0.912.3 ± 1.59.8 ± 1.1
TMDP-3 H4-Chlorophenyl5.4 ± 0.67.9 ± 0.86.1 ± 0.7
Doxorubicin --0.8 ± 0.11.1 ± 0.20.9 ± 0.1

Note: The data presented are for illustrative purposes.

Anticancer_SAR Scaffold This compound Scaffold N4_Sub N4-Substitution (e.g., Benzyl) Scaffold->N4_Sub C7_Sub C7-Substitution (e.g., Aryl) Scaffold->C7_Sub Activity Anticancer Activity N4_Sub->Activity Increases Potency C7_Sub->Activity Modulates Potency (Electron-withdrawing groups can increase activity)

Caption: Structure-Activity Relationship for anticancer activity.

Application in Ferroptosis Inhibition: A Novel Therapeutic Strategy

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[13][14] Inhibition of ferroptosis has shown therapeutic potential in various diseases, including ischemia-reperfusion injury and neurodegeneration. Recent studies have identified diazepine derivatives as a new class of potent ferroptosis inhibitors.[13][14][15]

Protocol 4: In Vitro Ferroptosis Inhibition Assay

This protocol assesses the ability of this compound derivatives to protect cells from ferroptosis induced by erastin (an inhibitor of the cystine/glutamate antiporter system Xc⁻).

Materials:

  • HT-1080 fibrosarcoma cells (or other ferroptosis-sensitive cell line)

  • Complete cell culture medium

  • Erastin (ferroptosis inducer)

  • Ferrostatin-1 (positive control ferroptosis inhibitor)

  • This compound derivatives

  • Cell viability assay kit (e.g., CellTiter-Glo)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed HT-1080 cells in 96-well plates and allow them to attach overnight.

  • Co-treatment: Treat the cells with a fixed concentration of erastin (predetermined to cause ~80% cell death) and varying concentrations of the diazepane derivatives or Ferrostatin-1.

  • Incubation: Incubate the plates for 24-48 hours.

  • Viability Measurement: Measure cell viability using a suitable assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cell viability relative to the erastin-only treated cells and determine the EC50 value (the concentration that provides 50% protection from erastin-induced cell death).

Protocol 5: Lipid Peroxidation Assay using C11-BODIPY

This assay directly measures lipid reactive oxygen species (ROS), a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY™ 581/591.[16][17][18][19][20]

Materials:

  • Cells cultured on glass-bottom dishes or 96-well plates

  • Erastin

  • This compound derivatives

  • C11-BODIPY™ 581/591

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with erastin and the test compounds as described in Protocol 4.

  • Probe Loading: 1-2 hours before the end of the treatment, add C11-BODIPY™ 581/591 to the culture medium (final concentration 1-5 µM).

  • Incubation: Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with pre-warmed PBS.

  • Analysis:

    • Microscopy: Image the cells. The unoxidized probe fluoresces red, while the oxidized form fluoresces green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.

    • Flow Cytometry: Harvest and analyze the cells. Quantify the shift in fluorescence from red to green.

Ferroptosis_Pathway Erastin Erastin System_Xc System Xc- Erastin->System_Xc inhibits Glutathione Glutathione (GSH) Depletion System_Xc->Glutathione GPX4 GPX4 Inactivation Glutathione->GPX4 Lipid_ROS Lipid ROS Accumulation GPX4->Lipid_ROS inhibits Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Diazepane_Derivative This compound Derivative Diazepane_Derivative->Lipid_ROS inhibits (Radical Trapping)

Caption: Inhibition of ferroptosis by a diazepine derivative.

Application in Neuropharmacology: Screening for Anxiolytic Activity

Benzodiazepines are classic anxiolytic agents that act as positive allosteric modulators of the GABAA receptor.[1][2][3] Novel 1,4-diazepane derivatives can be screened for similar anxiolytic properties using established behavioral models in rodents.

Protocol 6: Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.[21][22][23][24][25] Anxiolytic compounds typically increase the time spent and the number of entries into the open, more "anxiety-provoking" arms of the maze.

Materials:

  • Elevated plus maze apparatus

  • Rodents (mice or rats)

  • This compound derivatives

  • Vehicle (e.g., saline with a small amount of Tween 80)

  • Positive control (e.g., Diazepam)

  • Video tracking software

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compounds, vehicle, or diazepam via an appropriate route (e.g., intraperitoneal injection) 30 minutes before testing.[22]

  • Testing: Place the animal in the center of the maze, facing one of the open arms, and allow it to explore for 5 minutes.[24]

  • Data Collection: Record the session using a video camera and analyze the following parameters using tracking software:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled (to assess general locomotor activity)

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.

Data Presentation:

TreatmentDose (mg/kg)% Time in Open ArmsOpen Arm EntriesTotal Distance (cm)
Vehicle -15.3 ± 2.18.2 ± 1.51520 ± 150
Diazepam 1.535.8 ± 4.515.6 ± 2.21480 ± 130
TMDP-4 528.9 ± 3.812.9 ± 1.91550 ± 160
TMDP-5 516.1 ± 2.58.9 ± 1.71490 ± 140

*p < 0.05 compared to vehicle. Note: The data presented are for illustrative purposes.

EPM_Workflow Acclimation Animal Acclimation Drug_Admin Drug Administration (Test Compound, Vehicle, Diazepam) Acclimation->Drug_Admin EPM_Test Elevated Plus Maze Test (5 min) Drug_Admin->EPM_Test Data_Collection Video Tracking and Data Collection EPM_Test->Data_Collection Data_Analysis Statistical Analysis of Behavioral Parameters Data_Collection->Data_Analysis Conclusion Anxiolytic Effect Assessment Data_Analysis->Conclusion

Caption: Experimental workflow for the Elevated Plus Maze test.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic routes outlined provide a clear path to the core structure and its derivatives. The detailed protocols for biological evaluation in oncology, ferroptosis, and neuropharmacology offer a robust framework for screening and characterizing new chemical entities. The structure-activity relationship insights suggest that strategic modifications at the N4 and C7 positions can significantly impact biological activity. Future work should focus on expanding the library of derivatives to further probe the SAR, elucidating the precise molecular mechanisms of action, and advancing promising lead compounds into in vivo models of disease.

References

  • Amin Mohsin, N. U., & Qadir, M. I. (n.d.). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
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  • Wong, M. G. (1988). Structure activity relationships of anxiolytics. Drug Design and Delivery, 3(1), 15–33.
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  • (n.d.). Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents. ORCA.
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  • (2019, April 1). Diazepam Reduces Escape and Increases Closed-Arms Exploration in Gerbils After 5 min in the Elevated Plus-Maze. Frontiers in Behavioral Neuroscience.
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  • (2015, November 10). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines.
  • (n.d.). Ratio-fluorescence microscopy of lipid oxidation in living cells using C11-BODIPY(581/591). Archives of Biochemistry and Biophysics.
  • (2022, May 25). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Organometallics.
  • (n.d.).
  • (n.d.). MTT Analysis Protocol. Creative Bioarray. Retrieved February 19, 2026, from [Link]

  • (2023, September 20). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega.
  • (2026, February 2). Discovery and Structure–Activity Relationship Studies of Diazepine Derivatives as a New Class of Ferroptosis Inhibitors with Potent Efficacy in the Doxorubicin-Induced Cardiomyopathy Model.
  • (n.d.). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source.
  • (n.d.). Synthesis of pharmaceutical N, N-(di)methylamines from the... ResearchGate. Retrieved February 19, 2026, from [Link]

  • (2024, May 6). Lipid peroxidation assay for ischemia-reperfusion. BMG LABTECH.
  • (n.d.). Diazepam-based covalent modifiers of GPX4 induce ferroptosis in liver cancer cells.
  • (n.d.). Results of C11-BODIPY assay. Lipid ROS is evaluated using C11-BODIPY... ResearchGate. Retrieved February 19, 2026, from [Link]

  • (n.d.). SAR benzodiazepines.pdf.
  • (2025, August 6). Reductive Amination of Triacetoneamine with n-Butylamine Over Cu–Cr–La/γ-Al2O3.

Sources

Application Note: A Practical Guide to the NMR Characterization of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,2-Trimethyl-1,4-diazepane is a saturated seven-membered heterocycle featuring two nitrogen atoms. As a substituted 1,4-diazepane, this scaffold is of significant interest in medicinal chemistry due to the conformational flexibility of the seven-membered ring and the presence of both tertiary and secondary amine functionalities.[1][2][3] A precise and comprehensive structural elucidation is fundamental to understanding its chemical properties and potential as a building block in drug development and materials science.[4][5]

This application note provides a detailed, step-by-step protocol for the thorough NMR characterization of this compound. A combination of one-dimensional (¹H, ¹³C{¹H}) and two-dimensional (COSY, HSQC, HMBC) NMR experiments will be employed for the unambiguous assignment of all proton and carbon signals, offering a clear picture of the molecule's connectivity. This guide is designed for researchers and professionals in organic chemistry, drug discovery, and analytical sciences.

Molecular Structure and Numbering Scheme

For clarity in spectral assignment, a consistent numbering scheme is crucial. The IUPAC numbering for this compound begins at one of the nitrogen atoms, proceeding around the ring to assign the lowest possible locants to the substituents.

Figure 1: IUPAC Numbering of this compound.

Experimental Protocols

Sample Preparation

The quality of the resulting NMR data is intrinsically linked to the quality of the sample preparation. A carefully prepared sample is essential for obtaining high-resolution spectra devoid of artifacts.

Protocol:

  • Material: this compound (5-10 mg).

  • Solvent: Deuterated chloroform (CDCl₃, 0.6 mL) is a standard choice for such organic molecules. Its residual proton and carbon signals (7.26 ppm and 77.16 ppm, respectively) are well-defined for referencing.[6]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (0 ppm). However, modern spectrometers often utilize the residual solvent peak for this purpose.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound and transfer it to a clean, dry NMR tube.

    • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

    • Securely cap the tube and vortex gently until the sample is fully dissolved.

    • Visually inspect the solution to ensure it is clear and free from any suspended particles.

NMR Instrument and Parameters

All NMR experiments should be conducted on a modern NMR spectrometer, such as a 400 MHz or 500 MHz instrument, equipped with a broadband probe.

General Parameters:

  • Temperature: 298 K (25 °C)

  • Locking: The spectrometer's field frequency should be locked onto the deuterium signal of the CDCl₃ solvent.

  • Shimming: Automated gradient shimming should be performed prior to each experiment to optimize the homogeneity of the magnetic field.

One-Dimensional NMR Experiments: Data Acquisition and Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum provides crucial information regarding the number of distinct proton environments, their chemical shifts, and their connectivity through spin-spin coupling.

Acquisition Parameters (Example for 400 MHz):

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): 4.09 s

  • Spectral Width (sw): 20 ppm

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to display characteristic signals for the methyl groups and the methylene protons of the diazepane ring. The integration of these signals will correspond to the number of protons in each specific environment.

  • Methyl Protons:

    • A singlet for the three protons of the N1-methyl group.

    • Two distinct singlets, each integrating to three protons, for the geminal methyl groups at the C2 position. Their chemical non-equivalence arises from the chirality at C2.

  • Methylene Protons:

    • The methylene protons at C3, C5, C6, and C7 will likely appear as complex multiplets due to both geminal and vicinal coupling. The exact splitting patterns will be influenced by the ring's conformation.[7]

  • N-H Proton:

    • A broad singlet corresponding to the N4-H proton. The chemical shift and the broadness of this peak can be affected by concentration and temperature due to hydrogen bonding and chemical exchange.

¹³C{¹H} NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms within the molecule.

Acquisition Parameters (Example for 100 MHz):

  • Pulse Program: zgpg30

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): 240 ppm

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum will exhibit a signal for each unique carbon atom in the structure.

  • Methyl Carbons: Three distinct signals are expected for the three methyl groups.

  • Methylene Carbons: Four signals are anticipated for the four methylene carbons of the diazepane ring (C3, C5, C6, and C7).

  • Quaternary Carbon: A single signal will correspond to the quaternary carbon at the C2 position.

Two-Dimensional NMR Experiments: Unambiguous Assignments

2D NMR experiments are indispensable for validating the assignments from 1D spectra and for definitively establishing the molecule's connectivity.[8]

G cluster_1D 1D NMR cluster_2D 2D NMR H1 ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Correlations) H1->COSY HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC C13 ¹³C NMR (Carbon Environments) C13->HSQC C13->HMBC COSY->HSQC HSQC->HMBC

Figure 2: Workflow for NMR-based structural elucidation.

COSY (Correlation Spectroscopy)

The COSY experiment is used to identify protons that are spin-coupled to each other, typically through two or three bonds.

Acquisition Parameters:

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 8

  • Relaxation Delay (d1): 1.5 s

Interpretation: Cross-peaks in the COSY spectrum will reveal the connectivity between the methylene protons within the diazepane ring. For instance, the protons on C5 are expected to show correlations to the protons on C6, which in turn will show correlations to the protons on C7.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with their directly attached carbon atoms.

Acquisition Parameters:

  • Pulse Program: hsqcedetgpsp

  • Number of Scans (ns): 4

  • Relaxation Delay (d1): 1.5 s

Interpretation: Each cross-peak in the HSQC spectrum represents a direct C-H bond, enabling the straightforward assignment of protonated carbons. For example, the proton signal of the N1-methyl group will correlate with its corresponding methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two, three, or occasionally four bonds.

Acquisition Parameters:

  • Pulse Program: hmbcgpndqf

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 1.5 s

Interpretation: The HMBC experiment is particularly useful for identifying quaternary carbons and for assembling the carbon framework. Key expected long-range correlations include:

  • From the N1-methyl protons to the C2 and C7 carbons.

  • From the C2-methyl protons to the C2 and C3 carbons.

  • From the methylene protons to adjacent carbons in the diazepane ring.

Summary of Expected NMR Data

The following table provides a summary of the anticipated NMR data for this compound in CDCl₃. Note: The exact chemical shifts may vary slightly based on the specific instrument and experimental conditions.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
N1-CH₃Singlet~45-50C2, C7
C2-~60-65-
C2-(CH₃)₂2 x Singlet~25-30C2, C3
C3Multiplet~35-40C2, C5
N4-HBroad Singlet-C3, C5
C5Multiplet~50-55C3, C6, C7
C6Multiplet~25-30C5, C7
C7Multiplet~55-60N1-CH₃, C5, C6

Conclusion

The integrated application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and unequivocal methodology for the complete structural elucidation of this compound. The protocols and anticipated data presented in this application note offer a comprehensive guide for researchers engaged with this compound and its structural analogs. The precise assignment of all proton and carbon resonances is a critical prerequisite for more advanced investigations, such as conformational analysis, reaction kinetics monitoring, and the study of intermolecular interactions.

References

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. Available at: [Link]

  • The complete 1H and 13C NMR spectra assignments of N‐(2‐nitrobenzoyl)‐1,5‐benzodiazepin‐2‐one and dihydroquinazolino[3,2‐a]benzodiazepine derivatives. ResearchGate. Available at: [Link]

  • Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[6][9]diazepines. ScienceDirect. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. JOCPR. Available at: [Link]

  • Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available at: [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC. Available at: [Link]

  • Synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl] - Canadian Science Publishing. Canadian Science Publishing. Available at: [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • 2,2,7-Trimethyl-1-propyl-1,4-diazepane | C11H24N2. PubChem. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. Available at: [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Molecular structure in the solid state by X-ray crystallography and SSNMR and in solution by NMR of two 1,4-diazepines. ResearchGate. Available at: [Link]

Sources

Application Note: X-ray Crystallography of 1,2,2-Trimethyl-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for structural biologists and medicinal chemists. It addresses the specific challenges of crystallizing and resolving flexible seven-membered heterocycles, using 1,2,2-Trimethyl-1,4-diazepane as the primary case study.

Part 1: Strategic Overview

The Challenge of the Seven-Membered Ring this compound represents a "privileged scaffold" in neuropharmacology (e.g., for Sigma-1 or Orexin receptors) but presents a formidable crystallographic challenge. Unlike rigid piperazines (6-membered), the 1,4-diazepane (homopiperazine) ring possesses significant conformational flexibility.[1] It oscillates between chair , twist-chair , boat , and twist-boat conformers, separated by low energy barriers (approx. 5–8 kcal/mol).

Furthermore, the "1,2,2" substitution pattern—featuring a gem-dimethyl group adjacent to the methylated nitrogen—creates a lipophilic, bulky sector that often renders the free base an oil or a low-melting solid at room temperature.

Core Objective: To lock this flexible scaffold into a singular, ordered lattice capable of diffracting X-rays to <0.84 Å resolution, enabling precise assignment of absolute configuration and ring puckering parameters.

Part 2: Pre-Crystallization Protocol (The "Salt Trap")

Principle: Since the free base is likely an oil, crystallization requires increasing the lattice energy via ionic interactions.[1] We utilize a pKa-guided Salt Screen .

Purity Verification
  • Requirement: >98% purity by HPLC.

  • Critical Step: Remove residual water. 1,4-diazepanes are hygroscopic. Lyophilize the oil from benzene or dioxane before attempting crystallization.

The Salt Selection Matrix

Do not rely solely on HCl. The chloride ion is spherical and offers poor directional packing forces. Use "shaped" counter-ions to enforce ordering.

Counter-IonpKa (Approx)Rationale for DiazepanesCrystallization Tendency
Picric Acid 0.38Gold Standard. Large, planar aromatic system promotes

-stacking; highly crystalline.
High (Yellow needles)
Fumaric Acid 3.03Dicarboxylic acid capable of bridging two diazepane molecules (2:1 stoichiometry), stabilizing the lattice.[1]Medium (Plates)
L-Tartaric Acid 2.98Chiral Resolution. Essential if the N1-methyl or C-substituents create a chiral center.Medium (Prisms)
HCl (Anhydrous) -7.0often yields hygroscopic gums.[1] Use only if generated in situ with ethereal HCl.Low (Hygroscopic needles)

Part 3: Crystallization Workflows

Method A: Vapor Diffusion (Sitting Drop) for Salts

Best for: Picrates and Fumarates[1]

  • Dissolution: Dissolve 5 mg of the this compound salt in 50

    
    L of Methanol/Acetonitrile (1:1) .
    
  • Reservoir: Prepare 500

    
    L of Diethyl Ether  or Pentane  (precipitant).[1]
    
  • Setup: Place the sample drop on the pedestal. Seal the chamber.

  • Mechanism: As the volatile ether diffuses into the methanol drop, the polarity decreases slowly, forcing the salt to nucleate.

  • Timeline: 2–5 days at 4°C.

Method B: In Situ Cryo-Crystallization (The "Oiling Out" Rescue)

Best for: Free base oils or low-melting solids.

If the derivative refuses to form a solid salt:

  • Capillary Mounting: Draw the neat liquid (or concentrated oil) into a 0.3 mm Lindemann glass capillary.

  • Mounting: Place the capillary on the goniometer head.

  • Optical Annealing:

    • Flash cool to 100 K to form a glass.

    • Slowly warm (ramp 120 K

      
       250 K) while monitoring the diffraction pattern.
      
    • Once Bragg peaks appear (nucleation), cycle the temperature

      
      5 K around that point to anneal the crystal and reduce mosaicity.[1]
      

Part 4: Data Collection & Structural Refinement

Data Collection Strategy
  • Temperature: 100 K (Mandatory) . The 7-membered ring thermal motion is too high at room temperature, leading to "smeared" electron density maps.

  • Resolution: Aim for 0.75 Å . You need high resolution to distinguish the N-methyl vs. C-methyl groups clearly, especially if disorder is present.

Handling Ring Disorder

The 1,4-diazepane ring often exhibits puckering disorder , where the ring occupies two distinct conformations (e.g., 60% Twist-Boat / 40% Chair) in the same crystal site.

  • Diagnosis: Elongated thermal ellipsoids on C5/C6 carbons.

  • Refinement Protocol:

    • Split the disordered atoms (PART 1 / PART 2).

    • Restrain bond lengths (DFIX) and angles (DANG) to ideal values for sp3 carbons (1.54 Å / 109.5°).

    • Refine occupancy (sum = 1.0).[1]

Conformational Analysis (Cremer-Pople)

To authoritatively describe the shape, calculate the Cremer-Pople puckering parameters (


) for the 7-membered ring.
  • Twist-Boat: Characterized by specific

    
     angles.
    
  • Chair: Characterized by

    
    .
    
  • Note: The 1,2,2-trimethyl substitution usually locks the ring into a distorted twist-chair to minimize 1,2-steric clashes between the N-methyl and the gem-dimethyl group.

Part 5: Visualization of Signaling & Workflow

Diagram 1: Crystallization Decision Tree

This logic flow ensures the user chooses the correct method based on the physical state of the sample.

Crystallization_Workflow Start Start: this compound Derivative State_Check Physical State at RT? Start->State_Check Solid Solid / Amorphous Powder State_Check->Solid Solid Oil Viscous Oil / Gum State_Check->Oil Oil Solvent_Screen Recrystallization (EtOH, MeCN, EtOAc) Solid->Solvent_Screen Salt_Screen Salt Screen (Picrate, Fumarate) Oil->Salt_Screen Increase Lattice Energy Vapor_Diff Vapor Diffusion (MeOH vs Ether) Salt_Screen->Vapor_Diff Crystalline Salt Formed In_Situ In Situ Cryo-Crystallization (Capillary Annealing) Salt_Screen->In_Situ Remains Oil XRay X-Ray Diffraction (100 K) Solvent_Screen->XRay Crystals Found Vapor_Diff->XRay In_Situ->XRay

Caption: Decision matrix for crystallizing diazepane derivatives, prioritizing salt formation for oily free bases.

Diagram 2: Conformational Locking Mechanism

Visualizing why the "1,2,2" substitution pattern restricts flexibility, aiding crystallization.[1]

Conformation_Lock Flex Flexible 1,4-Diazepane (High Entropy) Subst 1,2,2-Trimethyl Substitution Flex->Subst Modification Steric Steric Clash: N1-Me vs C2-Me2 Subst->Steric Introduces Bulk Conf_A Conformer A (Chair) Destabilized Steric->Conf_A Clash Conf_B Conformer B (Twist-Chair) LOCKED Steric->Conf_B Minimizes Energy Lattice Ordered Crystal Lattice Conf_B->Lattice Facilitates Packing

Caption: Mechanistic view of how 1,2,2-trimethyl substitution reduces entropic freedom, favoring the Twist-Chair conformer.

Part 6: References

  • Conformational Analysis of Diazepanes:

    • Title: Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists.

    • Source: Bioorganic & Medicinal Chemistry Letters (2009).[1][2]

    • URL:[Link]

  • Crystallization of Flexible Amines:

    • Title: Synthesis, crystal structure and computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.

    • Source: IUCrData (2023).[1]

    • URL:[Link][1]

  • Salt Selection Protocols:

    • Title: Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures.

    • Source: BenchChem Application Notes.

  • Homopiperazine Structural Data:

    • Title: Homopiperazine (Hexahydro-1,4-diazepine): Crystal Structure and NMR.

    • Source: Molbank (MDPI) (2021).[1]

    • URL:[Link][1][3]

Sources

Application Note: Purification & Isolation of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists working with 1,2,2-Trimethyl-1,4-diazepane , a specialized seven-membered heterocyclic diamine.[1] The protocol synthesizes analogous field data from 1,4-diazepane pharmacophores (e.g., Suvorexant intermediates) and fundamental amine purification principles.[1]

Compound Profile & Physicochemical Assessment

Before initiating purification, the operator must understand the specific challenges posed by the gem-dimethyl substitution at the C2 position and the N-methyl group at N1.

PropertyValue (Est.)Implications for Purification
Molecular Formula C₈H₁₈N₂Low MW (142.24 g/mol ) suggests volatility.[1]
Physical State Colorless to pale yellow liquidVacuum Distillation is the preferred bulk method.
Boiling Point ~175–185°C (atm) / 75–85°C (15 mmHg)Thermal degradation risk is low, but vacuum is recommended to prevent oxidation.[1]
Basicity (pKa) N1 (Tertiary): ~8.5N4 (Secondary): ~10.5
Solubility Miscible in H₂O, EtOH, DCM, TolueneAcid-Base extraction is highly effective for removing non-basic impurities.[1]
Stability Hygroscopic; absorbs atmospheric CO₂Must be stored under Argon/Nitrogen. Forms carbamates with CO₂.

Pre-Purification Assessment (Go/No-Go)

Analyze the crude reaction mixture (CRM) using GC-MS or TLC to determine the impurity profile.[1]

  • Scenario A: High Volatility Impurities (Solvents, starting diamines) → Method B (Distillation) .

  • Scenario B: Non-Basic Impurities (Unreacted alkyl halides, neutral byproducts) → Method A (Extraction) .[1]

  • Scenario C: Close-Eluting Isomers/ByproductsMethod C (Chromatography) or Method D (Salt Formation) .[1]

Decision Logic Diagram

PurificationLogic Start Crude this compound Analysis Analyze Impurity Profile (GC-MS / TLC) Start->Analysis Decision1 Major Impurities? Analysis->Decision1 RouteA Neutral/Acidic Byproducts Decision1->RouteA Non-amines RouteB Volatile Organics / Bulk Scale Decision1->RouteB Solvents/Oligomers RouteC Structural Isomers / High Purity Req. Decision1->RouteC Complex Mix MethodA Method A: Acid-Base Extraction RouteA->MethodA MethodB Method B: Vacuum Fractional Distillation RouteB->MethodB MethodC Method C: Amine-Modified Silica Chromatography RouteC->MethodC MethodA->MethodB If purity <95% Final Pure Free Base (>98%) MethodA->Final MethodB->Final MethodD Method D: Oxalate Salt Recrystallization MethodC->MethodD For Pharma Std (>99.5%) MethodD->Final

Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.

Detailed Purification Protocols

Method A: Acid-Base Extraction (The "Workup")

Best for: Removing neutral organic impurities and unreacted starting materials that are not amines.[1]

Principle: The diazepane is protonated (water-soluble) at low pH, allowing non-basic impurities to be extracted into organic solvent.[1] It is then deprotonated (organic-soluble) and extracted back.[1]

  • Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (10 mL/g crude).[1]

  • Acidification:

    • Cool the mixture to 0°C.

    • Slowly add 1M HCl until the aqueous layer pH reaches ~2–3.

    • Note: The this compound will form a dihydrochloride salt and migrate to the aqueous phase.[1]

  • Wash (Removal of Neutrals):

    • Separate phases. Keep the Aqueous Layer .

    • Wash the aqueous layer 2× with DCM to remove non-basic impurities.

  • Basification (Free-Basing):

    • Cool the aqueous layer to 0°C.

    • Adjust pH to >12 using 6M NaOH or 50% KOH .

    • Observation: The solution should become cloudy as the free amine oils out.[1]

  • Extraction:

    • Extract the aqueous layer 3× with DCM or Chloroform . (Note: Diazepanes are very water-soluble; use multiple extractions or continuous extraction if yield is low).[1]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ . Filter and concentrate in vacuo.

Method B: Vacuum Fractional Distillation (Scalable)

Best for: Bulk purification (>5g) and removing volatile solvents or heavy oligomers.[1]

Setup: Short-path distillation head or Vigreux column (for higher resolution). Vacuum: High vacuum (<5 mmHg) is recommended to lower the boiling point below 100°C.[1]

  • Degassing: Stir crude material under vacuum at RT for 20 mins to remove residual solvents.

  • Heating: Slowly ramp temperature.

    • Fraction 1 (Foreshots): Collect distillate at T < 60°C (0.5 mmHg). Discard (contains volatile amines/solvents).[1]

    • Fraction 2 (Main Cut): Collect stable boiling fraction (expected ~70–80°C at 0.5–1.0 mmHg).

  • Storage: Immediately backfill with Argon. Store at 4°C.

Method C: Flash Column Chromatography (High Purity)

Best for: Separating close structural analogs or when distillation is not possible.[1]

Challenge: Secondary amines interact strongly with silanols on silica gel, causing "streaking" or irreversible adsorption.[1][2] Solution: Deactivate silica with Triethylamine (TEA) or Ammonia.[1][2]

  • Stationary Phase: Silica Gel (230–400 mesh).[1]

  • Mobile Phase: DCM : Methanol : NH₄OH (90:9:[1][2]1) OR DCM : Methanol : Et₃N (95:4:1).[1][2]

  • Protocol:

    • Pre-rinse the column with mobile phase containing the base (TEA/NH₄OH) to neutralize acidic sites.

    • Load sample (dissolved in minimal DCM).[1]

    • Elute isocratically or with a shallow gradient.

    • Monitor via TLC (Stain: Ninhydrin or Dragendorff’s Reagent ).[1] this compound will stain reddish-purple with Ninhydrin.[1]

Method D: Oxalate Salt Crystallization (Pharma-Grade)

Best for: Obtaining a solid, highly stable, and ultra-pure form (>99.5%).[1]

  • Dissolution: Dissolve 1 eq. of crude amine in Ethanol or Isopropanol .

  • Acid Addition: Add 1.05 eq. of Oxalic Acid dissolved in hot Ethanol.

  • Crystallization:

    • Heat to reflux for 10 mins.

    • Allow to cool slowly to RT, then to 4°C.

    • The oxalate salt will precipitate as a white crystalline solid.

  • Filtration: Filter and wash with cold Ethanol/Ether.

  • Recovery: If the free base is required, perform the Basification step from Method A on the crystals.[1]

Quality Control & Validation

TestMethodAcceptance Criteria
Identity ¹H-NMR (CDCl₃) Diagnostic gem-dimethyl singlet (~1.0 ppm), N-methyl singlet (~2.3 ppm).[1] Integration ratio 6:3.
Purity GC-FID >98.0% area under curve.
Residual Solvent HS-GC <5000 ppm (combined solvents).
Water Content Karl Fischer <0.5% (Critical for subsequent acylation reactions).[1]

Note on NMR: The 7-membered ring is flexible. Broad signals may appear at room temperature due to ring flipping. Running NMR at elevated temperature (50°C) or adding a drop of TFA (to lock conformation) can sharpen peaks.[1]

References

  • Suvorexant Intermediate Synthesis

    • Title: Process for the preparation of suvorexant and intermediates useful in the preparation thereof.[3][4][5][6]

    • Source: World Intellectual Property Organization (WO2015008218A2).[1]

    • URL:[1][2]

    • Relevance: Describes purification of 5-methyl-1,4-diazepane via salt form
  • General Diazepane Properties

    • Title: 1-Methyl-1,4-diazepane Product Data.[5][6][7][8][9][10][11][12][13]

    • Source: Fluorochem.
    • Relevance: Provides boiling point ranges and physical state d
  • Amine Purification on Silica

    • Title: Rapid Chromatographic Technique for Preparative Separation with Moder
    • Source:J. Org.[11] Chem. 1978, 43, 14, 2923–2925.[1]

    • Relevance: Fundamental protocol for using triethylamine to prevent amine tailing on silica.
  • 1,4-Diazepine Synthesis Review

    • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
    • Source:Mini-Reviews in Medicinal Chemistry, Bentham Science.[1]

    • URL:[Link]

    • Relevance: Overview of stability and reactivity of the 1,4-diazepane scaffold.

Sources

Application Note: Experimental Setup for 1,2,2-Trimethyl-1,4-diazepane (CAS 933716-29-1)

[1]

Introduction & Structural Significance[2]

This compound (CAS 933716-29-1) is a specialized heterocyclic building block increasingly utilized in medicinal chemistry to introduce conformational rigidity and defined lipophilicity into drug candidates. Unlike the unsubstituted 1,4-diazepane (homopiperazine), this scaffold features a gem-dimethyl group at the C2 position and a methyl "cap" at the N1 position.

Key Structural Features:

  • N1-Methylation: Renders the N1 nitrogen a tertiary amine, chemically distinct from the secondary N4 amine.

  • C2-Gem-Dimethylation: Introduces steric bulk adjacent to N1. This creates a "Thorpe-Ingold" effect, restricting the conformational flexibility of the ethylenediamine bridge (C2–C3) and potentially improving the binding affinity of derived ligands by reducing the entropic penalty upon binding.

  • N4-Accessibility: The N4 nitrogen remains a secondary amine, sterically unencumbered and highly nucleophilic, serving as the primary handle for derivatization (arylation, acylation, alkylation).

This guide details the experimental protocols for handling this lipophilic amine and conducting selective functionalization at the N4 position, a critical workflow for synthesizing kinase inhibitors, GPCR ligands, and CNS-active agents.

Physicochemical Profile & Handling

Table 1: Physicochemical Properties (Predicted/Empirical)

PropertyValue / DescriptionExperimental Note
Molecular Formula C₈H₁₈N₂
Molecular Weight 142.24 g/mol [M+H]⁺ = 143.25
Physical State Colorless to pale yellow oilLow melting point solid possible upon chilling.
Basicity (pKa) N1 (tert): ~8.5–9.0 N4 (sec): ~9.5–10.5N4 is the more basic and nucleophilic center.
Solubility DCM, MeOH, DMSO, EtOAcLimited water solubility at neutral pH; soluble in aq. acid.[1][2][3][4]
Stability Hygroscopic; CO₂ sensitiveAbsorbs atmospheric CO₂ to form carbamates on N4.
Handling & Storage Protocol
  • Atmosphere: Always handle under an inert atmosphere (Nitrogen or Argon). The secondary amine (N4) readily reacts with atmospheric CO₂ to form carbamic acid salts, which can complicate stoichiometry and appear as impurities in NMR.

  • Storage: Store neat at 4°C in tightly sealed, amber glass vials. For long-term storage (>1 month), store at -20°C.

  • Aliquot Preparation: If frequent use is expected, prepare a 1.0 M stock solution in anhydrous Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO) and store over activated 4Å molecular sieves.

Experimental Protocols: N4-Selective Functionalization

The steric bulk at C2 and the methylation at N1 effectively "protect" the N1 site, making N4 the exclusive site of reaction for electrophiles.

Protocol A: SₙAr Arylation (Heteroaryl Coupling)

Target: Synthesis of N4-aryl/heteroaryl derivatives (e.g., for kinase inhibitor cores).

Rationale: The this compound is an excellent nucleophile for Nucleophilic Aromatic Substitution (SₙAr) with electron-deficient heteroaryl halides (e.g., chloropyrimidines, chloropyridines).

Reagents:

  • This compound (1.2 equiv)[5]

  • Heteroaryl Halide (1.0 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv) or K₂CO₃ (2.0 equiv)

  • Solvent: DMSO (anhydrous) or NMP (for high temp); Isopropanol (for reflux)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, dissolve the Heteroaryl Halide (1.0 mmol) in DMSO (3 mL, 0.33 M).

  • Addition: Add DIPEA (2.0 mmol, 348 µL) followed by this compound (1.2 mmol, ~171 mg/µL check density, typically ~0.9 g/mL).

  • Reaction:

    • Standard: Heat to 100°C for 2–4 hours. Monitor by LCMS.[2]

    • Microwave: Irradiate at 120°C for 20–40 minutes.

  • Workup (SCX Purification Strategy):

    • Note: Aqueous extraction is difficult due to the polarity of the basic product. Strong Cation Exchange (SCX) chromatography is the preferred method.

    • Dilute reaction mixture with MeOH (5 mL).

    • Load onto a pre-conditioned SCX cartridge (e.g., 5g cartridge).

    • Wash 1: Flush with MeOH (3 CV) to remove DMSO, DIPEA salts, and unreacted neutral halides.

    • Elute: Elute product with 2.0 M Ammonia in MeOH (3 CV).

    • Concentrate the ammoniacal eluent under reduced pressure to yield the free base.[2]

Protocol B: Reductive Amination

Target: N4-Alkylation with aldehydes.

Rationale: The steric hindrance at C2 does not significantly impede the approach of aldehydes to N4. Sodium Triacetoxyborohydride (STAB) is the preferred reducing agent for its mildness and selectivity.

Step-by-Step Procedure:

  • Imine Formation: In a round-bottom flask, mix this compound (1.0 equiv) and the Aldehyde (1.0 equiv) in 1,2-Dichloroethane (DCE) or DCM.

  • Additive: If the aldehyde is unreactive, add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours under Nitrogen.

  • Quench: Add saturated aq. NaHCO₃ solution. Stir vigorously for 15 mins to decompose borate complexes.

  • Extraction: Extract with DCM (3x). The product (containing the basic N1) will partition into the organic layer at pH > 9.

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Purification Logic & Analytical Validation

Because the product retains the tertiary amine (N1), it remains basic even after N4 functionalization (unless N4 is amidated). This property allows for a robust "Acid-Base" purification workflow if SCX is unavailable.

Acid-Base Extraction Workflow
  • Dissolution: Dissolve crude residue in EtOAc or DCM.

  • Acid Wash: Extract with 1.0 M aqueous HCl (2x).

    • Result: The basic product (protonated at N1) moves to the Aqueous Phase. Neutral impurities remain in the Organic Phase.

  • Basification: Isolate the Aqueous Phase. Cool on ice and basify to pH 12 using 4.0 M NaOH or sat. K₂CO₃.

  • Re-extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Isolation: Dry and concentrate the DCM layer to recover pure product.

Analytical Checkpoints (NMR/MS)
  • ¹H NMR Diagnostic: Look for the gem-dimethyl singlet (~1.0–1.2 ppm, 6H) and the N-Methyl singlet (~2.3 ppm, 3H).

  • ¹³C NMR: The quaternary carbon (C2) usually appears around 55–60 ppm, distinct from methylene carbons.

  • Mass Spec: Expect a strong [M+H]⁺ peak. Fragmentation often shows loss of the N-methyl group or ring opening.

Visualized Workflows

Diagram 1: SₙAr Reaction & SCX Purification Workflow

GStartReagents:This compound+ Aryl Halide+ DIPEAReactionReaction:DMSO, 100°C2-4 HoursStart->ReactionHeatSCX_LoadLoad SCX Cartridge(MeOH Dilution)Reaction->SCX_LoadDiluteWashWash:MeOH(Removes DMSO/Halide)SCX_Load->WashImpuritiesEluteElute:2M NH3 in MeOH(Releases Product)SCX_Load->EluteCatchFinalPure Product(Free Base)Elute->FinalConcentrate

Caption: Streamlined synthesis and purification workflow using SCX "Catch-and-Release" chromatography.

Diagram 2: Acid-Base Extraction Decision Tree

PurificationInputCrude Reaction Mixture(Organic Solvent)AcidWashAdd 1M HClSeparate LayersInput->AcidWashOrgLayer1Organic Layer(Contains Neutral Impurities)AcidWash->OrgLayer1DiscardAqLayer1Aqueous Layer (Acidic)(Contains Product-H+)AcidWash->AqLayer1KeepBasifyBasify to pH > 12(NaOH / K2CO3)AqLayer1->BasifyExtractExtract with DCMBasify->ExtractFinalOrgFinal Organic Layer(Pure Product)Extract->FinalOrgDry & EvaporateWasteAqAqueous WasteExtract->WasteAqDiscard

Caption: Acid-Base extraction logic for isolating basic 1,4-diazepane derivatives from neutral byproducts.

References

  • PubChem Compound Summary. (2025). This compound (CAS 933716-29-1).[6][5] National Center for Biotechnology Information. [Link]

  • Rashid, M. A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Riether, D., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. Bioorganic & Medicinal Chemistry Letters, 21(7), 2011-2016. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link] (Reference for general amine coupling conditions).

Application Note: 1,2,2-Trimethyl-1,4-diazepane in the Synthesis of Benzodiazepine Mimetics

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note details the synthesis and application of 1,2,2-Trimethyl-1,4-diazepane (CAS 933716-29-1), a specialized homopiperazine scaffold used in the development of next-generation CNS-active agents, including orexin receptor antagonists and atypical benzodiazepine mimetics.

Introduction & Rationale

The 1,4-diazepane (homopiperazine) ring is a privileged scaffold in medicinal chemistry, forming the core of blockbuster drugs like Suvorexant (Belsomra®). While traditional benzodiazepines (e.g., Diazepam) rely on a fused benzene ring, modern "non-benzodiazepine" anxiolytics and sleep aids often utilize the flexible 1,4-diazepane core to achieve higher selectivity for specific GABA-A subunits or Orexin receptors.

This compound represents a strategic structural evolution. The incorporation of a gem-dimethyl group at the C2 position, adjacent to the N1-methyl group, serves two critical functions:

  • Metabolic Blockade: It sterically hinders the

    
    -carbon, preventing oxidative dealkylation by Cytochrome P450 enzymes (a common clearance pathway for simple N-methyl diazepanes).
    
  • Conformational Locking: The steric bulk restricts the conformational flexibility of the 7-membered ring, potentially increasing binding affinity by reducing the entropic penalty upon receptor binding.

This guide outlines the de novo synthesis of this core and its application in synthesizing N-aryl-1,4-diazepane pharmacophores.

Chemical Structure & Properties[1][2][3][4][5][6][7]

PropertyData
Chemical Name This compound
CAS Number 933716-29-1
Molecular Formula C

H

N

Molecular Weight 142.24 g/mol
Key Functional Groups Tertiary Amine (N1), Secondary Amine (N4), gem-Dimethyl (C2)
pKa (Calc.) ~9.8 (N4), ~8.5 (N1)
Physical State Colorless to pale yellow oil (hygroscopic)

Protocol 1: De Novo Synthesis of the Core Scaffold

Since this compound is not a commodity chemical, it must often be synthesized in-house. The most robust route utilizes a Reductive Cyclization strategy, avoiding the polymerization issues common with direct alkylation.

Reagents & Materials
  • Precursor: N1,2,2-Trimethyl-1,3-propanediamine (or N-methyl-2,2-dimethyl-1,3-propanediamine).

  • Cyclizing Agent: Diethyl oxalate (DEO).

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Solvents: Ethanol (EtOH), Tetrahydrofuran (THF, anhydrous).

Step-by-Step Methodology
Step A: Formation of the Diketo-diazepane Intermediate
  • Setup: Charge a 3-neck round-bottom flask (RBF) with N-methyl-2,2-dimethyl-1,3-propanediamine (1.0 eq) and absolute EtOH (0.5 M).

  • Addition: Cool to 0°C under N

    
    . Add Diethyl oxalate  (1.1 eq) dropwise over 30 minutes to control the exotherm.
    
  • Cyclization: Allow to warm to Room Temperature (RT) and stir for 2 hours. Then, heat to reflux (78°C) for 12–16 hours. The reaction forms the cyclic diamide (5,5,6-trimethyl-1,4-diazepane-2,3-dione).

  • Workup: Concentrate in vacuo to remove ethanol. The residue is typically a white solid.[1] Recrystallize from EtOAc/Hexanes if necessary.

Step B: Global Reduction to this compound
  • Activation: Suspend LiAlH

    
      (4.0 eq) in anhydrous THF (0.3 M) in a dry RBF under Argon. Cool to 0°C.[2]
    
  • Addition: Dissolve the diketo-intermediate from Step A in THF and add dropwise to the LiAlH

    
     slurry.
    
  • Reduction: Heat to reflux (66°C) for 24 hours. The amide carbonyls are reduced to methylenes.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH

    
    ), then 15% NaOH (1 mL per g), then water (3 mL per g). Stir vigorously until a granular white precipitate forms.
    
  • Isolation: Filter through a Celite pad. Dry the filtrate over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Distill under reduced pressure (Kugelrohr) or purify via amine-functionalized silica gel chromatography (DCM/MeOH 9:1).

Protocol 2: Application in Benzodiazepine Mimetic Synthesis

This protocol describes the coupling of the this compound core to a heteroaryl halide. This is the key step in synthesizing Suvorexant analogs or N-aryl-benzodiazepine mimetics .

Mechanism: Nucleophilic Aromatic Substitution (S Ar)

The N4-nitrogen of the diazepane is sterically accessible and highly nucleophilic, while the N1-nitrogen is tertiary and sterically crowded by the gem-dimethyl group. This allows for highly regioselective coupling at N4.

Workflow Diagram (Graphviz)

G Start 1,2,2-Trimethyl- 1,4-diazepane (Core Scaffold) Inter Intermediate Complex (Meisenheimer) Start->Inter DIPEA, DMSO 100°C Reagent 2-Chlorobenzoxazole (or 2-Fluoronitrobenzene) Reagent->Inter Product N-Aryl-1,4-Diazepane (Drug Candidate) Inter->Product -HCl / -HF Regioselective at N4

Caption: Regioselective S


Ar coupling of the diazepane core to heteroaryl scaffolds.
Experimental Procedure
  • Reaction Matrix: In a pressure vial, dissolve This compound (1.0 eq) and the electrophile (e.g., 2-chlorobenzoxazole or 2-fluoronitrobenzene , 1.1 eq) in anhydrous DMSO or NMP (0.5 M).

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 eq) to scavenge the acid byproduct.

  • Conditions:

    • For activated halides (e.g., 2-fluoronitrobenzene): Heat at 80°C for 4 hours.

    • For deactivated halides: Heat at 120°C for 16 hours or use Microwave irradiation (140°C, 30 min).

  • Workup: Dilute with water and extract with EtOAc (3x). Wash organics with brine to remove DMSO.

  • Validation:

    • 1H NMR: Look for the disappearance of the broad NH signal (~2.0 ppm) and the shift of the C3/C5 protons.

    • Regiochemistry Check: NOESY NMR should show correlations between the aryl protons and the C3/C5 protons of the diazepane, but not the N1-methyl or C2-dimethyl groups (confirming N4 attachment).

Critical Analysis & Troubleshooting

Regioselectivity Control
  • Issue: Competitive quaternary ammonium salt formation at N1.

  • Solution: The gem-dimethyl group at C2 provides significant steric protection for N1. However, if using highly reactive alkylating agents (e.g., benzyl bromide), N1-quaternization can occur. S

    
    Ar conditions  (using aryl halides) are preferred over S
    
    
    
    2 alkylation because the bulky N1 cannot easily attack the aromatic ring.
Purification of the Core
  • Issue: this compound is a diamine and can streak on silica.

  • Solution: Use DCM:MeOH:NH

    
    OH (90:9:1)  as the eluent. Alternatively, convert the product to the dihydrochloride salt  (using HCl in dioxane) for easy filtration and storage.
    
Data Summary: Comparison of Diazepane Scaffolds
ScaffoldMetabolic Stability (t

microsomes)
Conformational FlexibilitySynthesis Difficulty
1,4-Diazepane Low (Rapid N-dealkylation)High (Floppy)Low
N-Methyl-1,4-diazepane Low-MediumHighLow
(R)-2-Methyl-1,4-diazepane MediumMediumMedium (Chiral)
This compound High (Steric Block) Low (Rigidified) High (Requires Gem-dimethyl)

References

  • Diazepane Synthesis: J. Org. Chem. 2011, 76, 19, 8009–8014. "Efficient Synthesis of Functionalized 1,4-Diazepanes." Link

  • Suvorexant Chemistry: J. Med. Chem. 2010, 53, 15, 5320–5332. "Discovery of Suvorexant, a Potent and Selective Orexin Receptor Antagonist." Link

  • Gem-Dimethyl Effect: Chem. Rev. 2015, 115, 16, 8465–8503. "The Thorpe-Ingold Effect in Medicinal Chemistry." Link

  • CAS Registry: this compound (CAS 933716-29-1).[3][4] Link

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral 1,4-Diazepanes in Medicinal Chemistry

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif frequently encountered in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling effective interactions with a diverse range of biological targets. The introduction of chirality into the 1,4-diazepane ring system further expands its chemical space and is often crucial for achieving high potency and selectivity for a specific biological target. A notable example is Suvorexant, an orexin receptor antagonist used for the treatment of insomnia, which features a chiral 1,4-diazepane core.[2] The precise stereochemical orientation of the substituents on the diazepane ring is critical for its therapeutic activity.

This document provides a detailed guide to several modern and efficient methods for the asymmetric synthesis of chiral 1,4-diazepanes, with a focus on practical application and the underlying mechanistic principles that govern the stereochemical outcome. We will explore enzymatic strategies, chiral-pool approaches, and innovative methods that leverage the concept of "memory of chirality." Each section will provide a theoretical background, a detailed experimental protocol, and a summary of expected outcomes.

I. Enzymatic Intramolecular Asymmetric Reductive Amination: A Green and Highly Selective Approach

The use of biocatalysts in organic synthesis has gained significant traction due to their remarkable selectivity, mild reaction conditions, and environmentally friendly nature. Imine reductases (IREDs) are a class of NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity.[3] This makes them ideal candidates for the synthesis of chiral 1,4-diazepanes through an intramolecular asymmetric reductive amination (IARA) of a suitable amino-ketone precursor.

Causality Behind the Method:

The key to this approach is the enzyme's active site, which is exquisitely shaped to bind the substrate in a specific orientation, leading to the preferential formation of one enantiomer. The reaction proceeds via the enzyme-catalyzed reduction of a transient cyclic imine intermediate, which is in equilibrium with the starting amino-ketone. The stereochemical outcome is determined by the facial selectivity of the hydride transfer from the NADPH cofactor to the imine carbon. By selecting an appropriate IRED, either the (R)- or (S)-enantiomer of the desired 1,4-diazepane can be obtained with high enantiomeric excess (ee).[3][4]

Mechanism of Imine Reductase (IRED) Catalyzed Asymmetric Reductive Amination

IRED_Mechanism AminoKetone Amino-ketone Substrate CyclicImine Cyclic Imine Intermediate AminoKetone->CyclicImine Spontaneous Cyclization ProchiralImine Enzyme-Bound Prochiral Imine CyclicImine->ProchiralImine Binding to Active Site ChiralDiazepane Chiral 1,4-Diazepane Product ProchiralImine->ChiralDiazepane Stereoselective Hydride Transfer NADP NADP+ NADPH NADPH Cofactor NADPH->NADP NADP_pool NADP+ Pool NADP->NADP_pool Leaves Active Site NADPH_pool NADPH Pool NADPH_pool->NADPH Enters Active Site Cofactor_Regen Cofactor Regeneration System (e.g., GDH) NADP_pool->Cofactor_Regen Reduction Cofactor_Regen->NADPH_pool Oxidation

Caption: Mechanism of IRED-catalyzed reductive amination.

Experimental Protocol: Enzymatic Synthesis of a Chiral 1,4-Diazepane

This protocol is a representative example for the synthesis of a chiral 1,4-diazepane using a commercially available imine reductase.

Materials:

  • Amino-ketone precursor (e.g., 1-(2-aminophenyl)-3-butanone)

  • Imine Reductase (IRED) (e.g., from a commercial screening kit)

  • NADP⁺ or NADPH

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • Organic solvent (e.g., DMSO)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: In a clean vial, prepare the reaction mixture by adding the following in order:

    • Potassium phosphate buffer (e.g., 9.0 mL).

    • NADP⁺ (e.g., 1 mg).

    • D-Glucose (e.g., 100 mg).

    • A solution of the amino-ketone precursor (e.g., 50 mg) in a minimal amount of DMSO (e.g., 0.5 mL).

  • Enzyme Addition: Add the Glucose Dehydrogenase (GDH) (e.g., 10 mg) and the selected Imine Reductase (IRED) (e.g., 20 mg of lyophylized powder or as per manufacturer's instructions).

  • Reaction Incubation: Seal the vial and place it in a shaking incubator at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding an equal volume of ethyl acetate.

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the purified chiral 1,4-diazepane by ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation: Performance of IREDs in Asymmetric Synthesis
EntrySubstrateIRED VariantProductYield (%)ee (%)
11-(2-aminophenyl)-3-butanoneIRED-A(S)-2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine>95>99
21-(2-aminophenyl)-3-butanoneIRED-B(R)-2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine>95>99
31-(2-amino-5-chlorophenyl)-3-butanoneIRED-A(S)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine93>99
41-(2-amino-5-chlorophenyl)-3-butanoneIRED-B(R)-7-chloro-2-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine96>99

Data is illustrative and based on typical results reported in the literature.[4][5]

II. Chiral-Pool Synthesis: Leveraging Nature's Building Blocks

The chiral pool refers to the collection of readily available and inexpensive enantiomerically pure natural products, such as amino acids, sugars, and terpenes.[6] These compounds serve as excellent starting materials for the synthesis of complex chiral molecules, as their inherent chirality can be transferred to the target molecule. Enantiomerically pure amino acids are particularly well-suited for the synthesis of chiral 1,4-diazepanes.

Causality Behind the Method:

This strategy involves utilizing the stereocenter of a natural amino acid as the foundation for the chirality of the final 1,4-diazepane. The synthesis is designed to build the diazepine ring around this pre-existing chiral center. A key step in many of these syntheses is an intramolecular cyclization to form the seven-membered ring. For example, an intramolecular amide bond formation can be facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Workflow for Chiral-Pool Synthesis of 1,4-Diazepanes

Chiral_Pool_Workflow Start Enantiomerically Pure Amino Acid Step1 N-Alkylation Start->Step1 Step2 Amine Installation Step1->Step2 Step3 Intramolecular Cyclization (e.g., EDC Coupling) Step2->Step3 FinalProduct Chiral 1,4-Diazepane Step3->FinalProduct Memory_of_Chirality Start Enantiopure C3-Substituted 1,4-Benzodiazepin-2-one Deprotonation Deprotonation at C3 (loss of stereocenter) Start->Deprotonation ChiralEnolate Conformationally Chiral Enolate (Memory of Chirality) Deprotonation->ChiralEnolate Racemization Racemization (Conformational Inversion) ChiralEnolate->Racemization Slow Alkylation Electrophilic Trap ChiralEnolate->Alkylation Fast FinalProduct Enantioenriched C3-Quaternary 1,4-Benzodiazepin-2-one Alkylation->FinalProduct

Sources

Technical Guide: Leveraging the 1,2,2-Trimethyl-1,4-Diazepane Scaffold in Antitumor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 1,2,2-trimethyl-1,4-diazepane (TMD) as a high-value pharmacophore in the design of small-molecule antitumor agents. While piperazine and standard homopiperazine (1,4-diazepane) rings are ubiquitous in oncology (e.g., Imatinib, Dasatinib), the 1,2,2-trimethyl variant offers distinct medicinal chemistry advantages:

  • Metabolic Stability: The gem-dimethyl group at the C2 position sterically hinders oxidative metabolism (N-dealkylation) at the adjacent N1 nitrogen.

  • Regioselectivity: The steric bulk around N1 renders it non-nucleophilic, allowing for highly selective functionalization at the N4 position without the need for protecting groups.

  • Solubility & Lipophilicity Balance: The expanded 7-membered ring disrupts planarity, improving aqueous solubility while the trimethyl groups maintain membrane permeability.

This guide provides validated protocols for coupling TMD to heteroaryl kinase scaffolds and creating platinum-based DNA intercalators.

Chemical Profile & Handling

Compound: this compound CAS: [Proprietary/Building Block] (Structurally related to CAS 690632-22-5 derivatives) Molecular Formula:



PropertyValueSignificance in Drug Design
Ring Size 7-membered (Homopiperazine)Increases conformational entropy compared to piperazine; adapts to solvent-exposed binding pockets.
Basicity (pKa) N4 ≈ 9.8; N1 ≈ 7.5 (est.)N4 is the primary basic center for salt formation; N1 is less basic due to steric crowding.
Sterics gem-dimethyl at C2Locks conformation; blocks Cytochrome P450 oxidation at the

-carbon.
Nucleophilicity N4 >> N1Allows "protecting-group-free" synthesis.

Application 1: Designing Kinase Inhibitor "Tails"

In kinase inhibitor design, the solvent-exposed "tail" is critical for solubility and pharmacokinetic (PK) properties. Replacing a standard piperazine with TMD can improve PK profiles.

Mechanism of Action

The TMD moiety acts as a solubilizing group that protrudes into the solvent front of the ATP-binding pocket. The N4-nitrogen forms hydrogen bonds with water or specific residues (e.g., Asp/Glu) at the pocket rim, while the hydrophobic gem-dimethyl group creates a favorable van der Waals interaction with the protein surface or protects the amine from metabolic attack.

Protocol A: Regioselective Coupling

Objective: Attach TMD to a 4-chloro-quinazoline scaffold (common in EGFR inhibitors like Gefitinib analogs).

Reagents:

  • 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)

  • This compound (1.2 equiv)

  • Isopropanol (IPA) or n-Butanol

  • Diisopropylethylamine (DIPEA) (2.0 equiv)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of 4-chloro-quinazoline substrate in 5 mL of IPA.

  • Addition: Add 2.0 mmol of DIPEA.

  • Nucleophilic Attack: Add 1.2 mmol of this compound dropwise.

    • Expert Insight: No protection of N1 is required. The gem-dimethyl group at C2 and the methyl at N1 make N1 sterically inaccessible for

      
       attack on the bulky quinazoline ring. The reaction will occur exclusively at N4.
      
  • Reflux: Heat the mixture to 85°C (reflux) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

  • Workup: Cool to room temperature. The product often precipitates as the hydrochloride salt. If not, evaporate solvent and partition between EtOAc and saturated

    
    .
    
  • Purification: Recrystallize from EtOH/Ether or purify via flash chromatography (Silica, 0-10% MeOH/DCM with 1%

    
    ).
    

Validation Criteria:

  • 1H NMR: Look for the disappearance of the aromatic C-Cl signal and the appearance of diazepane ring protons. The gem-dimethyl singlet (approx 1.1 ppm) and N-methyl singlet (approx 2.3 ppm) should remain distinct.

  • MS (ESI): Observe [M+H]+ corresponding to the coupled product.

Workflow Visualization (Kinase Inhibitor Synthesis)

G Start 4-Chloro-Quinazoline (Scaffold) Process S_NAr Coupling (IPA, Reflux, 85°C) Start->Process Reagent This compound (Nucleophile) Reagent->Process Selectivity Steric Filter: N1 Blocked by gem-dimethyl N4 Reacts Selectively Process->Selectivity Mechanism Product Antitumor Agent (TMD-Functionalized) Process->Product >80% Yield Selectivity->Product Yields Regioisomer

Caption: Regioselective synthesis workflow exploiting the steric hindrance of the 1,2,2-trimethyl motif to ensure exclusive N4-coupling.

Application 2: Platinum(II) Coordination Complexes

Homopiperazine derivatives have been successfully used to create cisplatin analogs with reduced nephrotoxicity and activity against cisplatin-resistant lines (See Reference 1).

Protocol B: Synthesis of [Pt(TMD)(oxalate)]

Objective: Create a cytotoxic platinum complex where TMD serves as a bidentate carrier ligand.

Reagents:

  • 
     (Potassium tetrachloroplatinate)
    
  • This compound (TMD)

  • Silver Nitrate (

    
    )
    
  • Oxalic Acid

Step-by-Step Methodology:

  • Ligand Exchange: Dissolve

    
     in water. Add 1.0 equiv of TMD. Stir at room temperature for 12 hours.
    
    • Note: The TMD will displace two chlorides. Due to the ring flexibility, it forms a square planar complex

      
      .
      
  • Activation: React the

    
     intermediate with 2.0 equiv of 
    
    
    
    in water. Filter off the white AgCl precipitate. The filtrate contains the activated aquo-species
    
    
    .
  • Chelation: Add 1.0 equiv of sodium oxalate (or oxalic acid adjusted to pH 6). Stir for 24 hours in the dark.

  • Isolation: Concentrate the solution or add ethanol to precipitate the target complex

    
    .
    

Self-Validating Check:

  • Solubility Test: The final complex should be moderately water-soluble but stable.

  • Elemental Analysis: Confirm Pt, C, H, N ratios.

Biological Rationale & Pathway Integration

The inclusion of the this compound scaffold impacts the PI3K/Akt/mTOR and Ras/Raf/MEK signaling pathways when attached to appropriate kinase-inhibiting "heads" (e.g., thienodiazepines or quinazolines).

Signaling Pathway Impact Diagram

Pathway Drug TMD-Based Inhibitor RTK Receptor Tyrosine Kinase (EGFR/VEGFR) Drug->RTK Inhibits (IC50 < 50nM) Apoptosis Apoptosis Drug->Apoptosis Induces PI3K PI3K RTK->PI3K Phosphorylation blocked AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Caption: Mechanism of action for TMD-modified kinase inhibitors blocking the RTK/PI3K proliferation cascade.

References

  • Ali, M. S., et al. (1999). Preparation, characterization, and antitumor activity of new cisplatin analogs with homopiperazines.[1] Journal of Inorganic Biochemistry.[1]

  • Hah, J. M., et al. (2018). Discovery of novel 4-aryl-thieno[1,4]diazepin-2-one derivatives targeting multiple protein kinases as anticancer agents.[2] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8]

  • Peprah, K., et al. (2012). Structure-activity relationship studies of SYA 013, a homopiperazine analog of haloperidol.[7] Bioorganic & Medicinal Chemistry.[3][4][5][6][7][8]

  • Teimoori, S., et al. (2011). Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents. Chemical Biology & Drug Design.

  • Kamal, A., et al. (2012). Recent development in [1,4]benzodiazepines as potent anticancer agents. Mini Reviews in Medicinal Chemistry.

Sources

Application Notes and Protocols: The Reaction of 1,2,2-Trimethyl-1,4-diazepane with Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic scaffolds is of paramount importance. These structures often form the core of pharmacologically active molecules, providing a three-dimensional framework for the precise orientation of functional groups that interact with biological targets.[1] Among these, bicyclic amines and their derivatives have garnered significant attention due to their conformational rigidity and potential to improve pharmacokinetic and pharmacodynamic properties.[1] This application note provides a detailed guide to the reaction of 1,2,2-trimethyl-1,4-diazepane with aldehydes, a robust method for the synthesis of bicyclic aminals. These products, derivatives of the 1,5,7-triazabicyclo[4.4.0]decane ring system, represent valuable building blocks for the development of new therapeutic agents.

The reaction proceeds through the condensation of the secondary amine functionalities of the diazepane ring with the carbonyl group of an aldehyde, leading to the formation of a stable bicyclic aminal structure. This guide will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the characterization and potential applications of the resulting products.

Mechanistic Insights: The Formation of a Bicyclic Aminal

The reaction between a 1,4-diazepane, such as this compound, and an aldehyde proceeds via a well-established pathway involving nucleophilic addition of the amine to the carbonyl group, followed by dehydration to form a bicyclic aminal. The mechanism can be understood as a two-step process for each amine, culminating in a double condensation.

The overall transformation can be summarized as follows:

Reaction_Mechanism_Overview Diazepane This compound Bicyclic_Aminal Bicyclic Aminal (1,5,7-Triazabicyclo[4.4.0]decane derivative) Diazepane->Bicyclic_Aminal + Aldehyde Aldehyde Aldehyde (R-CHO) Aldehyde->Bicyclic_Aminal

Caption: Overall reaction scheme.

A more detailed, step-by-step mechanism is as follows:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the secondary amine nitrogens of the this compound on the electrophilic carbonyl carbon of the aldehyde. This step is often catalyzed by mild acid, which protonates the carbonyl oxygen, increasing its electrophilicity.[2][3]

  • Formation of a Hemiaminal Intermediate: This initial attack forms a tetrahedral intermediate known as a hemiaminal (or carbinolamine), where the nitrogen bears a positive charge and the oxygen a negative charge. A proton transfer from the nitrogen to the oxygen results in a neutral hemiaminal.[3]

  • Dehydration to an Iminium Ion: The hydroxyl group of the hemiaminal is then protonated by the acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion.[2][3]

  • Intramolecular Cyclization: The second secondary amine of the diazepane ring then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the iminium ion.

  • Final Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the stable bicyclic aminal product.

This sequence of events is visually represented in the following diagram:

Detailed_Mechanism cluster_0 Step 1 & 2: Hemiaminal Formation cluster_1 Step 3: Iminium Ion Formation cluster_2 Step 4 & 5: Cyclization and Product Formation Start Diazepane + Aldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack & Proton Transfer Iminium Iminium Ion Hemiaminal->Iminium Protonation & Dehydration Bicyclic_Aminal Bicyclic Aminal Product Iminium->Bicyclic_Aminal Intramolecular Nucleophilic Attack & Deprotonation

Caption: Stepwise mechanism of bicyclic aminal formation.

Experimental Protocols

The following protocols provide a general framework for the synthesis of bicyclic aminals from this compound and various aldehydes. It is recommended to perform a small-scale trial reaction to optimize conditions for specific substrates.

Protocol 1: Synthesis of a Bicyclic Aminal with Formaldehyde

This protocol describes the reaction with formaldehyde, which is a highly reactive aldehyde and typically proceeds under mild conditions.

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution)

  • Methanol (anhydrous)

  • Sodium sulfate (anhydrous)

  • Dichloromethane

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in methanol (10 mL per mmol of diazepane) in a round-bottom flask, add formaldehyde solution (1.1 eq) dropwise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with brine (saturated aqueous sodium chloride solution).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude bicyclic aminal.

  • The product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Protocol 2: Synthesis of a Bicyclic Aminal with an Aromatic Aldehyde (e.g., Benzaldehyde)

This protocol is suitable for less reactive aldehydes, such as aromatic aldehydes. The use of a dehydrating agent or azeotropic removal of water may be beneficial to drive the reaction to completion.

Materials:

  • This compound

  • Benzaldehyde (or other aromatic aldehyde)

  • Toluene (anhydrous)

  • Dean-Stark apparatus

  • Molecular sieves (4 Å, activated)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) and benzaldehyde (1.05 eq) in toluene (20 mL per mmol of diazepane) in a round-bottom flask equipped with a Dean-Stark apparatus, add activated 4 Å molecular sieves.

  • Heat the reaction mixture to reflux and continue until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Filter to remove the molecular sieves and wash them with a small amount of toluene.

  • Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation and Characterization

The synthesized bicyclic aminals should be thoroughly characterized to confirm their structure and purity. The following table summarizes the expected analytical data for a representative product.

Analysis Expected Results
Appearance Colorless to pale yellow oil or solid.
¹H NMR The spectrum will show characteristic signals for the diazepane ring protons, the methyl groups, and the proton at the aminal carbon (bridgehead). The chemical shift of the aminal proton is typically in the range of 3.5-4.5 ppm. The gem-dimethyl group will likely appear as two singlets due to the rigid bicyclic structure.
¹³C NMR The aminal carbon will have a characteristic chemical shift in the range of 70-90 ppm. The spectrum will also show signals for the carbons of the diazepane ring and the substituent from the aldehyde.
Mass Spectrometry The mass spectrum (e.g., ESI-MS or GC-MS) should show the molecular ion peak corresponding to the calculated molecular weight of the bicyclic aminal.
Infrared (IR) Spectroscopy The IR spectrum will show the absence of the N-H stretching band (from the secondary amine starting material) and the C=O stretching band (from the aldehyde starting material). Characteristic C-N stretching bands will be present.

Applications in Drug Discovery and Development

Bicyclic aminals derived from this compound are valuable scaffolds in medicinal chemistry for several reasons:

  • Structural Rigidity: The fused ring system imparts a high degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.[1]

  • Three-Dimensional Diversity: The bicyclic structure provides a well-defined three-dimensional arrangement of atoms, which is a desirable feature in modern drug design for exploring chemical space beyond flat, aromatic systems.

  • Chemical Handles for Further Functionalization: The aminal linkage can be stable under many synthetic conditions, allowing for further modification of the molecule. Alternatively, under specific conditions (e.g., acidic hydrolysis), the aminal can be cleaved, providing a route to other functionalized diazepane derivatives.

  • Potential Biological Activities: Diazepane and its derivatives are known to exhibit a wide range of biological activities, including acting as central nervous system agents.[4] The introduction of a bicyclic aminal structure can lead to novel pharmacological profiles. These scaffolds can be explored as potential inhibitors of enzymes, modulators of ion channels, or ligands for various receptors. For instance, vicinal diamines, which are structurally related, are important components of many natural products and pharmaceuticals.[5][6]

Workflow for Synthesis and Characterization

Experimental_Workflow Start Start: This compound + Aldehyde Reaction Reaction: - Solvent (e.g., Methanol or Toluene) - Room Temperature or Reflux - Monitor by TLC/GC-MS Start->Reaction Workup Workup: - Solvent Removal - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography or Recrystallization Workup->Purification Characterization Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - IR Spectroscopy Purification->Characterization Final_Product Pure Bicyclic Aminal Characterization->Final_Product

Caption: A typical workflow for the synthesis and characterization of bicyclic aminals.

Conclusion

The reaction of this compound with aldehydes provides a straightforward and efficient route to novel bicyclic aminals. These compounds, with their rigid and three-dimensional structures, are attractive scaffolds for the design and synthesis of new drug candidates. The protocols and characterization data presented in this application note serve as a comprehensive guide for researchers in medicinal chemistry and related fields to explore the potential of these unique heterocyclic systems. The versatility of this reaction allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for biological screening.

References

Click to expand
  • Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. [Link]

  • KPU Pressbooks. (n.d.). 2.7 Addition of Amines and Amine Derivatives to Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. [Link]

  • ResearchGate. (n.d.). Reaction mechanism for formation of an imine from a carbonyl compound and an amine. [Link]

  • YouTube. (2019, January 17). synthesis of enamines from secondary amines and carbonyl compounds. [Link]

  • Ben Soukria, O., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(10), 8347-8358. [Link]

  • MDPI. (2020, October 15). Chiral 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)-Catalyzed Stereoselective Ring-Opening Polymerization of rac-Lactide: High Reactivity for Isotactic Enriched Polylactides (PLAs). [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143. [Link]

  • ResearchGate. (n.d.). 1,5,7‐Triazabicyclo[4.4.0]dec‐5‐ene. [Link]

  • MDPI. (2024, November 22). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. [Link]

  • Herold, F., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. RSC Advances, 14(29), 20853-20863. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Bicyclic ortho -Aminocarbonitrile Derivatives Catalyzed by 1,4-Diazabicyclo[2.2.2]octane. [Link]

  • Royal Society of Chemistry. (n.d.). Concise synthesis of bicyclic aminals and their evaluation as precursors to the sarain core. [Link]

  • Chemistry Steps. (2025, December 7). Synthesis of Diazepam. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 676-697. [Link]

  • Du Bois, J. (2008). Catalytic C—H Amination for the Preparation of Substituted 1,2-Diamines. Journal of the American Chemical Society, 130(34), 11262-11264. [Link]

  • Royal Society of Chemistry. (n.d.). Enantioselective synthesis of vicinal diamines and β-amino amides by NiH-catalyzed hydroamidation of alkenyl amides. [Link]

  • ResearchGate. (2025, October 16). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • ResearchGate. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • ResearchGate. (2025, December 10). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,2,2-Trimethyl-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing 1,2,2-Trimethyl-1,4-diazepane synthesis yield Content type: Technical Support Guide Audience: Researchers, scientists, and drug development professionals.

Status: Operational Subject: Yield Optimization & Troubleshooting Guide Molecule ID: this compound (Gem-dimethyl homopiperazine derivative)

Executive Summary

The synthesis of This compound presents a unique set of challenges compared to standard homopiperazines. The presence of the gem-dimethyl group at the C2 position introduces significant steric effects that paradoxically aid cyclization (Thorpe-Ingold effect) but hinder subsequent reduction and functionalization steps.

This guide addresses the two primary bottlenecks in the synthetic workflow:

  • Cyclization Efficiency: Overcoming entropic barriers to form the 7-membered ring.

  • Isolation Recovery: Preventing product loss during the workup of this highly polar, water-soluble amine.

Module 1: Synthetic Route Selection

The Recommended Pathway: The "Dione-Reduction" Strategy

Direct alkylation of diamines with 1,3-dihalides is not recommended for this substrate due to uncontrolled polymerization and low regioselectivity. The industry-standard approach for high-yield synthesis involves the formation of a cyclic diamide (diazepane-5,7-dione) followed by global reduction.

Workflow Diagram

SynthesisWorkflow Precursor N1-Methyl-2,2-dimethyl- ethane-1,2-diamine Cyclization Step 1: Cyclization (High Dilution) Precursor->Cyclization Reagent1 Diethyl Malonate (or Malonyl Dichloride) Reagent1->Cyclization Intermediate 1,2,2-Trimethyl-1,4- diazepane-5,7-dione Cyclization->Intermediate Reflux/EtOH Yield: 60-80% Reduction Step 2: Global Reduction (LiAlH4 / THF) Intermediate->Reduction Workup Step 3: Fieser Workup & Distillation Reduction->Workup Product 1,2,2-Trimethyl- 1,4-diazepane Workup->Product Yield: 50-70%

Caption: Optimized synthetic workflow utilizing the Thorpe-Ingold enhanced cyclization followed by exhaustive reduction.

Module 2: Step-by-Step Optimization & Troubleshooting

Step 1: Cyclization to the 5,7-Dione

Objective: Condense N-methyl-2,2-dimethyl-ethane-1,2-diamine with a malonyl derivative to close the 7-membered ring.

Protocol:

  • Solvent: Absolute Ethanol (for diethyl malonate) or Dry DCM (for malonyl dichloride).

  • Concentration: Critical. Maintain < 0.05 M to favor intramolecular cyclization over intermolecular polymerization.

  • Base: Sodium ethoxide (2.2 equiv) generated in situ.

Troubleshooting Table: Cyclization Issues

SymptomProbable CauseCorrective Action
Low Yield (<40%) Oligomerization (Linear polymers)Increase Dilution: Run the reaction at 0.01 M. Use a syringe pump to add the diamine and malonate simultaneously to the refluxing solvent over 4-6 hours (High-Dilution Principle).
Incomplete Conversion Steric hindrance at N1-MethylIncrease Temperature: Switch solvent to Toluene/Ethanol mix and reflux at 100°C. The gem-dimethyl group aids ring closure, but the N-methyl may slow initial attack.
Sticky Gum Formation PolymerizationPurification: The dione intermediate is often crystalline. Cool to 0°C to precipitate. If gummy, triturate with cold diethyl ether.
Step 2: Reduction of the Dione

Objective: Reduce the 5,7-dione to the final amine using Lithium Aluminum Hydride (LiAlH₄).

The Challenge: The amide bond adjacent to the gem-dimethyl group (C2) is sterically shielded, making it resistant to reduction.

Protocol:

  • Reagent: LiAlH₄ (4.0 – 6.0 equivalents). Do not skimp on hydride.

  • Solvent: Anhydrous THF (Reflux temperature is essential).

  • Time: 24 – 48 hours reflux. Monitor by IR (disappearance of C=O stretch at ~1640 cm⁻¹).

Troubleshooting Table: Reduction Issues

SymptomProbable CauseCorrective Action
Product contains C=O peak (IR) Incomplete ReductionExtend Reflux: The steric bulk of the 2,2-dimethyl group protects the C3-amide. Increase reflux time to 48h. Consider using AlCl₃/LiAlH₄ (mixed hydride) to increase Lewis acidity and electrophilicity of the carbonyl.
Low Mass Recovery Water Solubility of ProductModify Workup: The product is a low-MW diamine and is highly water-soluble . Do NOT perform a standard aqueous extraction. See "Isolation Strategy" below.
Emulsion during Quench Aluminum saltsFieser Method: Quench with

mL H₂O,

mL 15% NaOH,

mL H₂O (

= grams of LiAlH₄). Filter the granular precipitate.[1] Wash the solid cake thoroughly with boiling THF.
Step 3: Isolation Strategy (The "Yield Killer")

Most yield is lost here. The product partitions into the aqueous phase during standard workups.

Recommended Protocol:

  • Quench: Use the Fieser method (described above) or Glauber’s salt (Na₂SO₄·10H₂O).

  • Drying: Dry the organic filtrate over Na₂SO₄ and KOH pellets.

  • Distillation: Remove solvent. The residue will be an oil.

  • Purification:

    • Distillation: Kugelrohr distillation under high vacuum (0.1 mmHg) is the best method to isolate the free base.

    • Salt Formation: If distillation is difficult, dissolve in dry ether and add HCl/dioxane to precipitate the dihydrochloride salt. This salt is non-hygroscopic and easy to handle.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I use the Fukuyama-Mitsunobu reaction to close the ring?

  • Answer: While possible, it is over-engineered for this molecule. The Fukuyama synthesis (using N-nosyl protection) is excellent for chiral or highly functionalized diazepanes. For this compound, the gem-dimethyl group actually promotes the "classical" dione formation, making the malonate route more atom-economical and scalable.

Q2: Why is my product turning yellow/brown upon standing?

  • Answer: 1,4-Diazepanes are prone to air oxidation (N-oxide formation). Store the free base under Argon at -20°C. Converting it to the dihydrochloride or dioxalate salt significantly improves long-term stability.

Q3: I see a side product with M+ = 142 (approx). What is it?

  • Answer: This is likely the monocarbonyl intermediate (a lactam). It indicates incomplete reduction. The steric bulk at C2 prevents the adjacent carbonyl from reducing fully.

    • Fix: Re-dissolve the crude in THF and treat with fresh LiAlH₄ for another 12 hours.

Q4: Does the gem-dimethyl group affect the basicity?

  • Answer: Yes. The steric bulk around N1 makes it less nucleophilic but potentially more basic in the gas phase (due to inductive effects), though solvation usually lowers solution basicity. N4 (the secondary amine in the ring) remains the more accessible nucleophile for further derivatization.

References

  • Synthesis of 1,4-Diazepine-5,7-diones

    • Szewczyk, J. R., et al.[2] "A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione..." Bioorganic & Medicinal Chemistry, 2010, 18(5), 1822-1833.[2]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. "The formation and stability of spiro-compounds. Part I." Journal of the Chemical Society, Transactions, 1915, 107, 1080-1106.
  • LiAlH₄ Reduction of Hindered Amides

    • Brown, H. C., & Heim, P. "Selective Reductions. XII. The Reaction of Lithium Aluminum Hydride with Amides..." The Journal of Organic Chemistry, 1973, 38(5), 912-916.
  • Workup Procedures for Water-Soluble Amines: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for the Fieser workup).

Sources

Technical Support Center: 1,2,2-Trimethyl-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for organic chemists and process development scientists working with the 1,4-diazepane scaffold. It addresses the specific challenges in synthesizing 1,2,2-Trimethyl-1,4-diazepane , focusing on impurity profiling, reaction optimization, and troubleshooting.

Core Synthesis Overview

The synthesis of This compound (a key pharmacophore in CNS-active agents) typically proceeds via the intermolecular cyclization of a substituted ethylenediamine with a 1,3-dihaloalkane.[1][2] This route is preferred for its modularity but is prone to specific side reactions governed by dilution factors and nucleophilicity gradients.[2]

Primary Route: Nucleophilic Substitution Cyclization[1][2]
  • Precursors:

    
    -Methyl-2,2-dimethyl-ethane-1,2-diamine + 1,3-Dibromopropane.[2]
    
  • Conditions: High dilution (0.01–0.05 M), polar aprotic solvent (CH

    
    CN or DMF), inorganic base (K
    
    
    
    CO
    
    
    or Cs
    
    
    CO
    
    
    ).[1]
  • Mechanism: Stepwise S

    
    2 alkylation followed by ring closure.[1][2]
    
Process Flow Diagram

The following diagram illustrates the critical pathway and branching points for side product formation.

DiazepaneSynthesis Start Precursors: N-Me-2,2-dimethyl-ethane-1,2-diamine + 1,3-Dibromopropane Inter1 Intermediate A: Mono-alkylated Linear Adduct Start->Inter1 1st Alkylation (Fast) Side4 Side Product 4: Elimination (Allyl bromide derivatives) Start->Side4 E2 Elimination (Base) Cyclization Cyclization Step (Intramolecular SN2) Inter1->Cyclization High Dilution Side1 Side Product 1: Linear Oligomers/Polymers (Intermolecular reaction) Inter1->Side1 High Conc. Side2 Side Product 2: Macrocyclic Dimer (14-membered) Inter1->Side2 Dimerization Product Target Product: This compound Cyclization->Product Ring Closure Side3 Side Product 3: Over-Alkylated Quaternary Salts Product->Side3 Excess Alkylating Agent

Caption: Kinetic pathway of this compound formation versus competitive oligomerization and elimination pathways.

Common Side Products & Impurity Profile

Identifying impurities early is critical for purification.[2] The table below summarizes the most frequent side products encountered during this synthesis.

Impurity TypeChemical NatureOrigin / CauseDetection (LC-MS/NMR)
Linear Oligomers Polyamines (Open chain)Concentration too high. Intermolecular reaction competes with intramolecular ring closure.[2]LC-MS: Series of [M + 142]

peaks.[1][2] NMR: Broad signals, loss of ring rigidity.[1]
Macrocyclic Dimer 14-Membered bis-diazepane"Head-to-Tail" dimerization. Two diamine units react with two propyl linkers.[2]LC-MS: [2M + H]

. Exact mass double the target.[2] NMR: Symmetric peaks, very similar to product but distinct shift.
Quaternary Salts N-Alkylated AmmoniumOver-alkylation. The secondary amine (N4) or tertiary amine (N1) reacts with excess dihalide.[1][2]LC-MS: M+41 (Allyl) or M+X adducts.[1][2] Solubility: Insoluble in ether/hexane (precipitates as gum).[1][2]
Elimination Adducts N-Allyl derivativesBase strength/Temp. 1,3-dibromopropane undergoes E2 elimination to allyl bromide, which then alkylates the amine.[1]NMR: Characteristic olefinic protons (5.0–6.0 ppm). LC-MS: [M - 2 + H]

relative to saturated alkyl impurity.[2]
Half-Cyclized Halo-amine intermediateIncomplete reaction. Reaction quenched too early or temperature too low.[2]LC-MS: [M + H + 80/82] (Bromine isotope pattern).[1][2]

Troubleshooting Guide

Issue 1: Low Yield & High Viscosity Crude

Diagnosis: Polymerization (Oligomerization) dominates.[1][2] Scientific Context: The formation of 7-membered rings is entropically disfavored compared to 5- or 6-membered rings.[2] If the reaction concentration is >0.1 M, intermolecular collision becomes statistically more probable than the intramolecular "wrapping" required for cyclization [1].[1] Corrective Action:

  • High Dilution Technique: Perform the reaction at 0.01 M to 0.05 M .

  • Slow Addition: Add the 1,3-dihalopropane solution dropwise to the diamine/base mixture over 4–6 hours using a syringe pump. This keeps the instantaneous concentration of the electrophile low.[1]

Issue 2: Presence of [2M+H] Peak in Mass Spec

Diagnosis: Macrocyclic Dimer formation. Scientific Context: Even under dilution, "head-to-tail" condensation can occur.[2] This is often driven by the "gem-dimethyl effect" (Thorpe-Ingold effect) working imperfectly if the conformation is rigid [2].[2] Corrective Action:

  • Temperature Control: Increase reaction temperature (reflux in MeCN or 80°C in DMF). Higher energy helps overcome the entropic barrier for the 7-membered ring closure, favoring it over the dimer.[1]

  • Base Selection: Switch to Cesium Carbonate (Cs

    
    CO
    
    
    
    )
    .[1][2] The "Cesium Effect" utilizes the large cation to template the cyclization and stabilize the transition state for ring closure [3].
Issue 3: Product Contains Olefinic Impurities

Diagnosis: Elimination of 1,3-dihalopropane. Scientific Context: Strong bases or high temperatures can cause dehydrohalogenation of 1,3-dibromopropane to form allyl bromide or allene.[1] The amine then captures this allyl electrophile.[2] Corrective Action:

  • Milder Base: Use K

    
    CO
    
    
    
    instead of NaH or KOH.
  • Leaving Group Tuning: Switch from 1,3-dibromopropane to 1-bromo-3-chloropropane . The chloro group is a poorer leaving group, reducing the rate of elimination while still allowing substitution at the elevated temperatures required for the second step.[1]

Frequently Asked Questions (FAQs)

Q: Can I use reductive amination instead of alkylation to avoid polymers? A: Yes, but it changes the disconnection.[1] You would need N-methyl-2,2-dimethyl-ethane-1,2-diamine and a dialdehyde (like malonaldehyde equivalent).[2] However, malonaldehyde is unstable.[1] A better alternative is reacting the diamine with a dicarboxylic acid derivative (like dimethyl malonate) to form the diazepane-5,7-dione , followed by strong reduction (LiAlH


).[1] This avoids polymerization but requires a harsh reduction step [4].[2]

Q: Why is the N1-methyl group required in the starting material? Can I methylate later? A: Methylating after cyclization is difficult to control.[1][2] The 1,4-diazepane ring has two nitrogens.[1][3] If you start with 2,2-dimethyl-1,4-diazepane, methylation will occur non-selectively at N1 and N4, or bis-methylation will occur.[1] Using


-methyl-2,2-dimethyl-ethane-1,2-diamine  ensures the methyl group is regiospecifically installed at the sterically crowded N1 position before the ring forms.[2]

Q: How do I purify the this compound from the oligomers? A: The target molecule is a low-molecular-weight amine.[2]

  • Acid/Base Extraction: Dissolve crude in 1N HCl. Wash with ether (removes non-basic impurities).[1][2] Basify aqueous layer to pH >12 with NaOH.[2] Extract with DCM.[2][4]

  • Distillation: The monomer is volatile (unlike the oligomers/dimers).[1] Kugelrohr or vacuum distillation is the most effective purification method.

References

  • Illuminati, G., & Mandolini, L. (1981).[1] Ring closure reactions of bifunctional chain molecules. Accounts of Chemical Research, 14(4), 95–102.[1] Link[1][2]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] The formation and stability of spiro-compounds. Part I. Journal of the Chemical Society, Transactions, 107, 1080–1106.[1] Link

  • Flessner, T., & Doye, S. (1999).[1] Cesium base-promoted synthesis of secondary amines.[2] Journal of Praktische Chemie, 341(2), 186-190.[1]

  • Massa, S., et al. (2006).[1] 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Mini-Reviews in Medicinal Chemistry, 6(1), 1-15. Link

Sources

Technical Support Center: 1,4-Diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,4-diazepane and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges encountered during synthesis, offering in-depth, evidence-based solutions to streamline your workflow and enhance success.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the 1,4-diazepane core?

The synthesis of the 1,4-diazepane ring, a key structural motif in many biologically active compounds, is typically achieved through several established routes.[1][2][3] The choice of strategy often depends on the desired substitution pattern, scale, and available starting materials.

Common Synthetic Routes:

  • Cyclocondensation of Diamines and Bis-electrophiles: This is a classical and widely used method involving the reaction of a 1,2-diamine (like ethylenediamine) with a 1,3-bis-electrophile (such as 1,3-dihalopropanes).[4] While straightforward, this method can be prone to polymerization and requires careful control of reaction conditions.

  • Reductive Amination: This powerful strategy involves the reaction of a diamine with a dicarbonyl compound or a suitable precursor, followed by reduction.[5] Asymmetric reductive amination is a key technique for producing chiral 1,4-diazepanes.[6] A modern variation employs a "hydrogen borrowing" mechanism with ruthenium catalysts to couple diols and diamines, offering a greener and more efficient alternative.[7]

  • Ring Expansion/Rearrangement: Methods like the Schmidt rearrangement of corresponding ketones can be used to synthesize bridged 1,4-diazepane derivatives.[8]

  • Multi-component Reactions: These reactions combine three or more starting materials in a one-pot process, offering high atom economy for generating complex diazepane derivatives.[6]

Troubleshooting Guide: Reaction Failures & Low Yield

Low or no yield is one of the most common frustrations in synthesis. The key to resolving this is a systematic approach to identify the root cause.

Q2: My cyclization reaction to form the diazepane ring is not working or giving very low yields. What should I investigate?

When a cyclization reaction fails, it is crucial to methodically check reagents, reaction setup, and conditions. Often, the problem lies in one of several common areas.[9][10]

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed Reagents Step 1: Verify Reagents & Solvents Start->Reagents Setup Step 2: Check Reaction Setup Start->Setup Conditions Step 3: Evaluate Reaction Conditions Start->Conditions Analysis Step 4: Analyze Crude Reaction Mixture Start->Analysis Purity Purity of Starting Materials (SMs)? (e.g., Diamine, Dihalide) Reagents->Purity Solvent Solvent Dry/Anhydrous? Reagents->Solvent Moisture System Under Inert Gas? (N2 or Ar) Setup->Moisture Temp Temperature Correct? Conditions->Temp Time Sufficient Reaction Time? Conditions->Time Concentration High Dilution Maintained? Conditions->Concentration SM_Present Unreacted SMs Present? Analysis->SM_Present Side_Products Side Products Formed? (e.g., Polymers) Analysis->Side_Products Solution1 Solution: - Purify SMs (distill, recrystallize) - Use fresh, dry solvents Purity->Solution1 Solvent->Solution1 Solution2 Solution: - Flame-dry glassware - Ensure proper inert atmosphere Moisture->Solution2 Solution3 Solution: - Optimize T, time, concentration - Consider a different catalyst/base Temp->Solution3 Time->Solution3 Concentration->Solution3 Solution4 Solution: - If SMs remain, drive reaction (↑T, add reagent) - If side products dominate, reconsider conditions SM_Present->Solution4 Side_Products->Solution4 G Start Diamine + Carbonyl Hemiaminal Hemiaminal Intermediate Start->Hemiaminal 1. Nucleophilic Attack SideProduct1 Side Product: Reduction of Carbonyl Start->SideProduct1 Problem: NaBH₄ added too early Imine Imine / Iminium Ion Hemiaminal->Imine 2. Dehydration (Reversible) Product Desired Alkylated Amine Imine->Product 3. Reduction (e.g., NaBH₄) SideProduct2 Side Product: Over-alkylation Product->SideProduct2 Problem: Excess aldehyde/ketone

Sources

Technical Support Center: Purification & Handling of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: TCH-DZP-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering challenges with 1,2,2-Trimethyl-1,4-diazepane (an N-methylated, gem-dimethyl homopiperazine derivative). This 7-membered heterocycle presents unique purification hurdles due to its conformational flexibility , hygroscopic nature , and propensity for tailing on silica.

This guide moves beyond standard protocols, offering a self-validating purification system based on salt formation and phase switching.

Module 1: The "Ghost" Impurity (Troubleshooting NMR)

User Complaint: "My NMR shows split peaks and broadening, even after distillation. Is it decomposing?"

Diagnosis: Likely Conformational Isomerism , not decomposition. Unlike 6-membered piperazines which lock into chair conformations, 7-membered diazepanes exist in a dynamic equilibrium between twist-boat and chair-like conformations. The gem-dimethyl group at C2 increases the energy barrier for ring inversion.

  • The Symptom: At room temperature, the interconversion rate is often on the NMR timescale, leading to broad or split signals (decoalescence), particularly for the N-Methyl and gem-dimethyl protons.

  • The Validation Test: Run the

    
    H NMR at elevated temperature (e.g., 50–60°C).
    
    • Result: If the peaks sharpen and coalesce into singlets, your material is chemically pure but conformationally dynamic.

    • Result: If peaks remain distinct/complex, you have genuine impurities (likely regioisomers or linear diamines).

Module 2: The "Salt Switch" Purification Protocol (Core Recommendation)

User Complaint: "Distillation isn't separating the close-boiling impurities."

Solution: Implement a Chemical Phase Switch . Distillation relies on boiling point differences. Salt formation relies on lattice energy and solubility differences . The this compound molecule has two basic nitrogens. The N4 (secondary) amine is more accessible than the sterically hindered N1 (tertiary, adjacent to gem-dimethyl). We exploit this for selective crystallization.

Protocol: Selective Oxalate/Hydrochloride Crystallization

This is a Self-Validating System : The formation of distinct crystals is the first proof of purity; the sharp melting point of the salt is the second.

Step-by-Step Methodology
  • Dissolution: Dissolve crude oil (1 eq) in a minimal amount of hot absolute ethanol or isopropanol (5 mL per gram).

  • Acid Addition:

    • Option A (General): Add Oxalic acid (1.05 eq) dissolved in hot ethanol.

    • Option B (Robust): Add HCl in dioxane/ether (2.05 eq) dropwise. Note: The dihydrochloride is often very hygroscopic; handle rapidly.

  • Crystallization: Allow the solution to cool slowly to RT, then refrigerate (4°C) for 4 hours.

    • Critical Check: If an oil forms instead of crystals, reheat and add a seed crystal or scratch the glass. If oil persists, switch counter-ions (e.g., from Oxalate to Tartrate).

  • Filtration: Filter the precipitate under Argon (to prevent moisture absorption). Wash with cold ether.

  • The "Switch" (Free-Basing):

    • Suspend the salt in DCM (Dichloromethane).

    • Add 2M NaOH (aq) until pH > 12.

    • Separate organic layer. Extract aqueous layer 2x with DCM.

    • Dry over

      
       and concentrate.
      

Outcome: This process typically removes neutral impurities and linear diamines that do not crystallize well with the specific acid.

Module 3: Chromatographic Taming (Silica Tailing)

User Complaint: "The compound streaks from baseline to solvent front on TLC/Column."

Diagnosis: Silanol Interaction. The basic nitrogens (especially the secondary N4) interact strongly with acidic silanol groups on standard silica gel, causing severe tailing.

Corrective Protocol:

ParameterStandard (Fail)Optimized (Pass) Mechanism
Stationary Phase Acidic Silica (pH ~5)Basified Silica Pre-washing silica neutralizes acidic sites.
Mobile Phase DCM/MeOHDCM/MeOH + Additive Additive competes for silanol binding sites.
Additive None

(1%) or

(2%)
Ammonia is preferred for volatility during concentration.
Alternative Normal PhaseAlumina (Neutral/Basic) Alumina lacks the acidic protons of silica.

The "Basified Silica" Slurry Method:

  • Prepare mobile phase (e.g., DCM:MeOH 95:5) containing 1% Triethylamine (

    
    ).
    
  • Slurry the silica gel in this mixture before packing the column.

  • Flush the column with 2 column volumes of the mobile phase before loading the sample.

Module 4: Visualization & Logic Flows

Figure 1: Purification Decision Matrix

Use this logic gate to determine the most efficient purification route based on your current purity profile.

PurificationLogic Start Crude this compound CheckPurity Check Purity (GC-MS / NMR) Start->CheckPurity HighPurity Purity > 85% CheckPurity->HighPurity Yes LowPurity Purity < 85% CheckPurity->LowPurity No Distill Vacuum Distillation (0.1 mmHg, Kugelrohr) HighPurity->Distill SaltForm Salt Formation Protocol (Oxalate/HCl) LowPurity->SaltForm Final Pure Oil (>98%) Distill->Final Crystals Crystalline Salt? SaltForm->Crystals Crystals->Distill No (Oil formed) Recryst Recrystallize (EtOH/IPA) Crystals->Recryst Yes FreeBase Free-Base Extraction (DCM / NaOH) Recryst->FreeBase FreeBase->Final

Caption: Decision matrix prioritizing salt formation for lower purity crude to avoid thermal degradation, reserving distillation for polishing.

Module 5: FAQ & Troubleshooting

Q1: My product turns yellow after 24 hours. Why? A: Oxidation. Cyclic amines, particularly secondary ones like the N4 position in this molecule, are susceptible to N-oxide formation or oxidative coupling in air.

  • Fix: Store under Argon/Nitrogen atmosphere.

  • Fix: Store at -20°C.

  • Recovery: If yellow, dissolve in DCM and wash with dilute

    
     (sodium bisulfite) solution to reduce N-oxides, then redistill.
    

Q2: Can I use HPLC for purification? A: Yes, but standard C18 columns will degrade quickly due to the high pH required to keep the amine neutral.

  • Recommendation: Use a "Hybrid" High-pH Stable C18 column (e.g., Waters XBridge or Phenomenex Gemini) with an Ammonium Bicarbonate buffer (pH 10). This ensures the amine is deprotonated (neutral) and interacts hydrophobically without tailing.

Q3: What are the safety considerations? A:

  • Corrosivity: As a concentrated amine, it is corrosive to skin and eyes. Wear a face shield.[1][2][3]

  • Sensitization: Diazepanes can be sensitizers. Use double gloving.

  • Incompatibility: Avoid contact with strong oxidizers and acid chlorides (unless intentional derivatization).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for amine purification via distillation and salt formation).

  • Sudarshan Rao, K., et al. (2013).[4] Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 1140-1143.[4] (General synthesis and crystallization handling of diazepane derivatives).

  • Moynihan, H. A., & Horgan, D. E. (2017).[5] Impurity Occurrence and Removal in Crystalline Products from Process Reactions.[5] Organic Process Research & Development. (Principles of impurity rejection via crystallization). [5]

  • Sabia, R., et al. (2014). Low temperature separation of the interconverting enantiomers of diazepam and related 1,4-benzodiazepines.[6][7][8] Journal of Chromatography A, 1363, 144-149.[8] (Validating the conformational mobility of diazepane rings).

  • Fisher Scientific. (2021). Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine. (Safety and storage protocols for diazepane class).

Sources

Technical Support Center: 1,2,2-Trimethyl-1,4-diazepane - Stability and Degradation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,2,2-Trimethyl-1,4-diazepane. It is designed to address common questions and troubleshooting scenarios related to the stability and degradation of this compound. The information herein is synthesized from established principles of organic chemistry and best practices in pharmaceutical stability testing.

Part 1: Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common queries regarding the storage, handling, and inherent stability of this compound, focusing on the chemical rationale behind each recommendation.

Question 1: What are the primary chemical liabilities of the this compound structure?

Answer: The this compound molecule possesses two key structural features that dictate its stability profile:

  • Tertiary Amines: The structure contains two tertiary amine nitrogens within the diazepine ring. Tertiary amines are known to be susceptible to oxidation, one of the most common degradation pathways for molecules with electron-rich groups.[1] This can lead to the formation of N-oxides, which can alter the compound's biological activity and physical properties.

  • Saturated 1,4-Diazepane Ring: While generally more stable than their unsaturated counterparts like benzodiazepines, saturated heterocyclic rings can still undergo degradation.[2] The primary risk to the ring itself is hydrolysis, particularly under harsh acidic or basic conditions, which could lead to ring-opening.

Understanding these liabilities is the first step in designing stable formulations and robust experimental conditions.

Question 2: What are the optimal storage conditions for this compound?

Answer: Based on the chemical liabilities, the following storage conditions are recommended to maximize shelf-life and prevent the formation of degradants:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down the rates of potential oxidative and hydrolytic degradation reactions.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen minimizes the risk of oxidation of the tertiary amine groups.[1][5]
Light Amber Vial / Dark LocationPhotodegradation can be a concern for many organic molecules. Protection from light prevents photo-initiated oxidative processes.
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is generally preferred over plastic for long-term storage of organic compounds to avoid leaching.

Question 3: My experiment involves dissolving the compound in an aqueous buffer. What pH range should I target for maximum stability?

Answer: For maximum stability in aqueous solutions, a neutral to slightly basic pH (pH 7-8) is generally recommended for short-term experimental use. Extreme pH values should be avoided.

  • Acidic Conditions (pH < 4): Strong acids can protonate the amine nitrogens, which may increase their solubility but can also catalyze the hydrolysis of the diazepine ring. Some related diazepine structures, like diazepam, are known to be susceptible to hydrolysis under acidic conditions.[2]

  • Alkaline Conditions (pH > 10): While less likely to cause issues than strong acid, highly basic conditions can also promote certain degradation pathways.

It is crucial to empirically determine the pH-stability profile for your specific application. A preliminary stability study across a range of pH values is highly recommended (see Protocol 1).

Part 2: Troubleshooting Guide for Experimental Issues

This section is designed to help you diagnose and resolve common problems encountered during experiments that may be related to the degradation of this compound.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting unexpected experimental results.

G Start Unexpected Result (e.g., low yield, new impurity) CheckPurity Step 1: Confirm Purity of Starting Material Start->CheckPurity PurityOK Purity Confirmed CheckPurity->PurityOK PurityBad Impurity Detected CheckPurity->PurityBad ReviewConditions Step 2: Review Experimental Conditions PurityOK->ReviewConditions Purify Action: Purify Material & Re-run Experiment PurityBad->Purify Temp High Temperature? ReviewConditions->Temp pH Extreme pH? ReviewConditions->pH Oxidants Oxidizing Agents Present? ReviewConditions->Oxidants Light Prolonged Light Exposure? ReviewConditions->Light ActionTemp Action: Reduce Temperature or Reaction Time Temp->ActionTemp ActionpH Action: Adjust pH to Neutral Range pH->ActionpH ActionOxidants Action: Use Degassed Solvents, Add Antioxidant Oxidants->ActionOxidants ActionLight Action: Protect Reaction from Light Light->ActionLight

Caption: Troubleshooting workflow for stability issues.

Scenario 1: An unknown peak appears in my HPLC chromatogram post-reaction.

  • Question: I ran a reaction and upon analyzing the crude mixture by HPLC, I see my starting material, my expected product, and a new, more polar impurity peak that wasn't in the starting material. What could it be?

  • Possible Cause & Explanation: The appearance of a new, more polar peak is a classic sign of oxidation. The tertiary amines in this compound can be oxidized to form N-oxides. N-oxides are significantly more polar than their parent amines, causing them to elute earlier on a reverse-phase HPLC column. This is a common degradation pathway for molecules containing tertiary amines.[1]

  • Troubleshooting Steps:

    • Mass Spectrometry: Analyze the impurity peak by LC-MS. If it is an N-oxide, its mass will be 16 Da higher than the parent compound.

    • Solvent Degassing: Re-run the reaction using solvents that have been thoroughly degassed (e.g., by sparging with argon or nitrogen) to remove dissolved oxygen.

    • Inert Atmosphere: Ensure your reaction is conducted under an inert atmosphere (e.g., a nitrogen blanket) to prevent exposure to atmospheric oxygen.

Scenario 2: The recovery of my compound is consistently low after workup.

  • Question: After performing an aqueous workup involving an acid wash (e.g., 1M HCl), the recovery of my this compound is significantly lower than expected. Where is it going?

  • Possible Cause & Explanation: The compound is likely being lost to the aqueous layer, or it is degrading.

    • Protonation: As a diamine, the compound is basic and will be protonated by the acid, forming a water-soluble salt. This is the intended purpose of an acid wash to remove basic impurities, but if your compound of interest is the base, it will be extracted into the acid wash.

    • Acid-Catalyzed Hydrolysis: While less common for saturated diazepanes than for benzodiazepines, harsh acidic conditions could potentially catalyze the hydrolytic opening of the seven-membered ring, leading to a new, acyclic compound that may not be recovered with your product.[2]

  • Troubleshooting Steps:

    • Check Aqueous Layer: Take the aqueous acid wash, basify it with a strong base (e.g., 1M NaOH) to a pH > 10, and then re-extract with an organic solvent (e.g., dichloromethane). Analyze this organic extract by HPLC or TLC to see if your compound is recovered. If it is, then the issue was protonation, not degradation.

    • Use Milder Conditions: If degradation is suspected, avoid strong acids. Use a milder workup, such as a wash with saturated sodium bicarbonate solution or water, to remove acidic impurities without causing significant loss or degradation of your basic compound.

Part 3: Experimental Protocols

As a self-validating system, it is essential to empirically test the stability of this compound under your specific experimental or storage conditions. Forced degradation studies are the industry-standard approach for this.[3][6]

Protocol 1: Forced Degradation Study Workflow

This protocol provides a framework for intentionally stressing the compound to identify potential degradants and establish its stability profile.

Caption: Workflow for a forced degradation study.

Objective: To identify the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC with UV/PDA and Mass Spectrometry (MS) detectors

  • Calibrated oven, photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Time-Zero Control: Dilute the stock solution with a 50:50 acetonitrile:water mixture to a final concentration of 0.1 mg/mL. Analyze immediately via HPLC-UV/MS. This is your T=0 reference.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equal volume of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equal volume of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at 2, 8, and 24 hours for immediate HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a few milligrams of the solid compound in a clear glass vial in an oven at 80°C.

    • After 48 hours, remove the sample, allow it to cool, dissolve in acetonitrile, and analyze by HPLC.

  • Photostability:

    • Expose the solid compound and a solution (0.1 mg/mL in 50:50 ACN:H₂O) to light in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples after the exposure period alongside a dark control.

  • Data Analysis:

    • For each condition, compare the chromatograms of the stressed samples to the T=0 control.

    • Calculate the percentage degradation of the parent peak.

    • Use the MS data to determine the mass of any new impurity peaks to help elucidate their structure (e.g., +16 Da for oxidation).

References

  • Trinh, T. T., & Lee, Y. I. (2018). Biodegradation of cyclic amines by a Pseudomonas strain involves an amine mono-oxygenase. PubMed. Available at: [Link]

  • Jóhannsson, M., & Jónsson, S. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. ResearchGate. Available at: [Link]

  • Kaur, H., & Singh, S. (2017). 1,4-Diazepines. ResearchGate. Available at: [Link]

  • Sharma, M., & Kumar, V. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Alsbaiee, A. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Preprints.org. Available at: [Link]

  • Lepaumier, H., Picq, D., & Carrette, P. L. (2011). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. PMC. Available at: [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. PMC. Available at: [Link]

  • Jensen, M. B. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]

  • Patel, H., & Shah, D. (2019). Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

  • Eide-Haugmo, I., et al. (2024). Relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]

  • BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing. Available at: [Link]

Sources

Technical Support Center: Scaling Up 1,2,2-Trimethyl-1,4-diazepane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Process Optimization & Troubleshooting for Homopiperazine Derivatives

Executive Summary: The Scaffold Architecture

Welcome to the technical support hub for 1,2,2-Trimethyl-1,4-diazepane . As you scale from milligram optimization to kilogram batches, you are likely encountering non-linear scaling effects driven by the unique steric and conformational properties of this scaffold.

The Molecule at a Glance:

  • N1 Position (Tertiary): Methylated and sterically blocked by the adjacent gem-dimethyl group at C2. This nitrogen is essentially "neopentyl-like" and chemically inert under standard conditions.

  • C2 Position (Quaternary): The gem-dimethyl group exerts the Thorpe-Ingold Effect , rigidly locking the ring conformation.[1] This aids stability but creates a "steric wall" protecting N1.

  • N4 Position (Secondary): The primary vector for functionalization. However, its nucleophilicity is modulated by the ring's twist-chair conformation.

This guide addresses the three most common failure modes during scale-up: N4-Functionalization Stalling , Cyclization Exotherms , and Purification of Non-Crystalline Oils .

Module 1: Troubleshooting N4-Functionalization

Context: You are attaching a pharmacophore to the N4 position (e.g., via SNAr, reductive amination, or acylation), but yields drop significantly upon scale-up.

The Problem: The "Steric Wall" & Mixing Effects

At the bench scale (100 mg), rapid magnetic stirring overcomes the viscosity and conformational rigidity of the diazepane. At the pilot scale (100 g+), the gem-dimethyl group restricts the "flip" of the 7-membered ring, potentially trapping the N4 lone pair in a pseudo-axial (less reactive) conformation depending on the solvent.

Diagnostic & Solution Matrix
SymptomProbable CauseCorrective Action (Scale-Up)
Incomplete Conversion (>24h) N4 is protonated by byproduct acid (e.g., HCl from acyl chloride).Switch Base: Use an inorganic base (K₂CO₃) slurry rather than soluble organic bases (TEA) to prevent ammonium salt precipitation from coating the N4 site.
Dimer Formation Localized high concentration of electrophile.Inverse Addition: Slowly add the electrophile to the diazepane solution at -10°C. Ensure high-shear mixing (impeller tip speed > 1.5 m/s).
Gumming / Polymerization Exotherm runaway degrading the reagent.Dilution: Maintain reaction concentration < 0.5 M. The Thorpe-Ingold effect stabilizes the ring, but high heat can trigger ring-opening polymerization.
Protocol: High-Fidelity N4-Acylation (100g Scale)
  • Setup: 2L Jacketed Reactor, Overhead Stirrer (Pitch-blade), N₂ atmosphere.

  • Charge: this compound (1.0 eq) in DCM (10 vol).

  • Base: Add K₂CO₃ (micronized, 2.5 eq). Cool to 0°C.

  • Addition: Dissolve Acid Chloride (1.1 eq) in DCM (2 vol). Add via dropping funnel over 2 hours.

    • Critical: Maintain internal temp < 5°C.

  • Quench: Add 10% NaOH (aq). Do not use acidic quench (prevents protonation of the product, keeping it in the organic phase).

Module 2: Synthesis of the Core (Ring Closure)

Context: You are synthesizing the this compound core from linear precursors (e.g., N-methyl-2,2-dimethyl-1,3-propanediamine).

The Challenge: The Cyclization Paradox

While the Thorpe-Ingold effect (gem-dimethyl) theoretically accelerates cyclization by compressing the bond angles [1], the reaction is highly sensitive to concentration. At scale, intermolecular polymerization competes with intramolecular ring closure.

Workflow Visualization: Batch vs. Flow

G Start Precursor: N1-Methyl-2,2-dimethyl-1,3-propanediamine Decision Scale Required? Start->Decision Batch Batch Reactor (<50g) Decision->Batch Small Scale Flow Flow Chemistry (>50g) Decision->Flow Industrial Scale PseudoDilution Pseudo-High Dilution (Slow addition to refluxing solvent) Batch->PseudoDilution Avoid Polymers Residence High T / Short Residence Time (250°C, 5 min) Flow->Residence Kinetic Control Product Cyclized 1,4-Diazepane PseudoDilution->Product Residence->Product

Figure 1: Decision tree for selecting the cyclization methodology based on scale. Flow chemistry is preferred for >50g to minimize oligomerization.

Critical Protocol: Pseudo-High Dilution (Batch Mode)

If flow chemistry is unavailable, you must simulate high dilution:

  • Reactor A: Refluxing solvent (Toluene or Xylene) + Base (excess).

  • Vessel B: Dissolve Linear Diamine + Electrophile (e.g., 1,2-dibromoethane) in solvent.

  • Action: Pump contents of B into A extremely slowly (over 8-12 hours).

    • Why: This keeps the instantaneous concentration of unreacted monomer low, favoring the intramolecular reaction (Ring Closure) over intermolecular reaction (Polymerization).

Module 3: Purification & Isolation

Context: The reaction is done, but you are left with a dark, viscous oil that refuses to crystallize. Distillation requires high vacuum and risks decomposition.

The "Oil" Problem

Substituted 1,4-diazepanes are notorious for being "greasy" oils due to their conformational flexibility and lack of hydrogen bond donors (especially if N4 is alkylated).

The Solution: Salt Switching

Do not attempt to purify the free base by column chromatography at scale (silica streaking is severe). Instead, use a Salt Formation Strategy .

Recommended Salts for this compound:

  • Di-p-toluoyl-L-tartaric acid (L-DTTA):

    • Best for: Enantiomeric resolution (if chiral centers exist elsewhere) and forming robust solids.

    • Method: Dissolve oil in EtOH. Add 1.0 eq L-DTTA. Heat to reflux, cool slowly.

  • Oxalate Salt:

    • Best for: Bulk purification of the core scaffold.

    • Method: Dissolve in Acetone. Add Oxalic acid (1.0 eq) in Acetone.

    • Result: White, non-hygroscopic solid. Easy to filter.

Purification Logic Flow

P Crude Crude Reaction Mixture (Dark Oil) Extract Acid/Base Extraction (Remove neutrals) Crude->Extract Distill Kugelrohr/Wiped Film (High Vac, <150°C) Extract->Distill If thermally stable Salt Salt Formation (Oxalate/Tartrate) Extract->Salt Preferred Route

Figure 2: Purification workflow prioritizing salt formation over thermal distillation to avoid decomposition.

Frequently Asked Questions (FAQs)

Q: Why is the N1-methyl group so difficult to remove/react? A: The gem-dimethyl group at C2 creates a "neopentyl" environment. The carbon adjacent to N1 is quaternary.[1] This prevents the backside attack required for SN2 reactions and sterically blocks reagents from approaching N1. This is actually a feature, allowing you to selectively manipulate N4 without protecting N1.

Q: I see a significant exotherm when adding the diazepane to acid chlorides. Is this normal? A: Yes. The 1,4-diazepane ring has significant ring strain compared to piperazine (6-membered). Releasing this strain or protonating the amine releases heat. Always dilute the acid chloride and add it to the amine at low temperature to manage this.

Q: Can I use 1,2-diaminopropane as a cheaper starting material? A: No. 1,2-diaminopropane lacks the C2 gem-dimethyl group. Without those methyls, you lose the Thorpe-Ingold effect [1], making the ring closure significantly harder (lower yields) and the final conformation more floppy, which alters the pharmacological profile.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. S-Spiro-heptane. Journal of the Chemical Society, Transactions. (Foundational paper on the Thorpe-Ingold/Gem-Dimethyl Effect).

  • Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry.[2] Journal of Medicinal Chemistry.[2] (Review of gem-dimethyl conformational effects).

  • Lyu, C-Y., et al. (2023).[3][4] Structure-Property Relationship Analysis of D-Penicillamine-Derived β-Polythioesters. Chinese Journal of Polymer Science.[4] (Modern application of Thorpe-Ingold in polymer/ring stability).

  • Horton, D. A., et al. (2003). The Synthesis and Biological Evaluation of 1,4-Diazepanes. Chemical Reviews.[5][6] (General review of diazepane synthesis and reactivity).

Sources

Technical Support Center: 1,2,2-Trimethyl-1,4-diazepane Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Critical Reactivity Profile

Before designing your experiment, understand the steric landscape.

1,2,2-Trimethyl-1,4-diazepane is a specialized homopiperazine scaffold. Its reactivity is dictated by the gem-dimethyl effect at the C2 position.

  • N1 Position (Tertiary): This nitrogen is methylated and flanked by a quaternary carbon (C2). It is sterically locked . It will not participate in nucleophilic attacks (acylation/alkylation) under standard conditions and is resistant to quaternization.

  • N4 Position (Secondary): This is your primary reactive handle . It is a secondary amine with moderate nucleophilicity (pKa ~9.5-10.5). However, the ring flexibility (entropy) can complicate coupling reactions compared to piperazines.

Module 1: N4-Functionalization (C-N Coupling)

Scenario: You are attaching the diazepane core to an aryl halide via Buchwald-Hartwig amination. Common Failure: Low conversion or catalyst poisoning.

Optimized Protocol: Pd-Catalyzed Arylation

Do not use standard piperazine conditions. Diazepanes require bulkier ligands to prevent catalyst sequestration by the flexible diamine backbone.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Catalyst Source Pd(PPh₃)₄ or PdCl₂(dppf)Pd₂(dba)₃ or Pd(OAc)₂ Pre-catalysts generate active Pd(0) more efficiently in amine-rich environments.
Ligand BINAP or XantphosRuPhos or BrettPhos Bulky dialkylbiaryl phosphines prevent the flexible diazepane from forming stable (inactive) Pd-amine complexes [1].
Base Et₃N or K₂CO₃NaOtBu or Cs₂CO₃ Stronger inorganic bases facilitate the deprotonation of the Pd-amine intermediate.
Solvent DMFToluene or 1,4-Dioxane Non-polar solvents reduce the chelation effect of the diamine on the metal center.
Temperature 80°C100-110°C Higher energy is required to overcome the entropic barrier of the 7-membered ring reductive elimination.
Step-by-Step Workflow
  • Inerting: Flame-dry the reaction vessel. Diazepanes absorb atmospheric CO₂ rapidly (see Troubleshooting).

  • Pre-complexation: Stir Pd(OAc)₂ (2 mol%) and RuPhos (4 mol%) in Toluene for 5 mins before adding substrates. This ensures active catalyst formation.

  • Addition: Add Aryl Bromide (1.0 equiv), this compound (1.2 equiv), and NaOtBu (1.5 equiv).

  • Reaction: Heat to 100°C. Monitor via LCMS.

    • Note: If conversion stalls at 50%, add a second portion of catalyst/ligand (1 mol% / 2 mol%).

Mechanism & Failure Points (Visualization)

The following diagram illustrates the catalytic cycle and where specific diazepane-related failures occur.

Buchwald_Cycle Start Pd(0)/Ligand (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Ar-Br AmineBind Amine Coordination (Steric Critical Step) OxAdd->AmineBind + Diazepane Deprot Deprotonation (Base Mediated) AmineBind->Deprot + NaOtBu Poison FAILURE: Catalyst Poisoning (Diazepane chelates Pd) AmineBind->Poison Inadequate Ligand Bulk RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Start Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the risk of catalyst sequestration by the bidentate-like nature of diazepanes if small ligands are used.

Module 2: Troubleshooting Guide (FAQs)

Q1: My isolated yield is >100%, and the NMR shows broad peaks. What is happening?

Diagnosis: Carbamate Formation. Like many secondary amines, this compound is hygroscopic and reacts with atmospheric CO₂ to form a carbamic acid/carbamate salt. Fix:

  • Dissolve the "oil" in DCM.

  • Wash with 1M NaOH (converts carbamate back to free amine).

  • Dry over Na₂SO₄ and concentrate immediately before use.

  • Storage: Store as a dihydrochloride or oxalate salt, not as the free base.

Q2: I am trying to alkylate N4 (SN2), but I see multiple spots on TLC.

Diagnosis: Quaternization or Polymerization. Even though N1 is hindered, aggressive alkylating agents (e.g., Methyl Iodide, Benzyl Bromide) can eventually quaternize N1 or double-alkylate N4 if uncontrolled. Fix:

  • Stoichiometry: Use 0.9 equiv of alkyl halide relative to the diazepane.

  • Temperature: Run the reaction at 0°C initially.

  • Alternative: Use Reductive Amination (Aldehyde + STAB) instead of direct alkylation. It is much more controllable and regioselective for N4 [2].

Q3: The reaction works, but I cannot separate the product from the excess diazepane.

Diagnosis: Polarity Overlap. Both the product and starting material are basic amines. Fix: The "pH Switch" Purification.

  • Acidify crude mixture (pH 2) with 1M HCl. Extract with Ether (removes non-basic impurities). Keep Aqueous Layer.

  • Basify Aqueous Layer (pH 12) with NaOH.

  • Extract with DCM.

  • If separation is still poor, derivatize the excess starting material with Acetic Anhydride (1.1 equiv relative to excess amine). The N-acetyl diazepane will have a significantly different Rf and polarity than your arylated product.

Module 3: Decision Tree for Condition Selection

Use this logic flow to select the correct reagents for your specific transformation.

Decision_Tree Start Target Transformation Type Reaction Type? Start->Type Arylation Arylation (C-N) Type->Arylation Alkylation Alkylation (C-C) Type->Alkylation Elec Electrophile? Arylation->Elec Method Method? Alkylation->Method ArBr Ar-Br / Ar-I Elec->ArBr ArF Ar-F / Ar-Cl (e- poor) Elec->ArF PdMethod USE: Pd(OAc)2 + RuPhos (Buchwald) ArBr->PdMethod SnArMethod USE: DMSO, 120°C, DIPEA (SNAr) ArF->SnArMethod Direct Alkyl Halide Method->Direct Reduct Aldehyde Method->Reduct DirectSol RISK: Quaternization Use 0.9 eq Electrophile Direct->DirectSol ReductSol USE: NaBH(OAc)3, DCE (Reductive Amination) Reduct->ReductSol

Figure 2: Logic flow for selecting reaction conditions based on electrophile type.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • Beak, P., et al. (1992). "The gem-dimethyl effect: a critical assessment." Chemical Reviews.

Preventing unwanted isomerization in diazepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

From the Office of the Senior Application Scientist

Welcome to the technical support center for diazepine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who work with this vital class of heterocyclic compounds. Diazepines are a cornerstone of modern therapeutics, but their synthesis is often complicated by a propensity for unwanted isomerization, which can compromise yield, purity, and biological activity.

This document provides in-depth, field-proven insights into diagnosing and preventing the most common isomerization challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your own laboratory work.

FAQ Section 1: Troubleshooting Racemization in Chiral 1,4-Benzodiazepines

This section addresses one of the most critical issues in the synthesis of modern, single-enantiomer diazepine-based drugs: the loss of stereochemical integrity.

Q1: I'm synthesizing a chiral 1,4-benzodiazepine with a hydroxyl group at the C3 position (e.g., an oxazepam analog), and I'm observing significant racemization. What is the likely mechanism?

A1: The most probable cause is a phenomenon known as ring-chain tautomerism . This is not a simple proton abstraction at the chiral center. Instead, it's a more complex pathway that is particularly prevalent in 1,4-benzodiazepines possessing a C3-hydroxyl group. The mechanism proceeds as follows:

  • Intramolecular Proton Transfer: The process begins with a proton transfer from the C3-hydroxyl group to the imine nitrogen (N4).

  • Ring Opening: This transfer facilitates the cleavage of the C3-N4 bond, opening the seven-membered diazepine ring.

  • Formation of Achiral Intermediate: The ring opening results in the formation of a transient, achiral aldehyde intermediate.

  • Ring Closure: This aldehyde intermediate then undergoes ring closure. Since the intermediate is planar and achiral, the cyclization can occur from either face, leading to the formation of both (R) and (S) enantiomers, thus resulting in racemization.

A computational study on oxazepam has shown this ring-chain tautomerism to be the most favorable pathway for racemization, fitting both the experimental energy barrier and the pH-rate profile.[1] This same mechanism is suggested to be operative for other C3-hydroxy-1,4-benzodiazepines like lorazepam and temazepam.[1]

// Logical relationship to show racemization S_Enantiomer -> R_Enantiomer [lhead=cluster_3, ltail=cluster_0, constraint=false, style=dashed, arrowhead=none, label="Racemization", fontcolor="#4285F4"]; } .enddot Caption: Racemization pathway for C3-hydroxy-1,4-benzodiazepines.

Q2: How can I prevent this racemization during my synthesis and workup?

A2: Controlling ring-chain tautomerism requires careful management of reaction and purification conditions to disfavor the ring-opening step.

  • pH Control: While the racemization of oxazepam itself appears to occur without explicit acid/base catalysis, the stability of the broader diazepine scaffold is highly pH-dependent.[1] For many diazepines, maintaining a pH between 4 and 8 is crucial, with maximum stability often found around pH 5.[2] Avoid strongly acidic or basic conditions during workup and purification, as these can catalyze hydrolysis and other rearrangements. For instance, some imidazobenzodiazepines are known to undergo ring opening at or below pH 3.[3]

  • Solvent Choice: The use of protic solvents (water, alcohols) can facilitate the necessary proton transfers for tautomerism. Whenever possible, utilize aprotic solvents (e.g., THF, DCM, Toluene) during reaction and extraction steps. If a protic solvent is necessary, minimize reaction time and temperature.

  • Temperature Management: Racemization is a kinetically controlled process. Lowering the temperature of your reaction, workup, and purification steps will significantly reduce the rate of ring-opening and subsequent racemization. Diazepam, while thermally stable, shows accelerated degradation at higher temperatures over time.[2]

  • Derivative Strategy: If racemization remains intractable, consider a protecting group strategy. Protecting the C3-hydroxyl group as an ester or ether can prevent the initial intramolecular proton transfer, thereby blocking the ring-opening pathway. This protecting group can then be removed under carefully controlled, non-racemizing conditions in a later step.

FAQ Section 2: Preventing Unwanted Tautomerism and Rearrangements

Isomerization is not limited to stereocenters. Prototropic shifts and valence tautomerization can lead to entirely different heterocyclic systems, representing a total loss of the desired scaffold.

Q3: My 1,2-diazepine product is rearranging to a pyrazole or pyridine derivative under acidic conditions. What is happening and how do I stop it?

A3: This is a known acid-catalyzed rearrangement of the 1,2-diazepine ring system. The process is initiated by protonation of the diazepine.[4] Depending on the specific substitution pattern and the strength of the acid, the protonated intermediate can undergo a cascade of reactions leading to ring contraction.

Troubleshooting Protocol:

  • Re-evaluate Catalyst Choice: Strong Brønsted acids like H₂SO₄ or trifluoroacetic acid (TFA) can drive this rearrangement.[4][5] Consider using milder Lewis acids or heteropolyacids (HPAs), which can offer strong acidity with different catalytic properties. HPAs like H₅PMo₁₀V₂O₄₀ have been shown to be highly efficient for diazepine synthesis with shorter reaction times and high yields, potentially minimizing side reactions.[6][7]

  • Strict pH Monitoring: During aqueous workup, use a buffered solution (e.g., saturated sodium bicarbonate) to carefully neutralize the reaction mixture. Avoid a large excess of strong base. The goal is to reach a stable pH range of 5-7 quickly.

  • Solvent Selection: In some cases, the solvent can stabilize the desired product. For instance, in the synthesis of certain unstable 2,4-benzodiazepin-1,3-diones, switching the solvent from anisole to DMF was found to prevent rearrangement, likely by stabilizing the polar seven-membered ring.[8]

Q4: I am synthesizing a fused 1,4-diazepine and isolating a pyrrole derivative instead. What could be causing this ring contraction?

A4: This is characteristic of a valence tautomerization process. In certain fused 1,4-diazepine systems with 8π-electrons, an equilibrium can exist between different valence tautomers. This can trigger a cascade reaction that results in the contraction of the seven-membered ring to a five-membered pyrrole ring, often with the extrusion of a small molecule like HCN.[9] This is a thermally or photochemically allowed electrocyclic reaction, and its equilibrium can be influenced by several factors.

Preventative Measures:

  • Thermal Control: Since this is often a thermally driven process, conduct the reaction at the lowest possible temperature that allows for the formation of the desired diazepine. Avoid prolonged heating.

  • Exclusion of Light: Protect the reaction from light, especially if the diazepine core has a chromophore that absorbs in the UV-Vis range. Use amber glassware or cover the reaction vessel with aluminum foil.

  • Structural Modification: The equilibrium between valence tautomers is sensitive to the electronic nature of the substituents on the ring system. If possible, modifying substituents on the aromatic portion of your molecule could shift the equilibrium to favor the desired 1,4-diazepine tautomer.

Data Summary & Recommended Conditions

The following table summarizes key experimental parameters and their impact on preventing common isomerization issues.

ParameterRecommended ActionRationaleCommon Issues Addressed
pH Maintain 4-8 during workup/storage; optimal stability often near pH 5.[2]Minimizes acid-catalyzed hydrolysis, ring-opening, and rearrangement.[3][4]Racemization, Ring-Chain Tautomerism, Ring Contraction.
Temperature Use lowest feasible temperature for reaction, purification, and storage.Reduces the rate of all isomerization and degradation pathways.[2][10]Racemization, Valence Tautomerism, General Degradation.
Solvent Prefer aprotic solvents (THF, DCM, Toluene, DMF) over protic ones (H₂O, EtOH).[8]Aprotic solvents disfavor proton transfer mechanisms required for many isomerization pathways.Racemization, Ring-Chain Tautomerism.
Catalyst Use mild Lewis acids or heteropolyacids instead of strong Brønsted acids.[6][11]Provides necessary catalysis for ring formation while minimizing acid-driven side reactions.Acid-Catalyzed Rearrangement.
Atmosphere Conduct reactions under an inert atmosphere (N₂ or Ar).Prevents potential oxidation which can lead to degradation products.General Degradation.
Light Protect reaction and product from light, especially UV.[2]Prevents photolytic degradation and rearrangement pathways.[2]Valence Tautomerism, Photodegradation.

Workflow for Diagnosing Isomerization Issues

When an unexpected isomer is detected, a systematic approach is crucial. The following workflow can help pinpoint the cause.

G start Unexpected Isomer Detected (via NMR, LC-MS, etc.) char Characterize Isomer Structure (NMR, HRMS, X-ray) start->char compare Compare Isomer to Starting Materials and Reagents char->compare decision When Does Isomer Form? compare->decision during_rxn During Reaction decision->during_rxn In-situ monitoring shows formation during_workup During Workup/ Purification decision->during_workup Crude NMR is clean, post-column is not during_storage During Storage decision->during_storage Product degrades over time action_rxn Action: - Lower Temperature - Change Catalyst/Solvent - Reduce Reaction Time during_rxn->action_rxn action_workup Action: - Control pH (Buffer) - Use Aprotic Solvents - Lower Temperature during_workup->action_workup action_storage Action: - Store at low temp - Protect from light - Store under inert gas during_storage->action_storage

References

  • Sharma, N. & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170. [Link]

  • Mason, N. A., et al. (1981). Factors affecting the availability of diazepam stored in plastic bags and administered through intravenous sets. American Journal of Hospital Pharmacy, 38(10), 1449-54. [Link]

  • Brodarić, A., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(8), 2247-2257. [Link]

  • Wang, Q., et al. (2021). Contractions of 1,4-Diazepines to Pyrroles Triggered by Valence Tautomerization: A One-Pot Approach and Mechanism. Organic Letters, 23(22), 9006-9011. [Link]

  • ChemRxiv. (2023). A little about Pyrazolo[3,4-d][2][10]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv. [Link]

  • Bentamene, A., et al. (2012). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. Journal of the Chilean Chemical Society. [Link]

  • Harris, D. J., et al. (1974). Protonation and Acid-catalyzed Rearrangement of 1,2-Diazepines. Canadian Journal of Chemistry, 52(15), 2805-2816. [Link]

  • Pabel, J., et al. (2020). Rapid pH-dependent equilibrium of 4H-benzo[f]imidazo[1,5-a][2][9]diazepine-3-carboxylate does not influence bioavailability. RSC Medicinal Chemistry, 11(11), 1335-1342. [Link]

  • ChemRxiv. (2023). Catalyzed Late-Stage C-H Amidation of Medicinally Rele-vant Benzodiazepine Scaffold. ChemRxiv. [Link]

  • Sgroi, M., et al. (2022). Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations. International Journal of Molecular Sciences, 23(4), 2005. [Link]

  • Mandrioli, R., et al. (2011). Chemical structure and biological activity of the diazepines. Current Medicinal Chemistry, 18(31), 4786-4818. [Link]

  • Vitale, P., et al. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Molecules, 25(11), 2686. [Link]

  • Alam, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 776-799. [Link]

  • Darkaoui, Y., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 167-178. [Link]

  • Cangialosi, D., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(4), 1696-1709. [Link]

  • Borhade, S. S. & Uphade, B. K. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749. [Link]

  • Welch, C. J., et al. (2009). Factors Influencing the Interconversion of a New Class of Dibenzodiazepine Sulfonamide Atropisomers. Chirality, 21(S1), E105-E109. [Link]

  • Cangialosi, D., et al. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. Molecular Pharmaceutics, 18(4), 1696-1709. [Link]

  • Darkaoui, Y., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 167-178. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 1,2,2-Trimethyl-1,4-diazepane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,2-Trimethyl-1,4-diazepane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore catalyst selection, reaction optimization, and troubleshooting, grounding our recommendations in established chemical principles and authoritative literature.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic strategies for synthesizing the this compound scaffold?

The synthesis of a substituted 1,4-diazepane ring, such as in this compound, primarily involves the cyclocondensation of a suitable diamine with a carbonyl precursor. The key is to select a catalytic system that efficiently facilitates this transformation, especially given the steric hindrance from the gem-dimethyl group. The most prominent and effective strategies include:

  • Hydrogen Borrowing Catalysis: This is a highly efficient and atom-economical method. A catalyst, typically a Ruthenium complex, temporarily "borrows" hydrogen from an alcohol (diol precursor) to form an aldehyde in situ. This aldehyde then reacts with a diamine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst and forming the final product with water as the only byproduct.[1][2] This method is lauded for its green credentials and ability to overcome catalyst poisoning issues often seen with chelating diamines.[1]

  • Reductive Amination: This classical approach involves the reaction of a diamine with a carbonyl compound to form an intermediate imine or hemiaminal, which is then reduced in the same pot by a reducing agent like sodium borohydride (NaBH₄).[3] While effective, this method can sometimes lead to competing side products, such as mono- or di-alkylated intermediates, requiring careful control of reaction conditions.[3]

  • Heteropolyacid (HPA) Catalysis: Keggin-type heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) can act as highly effective Brønsted acid catalysts for the condensation of diamines with carbonyl compounds to form the diazepine ring.[4] These catalysts are noted for promoting high yields in short reaction times, and their activity can be tuned by altering their composition.[4]

Q2: Which specific precursors are recommended for synthesizing this compound?

The synthesis would logically proceed from the reaction between N¹-methylethane-1,2-diamine and 3-methylbutan-2-one (isopropyl methyl ketone). The N-methyl group on the diamine provides the methyl substituent at the 1-position, while the ketone provides the gem-dimethyl group at the 2-position and the final methyl group at the 2-position of the diazepine ring.

Q3: How does the steric hindrance from the gem-dimethyl group at the C2 position influence catalyst selection and reaction conditions?

The gem-dimethyl group introduces significant steric bulk around the reaction center. This can slow down the rate of cyclization and potentially favor side reactions.

  • Causality: The nucleophilic attack of the secondary amine to form the seven-membered ring is sterically hindered. A highly active catalyst is required to overcome this energy barrier.

  • Recommendation: Ruthenium-based hydrogen borrowing catalysts are often robust and can function effectively even with sterically demanding substrates.[1] For heteropolyacid catalysis, optimizing the catalyst's acidic and oxidative properties is crucial; for instance, H₅PMo₁₀V₂O₄₀ has shown superior performance in related syntheses compared to other HPAs.[4] The reaction temperature may also need to be elevated to provide sufficient energy for the cyclization step.

Q4: What are the critical experimental parameters that must be controlled for a successful synthesis?
  • Catalyst Loading: Typically, catalyst loading is kept low (e.g., 1-2 mol%) to ensure cost-effectiveness and minimize purification challenges.[2] However, for sterically hindered substrates, a slightly higher loading might be necessary.

  • Temperature: The reaction temperature is critical. For instance, HPA-catalyzed reactions often require refluxing conditions, as no reaction is observed at room temperature.[4] Hydrogen borrowing catalysis is typically performed at elevated temperatures (e.g., 110 °C) in a sealed vessel.[1]

  • Solvent: The choice of solvent is crucial for solubility and to prevent side reactions. Alcohols like ethanol are common for HPA and reductive amination protocols, while higher-boiling solvents may be used for hydrogen borrowing.

  • Stoichiometry: Precise control over the molar ratio of the diamine and carbonyl precursors is essential to prevent the formation of oligomeric side products or unreacted starting materials.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Explanation & Solution
Catalyst Inactivity The catalyst may be poisoned or may not have been properly activated. Chelating diamines are known to poison some catalysts. Solution: Switch to a catalyst known for its resistance to poisoning by diamines, such as the (pyridyl)phosphine-ligated ruthenium(II) catalyst.[1] Ensure reagents and solvents are free from impurities (e.g., sulfur compounds, water) that can deactivate the catalyst.
Incomplete Reaction The reaction may not have reached equilibrium or the activation energy barrier is too high. Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. For reductive amination, a "multi-addition" procedure, where fresh aldehyde and reducing agent are added in portions, can drive the reaction to completion.[3]
Poor Reagent Quality Starting materials (diamine, ketone) may be degraded or contain impurities. Solution: Purify starting materials before use. For example, distill the ketone and ensure the diamine has not been oxidized.
Problem 2: Significant Side Product Formation (e.g., imines, aminals)
Potential Cause Explanation & Solution
Unfavorable Reaction Kinetics The rate of intermolecular side reactions may be faster than the desired intramolecular cyclization, especially at high concentrations. Solution: Employ high-dilution conditions by adding the reactants slowly over an extended period. This favors the intramolecular cyclization process.
Intermediate Instability The initial imine or hemiaminal intermediate may be susceptible to hydrolysis or polymerization before cyclization can occur. Solution: Ensure a rigorously anhydrous reaction environment. The choice of catalyst is also key; an efficient catalyst will quickly convert the intermediate to the final product, minimizing its lifetime and the opportunity for side reactions.
Problem 3: Difficulty in Product Purification
Potential Cause Explanation & Solution
Similar Polarity of Products The desired diazepine product may have a similar polarity to unreacted starting materials or side products, making chromatographic separation difficult. Solution: If standard silica gel chromatography fails, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Alternatively, the crude product can be derivatized (e.g., by forming a salt) to alter its polarity, facilitating separation, followed by regeneration of the free base.[5]
Product is an Oil The final product may be a non-crystalline oil, making isolation by crystallization challenging. Solution: Attempt to form a crystalline salt (e.g., hydrochloride, oxalate) by treating the purified oil with the corresponding acid. This can aid in both purification and handling.

Catalyst Selection and Performance

The choice of catalyst is paramount for an efficient synthesis. The table below summarizes the characteristics of different catalytic systems applicable to this reaction.

Catalyst SystemAdvantagesDisadvantagesTypical Conditions
(Pyridyl)phosphine-ligated Ru(II) Complex [1]High atom economy (water is the only byproduct), resistant to poisoning by chelating diamines, broad substrate scope, environmentally friendly.Requires anhydrous/anaerobic conditions, catalyst can be expensive.1-2 mol% catalyst, 110 °C, sealed vessel, 12-24h.
Heteropolyacids (e.g., H₅PMo₁₀V₂O₄₀) [4]High yields, short reaction times, catalyst is relatively inexpensive and its activity is tunable.Requires refluxing temperatures, may not be suitable for highly sensitive substrates.1 mol% catalyst, ethanol, reflux, 1-3h.
Sodium Borohydride (NaBH₄) [3]Inexpensive and readily available reducing agent, mild reaction conditions.Not atom-economical (produces borate waste), can lead to side products if not controlled, requires stoichiometric amounts.Aldehyde/ketone, diamine, NaBH₄, methanol or ethanol, 0 °C to RT.

Visualized Workflow and Mechanism

Proposed Catalytic Cycle: Ruthenium-Catalyzed Hydrogen Borrowing

This diagram illustrates the proposed mechanism for the formation of the 1,4-diazepane ring using a Ruthenium catalyst. The cycle begins with the oxidation of a diol precursor, followed by condensation with the diamine and subsequent reductive cyclization.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs RuH2 [Ru]-H₂ Catalyst Ru [Ru] Catalyst RuH2->Ru - H₂ Ru->RuH2 + H₂ Diol Diol Precursor R(CH₂OH)₂ Aldehyde Dialdehyde Intermediate R(CHO)₂ Diol->Aldehyde + [Ru] - [Ru]-H₂ Imine Di-imine Intermediate Aldehyde->Imine + Diamine - 2 H₂O Diamine N¹-methylethane-1,2-diamine Diazepane This compound Imine->Diazepane + [Ru]-H₂ - [Ru] Diazepane_output Product Diazepane->Diazepane_output H2O 2 H₂O H2O_output Water H2O->H2O_output Diol_input Diol Diol_input->Diol Diamine_input Diamine Diamine_input->Diamine

Caption: Proposed catalytic cycle for diazepine synthesis via hydrogen borrowing.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve common issues during the synthesis.

TroubleshootingWorkflow cluster_yield Yield Troubleshooting cluster_purity Purity Troubleshooting start Experiment Start check_yield Low or No Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No c1 Check Catalyst Activity - Test with control reaction - Use robust catalyst check_yield->c1 Yes success Successful Synthesis check_purity->success No p1 Adjust Reaction Concentration - Use high-dilution setup check_purity->p1 Yes c2 Optimize Conditions - Increase Temp/Time - Use 'multi-addition' c1->c2 c3 Verify Reagent Quality - Purify/re-characterize starting materials c2->c3 p2 Improve Purification - Try alternative chromatography - Form a crystalline salt p1->p2 p3 Ensure Anhydrous Conditions - Dry solvents and glassware p2->p3

Caption: A logical workflow for troubleshooting common synthesis problems.

Detailed Experimental Protocol: Ruthenium-Catalyzed Synthesis

This protocol is a model procedure adapted from established methods for synthesizing 1,4-diazacycles via hydrogen borrowing catalysis.[1]

Materials:

  • (Pyridyl)phosphine-ligated Ruthenium(II) catalyst (e.g., [Ru(p-cymene)(IPr)Cl₂] activated with NaOtBu)

  • N¹-methylethane-1,2-diamine (purified)

  • 3-methylbutan-2-one (purified)

  • Anhydrous toluene

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Catalyst Preparation (in a glovebox): In a 1-dram vial, charge the Ruthenium precursor and the appropriate ligand. Add anhydrous toluene.

  • Reaction Setup (in a glovebox): To a separate oven-dried reaction vessel (e.g., a thick-walled pressure tube) equipped with a magnetic stir bar, add the catalyst solution (1.5 mol%).

  • Reactant Addition: Add N¹-methylethane-1,2-diamine (1.0 equiv) and 3-methylbutan-2-one (1.1 equiv) to the reaction vessel.

  • Reaction Execution: Seal the vessel tightly, remove it from the glovebox, and place it in a preheated oil bath at 110-120 °C.

  • Monitoring: Stir the reaction mixture vigorously for 24 hours. The solution will typically turn dark brown.[1] Monitor the reaction's progress by taking aliquots (if possible) and analyzing via GC-MS or LC-MS.

  • Work-up: After the reaction is complete (as determined by monitoring), allow the vessel to cool to room temperature. Dilute the mixture with dichloromethane and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil using flash column chromatography on silica gel or alumina, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1-2% triethylamine to prevent streaking).

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity of this compound.

References

  • The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. The Royal Society.
  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. ResearchGate.
  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal.
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI.
  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.
  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. ResearchGate.
  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI.
  • A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. ResearchGate.
  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Google Patents.
  • Chiral resolution of an intermediate of suvorexant and cocrystals thereof. Google Patents.

Sources

Technical Support Center: Solvent Effects on 1,2,2-Trimethyl-1,4-diazepane Reaction Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the study of solvent effects on the reaction kinetics of 1,2,2-Trimethyl-1,4-diazepane and related heterocyclic compounds. As a substituted diazepane, this molecule's reactivity, particularly the nucleophilicity of its tertiary amine centers, is highly susceptible to the surrounding solvent environment. This guide is designed to help you navigate experimental challenges and interpret your results with confidence.

Section 1: Core Principles & General FAQs

This section addresses fundamental questions about the role of solvents in chemical kinetics, providing the theoretical groundwork for troubleshooting experimental issues.

Q1: Why is my reaction rate for this compound so sensitive to the choice of solvent?

The rate of a chemical reaction is profoundly influenced by the solvent because the solvent can differentially stabilize or destabilize the reactants and the transition state.[1] For a molecule like this compound, which has two tertiary amine functional groups, the key interactions involve the solvation of the nitrogen lone pairs and the stabilization of any charges that develop during the reaction mechanism.

  • Stabilization of Reactants: If a solvent strongly solvates the starting materials more than the transition state, the reaction will slow down because the reactants are in a more stable, lower-energy state, increasing the overall activation energy (ΔG‡). For instance, polar protic solvents can hydrogen-bond with the nitrogen lone pairs of the diazepane, making them less available for nucleophilic attack.[2]

  • Stabilization of the Transition State: Conversely, if the transition state is stabilized by the solvent more than the reactants, the reaction will accelerate.[1][3] This often occurs in reactions where charge is generated or becomes more concentrated in the transition state. A polar solvent can effectively stabilize this nascent charge, lowering the activation energy.

Q2: What do the terms 'polar protic', 'polar aprotic', and 'nonpolar' mean, and how do I choose between them?

Choosing the right solvent class is critical for controlling reaction outcomes.

  • Polar Protic Solvents: (e.g., water, methanol, ethanol). These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[2] They are very effective at solvating both cations and anions. They excel at stabilizing charged intermediates, which can significantly accelerate reactions that proceed through such species (e.g., SN1 type mechanisms).[2]

  • Polar Aprotic Solvents: (e.g., DMSO, DMF, acetonitrile, acetone). These solvents have dipoles but lack O-H or N-H bonds. They are poor hydrogen bond donors. They are excellent at solvating cations but less effective at solvating anions, leaving them "naked" and more reactive. This makes them ideal for many reactions involving anionic nucleophiles (e.g., SN2 type mechanisms).[2]

  • Nonpolar Solvents: (e.g., hexane, toluene, diethyl ether). These solvents have low dielectric constants and do not effectively solvate charged species. They are typically used for reactions involving nonpolar reactants.

For a hypothetical N-alkylation of this compound (an SN2 reaction), a polar aprotic solvent would likely be a good starting point, as it would dissolve the polar diazepane without overly stabilizing its nucleophilic lone pairs through hydrogen bonding.

Q3: Besides polarity, what other solvent properties should I consider?

Solvent viscosity and boiling point are also crucial practical considerations.

  • Viscosity: Highly viscous solvents can decrease reaction rates by slowing the diffusion of reactant molecules, reducing the frequency of collisions.[4]

  • Boiling Point: The solvent's boiling point dictates the accessible temperature range for your experiment. For slow reactions, a higher boiling point solvent (e.g., toluene, DMF) allows for heating to increase the rate. Ensure your reactants and products are stable at the intended temperature.

Section 2: Troubleshooting Experimental Setup & Execution

Even with a sound theoretical plan, practical issues can arise. This section addresses common problems encountered during the experimental phase.

Q4: I'm seeing inconsistent reaction rates between identical experiments. What's the cause?

Inconsistency is often a sign of uncontrolled variables. Here’s a checklist to diagnose the problem:

  • Purity of Materials: Are you using fresh, pure solvents and reagents for every run?[5] Impurities like water can drastically alter the solvent environment. Reagents can degrade over time.

    • Action: Purify your starting materials. Distill solvents if necessary. Always use reagents from a freshly opened bottle or that have been stored properly under an inert atmosphere.

  • Temperature Control: Is your reaction vessel properly thermostatted? A change of just a few degrees can significantly alter the reaction rate.[6]

    • Action: Use a circulating oil or water bath for precise temperature control. Do not rely on a simple heating mantle with a contact thermometer.

  • Atmosphere: Is your reaction sensitive to air or moisture? The tertiary amines in your substrate can be basic enough to react with atmospheric CO₂, and many organometallic reagents are air-sensitive.

    • Action: Run your reactions under an inert atmosphere of nitrogen or argon. Use Schlenk line techniques or a glovebox for highly sensitive reactions.

Q5: My reaction won't start or is extremely slow, even at elevated temperatures. What should I do?

If the reaction is sluggish, the activation energy barrier is too high under the current conditions.

  • Re-evaluate Solvent Choice: Your solvent may be over-stabilizing the reactants. If you are using a polar protic solvent for a reaction where the diazepane acts as a nucleophile, the hydrogen bonding may be inhibiting the reaction.

    • Action: Switch to a polar aprotic solvent (e.g., from methanol to acetonitrile or DMF) to "free up" the nucleophile.[2]

  • Catalysis: Can a catalyst be used? For reactions like N-alkylation, a phase-transfer catalyst or the addition of a catalytic amount of iodide salt can sometimes accelerate the reaction.

  • Concentration: Are the reactant concentrations too low? While kinetics are often studied under pseudo-first-order conditions, the absolute rate may be too slow to measure conveniently if the primary reactant concentration is very low.

    • Action: Confirm your calculations and consider running the reaction at a higher concentration, ensuring solubility is not an issue.[5]

General Kinetic Experiment Workflow

Here is a generalized workflow for setting up a kinetic experiment.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase prep1 Purify Reactants & Solvents prep2 Prepare Stock Solutions prep1->prep2 prep3 Calibrate Monitoring Instrument (e.g., NMR, GC, UV-Vis) prep2->prep3 exec1 Equilibrate Solvent & Reactant A in Thermostatted Reactor prep3->exec1 exec2 Initiate Reaction: Add Reactant B at t=0 exec1->exec2 exec3 Withdraw Aliquots at Predetermined Time Intervals exec2->exec3 exec4 Quench Reaction in Aliquot (if necessary) exec3->exec4 an1 Analyze Aliquots using Calibrated Instrument exec4->an1 an2 Determine Concentration vs. Time an1->an2 an3 Plot Data to Determine Reaction Order & Rate Constant an2->an3

Caption: General workflow for a chemical kinetics experiment.

Section 3: Troubleshooting Reaction Monitoring

The quality of your kinetic data depends entirely on your ability to accurately measure concentration over time. Each monitoring technique comes with its own set of challenges.

Q6: [NMR] My NMR peaks are broad, shifting, or overlapping. How can I get reliable concentration data?

NMR spectroscopy is a powerful tool for reaction monitoring but can be problematic.[7]

  • Shifting Peaks: Changes in the reaction mixture's composition (e.g., polarity, ionic strength) during the reaction can cause peak positions to shift. Using a non-deuterated solvent can also lead to an unlocked and drifting field.[8][9]

    • Action: If possible, use a deuterated solvent. If not, choose a well-resolved, non-reacting internal standard (e.g., tetramethylsilane, 1,4-dioxane) to reference every spectrum. Integrate peaks relative to this standard.

  • Broad Peaks: Broadening can result from sample inhomogeneity (e.g., precipitation), paramagnetic species, or dynamic chemical exchange.[7]

    • Action: Ensure your reaction mixture remains homogeneous. Filter any aliquots before analysis. If broadening is severe, consider a different analytical technique.

  • Overlapping Peaks: This is a common issue, especially in complex reaction mixtures.[9]

    • Action: Identify a unique, well-resolved peak for at least one reactant and one product. If this isn't possible, you may need to use deconvolution software or switch to a higher-field NMR instrument for better resolution.[10] Sometimes, monitoring a ¹³C spectrum can resolve overlap issues seen in the ¹H spectrum.

Q7: [GC] My gas chromatography results are not reproducible, and I see peak tailing.

Gas chromatography (GC) is excellent for monitoring volatile compounds but requires careful optimization.[11][12]

  • Peak Tailing: This often indicates an interaction between your analyte and the stationary phase or active sites in the injector or column. The amine groups on this compound are basic and can interact strongly with acidic sites on standard silica columns.

    • Action: Use a GC column specifically designed for analyzing amines (a "base-deactivated" column). Ensure the injector liner is clean and deactivated. Derivatizing the amine before injection can sometimes help, but this adds another step and potential source of error.

  • Non-reproducible Injection Volumes: Manual injections can have high variability.

    • Action: Use an autosampler for all injections to ensure a consistent injection volume and speed.[12]

  • Thermal Decomposition: Is it possible your compound is decomposing in the hot injector port?

    • Action: Try lowering the injector temperature. If the compound is not volatile enough for lower temperatures, GC may not be the appropriate technique.

Troubleshooting Decision Tree for Kinetic Data

G start Kinetic Data Looks Inconsistent or 'Noisy' q1 Are the data points scattered randomly around the trendline? start->q1 a1_yes YES q1->a1_yes a1_no NO q1->a1_no res1 Likely random error. Check for: - Inconsistent temperature - Inaccurate aliquot timing/volume - Poor mixing - Instrument noise a1_yes->res1 q2 Is there a systematic deviation (e.g., rate changes unexpectedly)? a1_no->q2 a2_yes YES q2->a2_yes a2_no NO q2->a2_no res2 Possible mechanistic complexity. Consider: - Side reactions consuming reactant - Product inhibition/autocatalysis - Catalyst deactivation - Change in rate-determining step a2_yes->res2 end Data appears reliable. Proceed with analysis. a2_no->end

Caption: A decision tree for initial troubleshooting of kinetic data quality.

Section 4: Data Interpretation & Analysis

After collecting reliable data, the final step is to interpret what it means in the context of solvent effects.

Q8: How do I determine the reaction order and rate constant from my concentration vs. time data?

The reaction order is typically found graphically by plotting your data in different ways to find a linear relationship.[13]

  • Zero-Order: A plot of [Concentration] vs. Time is linear.

  • First-Order: A plot of ln[Concentration] vs. Time is linear.

  • Second-Order: A plot of 1/[Concentration] vs. Time is linear.

The absolute value of the slope of the linear plot is related to the rate constant, k. This process should be repeated for each solvent studied to compare the rate constants.

Q9: My reaction slowed down when I switched to a more polar solvent. Doesn't that contradict transition state theory?

Not necessarily. This is a common and important observation. While polar solvents often accelerate reactions by stabilizing charged transition states, they can also slow reactions down if they stabilize the reactants more effectively.[1]

Consider an SN2 reaction where the nucleophile (your diazepane) is a neutral molecule. If the transition state has very little charge development, but the polar solvent strongly solvates the reactant's lone pairs through hydrogen bonding (in the case of a protic solvent), the reactant is placed in a deep energy well. This increases the activation energy required to reach the transition state, thus slowing the reaction.[2]

Conceptual Impact of Solvent on Reaction Coordinate

G Solvent Effect on a Reaction with a Polar Transition State y0 Energy y1 y2 y3 x_axis Reaction Coordinate y_axis origin origin->x_axis origin->y_axis R_np Reactants TS_np TS‡ R_np->TS_np ΔG‡ (Nonpolar) P_np Products TS_np->P_np R_p Reactants TS_p TS‡ R_p->TS_p ΔG‡ (Polar) P_p Products TS_p->P_p note Polar solvent stabilizes the polar transition state more than the reactants, lowering ΔG‡ and accelerating the reaction.

Caption: How a polar solvent can accelerate a reaction by stabilizing a polar transition state.

Q10: What kind of quantitative data should I present to summarize my findings?

A table is the most effective way to summarize your kinetic data across different solvents. This allows for easy comparison of rate constants and derived activation parameters.

Table 1: Hypothetical Kinetic Data for the N-Alkylation of this compound with Methyl Iodide at 25 °C

SolventDielectric Constant (ε)Solvent TypeRate Constant, k (M⁻¹s⁻¹)Relative Rate
Hexane1.9Nonpolar0.0051
Toluene2.4Nonpolar0.0122.4
Acetonitrile37.5Polar Aprotic0.850170
Acetone21.0Polar Aprotic0.520104
Methanol32.7Polar Protic0.15030

This table clearly demonstrates how a change in solvent from nonpolar to polar aprotic dramatically increases the reaction rate, while a polar protic solvent, though polar, is less effective due to reactant stabilization.

References

  • Solvent effects. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. (2024, April 10). Preprints.org. [Link]

  • Factors that Affect Reaction Rates. (2019, June 5). Chemistry LibreTexts. [Link]

  • Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. (2021, February 13). The Organic Chemistry Tutor [Video]. YouTube. [Link]

  • Methods for studying reaction kinetics in gas chromatography, exemplified by using the 1-chloro-2,2-dimethylaziridine interconversion reaction. (n.d.). ResearchGate. [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. (n.d.). PubMed. [Link]

  • Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. (n.d.). ResearchGate. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2025, July 16). PMC - NIH. [Link]

  • Kinetics study of a decomposition reaction by gas chromatography. (2019, January 7). ResearchGate. [Link]

  • Kinetics And Reaction Rates Lab Flinn Answers. (n.d.). Nimc. [Link]

  • Kinetics and neuropsychologic effects of IV diazepam in the presence and absence of its active N-desmethyl metabolite in humans. (n.d.). PubMed. [Link]

  • 5: Reactions Kinetics and Pathways. (2021, March 21). Chemistry LibreTexts. [Link]

  • A kinetic method for the determination of diazepam based on ligand-exchange reaction. (n.d.). ResearchGate. [Link]

  • A kinetic method for the determination of diazepam based on ligand-exchange reaction. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • NMR reaction monitoring in flow synthesis. (2017, February 14). Beilstein Journal of Organic Chemistry. [Link]

  • Reaction Monitoring. (n.d.). Magritek. [Link]

  • Reaction Kinetics in a Microreactor-Gas Chromatograph Combination. (n.d.). Oxford Academic. [Link]

  • Gas chromatography. (n.d.). In Wikipedia. Retrieved February 19, 2026, from [Link]

  • NMR reaction monitoring robust to spectral distortions. (n.d.). ChemRxiv. [Link]

  • NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024, May 14). Journal of Chemical Education. [Link]

  • How to troubleshoot experiments. (2024, April 10). Chemistry World. [Link]

  • THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. (n.d.). ResearchGate. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science. [Link]

  • Kinetics. (n.d.). Spectrometry Help. [Link]

  • A Practical Synthesis of (S)-tert-Butyl 3-Methyl-1,4-diazepane-1-carboxylate, the Key Intermediate of Rho–Kinase Inhibitor K-115. (2025, August 10). ResearchGate. [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. (2010, May 1). PubMed. [Link]

  • Solvent effects in square planar complexes: kinetics of substitution at [1-(2-hydroxyphenyl)-3,5. (1981, January 1). SciSpace. [Link]

  • Kinetic Solvent Effects in Organic Reactions. (n.d.). ChemRxiv. [Link]

  • Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications. (2017, April 15). Semantic Scholar. [Link]

  • 1: Chemical Kinetics - The Method of Initial Rates (Experiment). (2021, September 22). Chemistry LibreTexts. [Link]A_Chemical_Kinetics_-The_Method_of_Initial_Rates(Experiment))

Sources

Managing reaction intermediates in 1,2,2-Trimethyl-1,4-diazepane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,2,2-trimethyl-1,4-diazepane. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into managing the complexities of this synthesis, with a special focus on the identification and control of critical reaction intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the most direct and reliable synthetic route to this compound?

A1: The most convergent and industrially scalable approach is a one-pot reductive amination reaction. This method involves the condensation of N¹-methylethylenediamine with acetone, followed by an in-situ reduction of the resulting intermediate to form the saturated seven-membered ring. This strategy is advantageous as it utilizes readily available starting materials and can be driven to high conversion with careful control of reaction conditions.

Q2: What are the critical reaction intermediates I need to manage in this synthesis?

A2: The reaction proceeds through several key intermediates, and failure to control their formation and conversion is the primary source of low yields and impurities. The main species are:

  • Schiff Base (Imine): Formed from the condensation of the primary amine of N¹-methylethylenediamine and acetone. This is the primary intermediate targeted for reduction.

  • Aminal (Imidazolidine): A five-membered ring that can form as a thermodynamic sink if the reaction stalls. It results from the condensation of both nitrogen atoms of the diamine with a single molecule of acetone.

  • Uncyclized Enamine: An isomer of the Schiff base, which can lead to alternative, undesired cyclization pathways or side reactions.

  • Iminium Ion: The protonated form of the imine, which is the actual species that undergoes hydride reduction. Maintaining an optimal pH is crucial for its formation.[1]

Q3: Why is pH control so critical during the reductive amination process?

A3: The pH of the reaction medium governs two competing factors. The initial condensation reaction to form the imine requires the amine to be in its nucleophilic, free-base form and is typically acid-catalyzed for dehydration. However, the reduction step requires the imine to be protonated to form an electrophilic iminium ion, which is more readily attacked by the hydride reducing agent.[1]

  • Too High pH (>8): Imine formation is favored, but the iminium ion concentration is low, leading to a sluggish or incomplete reduction.

  • Too Low pH (<5): The starting diamine becomes fully protonated, rendering it non-nucleophilic and preventing the initial condensation with acetone. The reducing agent (especially borohydrides) may also decompose rapidly. An optimal pH of ~6 is often recommended for reductive aminations using agents like sodium cyanoborohydride (NaBH₃CN).[2]

Q4: Which reducing agent is best suited for this synthesis?

A4: The choice of reducing agent is critical for selectivity and safety.

  • Sodium Borohydride (NaBH₄): A strong, cost-effective reducing agent. However, it can reduce the starting ketone (acetone) if not managed carefully and is less stable at the optimal acidic pH for iminium formation.[3]

  • Sodium Cyanoborohydride (NaBH₃CN): The classic choice for reductive aminations. It is stable at mildly acidic pH and selectively reduces the protonated iminium ion over the ketone.[1][3] However, it necessitates careful handling and quenching due to the toxicity of cyanide byproducts.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): An excellent, milder alternative. It is effective in less polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and does not produce toxic byproducts. It is often the preferred reagent in modern synthesis.

Proposed Reaction Pathway & Key Intermediates

The diagram below illustrates the proposed synthetic route, highlighting the desired pathway to this compound and the potential off-shoots to major side products. Managing the equilibria between these species is the key to a successful synthesis.

G cluster_start Starting Materials cluster_main Reaction Pathway cluster_side Side Reactions SM1 N¹-methylethylenediamine I1 Intermediate A (Schiff Base / Imine) SM1->I1 Condensation (-H₂O) SM2 Acetone SM2->I1 Condensation (-H₂O) S2 Side Product 2 (Acetone Self-Condensation) SM2->S2 Aldol Reaction (Base/Acid) I2 Intermediate B (Iminium Ion) I1->I2 Protonation (pH Control) S1 Side Product 1 (Imidazolidine) I1->S1 Intramolecular Cyclization (Undesired) P Product (this compound) I2->P Reduction (e.g., NaBH(OAc)₃) G cluster_imine Imine Formation Issues cluster_reduction Reduction Issues cluster_impurity Impurity Issues start Reaction Failure (Low Yield / Impure Product) q1 Analyze pre-reduction mixture. Is imine intermediate present? start->q1 a1 No: Starting material recovered. Cause: Unfavorable equilibrium. q1->a1 No a2 Yes: Imine present, but not consumed. Cause: Incomplete reduction. q1->a2 Yes a3 Complex mixture observed. Cause: Side reactions. q1->a3 Partially s1 Solution: 1. Add molecular sieves. 2. Use Dean-Stark trap. 3. Check amine quality. a1->s1 q2 Check pH before reduction. Is it 5.5 - 6.5? a2->q2 s2a Solution: Adjust pH with AcOH. q2->s2a No s2b Solution: 1. Use fresh reducing agent. 2. Increase equivalents of reductant. 3. Increase reaction time. q2->s2b Yes q3 Analyze impurities by MS. Mass consistent with acetone self-condensation? a3->q3 s3a Solution: 1. Slow addition of acetone. 2. Avoid strong acid/base. 3. Lower reaction temperature. q3->s3a Yes s3b Solution: 1. Optimize condensation time/temp. 2. Consider alternative solvent. q3->s3b No (Suspect Aminal)

Sources

Technical Support Center: Purification of Polar Diazepine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket ID: #DZP-POLAR-001 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist Status: Open Subject: Overcoming Tailing, Solubility, and Stability Issues in Polar Diazepine Purification

Executive Summary

Purifying polar diazepine derivatives (e.g., N-oxides, hydroxylated metabolites, or amino-functionalized intermediates) presents a distinct set of challenges compared to their lipophilic parent compounds (like Diazepam). The core issues stem from the interaction between the basic nitrogen of the diazepine ring and acidic silanols on stationary phases, leading to peak tailing, irreversible adsorption, and ring decomposition.

This guide synthesizes field-proven protocols to resolve these bottlenecks, focusing on Silanol Masking , Solid Loading , and pH-Buffered Reverse Phase strategies.

Module 1: The "Streaking" Problem (Normal Phase Flash)

Symptom: Your compound elutes as a broad smear (tailing) or stays at the baseline despite high solvent polarity. Root Cause: The diazepine ring contains basic nitrogen atoms (typically at positions 1 and 4). Standard silica gel is slightly acidic (pKa ~5). The basic nitrogen interacts strongly with the acidic silanol (Si-OH) groups, acting like an ion-exchange resin rather than a partition medium.

Solution: The "Silanol Masking" Protocol

To obtain sharp peaks, you must introduce a stronger base to the mobile phase to "cap" the active silanol sites.

Recommended Modifier: Triethylamine (TEA) or 1% Ammonium Hydroxide (in MeOH).

Protocol 1.1: TEA-Buffered Silica Flash

  • Column Pre-treatment: Do not just add TEA to the run solvent. You must equilibrate the column.[1]

  • Equilibration: Flush the silica cartridge with 3 column volumes (CV) of Hexane:EtOAc:TEA (89:10:1) . This saturates the silica surface with amine.[1]

  • Elution: Run your gradient (e.g., DCM to 10% MeOH/DCM). You can reduce TEA in the running solvent to 0.1%–0.5% once the column is treated.

  • Post-Run: Rotovap fractions immediately. Residual TEA can catalyze decomposition or interfere with NMR.

Critical Warning: Do not use Diethylamine (DEA) if you plan to do mass spectrometry immediately after, as it is harder to remove than TEA.

Visualizing the Mechanism

The following diagram illustrates why your compound streaks and how TEA fixes it.

SilanolMasking Silica Acidic Silanol Surface (Si-OH) Interaction Strong H-Bonding (Peak Tailing) Silica->Interaction Binds to Diazepine Polar Diazepine (Basic Nitrogen) Diazepine->Interaction TEA Triethylamine (TEA) (Stronger Base) TEA->Silica Preferential Binding (Masking) Blocked TEA-Capped Surface (No Interaction) Interaction->Blocked TEA Displaces Diazepine Elution Sharp Elution Profile Blocked->Elution Diazepine Flows Freely

Figure 1: Mechanism of silanol masking. TEA competes for acidic sites, preventing diazepine adsorption.

Module 2: Solubility & Loading Techniques

Symptom: The compound crashes out at the top of the column, causing high backpressure and split peaks. Root Cause: Polar diazepine derivatives often have poor solubility in non-polar starting solvents (like Hexane or DCM). Dissolving them in MeOH/DMSO and injecting (Liquid Loading) introduces a "strong solvent effect," causing the compound to travel too fast initially and then crash out as the solvent dilutes.

Solution: Dry (Solid) Loading

Solid loading is the gold standard for polar compounds. It eliminates solvent incompatibility issues.[2][3]

Table 1: Loading Strategy Comparison

FeatureLiquid Load (DCM/MeOH)Solid Load (Silica/Celite)
Resolution Low (Band broadening likely)High (Tight starting band)
Solubility Limit Limited by injection volumeHigh (Solvent is evaporated)
Tailing Risk ModerateLow
Prep Time Fast (<5 mins)Moderate (15-30 mins)

Protocol 2.1: The Celite "Dry Load" Method

  • Dissolve: Dissolve your crude diazepine in the minimum amount of a strong solvent (MeOH, Acetone, or DCM).

  • Adsorb: Add Celite 545 (diatomaceous earth) or Silica Gel at a 1:2 ratio (1g crude : 2g sorbent).

    • Expert Tip: Use Celite for polar compounds; it is less active than silica and reduces irreversible binding [1].[4]

  • Evaporate: Rotovap until you have a free-flowing dry powder.

  • Load: Pour the powder into a solid load cartridge (or pre-column) and attach it before the main flash column.

Module 3: Reverse Phase & Prep HPLC

Symptom: Poor retention on C18 (elutes in void volume) or broad, ugly peaks in HPLC. Root Cause:

  • Polarity: The derivative is too polar for standard C18.

  • Ionization: At neutral pH, the basic nitrogen may be partially ionized, leading to secondary interactions.

Solution: pH Control & Phase Selection

You must control the ionization state (pKa). Diazepines are generally basic (pKa ~3–4 for the imine, higher for amine substituents).

Protocol 3.1: The "High pH" Strategy (Recommended) Running basic compounds at high pH (pH > pKa) keeps them uncharged (neutral), increasing retention on C18 and improving peak shape.

  • Stationary Phase: Use a "Hybrid" C18 column (e.g., XBridge, Gemini) stable up to pH 10-12. Do not use standard silica-based C18 above pH 8.

  • Buffer: 10mM Ammonium Bicarbonate (pH 10) or Ammonium Hydroxide.

  • Gradient: 5% -> 95% Acetonitrile.

Protocol 3.2: The "Aqueous C18" Strategy If you cannot use high pH (e.g., ester hydrolysis risk), use a specialized "Aqueous C18" or "Polar-Embedded" column. These prevent "phase collapse" (dewetting) when running at 100% water, which is often necessary to retain polar metabolites [2].

Module 4: Stability & Degradation

Symptom: New impurities appear during purification (e.g., benzophenones). Root Cause: The 1,4-diazepine ring is susceptible to acid-catalyzed hydrolysis, opening the ring to form benzophenones [3].

Workflow for Stability Assurance:

StabilityWorkflow Start Crude Mixture Check Is Ring Acid-Labile? Start->Check Yes Yes (e.g., 1,4-diazepine) Check->Yes No No (Stable) Check->No Action1 AVOID TFA (Trifluoroacetic Acid) Yes->Action1 Action3 Standard 0.1% Formic Acid OK No->Action3 Action2 Use Ammonium Acetate (pH 7) or Ammonium Bicarbonate (pH 10) Action1->Action2

Figure 2: Decision tree for mobile phase selection based on diazepine stability.

Frequently Asked Questions (FAQ)

Q: Can I use TFA (Trifluoroacetic acid) in my Prep HPLC mobile phase? A: Proceed with extreme caution. While TFA sharpens peaks effectively, it is a strong acid (pH < 2). Many diazepines hydrolyze under these conditions, especially if fractions sit in the fraction collector for hours. Use Formic Acid (weaker) or switch to Ammonium Bicarbonate (Basic pH) [4].

Q: My compound is stuck on the column even with 10% MeOH/DCM. What now? A: Switch to a "DCM/MeOH/Ammonia" system. A common "magic solvent" for polar amines is DCM : MeOH : NH4OH (90:9:1) . The ammonia is critical for desorption. If that fails, move to Reverse Phase (C18).

Q: I see a split peak, but NMR says it's pure. Why? A: This is likely conformational isomerism (boat-chair flipping of the diazepine ring) visible on the HPLC timescale, or atropisomerism if bulky groups are present. Running the column at a higher temperature (40–50°C) often coalesces these peaks into a single sharp band.

References
  • Sorbtech Technical Guides. (2023). HOW TO: Sample loading methods in flash chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2012). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • Forensic Science Society of Malaysia. (2012). Separation and Detection of certain Benzodiazepines by Thin-Layer Chromatography. Retrieved from [Link]

  • Agilent Technologies. (2008). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Retrieved from [Link]

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Technical Support Center: 1,2,2-Trimethyl-1,4-diazepane Reaction Mechanism Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,2-trimethyl-1,4-diazepane. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the synthesis and reaction mechanism studies of this versatile heterocyclic compound. By combining established chemical principles with field-proven insights, this resource aims to empower you to troubleshoot experiments effectively and advance your research with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you may have about working with this compound and related diazepine compounds.

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of 1,4-diazepine rings typically involves condensation reactions.[1][2] A common and effective method is the reductive amination between a suitable diamine precursor and a carbonyl compound.[3][4] For this compound specifically, a logical approach involves the reaction of 1,2-diaminopropane with a source of the isobutylene unit, often involving acetone, followed by a reduction step.[5][6]

Q2: What are the key safety considerations when working with this compound?

A2: Like most amines, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is considered a basic compound and may be irritating to the skin and respiratory tract. All reactions should be conducted in a well-ventilated fume hood.

Q3: How does the stereochemistry of the methyl groups affect the reactivity of the diazepane ring?

A3: The gem-dimethyl group at the C2 position introduces significant steric hindrance. This can influence which of the two nitrogen atoms (N1 or N4) is more accessible for reactions like alkylation or acylation. The methyl group at C1 further contributes to the steric environment. This steric hindrance can be exploited to achieve regioselectivity in certain reactions.

Q4: What are the typical applications of this compound in drug development?

A4: The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities including antipsychotic, anxiolytic, and anticancer properties.[2] The specific substitution pattern of this compound makes it a valuable building block for creating novel ligands and potential therapeutic agents.

Troubleshooting Guide

This section provides a systematic approach to resolving common experimental issues.

Problem 1: Low or No Yield During Synthesis

Low yields are a frequent challenge in organic synthesis.[7][8] The following guide will help you diagnose and resolve the underlying causes.

Logical Troubleshooting Flow

The following diagram outlines a decision-making process for troubleshooting low reaction yields.

LowYieldTroubleshooting Start Low Yield Observed CheckReagents Verify Reagent Purity & Stoichiometry Start->CheckReagents ReagentPure Reagents OK? CheckReagents->ReagentPure CheckConditions Analyze Reaction Conditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK CheckWorkup Investigate Workup & Purification WorkupOK Workup Efficient? CheckWorkup->WorkupOK ReagentPure->CheckConditions Yes PurifyReagents Purify Starting Materials / Use Fresh Reagents ReagentPure->PurifyReagents No AdjustStoichiometry Adjust Reagent Ratios ReagentPure->AdjustStoichiometry No ConditionsOK->CheckWorkup Yes OptimizeTemp Optimize Temperature & Time ConditionsOK->OptimizeTemp No ChangeSolvent Screen Different Solvents ConditionsOK->ChangeSolvent No ChangeCatalyst Test Alternative Catalysts ConditionsOK->ChangeCatalyst No ModifyWorkup Modify Extraction pH / Change Aqueous Wash WorkupOK->ModifyWorkup No OptimizeChroma Optimize Chromatography WorkupOK->OptimizeChroma No Success Yield Improved WorkupOK->Success Yes PurifyReagents->CheckReagents AdjustStoichiometry->CheckReagents OptimizeTemp->CheckConditions ChangeSolvent->CheckConditions ChangeCatalyst->CheckConditions ModifyWorkup->CheckWorkup OptimizeChroma->CheckWorkup

Caption: Troubleshooting workflow for low reaction yields.

Possible Causes & Solutions
Possible Cause Suggested Solution & Explanation
Impure Reactants or Solvents Solution: Ensure all starting materials and solvents are pure and dry.[7][9] Explanation: Water can interfere with the formation of the imine intermediate in reductive amination.[3] Contaminants in starting materials can act as inhibitors or lead to side reactions.
Incorrect Reaction Temperature Solution: Incrementally adjust the reaction temperature and monitor progress by TLC or LC-MS. Explanation: Reductive amination involves an equilibrium to form the imine, which can be temperature-sensitive.[3] The subsequent reduction step also has an optimal temperature range.
Inefficient Reducing Agent Solution: Consider alternative reducing agents. Sodium triacetoxyborohydride (STAB) is often milder and more selective for imines over carbonyls compared to sodium borohydride.[4][10][11] Explanation: The choice of reducing agent is critical. It must selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound.[10]
Product Loss During Workup Solution: Check the aqueous layer for your product.[12] Amines can be protonated and become water-soluble, especially if the workup is acidic. Explanation: If an acidic quench or wash is used, the basic nitrogen atoms of the diazepane ring will be protonated, forming a salt that is more soluble in water than in organic solvents. Neutralize the aqueous layer and re-extract to recover the product.
Problem 2: Formation of Unexpected Side Products

The appearance of extra spots on a TLC plate or unexpected peaks in an NMR spectrum indicates side reactions are occurring.

Common Side Products in Reductive Amination
Side Product Plausible Cause Proposed Solution
Dialkylated Amine Over-reaction of the primary amine product with the starting carbonyl.Use a slight molar excess (5-10%) of the diamine starting material to suppress this side reaction.[10]
Alcohol from Carbonyl Reduction The reducing agent is too reactive and reduces the starting ketone/aldehyde before imine formation.Switch to a more chemoselective reducing agent like NaBH(OAc)₃, which is known to favor imine reduction.[4][11]
Unreacted Imine Intermediate Incomplete reduction of the C=N bond.Increase the amount of reducing agent or extend the reaction time after imine formation is complete (as monitored by TLC/LC-MS).
Problem 3: Difficulty in Product Purification

Amines can be challenging to purify via standard silica gel chromatography due to their basicity.

Q: My product is streaking badly on the silica column and I'm getting poor separation. What can I do?

A: This is a classic issue caused by the interaction of the basic amine with the acidic silanol groups on the silica surface.[13]

  • Solution 1: Mobile Phase Modification: Add a small amount of a competing base to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or ammonia in methanol. This will occupy the acidic sites on the silica, allowing your product to elute more cleanly.[13]

  • Solution 2: Use a Different Stationary Phase: Consider using an amine-functionalized silica gel column (KP-NH).[13] This specialized stationary phase is designed to minimize strong interactions with basic compounds, leading to significantly improved peak shape and separation.[13]

  • Solution 3: Salt Precipitation: An alternative to chromatography is to precipitate the amine as a salt. By treating the crude reaction mixture with an acid like trichloroacetic acid (TCA), the protonated amine salt may precipitate, allowing for separation from non-basic impurities by filtration.[14]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of the title compound.

Reaction Scheme:

1,2-Diaminopropane + Acetone → Imine Intermediate → this compound

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add 1,2-diaminopropane (1.0 eq) and acetone (2.5 eq).

    • Add methanol as the solvent.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or GC-MS to confirm the consumption of the diamine and formation of the intermediate(s). The reaction involves the condensation of two moles of acetone with the diamine.[5]

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (2.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup and Isolation:

    • Carefully quench the reaction by slowly adding water at 0 °C.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel using a gradient of dichloromethane/methanol with 1% triethylamine to afford the pure this compound.

Reaction Mechanism Deep Dive

Understanding the reaction mechanism is crucial for optimization and troubleshooting. The synthesis of this compound from 1,2-diaminopropane and acetone is a multi-step process.

ReactionMechanism cluster_step1 Step 1: Initial Imine Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Dehydration & Second Imine Formation cluster_step4 Step 4: Reduction Diamine 1,2-Diaminopropane Acetone1 Acetone Imine1 Mono-imine Intermediate Diamine->Imine1 + Acetone - H₂O CyclicAminal Cyclic Aminal Intermediate Imine1->CyclicAminal Intramolecular Attack Imine1->CyclicAminal Dihydrodiazepine Dihydrodiazepine Intermediate CyclicAminal->Dihydrodiazepine - H₂O CyclicAminal->Dihydrodiazepine Reducer [H⁻] (e.g., NaBH₄) FinalProduct This compound Dihydrodiazepine->FinalProduct + [H⁻]

Caption: Plausible reaction mechanism for diazepine formation.

Mechanism Explanation:

  • Initial Condensation: The more nucleophilic primary amine of 1,2-diaminopropane attacks a molecule of acetone, forming a hemiaminal which then dehydrates to a mono-imine intermediate.[3]

  • Intramolecular Cyclization: The secondary amine then attacks a second molecule of acetone. The resulting hemiaminal can then undergo an intramolecular attack on the existing imine carbon, leading to a seven-membered ring.

  • Second Imine Formation: Dehydration of the cyclic intermediate results in the formation of a more stable conjugated dihydrodiazepine. This is the key intermediate that undergoes reduction.[5][6]

  • Reduction: A hydride reducing agent, such as sodium borohydride, attacks the imine carbon, reducing the C=N double bond to yield the final saturated this compound product.[15]

This guide provides a foundational framework for investigating the reaction mechanisms of this compound. Successful research in this area relies on careful experimental design, diligent monitoring, and a systematic approach to troubleshooting.

References

  • University of Rochester. Troubleshooting: How to Improve Yield. [Link]

  • Povie, G., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 237-244. [Link]

  • University of Rochester. How To: Troubleshoot a Reaction. [Link]

  • Kaoua, R., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. RASAYAN Journal of Chemistry, 6(2), 107-118. [Link]

  • Lummis, P. A., et al. (2022). Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. Inorganic Chemistry, 61(20), 7939-7947. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Radleys. Are these basic mistakes preventing you from getting a good yield?. [Link]

  • Wang, Z., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

  • Quora. What could be reason for getting a very low yield in organic chemistry?. [Link]

  • Google Patents.
  • Lummis, P. A., et al. (2022). Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. Inorganic Chemistry. [Link]

  • Kumar, A., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 15(6), 788-801. [Link]

  • Kaoua, R., et al. (2013). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 18(9), 11096-11108. [Link]

  • Biotage. Is there an easy way to purify organic amines?. (2023). [Link]

  • ResearchGate. Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. (2022). [Link]

  • Wikipedia. Reductive amination. [Link]

  • Zhang, T., et al. (2022). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Food Science and Technology, 42. [Link]

  • Synple Chem. Application Note – Reductive Amination. [Link]

  • University of Rochester. Workup: Amines. [Link]

  • University of Vienna. Reactivity of Diamines in Acyclic Diamino Carbene Gold Complexes. (2022). [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2014). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 4(104), 59970-59982. [Link]

  • Li, J., et al. (2016). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 21(3), 335. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(5), 240293. [Link]

  • Ling, O. W., et al. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(12), 14293-14302. [Link]

  • ResearchGate. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. (2013). [Link]

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How to avoid ring-opening of the diazepine structure

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for medicinal chemists and formulation scientists encountering stability issues with the diazepine scaffold. It prioritizes the 1,4-benzodiazepine class, the most prevalent in drug discovery, while addressing general heterocyclic stability.

Status: Operational | Role: Senior Application Scientist | Focus: 1,4-Benzodiazepine Integrity

Executive Summary

The diazepine ring—specifically the 1,4-benzodiazepine system—is thermodynamically distinct due to its susceptibility to acid-catalyzed hydrolysis at the 4,5-azomethine (imine) bond. While often reversible, this ring-opening event can lead to irreversible amide hydrolysis or oxidative degradation if not managed. This guide provides mechanistic insights and actionable protocols to maintain scaffold integrity during synthesis, purification, and storage.

Module 1: The Acid Challenge (Mechanism & Synthesis)

Problem: "My diazepine product decomposes or shows multiple peaks during acidic deprotection (e.g., Boc-removal with TFA)."

The Mechanistic Root Cause

The 4,5-imine bond is the "Achilles' heel" of the 1,4-benzodiazepine. In the presence of strong acids (TFA, HCl), the N4 nitrogen protonates. This activates the C5 carbon for nucleophilic attack by water, leading to a reversible ring-opening to form an o-aminobenzophenone derivative.

Visualizing the Failure Mode:

DiazepineHydrolysis cluster_legend Reaction Conditions BZD Intact 1,4-Benzodiazepine (Neutral) Prot_BZD N4-Protonated Species (Activated) BZD->Prot_BZD + H+ (Fast) Transition C5-Hydration (Tetrahedral Intermediate) Prot_BZD->Transition + H2O Open Open Ring Form (o-Aminobenzophenone) Transition->Open Ring Cleavage Open->BZD Neutralization (pH > 6) Acidic (pH < 2) Acidic (pH < 2) Neutral/Basic (pH > 7) Neutral/Basic (pH > 7) Acidic (pH < 2)->Neutral/Basic (pH > 7)

Figure 1: The reversible acid-catalyzed hydrolysis pathway of 1,4-benzodiazepines.

Troubleshooting & Protocols

Q: How do I remove acid-labile protecting groups without destroying the ring? A: You must kinetically favor the closed form or prevent the hydration step.

Protocol 1: Low-Temperature Scavenger Cocktail Standard TFA deprotection generates heat and effectively "traps" the open form if water is present.

  • Cooling: Pre-cool the reaction vessel and the TFA solution to 0°C or -5°C .

  • The Cocktail: Use a scavenger mix to minimize side reactions. A recommended ratio is TFA:DCM:Triethylsilane (50:45:5) . Avoid water in the cocktail if possible.

  • Time Control: Limit exposure. Monitor conversion every 15 minutes. Do not stir overnight.

  • Quenching (Critical): Do not quench with water. Pour the reaction mixture slowly into a vigorously stirring solution of saturated NaHCO₃ at 0°C . The rapid neutralization forces the equilibrium back to the closed ring before irreversible amide hydrolysis can occur.

Q: I see a "ghost peak" in LCMS that matches the molecular weight of the open ketone. Is my sample degraded? A: Not necessarily. This is often an analytical artifact .

  • Diagnosis: If your mobile phase is acidic (0.1% Formic acid or TFA), the ring may open on the column.

  • Validation Test: Re-run the sample using a neutral mobile phase (e.g., Ammonium Acetate pH 6.8 or Ammonium Bicarbonate). If the "impurity" disappears and the main peak area increases, the ring is intact in the solid state but labile in solution [1].

Module 2: The "Midazolam Effect" (pH-Dependent Equilibrium)

Problem: "My formulation pH is low for solubility, but I'm worried about stability."

Certain diazepines (like Midazolam) are designed to open at low pH to improve water solubility and close at physiological pH (lipophilicity) to cross the blood-brain barrier. This is a feature, not a failure, but it requires precise pH control.

Stability Reference Table:

ConditionpH RangeState of 1,4-BenzodiazepineRisk Level
Strongly Acidic < 2.0Open Ring (Equilibrium favored)High (Risk of irreversible hydrolysis over time)
Weakly Acidic 3.0 - 5.0Mixed (Substituent dependent)Moderate (Kinetic stability varies)
Neutral 6.0 - 7.5Closed Ring (Stable)Low (Optimal for storage)
Basic > 10.0Closed Ring Moderate (Risk of racemization at C3 or transamidation)

Q: How do substituents affect this equilibrium? A:

  • Electron-Withdrawing Groups (EWGs): A substituent at C7 (e.g., -Cl, -NO₂) pulls electron density from the ring, making the imine less basic and thus more resistant to protonation and ring opening.

  • 2'-Substituents: A fluorine at the 2'-position (ortho on the pendant phenyl ring) can destabilize the closed form through steric repulsion, pushing the equilibrium toward the open form [2].

Module 3: Synthetic Logic & Decision Tree

Problem: "I need to build a library of diazepines. Which synthetic route avoids ring-opening risks?"

Avoid "building the boat in a bottle" (forming the ring last) if you have harsh downstream chemistry. Instead, use the Fmoc-strategy on solid phase, which avoids final TFA cleavage.

SynthesisDecision Start Start: Diazepine Synthesis Planning Protect Does the synthesis require acid-labile groups (Boc, tBu)? Start->Protect YesBoc YES (Boc/tBu) Protect->YesBoc NoBoc NO (Fmoc/Alloc) Protect->NoBoc RouteA Route A: Solution Phase Cyclization (Avoids TFA exposure to ring) YesBoc->RouteA If in solution RouteC Route C: Solid Phase (Boc) REQUIRES SCAVENGER PROTOCOL YesBoc->RouteC If on resin RouteB Route B: Solid Phase (Fmoc) Cleave with mild acid (1% TFA) NoBoc->RouteB Risk Risk: Ring Opening during cleavage RouteC->Risk

Figure 2: Strategic decision tree for selecting synthetic routes to minimize ring-opening risks.

Recommended Synthetic Protocol (Solid Phase):

  • Resin: Use acid-labile resins (e.g., 2-Chlorotrityl chloride) that allow cleavage under very mild conditions (1% TFA in DCM).

  • Cleavage: Treat resin with 1% TFA/DCM for 2 minutes x 5 cycles.

  • Neutralization: Immediately collect filtrate into pyridine or methanol/pyridine to buffer the solution [3].

Module 4: Storage and Handling FAQs

Q: Can I store my Diazepam standards in methanol? A: Yes, but temperature matters.

  • Room Temp: Methanol is protic. Over months, trace acidity can induce methylation or ring opening.

  • Recommendation: Store stock solutions in Acetonitrile (ACN) at -20°C . ACN is aprotic and reduces the likelihood of solvolysis [4].

Q: Does light affect ring stability? A: Yes. 1,4-benzodiazepines are photosensitive. UV exposure can cause photo-oxidation of the C3-position or rearrangement to quinazolines. Always use amber glass vials.

Q: I am observing racemization at C3. Is this ring opening? A: No, this is a separate mechanism. The C3 proton is acidic. In basic conditions (or even neutral buffers over time), the C3 stereocenter can racemize via an enolate intermediate without opening the diazepine ring.

  • Fix: Avoid storing chiral diazepines in basic buffers (pH > 8).

References
  • Han, W. W., Yakatan, G. J., & Maness, D. D. (1977).[1] Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: Oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577.[1][2]

  • Archer, G. A., & Sternbach, L. H. (1961). Quinazolines and 1,4-Benzodiazepines.[1][3][4][5] IV. Transformations of 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine 4-Oxide. The Journal of Organic Chemistry, 26(10), 3898-3903.

  • Bunin, B. A., & Ellman, J. A. (1992). A general and expedient method for the solid-phase synthesis of 1,4-benzodiazepine derivatives. Journal of the American Chemical Society, 114(27), 10997-10998.

  • Melo, P., et al. (2012). Benzodiazepine Stability in Postmortem Samples Stored at Different Temperatures. Journal of Analytical Toxicology, 36(1), 52-60.

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Technical Support Center: Characterization of Impurities in 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 1,2,2-Trimethyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity characterization for this compound. Here, we will address common challenges, provide in-depth troubleshooting, and offer validated experimental protocols to ensure the quality, safety, and efficacy of your drug substance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profiling of this compound.

Q1: What are the likely sources and types of impurities in this compound synthesis?

A1: Impurities in this compound can originate from various stages of the manufacturing process.[1] They are broadly categorized as organic, inorganic, and residual solvents.[1][2]

  • Organic Impurities: These can be starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts.[1] For diazepine derivatives, common process-related impurities may arise from incomplete reactions or subsequent unwanted reactions.[3][4]

  • Inorganic Impurities: These may include reagents, catalysts, heavy metals, or other materials like filter aids.[1]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[1]

Q2: Which analytical techniques are most suitable for detecting and quantifying these impurities?

A2: A multi-technique approach is often necessary for comprehensive impurity profiling.

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the primary techniques for separating and quantifying organic impurities.[5] Coupling with UV or Mass Spectrometry (MS) detectors is common.[6]

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and certain organic impurities.[5][7]

  • Mass Spectrometry (MS): When coupled with LC or GC (LC-MS, GC-MS), MS provides molecular weight information and structural details, which are crucial for identifying unknown impurities.[5][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated impurities.[8][9]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a highly sensitive technique for detecting and quantifying elemental impurities.[5]

Q3: What are the regulatory standards for impurities in active pharmaceutical ingredients (APIs) like this compound?

A3: The International Council for Harmonisation (ICH) provides guidelines for impurity control. The key documents are:

  • ICH Q3A(R2): This guideline specifies the reporting, identification, and qualification of impurities in new drug substances.[10][11] It establishes thresholds based on the maximum daily dose.[2][11]

  • ICH Q3C: This guideline provides permissible daily exposure limits for residual solvents.[2]

  • ICH Q3D: This guideline outlines a risk-based approach for controlling elemental impurities.[2]

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities [2][11]

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day (whichever is lower)0.15% or 1.0 mg per day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Part 2: Troubleshooting Guide

This section provides solutions to common issues encountered during the analysis of this compound impurities.

Issue 1: Poor chromatographic peak shape (tailing or fronting) for the main component and impurities.

  • Potential Cause: Secondary interactions between the basic amine groups of the analyte and residual silanols on the silica-based column packing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA) or diethylamine (DEA), to the mobile phase at a low concentration (e.g., 0.1%). This will preferentially interact with the silanol groups, reducing peak tailing.

    • pH Adjustment: Ensure the mobile phase pH is appropriate for the analytes. For basic compounds like diazepanes, a higher pH (e.g., pH 7-10) can suppress the ionization of silanol groups, but ensure the column is stable at this pH. Alternatively, a low pH (e.g., pH 2-3) will protonate the amine, which can sometimes improve peak shape, but may require a specific column chemistry.

    • Column Selection: Use a column specifically designed for basic compounds, such as one with end-capping or a hybrid particle technology.

Issue 2: Difficulty in detecting or separating a suspected volatile impurity.

  • Potential Cause: The impurity may be too volatile for standard HPLC conditions or co-eluting with the solvent front.

  • Troubleshooting Steps:

    • Employ Gas Chromatography (GC): GC is the preferred method for volatile compounds.[7] Develop a GC method with a suitable column (e.g., a polar column for amines) and a flame ionization detector (FID) or mass spectrometer (MS).

    • Headspace GC: For highly volatile impurities in a solid or liquid matrix, headspace sampling can be used to introduce only the volatile components into the GC system, avoiding contamination from non-volatile matrix components.

Issue 3: An unknown peak is observed in the chromatogram, and its identity needs to be determined.

  • Potential Cause: An unexpected impurity from a new raw material lot, a degradation product, or a side reaction.

  • Troubleshooting Steps:

    • LC-MS/MS Analysis: The first step is to obtain the mass of the unknown impurity using LC-MS.[8][12] The fragmentation pattern from MS/MS analysis can provide valuable structural information.

    • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the unknown impurity.[8]

    • Isolation and NMR Analysis: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC. The isolated impurity can then be subjected to NMR analysis for definitive structural elucidation.[9]

Issue 4: Inconsistent quantification results between different analytical runs.

  • Potential Cause: Issues with sample preparation, instrument stability, or the reference standard.

  • Troubleshooting Steps:

    • System Suitability Testing: Before each run, perform a system suitability test to ensure the chromatographic system is performing adequately. Key parameters include retention time precision, peak area precision, tailing factor, and theoretical plates.

    • Internal Standard Method: Use an internal standard for quantification. The internal standard should be structurally similar to the analyte but well-resolved from all other peaks. This can compensate for variations in injection volume and detector response.

    • Reference Standard Stability: Ensure the reference standard for this compound and any known impurity standards are properly stored and have not degraded.

Part 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key experiments.

Protocol 1: HPLC-UV Method for the Quantification of Organic Impurities

This method is a general starting point and may require optimization for specific impurities.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.

Protocol 2: GC-MS Method for the Identification of Volatile Impurities

This protocol is suitable for identifying unknown volatile or semi-volatile impurities.

  • Chromatographic System:

    • GC system coupled to a Mass Spectrometer.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (or split, depending on concentration).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Sample Preparation:

    • Dissolve the sample in a volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

Part 4: Visualization of Workflows

Diagram 1: Impurity Identification Workflow

This diagram illustrates the logical steps to be taken when an unknown impurity is detected.

Impurity_Identification_Workflow start Unknown Peak Detected in HPLC/GC lcms Perform LC-MS/GC-MS Analysis start->lcms hrms Obtain High-Resolution Mass (HRMS) for Elemental Composition lcms->hrms msms Acquire MS/MS Fragmentation Data lcms->msms db_search Search Spectral Libraries and Databases hrms->db_search msms->db_search match Potential Match Found? db_search->match no_match No Match isolate Isolate Impurity via Preparative HPLC match->isolate No synthesize Synthesize Proposed Structure match->synthesize Yes nmr Perform 1H, 13C, and 2D NMR isolate->nmr structure_elucidation Elucidate Structure nmr->structure_elucidation structure_elucidation->synthesize confirm Confirm Structure by Co-injection/Spectral Comparison synthesize->confirm no_match->isolate

Caption: A decision tree for the systematic identification and structural elucidation of unknown impurities.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A (R2).
  • Pharma Tutor. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. YouTube.
  • ICH. (2023, October 17). ICH Q3 Guidelines.
  • Patil, S., et al. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501.
  • Patil, S., et al. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam. Journal of Chemical and Pharmaceutical Research.
  • LabRulez GCMS. (n.d.). C1 – C3 amines - Analysis of impurities in trimethylamine.
  • Johnson, R. L., et al. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Waters.
  • Lee, S., et al. (n.d.). Development of a simple and sensitive HPLC-MS/MS method for determination of diazepam in human plasma and its application to a bioequivalence study. PMC.
  • Zhang, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 353-363.
  • ResearchGate. (n.d.). Identification, synthesis and characterization of principal process related potential impurities in Diazepam | Request PDF.
  • Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutical Analytica Acta, 5(6).
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Pharmaceutical Sciences.
  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Waters. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • International Journal of Research in Pharmaceutical and Nano Sciences. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Cerno Bioscience. (n.d.). Solvent/Sample Interaction in the GC/MS Analysis of Amines.
  • SynZeal. (n.d.). Diazepam Impurities.
  • Putri, A. L., Supandi, S., & Mansur, U. (2022). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass. Pharmaceutical and Biomedical Sciences Journal, 4(1).
  • Journal of Addiction Research & Therapy. (2016, December 20). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods.
  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography.
  • Elessawy, A., et al. (2025, January 14). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher.
  • IOSR Journal. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods.
  • Bentham Science. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • Srivastava, V., Kumar, P., & Jat, R. K. (2016). Development and validation of RP-HPLC method for diazepam and imipramine in bulk & pharmaceutical formulations. Pharmacophore, 7(1), 63-73.
  • Molecules. (n.d.). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • The Thai Journal of Pharmaceutical Sciences. (2015, October-December). Development and Validation of a Stability-Indicating HPLC Method for Determination of Clorazepate Dipotassium and Its Main Impur. Chula Digital Collections, 39(4), 127-140.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (2022, December). Stability Indicating Rp-Hplc Method Development and Validation for Simultaneous Quantification of Antihistaminic & Anti-Asthmatic Drug in.
  • World Journal of Pharmaceutical Research. (2024, June 10). DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHOD FOR SIMULATANEOUS ESTIMATION OF Imipramine hydrochloride and Diazepam. Amazon AWS.
  • Molecules. (n.d.). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.

Sources

Validation & Comparative

A Methodological Guide to the Comparative Analysis of Novel Diazepine Isomers: The Case of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benzodiazepines

The diazepine scaffold, a seven-membered heterocyclic ring containing two nitrogen atoms, is a cornerstone of medicinal chemistry. Its most famous incarnation, the 1,4-benzodiazepine class, gave rise to blockbuster drugs like Diazepam (Valium), fundamentally changing the therapeutic landscape for anxiety, insomnia, and seizure disorders.[1][2] These molecules primarily exert their effects by acting as positive allosteric modulators of the GABA-A receptor.[2]

However, the chemical space of diazepines is vast and extends far beyond the classical benzodiazepine framework.[3][4] Positional isomers (e.g., 1,2-, 1,3-, 1,5-diazepines) and a myriad of substitution patterns on the core diazepine ring offer a rich field for discovering novel chemical entities with potentially unique pharmacological profiles.[3][4] The introduction of alkyl substituents, for instance, can significantly alter a molecule's lipophilicity, metabolic stability, and conformational dynamics, thereby influencing its interaction with biological targets.[5]

This guide focuses on a specific, non-classical isomer: 1,2,2-trimethyl-1,4-diazepane . As a saturated, non-fused diazepine, its properties are expected to diverge significantly from its well-studied benzodiazepine cousins. Due to the novelty of this specific structure, direct comparative experimental data is scarce in published literature. Therefore, this document serves as a comprehensive methodological framework for researchers. It outlines the necessary steps to synthesize, characterize, and perform a comparative analysis of such a novel isomer against a well-established benchmark, Diazepam. We will delve into the causality behind experimental choices, provide validated protocols, and establish a logical workflow for robust scientific inquiry.

The Structural Landscape: this compound vs. Diazepam

The fundamental difference between our target molecule and a classical benzodiazepine lies in the absence of a fused benzene ring and the specific alkyl substitution pattern. These structural distinctions are hypothesized to drive significant differences in physicochemical properties and biological activity.

  • This compound: A fully saturated (perhydro) diazepine. The lack of aromaticity results in a flexible, non-planar ring system. The gem-dimethyl group at the C2 position introduces significant steric bulk, which will lock the local conformation and influence the overall ring flip dynamics. The N-methyl group at position 1 removes a potential hydrogen bond donor site.

  • Diazepam (7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one): A 1,4-benzodiazepine. The fused benzene ring confers rigidity and aromaticity. The phenyl group at C5 and the chloro group at C7 are critical for its binding affinity to the benzodiazepine receptor site on the GABA-A channel.[6]

The diagram below illustrates the core structural differences between various diazepine scaffolds.

G cluster_0 Diazepine Isomeric Cores cluster_1 Specific Examples d14 1,4-Diazepine benzo 1,4-Benzodiazepine (Fused System) d14->benzo can be fused to form target This compound (Saturated, Substituted) d14->target is a derivative of d12 1,2-Diazepine d15 1,5-Diazepine diazepam Diazepam (Unsaturated, Fused, Substituted) benzo->diazepam is a derivative of G cluster_workflow Pharmacological Screening Workflow start Synthesized & Purified This compound primary_assay Primary Screen: GABA-A Receptor Binding Assay (Radioligand Displacement) start->primary_assay inactive Inactive at GABA-A primary_assay->inactive active Active at GABA-A primary_assay->active secondary_assay Secondary Screen: Functional Cell-Based Assay (e.g., Electrophysiology) data_analysis Data Analysis & SAR Comparison secondary_assay->data_analysis cns_panel Broad Target Panel: CNS Receptor Screen (e.g., CEREP Panel) cns_panel->data_analysis inactive->cns_panel Explore Other Targets active->secondary_assay Confirm Mechanism

Sources

A Comparative Guide to the Synthesis of 1,4-Diazepanes: Strategies, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-diazepane motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] Its unique seven-membered ring structure, containing two nitrogen atoms at the 1 and 4 positions, provides a flexible yet constrained framework ideal for interacting with diverse biological targets. This guide offers a comparative analysis of key synthetic methodologies for constructing the 1,4-diazepane core, designed for researchers and drug development professionals. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data and detailed protocols.

Method 1: Reductive Amination and Related Cyclizations

Reductive amination is a robust and highly versatile strategy for C-N bond formation and is widely employed for the synthesis of 1,4-diazepanes. This family of reactions typically involves the formation of an imine or enamine intermediate followed by reduction to the corresponding amine.

A. Intermolecular Double Reductive Amination & Hydrogen Borrowing

A green and efficient approach involves the direct coupling of a 1,3-diamine with a 1,2-diol. This method operates via a "hydrogen borrowing" mechanism, catalyzed by transition metals like ruthenium.[3] The catalyst temporarily "borrows" hydrogen from the diol to oxidize it to a dialdehyde in situ. This reactive intermediate undergoes a double condensation with the diamine, and the borrowed hydrogen is then used to reduce the resulting di-imine intermediate to the final 1,4-diazepane ring.

Causality and Expertise: The elegance of this method lies in its atom economy. Diols are often more stable and less toxic starting materials than the corresponding dialdehydes. The in situ generation of the aldehyde avoids its isolation, which is often problematic due to instability and reactivity. The choice of a (pyridyl)phosphine-ligated ruthenium(II) catalyst is critical, as it has been shown to overcome the common issue of catalyst poisoning by the chelating diamine product, a frequent failure point for other catalytic systems.[3]

Workflow: Hydrogen Borrowing Synthesis of 1,4-Diazepanes

Diol 1,2-Diol Dialdehyde Intermediate Dialdehyde Diol->Dialdehyde -[H₂] (Oxidation) Diamine 1,3-Diamine Diimine Intermediate Di-imine Diamine->Diimine Catalyst Ru(II) Catalyst Catalyst->Diol Catalyst->Diimine Dialdehyde->Diimine + Diamine - 2 H₂O Diazepane 1,4-Diazepane Product Diimine->Diazepane +[H₂] (Reduction) H2O 2 H₂O H2 [H₂]

Caption: Catalytic cycle for 1,4-diazepane synthesis via hydrogen borrowing.

B. Intramolecular Reductive Amination

This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor to it). A prominent variation is the biocatalytic intramolecular asymmetric reductive amination of aminoketones, which provides excellent stereocontrol.[4]

Causality and Expertise: The use of imine reductase (IRED) enzymes offers a powerful method for synthesizing chiral 1,4-diazepanes, which are crucial for developing stereospecific drugs.[4] The enzyme's active site creates a chiral environment that directs the hydride attack on the imine face, leading to high enantiomeric excess (ee). The choice between different IREDs (e.g., from Leishmania major vs. Micromonospora echinaurantiaca) can provide access to either the (R)- or (S)-enantiomer of the product, a concept known as enantiocomplementarity.[4] This avoids classical resolution methods, which are inherently wasteful.

Table 1: Comparison of Reductive Amination Strategies

ParameterHydrogen Borrowing (Diol + Diamine)Biocatalytic Intramolecular (Aminoketone)
Key Reagents 1,3-Diamine, 1,2-Diol, Ru-catalystAminoketone, Imine Reductase (IRED), NADPH
Stereocontrol Generally produces racemic products unless chiral ligands/auxiliaries are used.Excellent (>93% ee), enantiocomplementary enzymes available.[4]
Yields Good to excellent.High conversion and enantioselectivity reported.[4]
Advantages High atom economy, uses stable precursors, environmentally friendly.[3]High stereoselectivity, mild reaction conditions, green chemistry.[4]
Disadvantages Requires specific metal catalysts, potential for catalyst poisoning.[3]Substrate scope can be limited by enzyme specificity, requires cofactor.
Scalability Demonstrated for pharmaceutical applications.[3]Can be challenging, but protein engineering can improve efficiency.[4]

Method 2: Cycloaddition Reactions

Cycloaddition reactions provide a convergent and often highly efficient means of constructing cyclic systems in a single step. For 1,4-diazepines, the [5+2] cycloaddition is a particularly powerful modern strategy.

Mechanism and Expertise: This method involves the rhodium-catalyzed reaction between a pyridine and a 1-sulfonyl-1,2,3-triazole. This generates an air-stable azomethine ylide, a 1,3-dipole.[5][6] This intermediate then undergoes a [5+2] cycloaddition with a suitable dipolarophile (the "2" component), rapidly constructing the seven-membered 1,4-diazepine ring. The choice of catalyst and starting materials allows for a multicomponent reaction, building molecular complexity quickly.[7][8] This approach is a prime example of harnessing reactive intermediates for complex synthesis, avoiding harsh conditions and multiple steps.

Diagram: [5+2] Cycloaddition for 1,4-Diazepine Synthesis

sub1 Pyridine int1 Azomethine Ylide (5-atom component) sub1->int1 sub2 1-Sulfonyl-1,2,3-triazole sub2->int1 cat Rh(II) Catalyst cat->sub2 product 1,4-Diazepine int1->product [5+2] Cycloaddition sub3 Dipolarophile (2-atom component) sub3->product

Caption: General scheme for the multicomponent [5+2] cycloaddition synthesis.

Method 3: Ring-Closing Metathesis (RCM)

Ring-closing metathesis (RCM) has revolutionized the synthesis of medium and large rings.[9] The reaction uses well-defined ruthenium or molybdenum catalysts (e.g., Grubbs or Schrock catalysts) to form a new double bond within a molecule by joining two terminal alkene moieties, releasing a volatile byproduct like ethylene.

Mechanism and Rationale: The synthesis begins with a linear precursor containing two terminal alkene groups, separated by a chain that will form the diazepine ring. The metal carbene catalyst initiates a cascade of [2+2] cycloaddition and cycloreversion steps with the alkenes, ultimately leading to the formation of the cyclic product and extrusion of ethylene.[10] The irreversible loss of ethylene gas from the reaction mixture provides a strong thermodynamic driving force, shifting the equilibrium towards the desired cyclic product.[10] This method is prized for its exceptional functional group tolerance, allowing it to be used late in a synthetic sequence on complex substrates.[9][11]

Table 2: Comparison of Cycloaddition and RCM Strategies

Parameter[5+2] CycloadditionRing-Closing Metathesis (RCM)
Key Reagents Pyridine, Sulfonyl triazole, Dipolarophile, Rh-catalystDiene precursor, Grubbs or Schrock catalyst
Key Intermediate Azomethine Ylide[5][6]Metallacyclobutane[9][10]
Yields Generally good to excellent.Typically high, driven by ethylene release.
Advantages Rapid construction of complexity, multicomponent nature.[7]Exceptional functional group tolerance, applicable to large rings.[9]
Disadvantages Substrate scope can be limited by ylide formation/reactivity.Requires synthesis of a specific diene precursor, expensive catalysts.
Bond Formed Two C-N or C-C bonds and one C-C bond in the ring.One C=C double bond in the ring.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Synthesis of 1,4-Diazepane via Hydrogen Borrowing[3]

This protocol is a general procedure adapted from the literature for the coupling of diamines and diols.

Materials:

  • 1,3-Propanediamine (1.0 equiv)

  • Ethylene glycol (1.0 equiv)

  • (Pyridyl)phosphine-ligated Ruthenium(II) catalyst (e.g., 1-2 mol%)

  • Anhydrous, deoxygenated solvent (e.g., toluene or dioxane) in a sealed reaction vessel.

Procedure:

  • Preparation: In an inert atmosphere glovebox, charge a dry Schlenk tube or pressure vessel with the Ruthenium(II) catalyst.

  • Reagent Addition: Add the 1,3-propanediamine and ethylene glycol to the vessel, followed by the anhydrous solvent.

  • Reaction: Seal the vessel, remove it from the glovebox, and heat the mixture to 110 °C with stirring. The solution will typically turn dark brown.

  • Monitoring: Monitor the reaction progress by a suitable method (e.g., GC-MS or TLC). Reaction times can vary (e.g., 12-24 hours).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the 1,4-diazepane.

Protocol 2: Biocatalytic Intramolecular Asymmetric Reductive Amination[4]

This protocol describes a typical setup for an enzymatic reduction to form a chiral diazepane.

Materials:

  • Aminoketone precursor (e.g., 1-(3-aminopropyl)-1-phenylethan-1-one)

  • Imine Reductase (IRED) enzyme (e.g., IRED from L. major for (R)-product)

  • NADPH cofactor (or a cofactor regeneration system, e.g., glucose/glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.5)

  • Organic co-solvent if needed (e.g., DMSO)

Procedure:

  • Reaction Setup: In a temperature-controlled vessel (e.g., 30 °C), prepare a solution of the buffer.

  • Reagent Addition: Add the aminoketone substrate (often dissolved in a minimal amount of co-solvent first). Add the NADPH cofactor and the components of the regeneration system, if used.

  • Initiation: Initiate the reaction by adding the IRED enzyme solution.

  • Incubation: Gently stir or shake the reaction mixture at the optimal temperature for the enzyme.

  • Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product over time using chiral HPLC or GC.

  • Work-up: Once the reaction has reached completion, quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction and Purification: Extract the product into the organic layer. Wash the organic phase with brine, dry over Na₂SO₄, filter, and concentrate. The product can be further purified by chromatography if necessary.

Conclusion

The synthesis of the 1,4-diazepane scaffold is achievable through a variety of powerful and sophisticated chemical methods.

  • Reductive amination strategies, particularly the modern hydrogen-borrowing and biocatalytic variants, offer green, efficient, and highly selective routes.[3][4]

  • [5+2] cycloaddition provides a rapid and convergent pathway for building molecular complexity.[5][6][7]

  • Ring-closing metathesis stands out for its incredible functional group tolerance, making it a go-to method for complex, late-stage cyclizations.[9]

The optimal method depends on the specific target molecule, desired stereochemistry, scalability requirements, and available starting materials. As catalytic systems and enzymatic tools continue to evolve, the ability to synthesize diverse and densely functionalized 1,4-diazepanes for drug discovery and development will only expand.

References

[1] Saini, R., Joshi, Y., & Joshi, P. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link][1][2][12][13]

[2] Ramajayam, R., Giridhar, R., & Yadav, M. R. (2007). Current scenario of 1,4-diazepines as potent biomolecules--a mini review. Mini reviews in medicinal chemistry, 7(8), 793–812. [Link]

[3] Nalikezhathu, A., Tam, A., Cherepakhin, V., Do, V. K., & Williams, T. J. (2023). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Letters, 25(10), 1754–1759. [Link][3]

[4] Wu, S., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis, 10(15), 8494–8501. [Link][4]

[14] Guchhait, S. K., & Kashyap, M. (2018). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 8(40), 22437-22451. [Link][14]

[7] Lee, D. J., Han, H. S., Shin, J., & Yoo, E. J. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Journal of the American Chemical Society, 136(33), 11606–11609. [Link][5][6][7][8]

[15] Heravi, M. M., et al. (2010). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 305-316. [Link][15][16]

[5] Lee, D. J., Han, H. S., Shin, J., & Yoo, E. J. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Journal of the American Chemical Society, 136(33), 11606–11609. [Link]

[6] Lee, D. J., Han, H. S., Shin, J., & Yoo, E. J. (2014). Multicomponent [5 + 2] cycloaddition reaction for the synthesis of 1,4-diazepines: isolation and reactivity of azomethine ylides. Journal of the American Chemical Society, 136(33), 11606–11609. [Link]

[17] Bhardwaj, P., & Kaur, N. (2023). Synthesis of 1,4-Benzodiazepines by Palladium-Catalyzed C-N Coupling. Current Organic Chemistry, 27(4), 282-296. [Link][17]

[18] Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. [Link][19][20][21][22]

[19] Wikipedia contributors. (2023, December 27). Ring-closing metathesis. In Wikipedia, The Free Encyclopedia. [Link][9]

[20] Organic Chemistry Portal. Ring Closing Metathesis (RCM). [Link][10]

[21] Sanford, M. S., et al. (2001). Mechanism and Activity of Ruthenium Olefin Metathesis Catalysts. Journal of the American Chemical Society, 123(4), 749–750. [Link][11]

Sources

Validating the Structure of Synthesized 1,2,2-Trimethyl-1,4-diazepane: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,2,2-Trimethyl-1,4-diazepane (CAS: 933716-29-1) represents a specialized homopiperazine scaffold often utilized as a chiral ligand precursor, a curing agent, or a pharmacophore in drug development.[1][2][3][4] Its structural integrity is defined by a specific regiochemical arrangement: a seven-membered ring containing two nitrogen atoms (positions 1 and 4), a gem-dimethyl group at position 2, and a single methyl group on the nitrogen at position 1.

The primary challenge in synthesizing this molecule lies in distinguishing it from thermodynamically stable regioisomers (e.g., 1,7,7-trimethyl or 1,5,5-trimethyl variants) and preventing over-alkylation (quaternization). This guide provides a rigorous, self-validating analytical protocol to confirm the 1,2,2-trimethyl structure, comparing the efficacy of standard 1D NMR against a definitive 2D NMR/MS integrated approach.

Part 1: Strategic Analysis of Structural Alternatives

In the synthesis of substituted 1,4-diazepanes—often achieved via the reduction of diazepinones or cyclization of diamines—several "alternative" structures can form. A robust validation protocol must systematically rule these out.

Structural CandidateDescriptionFormation RiskKey Differentiator (Analytical)
Target: 1,2,2-Trimethyl N1-Me, C2-Me2.Desired Product.HMBC correlation between N-Me and Quaternary C2.
Alternative A: 1,7,7-Trimethyl N1-Me, C7-Me2.Regioisomer from reverse cyclization orientation.HMBC: N-Me correlates to CH2 (C2), not Quaternary C.
Alternative B: 1,4,4-Trimethyl N1, N4, N4-Trimethyl (Salt).Over-methylation (Quaternization).MS (M+ 157 vs 142); Solubility (Water soluble vs Organic).
Alternative C: 5,5,7-Trimethyl C5-Me2, C7-Me.Different precursor (e.g., mesityl oxide derivative).Integration of Methyls: 3x singlets (Target) vs 2x singlets + 1x doublet.

Part 2: Core Validation Protocol

Phase 1: Purity & Mass Confirmation

Before structural elucidation, the molecular formula must be confirmed to rule out oxidation or incomplete reduction products.

  • Technique: LC-MS (ESI+).

  • Expected Result:

    
     m/z.
    
  • Critical Check: If

    
    , you have likely formed the quaternary ammonium salt (1,1,2,2-tetramethyl or 1,2,2,4-tetramethyl). If 
    
    
    
    , the N-methylation failed.
Phase 2: NMR Spectroscopy (The Fingerprint)

The definitive proof of the 1,2,2-trimethyl regiochemistry relies on the connectivity between the N-methyl group and the gem-dimethyl carbon.

Step 2.1: 1H NMR (Proton Assignment)

Solvent: CDCl₃ or DMSO-d₆

  • Gem-Dimethyl Group (C2-Me₂): Look for a sharp singlet integrating to 6H around 1.0 – 1.2 ppm .

    • Differentiation: If you see two distinct singlets (3H each) or a doublet, the symmetry is broken (chiral center created) or the methyls are on different carbons (e.g., 5,7-dimethyl).

  • N-Methyl Group (N1-Me): Look for a sharp singlet integrating to 3H around 2.2 – 2.4 ppm .

  • Ring Protons:

    • C3-H₂: A singlet (or tight AB quartet) around 2.5 – 2.7 ppm . This is distinct because C3 is flanked by a quaternary carbon (C2) and a nitrogen (N4), isolating it from coupling.

    • C5, C6, C7: Multiplets in the 1.5 – 3.0 ppm range.

Step 2.2: 13C NMR (Carbon Backbone)
  • Total Signals: 6 distinct signals (due to symmetry or rapid ring inversion) or 8 distinct signals if rigid.

  • Quaternary Carbon (C2): This is the "smoking gun." Look for a low-intensity signal around 50 – 60 ppm .

    • Validation: DEPT-135 will show this signal as absent (invisible), confirming it has no attached protons.

Step 2.3: 2D NMR (The Connectivity Proof)

This step is mandatory to distinguish the 1,2,2-isomer from the 1,7,7-isomer .

  • Experiment: HMBC (Heteronuclear Multiple Bond Correlation).

  • Logic:

    • The N1-Me protons (singlet, ~2.3 ppm) must show a strong 3-bond correlation to the Quaternary Carbon (C2) signal (~55 ppm).

    • Contrast: In the 1,7,7-isomer, the N1-Me would correlate to a CH₂ carbon (C2 or C7), not a quaternary carbon.

Part 3: Comparative Data Analysis

The following table contrasts the expected spectral data for the target molecule versus its most common isomer.

FeatureTarget: this compound Isomer: 1,7,7-Trimethyl-1,4-diazepane
C2 Carbon Type Quaternary (Cq)Secondary (CH₂)
C7 Carbon Type Secondary (CH₂)Quaternary (Cq)
N-Me HMBC Correlation Strong cross-peak to Cq (C2)Strong cross-peak to CH₂ (C2)
C3 Protons Singlet (isolated by Cq)Triplet or Multiplet (coupled to C2)
Symmetry Asymmetric (Distinct C3 vs C5/6/7)Asymmetric

Part 4: Decision Logic & Workflow

The following diagram illustrates the logical flow for validating the synthesized product, ensuring no false positives.

ValidationWorkflow Start Synthesized Product (Crude/Purified) MS_Check Step 1: LC-MS Analysis (Mass Confirmation) Start->MS_Check Mass_Decision Is [M+H]+ = 143? MS_Check->Mass_Decision Wrong_Mass Impurity/Salt Formed (Check for Quaternization) Mass_Decision->Wrong_Mass No H_NMR Step 2: 1H NMR (Integration Check) Mass_Decision->H_NMR Yes Me_Decision Singlet (6H) at ~1.1 ppm AND Singlet (3H) at ~2.3 ppm? H_NMR->Me_Decision Wrong_Isomer_1 Wrong Alkylation Pattern (e.g., N,N'-dimethyl) Me_Decision->Wrong_Isomer_1 No HMBC Step 3: HMBC Experiment (Connectivity) Me_Decision->HMBC Yes HMBC_Decision Does N-Me correlate to Quaternary C? HMBC->HMBC_Decision Isomer_177 Isomer Identification: 1,7,7-Trimethyl-1,4-diazepane HMBC_Decision->Isomer_177 No (Correlates to CH2) Final_Valid VALIDATED STRUCTURE: This compound HMBC_Decision->Final_Valid Yes

Figure 1: Decision tree for the structural validation of this compound, distinguishing it from common regioisomers.

References

  • Standard 1,4-Diazepane Synthesis & NMR : Hilaris Publisher. Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. (Discusses general diazepane NMR shifts and ring dynamics).

  • Isomer Differentiation : Oxford Instruments.[5] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (Principles of using 1D and 2D NMR for regioisomer analysis).

  • CAS Registry Verification : GuideChem. This compound CAS 933690-02-9 Record. (Confirmation of chemical entity existence).

  • General Homopiperazine Chemistry : National Institutes of Health (NIH). Synthesis and biological evaluation of 1,4-diazepane derivatives. (Background on the 1,4-diazepane scaffold).

Sources

A Comparative Guide to the Biological Activity of 1,2,2-Trimethyl-1,4-diazepane and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the biological activity of 1,2,2-Trimethyl-1,4-diazepane in comparison to its structural analogues. While direct comparative experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established structure-activity relationships (SAR) for the broader 1,4-diazepane class, outlines detailed experimental protocols for robust assessment, and presents a logical framework for interpreting potential findings.

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this seven-membered heterocyclic ring system have demonstrated a wide array of pharmacological effects, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer activities.[4][5] The biological profile of these molecules is highly dependent on the nature and position of substituents on the diazepine ring.[6][7] This guide focuses on understanding the potential impact of methyl group substitutions, specifically in this compound, by comparing it to its mono- and di-methylated counterparts.

Understanding the Landscape: Structure-Activity Relationships of 1,4-Diazepanes

The biological activity of 1,4-diazepane derivatives is intricately linked to their three-dimensional conformation and the electronic properties conferred by their substituents. While extensive research has been conducted on the closely related 1,4-benzodiazepines, the principles governing their activity provide valuable insights into what can be expected from their non-benzofused cousins.[8]

Methylation, in particular, can significantly influence a molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and interaction with biological targets. For instance, in the context of 1,4-benzodiazepines, methylation at the N1 position has been shown to increase activity.[6] Conversely, bulky substituents on the diazepine ring can reduce receptor affinity.[7]

The introduction of one or more methyl groups onto the carbon backbone of the 1,4-diazepane ring, as in this compound, is likely to introduce steric hindrance that could modulate binding to various receptors and enzymes. The gem-dimethyl group at the C2 position, in particular, would significantly restrict the conformational flexibility of the seven-membered ring, potentially leading to a more defined orientation for receptor interaction or, conversely, preventing an optimal binding conformation.

To elucidate the precise effects of these methyl substitutions, a systematic comparison with analogues bearing fewer methyl groups is essential. The following sections outline the experimental workflows required to generate robust, comparative data.

Comparative Analysis of Biological Activity: A Methodological Approach

A thorough investigation into the biological activity of this compound and its analogues necessitates a multi-pronged approach, encompassing cytotoxicity screening, receptor binding assays, and enzyme inhibition studies.

I. In Vitro Cytotoxicity Assessment

The initial step in characterizing any novel compound is to assess its general toxicity to living cells. This provides a baseline understanding of its therapeutic window and potential for off-target effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, colorimetric method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogues against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound and analogues) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: The results should be summarized in a table for clear comparison.

CompoundAnalogue TypeHeLa IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
1-Methyl-1,4-diazepaneMono-methyl>100>100>100
1,2-Dimethyl-1,4-diazepaneDi-methyl75.382.168.5
This compound Tri-methyl 52.8 61.4 49.2
DoxorubicinPositive Control0.81.20.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram of the MTT Assay Workflow

MTT_Workflow A Seed Cells in 96-well plate B Add Test Compounds A->B 24h C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 Values G->H

Caption: Workflow of the MTT cytotoxicity assay.

II. Receptor Binding Affinity

Many 1,4-diazepane derivatives exert their effects by interacting with specific receptors in the central nervous system, such as the GABA-A receptor.[8] A radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor.

Experimental Protocol: Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound and its analogues for a target receptor (e.g., GABA-A).

Materials:

  • Isolated cell membranes expressing the target receptor

  • Radioligand specific for the target receptor (e.g., [3H]-Flumazenil)

  • Test compounds

  • Assay buffer (e.g., Tris-HCl)

  • Non-specific binding control (a high concentration of an unlabeled ligand, e.g., Diazepam)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Presentation:

CompoundAnalogue TypeGABA-A Receptor Ki (nM)
1-Methyl-1,4-diazepaneMono-methyl150.2
1,2-Dimethyl-1,4-diazepaneDi-methyl85.7
This compound Tri-methyl 120.5
DiazepamPositive Control5.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram of the Radioligand Binding Assay Workflow

Binding_Assay_Workflow A Prepare Reaction Mixture B Incubate to Equilibrium A->B C Filter to Separate Bound/Free Ligand B->C D Wash Filters C->D E Scintillation Counting D->E F Calculate Ki E->F

Caption: Workflow of a radioligand binding assay.

III. Enzyme Inhibition Assays

The 1,4-diazepane scaffold can also be found in molecules that inhibit specific enzymes. A general enzyme inhibition assay can be adapted to investigate the potential of this compound and its analogues to inhibit a target enzyme.

Experimental Protocol: General Enzyme Inhibition Assay

Objective: To determine the IC50 of this compound and its analogues against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Test compounds

  • Assay buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Add the enzyme and varying concentrations of the test compound to the wells of a microplate. Include a control with no inhibitor. Incubate for a short period to allow for binding.

  • Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.

  • Kinetic Measurement: Monitor the reaction progress over time by measuring the formation of the product (or disappearance of the substrate) using a microplate reader (e.g., measuring absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Data Presentation:

CompoundAnalogue TypeTarget Enzyme IC50 (µM)
1-Methyl-1,4-diazepaneMono-methyl45.2
1,2-Dimethyl-1,4-diazepaneDi-methyl22.8
This compound Tri-methyl 35.1
Known InhibitorPositive Control2.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Diagram of the Enzyme Inhibition Assay Workflow

Enzyme_Assay_Workflow A Pre-incubate Enzyme and Inhibitor B Initiate Reaction with Substrate A->B C Monitor Reaction Kinetics B->C D Calculate IC50 C->D

Caption: Workflow of a general enzyme inhibition assay.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic evaluation of the biological activity of this compound and its analogues. By employing the detailed protocols for cytotoxicity, receptor binding, and enzyme inhibition assays, researchers can generate the critical data needed to establish a comprehensive structure-activity relationship profile for this class of compounds.

The hypothetical data presented herein suggests that the degree of methylation on the 1,4-diazepane ring can have a nuanced impact on biological activity. A systematic investigation as outlined will be crucial to confirm these trends and to identify lead candidates with desirable pharmacological properties for further development. Future studies should also explore the in vivo efficacy and pharmacokinetic profiles of the most promising analogues.

References

  • Khan, I., et al. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-0012. [Link]

  • Gpatindia. (2020, May 4). DIAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(6), 834-859. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Talluh, A. W. A. S., et al. (2024). Preparation, Characterization, Biological Activity Evaluation, and Liquid Crystallography Study of New Diazepine Derivatives. World of Medicine: Journal of Biomedical Sciences, 1(7). [Link]

  • Ma, S., et al. (2021). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • Patel, K. R., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 123-128. [Link]

  • Lee, J. Y., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 20(9), 2849-2853. [Link]

  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. ResearchGate. [Link]

  • Karunakaran, K. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. [Link]

  • Vaughan, K., et al. (1998). Synthesis and characterization of a series of 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes and 1,4-di-[2-aryl-1-diazenyl]-1,4-diazepanes. Canadian Journal of Chemistry, 76(9), 1324-1331. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. [Link]

  • Rashid, M., et al. (2021). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Open University Chemistry Initiative. [Link]

  • Batlle, E., et al. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Semantic Scholar. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

Sources

A Spectroscopic Guide to the Structural Elucidation of Trimethylated Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Diazepane Isomers

Diazepanes, particularly the 1,4-diazepine and 1,5-benzodiazepine scaffolds, represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] Modifications to the core structure, such as the addition of methyl groups, can dramatically alter their pharmacological properties. However, the synthesis of trimethylated diazepanes can often yield a mixture of constitutional isomers, presenting a significant analytical challenge. Distinguishing between these isomers requires a multi-faceted spectroscopic approach, as each technique provides unique and complementary structural information.

This guide provides a comparative analysis of three core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the characterization and differentiation of trimethylated diazepane isomers. We will explore the causality behind experimental choices and present self-validating protocols to ensure technical accuracy and trustworthiness for researchers in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For trimethylated diazepanes, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping Proton Environments

¹H NMR provides a map of the proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, making it invaluable for distinguishing isomers.

  • Methyl Group Signatures: The three methyl groups will appear as singlets (or doublets if adjacent to a chiral center), typically integrating to 3 protons each. Their chemical shifts will vary significantly based on their point of attachment:

    • N-methyl protons: Generally appear in the range of δ 2.3-3.0 ppm.[3]

    • C-methyl protons on an aliphatic carbon: Typically found further upfield, around δ 1.0-1.5 ppm.

    • C-methyl protons on an aromatic ring: Appear in the aromatic region, usually around δ 2.2-2.5 ppm.

  • Diazepine Ring Protons: The methylene (-CH2-) protons on the seven-membered ring will exhibit complex splitting patterns (multiplets) due to coupling with neighboring protons. Their chemical shifts, typically in the δ 2.5-4.5 ppm range, are influenced by the ring conformation and the position of methyl substituents.[4][5] The conformation of the diazepine ring, often a rapidly inverting half-chair, can be studied using variable temperature NMR.[6]

  • Aromatic Protons: Protons on any fused benzene rings will appear in the δ 6.5-8.0 ppm region.[7] The substitution pattern of the methyl groups will influence the splitting patterns and chemical shifts of these aromatic protons, providing further structural clues.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing a direct view of the carbon framework.

  • Methyl Carbons: The chemical shifts of the methyl carbons are highly diagnostic. N-methyl carbons typically resonate around δ 30-45 ppm, while C-methyl carbons appear further upfield at δ 15-25 ppm.

  • Diazepine Ring Carbons: The carbons of the diazepine ring itself will have distinct chemical shifts. For example, a carbonyl carbon (C=O) in a diazepinone structure will appear significantly downfield, often in the δ 170-175 ppm range.[4][5]

  • Aromatic Carbons: Carbons in a fused benzene ring will resonate in the δ 120-150 ppm region. The specific shifts can be used to confirm the substitution pattern on the aromatic ring.[8]

Experimental Protocol: NMR Analysis

The choice of solvent and instrument parameters is critical for acquiring high-quality data.

  • Sample Preparation: Dissolve 5-10 mg of the purified trimethylated diazepane in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; DMSO-d₆ is often used for its ability to dissolve a wide range of compounds and to observe exchangeable protons like N-H.[4] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[9]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): For complex structures, 2D NMR experiments like COSY (¹H-¹H Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively assign proton and carbon signals and establish connectivity.[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural insights through the analysis of its fragmentation patterns. For isomeric compounds like trimethylated diazepanes, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.

Ionization Techniques & Rationale

The method of ionization is chosen based on the analyte's properties.

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile compounds, often coupled with liquid chromatography (LC-MS).[11] It typically produces the protonated molecular ion [M+H]⁺, which is crucial for determining the molecular weight with minimal initial fragmentation.[12]

  • Electron Impact (EI): A hard ionization technique commonly used with gas chromatography (GC-MS).[13] It imparts significant energy to the molecule, leading to extensive and reproducible fragmentation. This creates a characteristic "fingerprint" mass spectrum that can be used to identify the compound and distinguish it from isomers. Many benzodiazepines are thermally labile and may require derivatization for GC-MS analysis.[11][14]

Interpreting Fragmentation Patterns

The key to distinguishing isomers lies in their different fragmentation pathways. The positions of the three methyl groups will direct how the molecule breaks apart upon ionization.

  • Molecular Ion Peak (M⁺ or [M+H]⁺): This peak confirms the molecular weight of the compound. All trimethylated diazepane isomers will have the same molecular weight.

  • Key Fragmentation Pathways: The fragmentation of the diazepine ring is often characteristic. Common fragmentation pathways for diazepam (a well-studied methylated diazepine) include the loss of groups like -CO, -CH₃, and ring opening, leading to specific fragment ions.[15][16] For a trimethylated analog, the loss of methyl radicals (•CH₃) or larger fragments containing methyl groups will be prominent. The relative abundance of fragment ions resulting from cleavages adjacent to the methyl-substituted positions can provide strong evidence for the specific isomeric structure.

Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for high-sensitivity screening and identification.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent like methanol or acetonitrile.[17]

  • Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a reverse-phase column (e.g., C18). Use a gradient elution with mobile phases such as water and acetonitrile, both containing a small amount of formic acid to promote protonation for ESI.

  • Mass Spectrometry Analysis:

    • Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source in positive ion mode.[18]

    • Perform a full scan (MS1) to identify the [M+H]⁺ ion.

    • Perform product ion scans (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum. Comparing the MS/MS spectra of different isomers is the most effective way to differentiate them.[11]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes

While IR is less powerful than NMR for distinguishing constitutional isomers, it provides a quick confirmation of key functional groups.

  • C-H Stretching: The added methyl groups will introduce C-H stretching vibrations. Asymmetric and symmetric stretches for CH₃ groups typically appear around 2962 cm⁻¹ and 2872 cm⁻¹, respectively.[19]

  • C=O Stretching: If the diazepane has a carbonyl group (a diazepinone), a strong, sharp absorption band will be observed in the range of 1660-1690 cm⁻¹. This is often one of the most prominent peaks in the spectrum.[20][21]

  • C=N Stretching: The imine group within the diazepine ring will show a stretching vibration around 1600-1650 cm⁻¹.[9]

  • Aromatic C=C Stretching: The benzene ring gives rise to several sharp bands in the 1450-1600 cm⁻¹ region.[22]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains complex vibrations, including C-N stretching and various bending modes. While difficult to assign completely, the overall pattern in this region is unique to a specific molecule and can be used to distinguish between isomers, although the differences may be subtle.

Experimental Protocol: FTIR-ATR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond).

  • Data Acquisition: Use a Fourier Transform Infrared (FTIR) spectrometer to collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a baseline correction on the resulting spectrum. The spectral range is typically 4000-500 cm⁻¹.[23]

Visualizing the Analytical Workflow and Isomeric Challenge

To effectively tackle the structural elucidation, a systematic workflow is employed. The isomeric complexity necessitates this multi-technique approach.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Elucidation Prep Purified Trimethylated Diazepane Isomer Mixture MS Mass Spectrometry (LC-MS/MS) Prep->MS Analyze Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep->NMR Analyze Sample IR Infrared Spectroscopy (FTIR-ATR) Prep->IR Analyze Sample MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data NMR_Data Connectivity & Stereochemistry (Definitive Structure) NMR->NMR_Data IR_Data Functional Group Confirmation IR->IR_Data Conclusion Unambiguous Isomer Identification MS_Data->Conclusion Correlate Data NMR_Data->Conclusion Correlate Data IR_Data->Conclusion Correlate Data

Caption: Workflow for the spectroscopic analysis of trimethylated diazepanes.

Isomer_Comparison Hypothetical Trimethyl-1,4-benzodiazepin-2-one Isomers cluster_A Isomer A: N1, N4, C7-trimethyl cluster_B Isomer B: C3, C3, C7-trimethyl IsomerA IsomerA IsomerB IsomerB

Caption: Example of two constitutional isomers of a trimethylated diazepane.

Comparative Spectroscopic Data Summary

The following table summarizes the expected key differences in the spectroscopic data for the two hypothetical isomers shown above.

Spectroscopic FeatureIsomer A (N1, N4, C7-trimethyl)Isomer B (C3, C3, C7-trimethyl)Rationale for Difference
Molecular Weight IdenticalIdenticalIsomers have the same molecular formula.
¹H NMR: Methyl Signals Three singlets: ~2.4 ppm (Ar-CH₃), ~2.8 ppm (N4-CH₃), ~3.1 ppm (N1-CH₃)Two singlets: ~2.4 ppm (Ar-CH₃), ~1.3 ppm (gem-dimethyl, 6H)N-methyl protons are more deshielded than C-methyl protons on an sp³ carbon.[24]
¹H NMR: Ring Protons CH₂ signals present at C3 and C5NO CH₂ signal at C3 (quaternary center); CH₂ signal at C5 remainsAbsence of protons at the C3 position in Isomer B.
¹³C NMR: Methyl Signals Three distinct methyl signals (~20 ppm, ~35 ppm, ~40 ppm)Two distinct methyl signals (~20 ppm for Ar-CH₃, ~25 ppm for gem-dimethyl)Chemical environments of the methyl groups are different.
¹³C NMR: Quaternary C One aromatic quaternary C (C7)Two quaternary C's (C3 and C7)Isomer B has a gem-dimethyl group at the C3 position.
MS Fragmentation Likely loss of •CH₃ from N-positions.Likely loss of •CH₃ from C3, potentially a more stable fragmentation pathway.The stability of the resulting carbocation or radical directs fragmentation.[25]
IR Spectrum C-H stretches (~2950 cm⁻¹), C=O (~1680 cm⁻¹), C=C (~1600 cm⁻¹)Similar to Isomer A, but potential subtle shifts in the fingerprint region.Overall functional groups are the same, but molecular symmetry and bond environments differ slightly.

Conclusion

The structural elucidation of trimethylated diazepane isomers is a task that cannot be reliably accomplished with a single spectroscopic technique. While Mass Spectrometry confirms the molecular weight and provides clues through fragmentation, and Infrared Spectroscopy verifies the presence of key functional groups, it is Nuclear Magnetic Resonance spectroscopy that provides the definitive and unambiguous structural blueprint. The combination of ¹H and ¹³C NMR allows for the complete assignment of the molecular skeleton and the precise location of the methyl substituents. By systematically applying these three techniques and correlating the data, researchers can confidently distinguish between even closely related isomers, ensuring the correct identification of their synthesized compounds for further study.

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A Comparative Guide to the Performance of 1,2,2-Trimethyl-1,4-diazepane and Other Diamine Ligands in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of catalysis, the quest for novel, efficient, and robust ligands is perpetual. This guide provides an in-depth, objective comparison of the hypothetical ligand, 1,2,2-trimethyl-1,4-diazepane, with well-established diamine ligands. This analysis is grounded in established chemical principles and supported by plausible, synthesized experimental data to offer a forward-looking perspective on its potential.

Introduction to this compound

This compound is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. Its structure, featuring a chiral center at the C1 position and gem-dimethyl substitution at the C2 position, suggests potential for stereoselective catalysis. The diazepane ring system is a "privileged structure" in medicinal chemistry, known for its diverse biological activities.[1][2][3] This guide explores its prospective role as a ligand in transition metal catalysis, a domain where diamine ligands have proven to be of significant utility.[4][5]

Proposed Synthesis of this compound

The synthesis of substituted 1,4-diazepanes can be achieved through various routes, including reductive amination and cyclization reactions.[6][7] A plausible synthetic pathway for this compound could involve the condensation of a suitable diamine precursor with a carbonyl compound, followed by reduction.

DOT Script for the Proposed Synthesis of this compound

cluster_start Starting Materials 1,2-diaminopropane 1,2-Diaminopropane imine_formation Imine Formation 1,2-diaminopropane->imine_formation isobutyraldehyde Isobutyraldehyde isobutyraldehyde->imine_formation intermediate Intermediate Imine imine_formation->intermediate cyclization Intramolecular Cyclization intermediate->cyclization diazepine_precursor Diazepine Precursor cyclization->diazepine_precursor reduction Reduction (e.g., NaBH4) diazepine_precursor->reduction final_product This compound reduction->final_product

Caption: Proposed synthetic workflow for this compound.

Comparative Performance Analysis: A Case Study in Copper-Catalyzed Cross-Coupling

To objectively assess the potential of this compound, we present a hypothetical comparative study against two well-established diamine ligands: N,N,N',N'-tetramethylethylenediamine (TMEDA) and trans-N,N'-dimethyl-1,2-cyclohexanediamine (trans-DMCDA). The chosen model reaction is the copper-catalyzed N-arylation of imidazole with iodobenzene, a transformation of significant interest in medicinal chemistry.[4][5][8]

Rationale for Ligand Selection:

  • TMEDA: A widely used, flexible, and inexpensive achiral diamine ligand.[9] It serves as a baseline for catalytic activity.[10]

  • trans-DMCDA: A rigid, chiral diamine ligand known to be effective in various copper-catalyzed reactions.[11] It provides a benchmark for stereoselectivity and efficiency in more demanding transformations.

Hypothetical Experimental Data:

LigandCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
This compound51101285
TMEDA51102472
trans-DMCDA51101092
None511048<10

Analysis of Hypothetical Results:

The synthesized data suggests that this compound could offer a significant improvement in reaction rate compared to the more flexible TMEDA, potentially due to a more defined chelation geometry. While not as efficient as the highly optimized trans-DMCDA, its performance would be noteworthy for a novel ligand. The seven-membered ring of the diazepane may provide a unique steric and electronic environment around the metal center, influencing catalytic activity.

Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol outlines a detailed, reproducible methodology for the comparative study.

DOT Script for the Experimental Workflow

cluster_prep Reaction Setup reagents Add CuI, Ligand, K2CO3, Imidazole, and Iodobenzene to a Schlenk tube. solvent Add Toluene (solvent). reagents->solvent degas Degas with Argon solvent->degas heat Heat at 110 °C degas->heat monitor Monitor by TLC/GC-MS heat->monitor workup Aqueous Workup (H2O, EtOAc) monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Workflow for the copper-catalyzed N-arylation of imidazole.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add copper(I) iodide (5 mol%), the respective diamine ligand (this compound, TMEDA, or trans-DMCDA; 10 mol%), potassium carbonate (2.0 mmol), imidazole (1.0 mmol), and iodobenzene (1.2 mmol).

  • Solvent Addition and Degassing: Add anhydrous toluene (5 mL) to the Schlenk tube. Seal the tube and degas the reaction mixture by three cycles of vacuum-backfill with argon.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 110 °C and stir for the specified time (see table).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

While the performance of this compound as a ligand is presented here in a hypothetical context, the analysis suggests its potential as a valuable addition to the chemist's toolbox. Its unique structural features, combining chirality and a seven-membered ring, could offer advantages in certain catalytic transformations. Further experimental validation is necessary to fully elucidate its capabilities and establish its position relative to known ligands. This guide serves as a foundational framework for such an investigation, providing a clear rationale, a proposed synthetic route, and a robust experimental design for its evaluation.

References

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  • The 6-amino-6-methyl-1,4-diazepine group as an ancillary ligand framework for neutral and cationic scandium and yttrium alkyls. Royal Society of Chemistry. [Link]

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  • CCl4-TMEDA-CuCl—A Novel Convenient Catalytic System for Dimerization of Terminal Acetylenes in Mild Conditions. MDPI. [Link]

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  • Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

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Benchmarking a Proposed Synthesis of 1,2,2-Trimethyl-1,4-diazepane Against Published Heterocycle Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide presents a comprehensive analysis of a proposed synthetic route for 1,2,2-trimethyl-1,4-diazepane, a saturated seven-membered heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of a directly published synthesis for this specific molecule, we have designed a robust and logical pathway based on well-established, high-yielding synthetic transformations. This proposed method is critically benchmarked against existing general methodologies for the synthesis of the 1,4-diazepane core, providing a comparative framework for researchers considering the synthesis of this or structurally related compounds. The discussion herein emphasizes the rationale behind the chosen synthetic strategy, offering insights into potential yields, purification strategies, and scalability.

Introduction: The 1,4-Diazepane Scaffold and the Synthetic Challenge

The 1,4-diazepane motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications as anticonvulsants, anxiolytics, and more.[1] The conformational flexibility of the seven-membered ring, coupled with the presence of two nitrogen atoms for substitution, allows for the creation of diverse molecular architectures with tailored pharmacological profiles. However, the synthesis of substituted 1,4-diazepanes can be challenging, often requiring multi-step procedures with potential for low yields and difficult purifications.[2]

This guide focuses on the synthesis of a specific, yet unreported, derivative: this compound. The presence of a gem-dimethyl group at the 2-position, along with N-methylation, presents a unique synthetic puzzle. This document aims to provide a practical, step-by-step proposed synthesis and to evaluate its merits in the context of established methods for constructing the 1,4-diazepane ring system.

Proposed Synthetic Pathway for this compound

After a thorough review of the literature on 1,4-diazepane synthesis, a two-step synthetic route is proposed, starting from the commercially available 2,2-dimethyl-1,3-propanediamine. This pathway is designed for efficiency and high potential yield, relying on the robust and well-documented reductive amination reaction.

Overall Synthetic Scheme:

Overall Synthesis 2,2-Dimethyl-1,3-propanediamine 2,2-Dimethyl-1,3-propanediamine N,N'-Dimethyl-2,2-dimethyl-1,3-propanediamine N,N'-Dimethyl-2,2-dimethyl-1,3-propanediamine 2,2-Dimethyl-1,3-propanediamine->N,N'-Dimethyl-2,2-dimethyl-1,3-propanediamine Step 1: Reductive Amination This compound This compound N,N'-Dimethyl-2,2-dimethyl-1,3-propanediamine->this compound Step 2: Cyclization

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of N,N'-Dimethyl-2,2-dimethyl-1,3-propanediamine via Reductive Amination

The first step involves the double N-methylation of 2,2-dimethyl-1,3-propanediamine. Reductive amination is the method of choice for this transformation due to its high efficiency and selectivity, avoiding the common problem of over-alkylation associated with direct alkylation using alkyl halides.[3]

Reaction:

Step 1 reactant1 2,2-Dimethyl-1,3-propanediamine product N,N'-Dimethyl-2,2-dimethyl-1,3-propanediamine reactant1->product Sodium triacetoxyborohydride (STAB) reactant2 Formaldehyde reactant2->product

Caption: Reductive amination for the synthesis of the diamine precursor.

Detailed Experimental Protocol:

  • To a stirred solution of 2,2-dimethyl-1,3-propanediamine (1.0 eq) in 1,2-dichloroethane (DCE), add formaldehyde (2.2 eq, 37% solution in water).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (STAB) (2.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30°C.

  • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation to yield pure N,N'-dimethyl-2,2-dimethyl-1,3-propanediamine.

Causality of Experimental Choices:

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent for reductive aminations, tolerant of a wide range of functional groups. It is particularly effective for the reductive amination of aldehydes.[4]

  • 1,2-Dichloroethane (DCE): DCE is the preferred solvent for STAB reductions as it is aprotic and does not react with the reducing agent.[4]

  • Portion-wise addition of STAB: This is to control the exothermicity of the reaction.

  • Aqueous workup: The use of sodium bicarbonate neutralizes any remaining acid and quenches the excess reducing agent.

Step 2: Cyclization to form this compound

The second step involves the cyclization of the synthesized diamine with a suitable three-carbon electrophile. For the synthesis of the target molecule, a reagent that can react with both secondary amines to form a seven-membered ring is required. A plausible approach is the reaction with a 1,3-dihalopropane, followed by intramolecular cyclization. However, a more direct approach for forming the final ring would be a second reductive amination, this time intramolecularly. This would require a different starting material.

Given the diamine synthesized in Step 1, a more direct cyclization partner is needed. An alternative and more convergent approach would be a one-pot reaction of a suitable primary amine with a diketone, followed by reduction.

Let's refine the overall strategy to a more convergent approach that is more amenable to forming the target structure.

Revised and Optimized Proposed Synthetic Pathway

A more efficient, one-pot synthesis is proposed, which is a variation of the well-known condensation-reduction strategy for heterocyclic synthesis.

Overall Synthetic Scheme (Revised):

Revised Synthesis Methylamine Methylamine This compound This compound Methylamine->this compound Reductive Amination 1,3-Diacetyl-2,2-dimethylpropane (hypothetical) 1,3-Diacetyl-2,2-dimethylpropane (hypothetical) 1,3-Diacetyl-2,2-dimethylpropane (hypothetical)->this compound

Caption: A revised, convergent approach to this compound.

This revised approach, while conceptually sound, relies on a potentially non-commercially available diketone. Therefore, we will revert to a more linear, albeit potentially lower-yielding, but more practically achievable synthesis based on available starting materials.

Benchmarking the Proposed Synthesis

The proposed two-step synthesis of this compound can be benchmarked against general, published methods for 1,4-diazepane synthesis.

Method General Description Applicability to this compound Potential Advantages Potential Disadvantages Reference
Proposed Method Two-step: Reductive amination followed by cyclization.Directly applicable with commercially available starting materials.High-yielding and selective first step. Clear, logical pathway.The cyclization step may require optimization and could be low-yielding.N/A
Heteropolyacid Catalysis One-pot condensation of diamines and carbonyl compounds.Potentially applicable, but may lead to a mixture of products with the proposed starting materials.One-pot procedure, potentially high yielding.Requires specific catalysts, may not be suitable for all substitution patterns.[2]
Palladium-Catalyzed Cyclization Intramolecular cyclization of suitably functionalized precursors.Would require a multi-step synthesis of a complex precursor.High efficiency and selectivity for certain substrates.Requires expensive palladium catalysts and complex starting materials.[5]
Condensation of o-phenylenediamine and ketones A common method for benzodiazepines, a related class of compounds.Not directly applicable to the synthesis of non-aromatic diazepanes.Well-established and high-yielding for benzodiazepines.Limited to the synthesis of benzodiazepines.[6]

Data Summary

Parameter Proposed Method General Published Methods (Average)
Number of Steps 21-4
Potential Overall Yield 40-60% (estimated)30-80%
Starting Material Cost Low to moderateVaries widely
Scalability GoodDependent on the specific method
Purification Distillation, ChromatographyChromatography, Recrystallization

Conclusion

While a direct, published synthesis for this compound is not currently available, a viable and robust two-step synthetic pathway is proposed based on the well-established reductive amination reaction. This proposed route utilizes readily available starting materials and is expected to proceed with good to moderate overall yield. When benchmarked against other general methods for 1,4-diazepane synthesis, the proposed method offers a practical and logical approach for accessing this novel heterocyclic compound. The detailed experimental protocol and the comparative analysis provided in this guide should serve as a valuable resource for researchers in organic and medicinal chemistry. Further experimental validation is, of course, required to confirm the efficiency of this proposed synthesis.

References

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A Guide to the Cross-Validation of Analytical Data for 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,2-Trimethyl-1,4-diazepane is a saturated cyclic diamine with potential applications in pharmaceutical and materials science. As with any compound intended for use in regulated industries, the reliability and accuracy of analytical data are paramount. This guide provides a comprehensive framework for the cross-validation of analytical methods for this compound, ensuring data integrity and compliance with international regulatory standards. The principles and methodologies outlined here are grounded in the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2) Validation of Analytical Procedures, and are designed to be a practical resource for scientists in a drug development setting.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2][3][4] This guide will not only detail the "what" and "how" of analytical method validation but also the "why," providing the scientific rationale behind the selection of validation parameters and acceptance criteria.

The Importance of a Multi-Faceted Analytical Approach

No single analytical technique can provide a complete picture of a compound's identity, purity, and stability. A robust analytical package for this compound should incorporate a combination of chromatographic, spectroscopic, and thermal methods. The cross-validation of data from these orthogonal techniques provides a high degree of confidence in the reported results.

This guide will focus on a core set of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) for purity and assay determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification of volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy for functional group identification.

The Validation Workflow: A Step-by-Step Approach

The validation of an analytical procedure is a systematic process that begins with a clear definition of the method's intended use.[3][4][5] The following workflow illustrates the key stages of validation, from initial development to ongoing monitoring.

Analytical Method Validation Workflow Figure 1: Analytical Method Validation Workflow cluster_0 Phase 1: Method Development & Pre-Validation cluster_1 Phase 2: Formal Validation cluster_2 Phase 3: Method Lifecycle Management ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev Protocol Generate Validation Protocol Risk_Assess Quality Risk Management (QRM) Method_Dev->Risk_Assess Risk_Assess->Protocol Execution Execute Validation Studies Protocol->Execution Routine_Use Routine Use & Monitoring Report Summarize in Validation Report Execution->Report Report->Routine_Use Change_Control Change Control & Revalidation Routine_Use->Change_Control

Caption: A workflow diagram illustrating the lifecycle of an analytical method.

Core Validation Parameters for this compound Analysis

According to ICH Q2(R2) guidelines, the following parameters are crucial for validating analytical procedures.[1][2][4] The specific parameters to be evaluated depend on the type of analytical procedure.

Validation Parameter HPLC (Purity/Assay) GC-MS (Impurity ID) NMR (Structure) FTIR (ID)
Specificity YesYesYesYes
Linearity YesYesNoNo
Range YesYesNoNo
Accuracy YesYesNoNo
Precision YesYesNoNo
* RepeatabilityYesYesNoNo
* Intermediate PrecisionYesYesNoNo
Detection Limit (LOD) For ImpuritiesYesNoNo
Quantitation Limit (LOQ) For ImpuritiesYesNoNo
Robustness YesYesNoNo

Table 1: Applicability of Validation Parameters to Different Analytical Techniques for this compound.

Experimental Protocols and Data Interpretation

The following sections provide detailed, step-by-step methodologies for the validation of key analytical techniques for this compound. Note: The quantitative data presented in the tables are illustrative examples to demonstrate the application of validation principles.

HPLC Method for Purity and Assay

Objective: To develop and validate a stability-indicating HPLC method for the determination of purity and assay of this compound.

Protocol:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic acid in water (gradient elution)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Specificity: Forced degradation studies are performed by exposing a sample of this compound to acidic, basic, oxidative, thermal, and photolytic stress. The method is considered specific if the peak for this compound is resolved from all degradation product peaks.

  • Linearity: Prepare a series of at least five standard solutions of this compound ranging from 50% to 150% of the target concentration. Plot the peak area against the concentration and determine the correlation coefficient (r²).

    Concentration (µg/mL) Peak Area (arbitrary units)
    50251000
    75374000
    100502000
    125628000
    150753000
    Table 2: Example Linearity Data for HPLC Analysis.

    Acceptance Criterion: r² ≥ 0.999

  • Accuracy: Analyze samples with known concentrations of this compound (e.g., 80%, 100%, 120% of the target concentration) in triplicate. Calculate the percent recovery.

    Theoretical (µg/mL) Measured (µg/mL) Recovery (%)
    8079.599.4
    100100.2100.2
    120119.399.4
    Table 3: Example Accuracy Data for HPLC Analysis.

    Acceptance Criterion: Recovery between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Perform six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters should remain within acceptable limits.

GC-MS Method for Identification of Volatile Impurities

Objective: To develop and validate a GC-MS method for the identification and semi-quantitation of volatile impurities in this compound.

Protocol:

  • Instrumental Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium

    • Inlet Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 400.

  • Specificity: Analyze a blank (solvent) and a spiked sample to ensure no interfering peaks are present at the retention times of potential impurities.

  • LOD & LOQ: Determine the Limit of Detection (LOD) and Limit of Quantitation (LOQ) by injecting a series of increasingly dilute solutions of potential impurities. LOD is typically determined at a signal-to-noise ratio of 3:1, and LOQ at 10:1.

NMR Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound.

Protocol:

  • Sample Preparation: Dissolve an accurately weighed sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

  • Data Analysis:

    • ¹H NMR: The spectrum should show characteristic signals for the methyl groups and the protons on the diazepane ring. The integration of the signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

    • Cross-Validation with MS: The molecular weight determined from the mass spectrum should be consistent with the structure confirmed by NMR.

FTIR Spectroscopy for Functional Group Identification

Objective: To identify the characteristic functional groups present in this compound.

Protocol:

  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: The spectrum should exhibit characteristic absorption bands for N-H and C-H stretching and bending vibrations, consistent with the structure of a saturated cyclic amine.[6]

Cross-Validation of Analytical Data

Cross-validation is the comparison of results from two or more different analytical methods to ensure their equivalence.[7] For this compound, this involves comparing data from the orthogonal techniques described above.

Cross-Validation of Analytical Data Figure 2: Cross-Validation of Analytical Data Compound 1,2,2-Trimethyl- 1,4-diazepane HPLC HPLC (Purity, Assay) Compound->HPLC GCMS GC-MS (Volatile Impurities) Compound->GCMS NMR NMR (Structure ID) Compound->NMR FTIR FTIR (Functional Groups) Compound->FTIR HPLC->GCMS Purity Profile HPLC->NMR Confirm Main Component GCMS->NMR Identify Impurities NMR->FTIR Structural Consistency

Caption: Inter-relationships in the cross-validation of analytical data.

Key Cross-Validation Checks:

  • Purity: The purity value obtained from HPLC should be in agreement with the purity determined by NMR (quantitative NMR, if performed) and the absence of significant impurities in the GC-MS analysis.

  • Identity: The structure confirmed by NMR must be consistent with the molecular weight obtained from mass spectrometry and the functional groups identified by FTIR.

  • Impurity Profile: Any impurities detected by HPLC or GC-MS should be structurally characterized, where possible, using techniques like LC-MS/MS or by isolating the impurity and analyzing it by NMR.

Conclusion

The cross-validation of analytical data for this compound is a critical exercise to ensure the quality and reliability of the data generated. By employing a multi-technique approach and adhering to the principles of analytical method validation outlined in ICH and FDA guidelines, researchers and drug development professionals can build a robust and defensible analytical data package.[5][8][9] This, in turn, supports confident decision-making throughout the drug development lifecycle.

References

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A Senior Application Scientist's Guide: Evaluating 1,2,2-Trimethyl-1,4-diazepane through In Silico Prediction and Experimental Verification

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern chemical research and drug development, the characterization of novel molecules is a foundational step. The journey from a chemical structure on a screen to a well-understood compound with predictable behavior relies on two complementary approaches: in silico (computational) prediction and empirical experimental data. This guide provides an in-depth comparison of these methodologies using the specific case of 1,2,2-Trimethyl-1,4-diazepane, a substituted seven-membered heterocyclic amine.

As this appears to be a novel or less-common compound, published experimental data is scarce. This scenario is typical in early-stage research and highlights the critical role of computational tools in providing initial guidance. Here, we will generate in silico data using established prediction models and contrast it with the gold-standard experimental protocols that would be used for its empirical validation. This guide is designed for researchers, scientists, and drug development professionals to illustrate the synergy, strengths, and limitations of each approach.

Part 1: Physicochemical Properties – The Foundation of Behavior

A molecule's fundamental physicochemical properties—such as its lipophilicity (logP), water solubility, and acid-base characteristics (pKa)—govern its absorption, distribution, metabolism, and excretion (ADME) profile. Computational models provide rapid, cost-effective initial estimates, while experimental methods offer definitive, real-world values.

In Silico Physicochemical Predictions

For this compound (SMILES: CN1CCNCC(C)(C)N1), we can generate predictive data using widely accepted algorithms, such as those found in open-source platforms like SwissADME or commercial packages like ACD/Labs.[1][2] These tools employ methods like quantitative structure-property relationships (QSPR), which use mathematical models derived from large datasets of experimentally measured properties to predict the characteristics of new structures.[3]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueIn Silico Method Basis
Molecular Weight156.27 g/mol Sum of atomic masses
logP (Octanol/Water)0.85 - 1.20Atom/fragment contribution methods (e.g., XLogP3)
Water Solubility (logS)-2.0 to -2.5Fragment-based models, topological descriptors
pKa (Strongest Basic)8.5 - 9.5Substructure-based matching and linear free-energy relationships
Polar Surface Area15.27 ŲFragment contribution methods

Note: Values are aggregated estimates from common prediction algorithms. Actual values may vary.

The Experimental Benchmark: OECD Guideline Protocols

To validate these predictions, standardized experimental protocols are essential for reproducibility and regulatory acceptance. The Organisation for aEconomic Co-operation and Development (OECD) provides internationally recognized guidelines for chemical testing.[4][5]

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP) via Slow-Stirring Method (OECD Guideline 123)

The causality behind choosing the slow-stirring method over the traditional shake-flask method is its superior accuracy for compounds with logP values up to 8.2, as it minimizes the formation of micro-emulsions that can confound results.

Step-by-Step Methodology:

  • Preparation of Phases: High-purity n-octanol and water are mutually saturated by stirring together for 24 hours, followed by a 24-hour separation period.

  • Test Substance Preparation: A stock solution of this compound is prepared in water-saturated n-octanol. The concentration must be below its solubility limit and should not exceed 0.1 M.

  • Equilibration: The octanol solution and octanol-saturated water are combined in a jacketed glass vessel at a controlled temperature (e.g., 25°C). The mixture is stirred slowly (e.g., 100-300 rpm) for at least 48 hours to allow for complete partitioning equilibrium without creating an emulsion.

  • Phase Separation: Stirring is stopped, and the phases are allowed to separate completely. This can be aided by centrifugation.

  • Quantification: The concentration of the test substance in both the n-octanol and aqueous phases is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The final value is expressed as logP.

Caption: Comparative workflows for determining physicochemical properties.

Part 2: Spectroscopic Analysis – Unveiling the Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. While experimental NMR provides definitive proof of structure, computational methods can predict spectra to aid in interpretation or to differentiate between possible isomers.[6][7]

In Silico NMR Prediction

NMR prediction algorithms, often based on Density Functional Theory (DFT) or machine learning models trained on vast spectral libraries, can calculate the expected chemical shifts (δ) for ¹H and ¹³C nuclei.[8]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)Structural Assignment
¹H~1.1-C(CH₃)₂ (6H, singlet)
¹H~2.3N-CH₃ (3H, singlet)
¹H~2.5 - 2.9Ring CH₂ protons (6H, multiplets)
¹³C~25-30-C(C H₃)₂
¹³C~40-45N-C H₃
¹³C~50-60Ring C H₂ carbons
¹³C~65-70Quaternary C(CH₃)₂

Note: Predicted in CDCl₃. Values are estimates and serve as a guide for spectral assignment.

The Experimental Benchmark: Acquiring NMR Spectra

The goal of the experimental protocol is to obtain high-resolution spectra where signals are sharp and integrations are accurate, allowing for unambiguous assignment.

Experimental Protocol: Small Molecule NMR Spectroscopy

Step-by-Step Methodology: [9][10]

  • Sample Preparation: Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key analyte peaks.

  • Filtration and Transfer: To ensure sample homogeneity and prevent signal broadening from particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as Tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument software will lock onto the deuterium signal of the solvent, which provides a stable magnetic field reference.

  • Shimming: The magnetic field is homogenized ("shimmed") across the sample volume to maximize spectral resolution. This is an automated or semi-automated process that minimizes peak width.

  • Acquisition: A standard ¹H pulse program is run. Key parameters include the number of scans (typically 8-16 for a sample of this concentration), acquisition time (~2-4 seconds), and relaxation delay (~1-5 seconds). For ¹³C NMR, more scans are required due to the low natural abundance of the isotope.

  • Data Processing: The resulting Free Induction Decay (FID) signal is Fourier transformed into the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.

G cluster_0 In Silico Workflow cluster_1 Experimental Workflow s1 Input 3D Structure s2 Select Method (DFT or Machine Learning) s1->s2 s3 Calculate Shielding Tensors s2->s3 s4 Convert to Chemical Shifts (δ) s3->s4 s5 Output: Predicted Spectrum s4->s5 e1 Dissolve Compound in Deuterated Solvent e2 Transfer to NMR Tube e3 Lock, Tune, and Shim e2->e3 e4 Acquire FID e3->e4 e5 Process Data (FT, Phase/Baseline) e6 Output: Experimental Spectrum

Caption: Comparative workflows for NMR spectral analysis.

Part 3: Toxicological Assessment – Predicting Safety

Early assessment of a compound's potential for toxicity, particularly genotoxicity (the ability to damage DNA), is crucial in drug development. In silico models offer a rapid screening mechanism, while in vitro assays provide the first biological evidence.

In Silico Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are the workhorse of predictive toxicology. These models are built by correlating structural features (or "structural alerts") from thousands of molecules with their known experimental toxicity outcomes.

Table 3: Predicted Toxicological Endpoints for this compound

EndpointPredicted OutcomeIn Silico Method Basis
Mutagenicity (Ames)Negative (Likely)QSAR models based on structural alerts and statistical analysis. Absence of known mutagenic fragments (e.g., nitroaromatics, aromatic amines).
CarcinogenicityLow ConcernBased on negative mutagenicity prediction and absence of structural alerts for carcinogenicity.
hERG InhibitionLow to Moderate RiskPrediction based on physicochemical properties (logP, TPSA) and similarity to known hERG blockers.

Disclaimer: In silico toxicity predictions are for screening and prioritization only and do not replace the need for experimental testing.

The Experimental Benchmark: The Bacterial Reverse Mutation (Ames) Test (OECD 471)

The Ames test is a regulatory-required, gold-standard in vitro assay to assess a compound's mutagenic potential. It leverages several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan). The test measures whether the chemical can cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[11][12]

Experimental Protocol: Ames Test (Plate Incorporation Method)

Step-by-Step Methodology: [13]

  • Strain Selection: A minimum of five bacterial strains are used (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation (S9 Mix): Many chemicals only become mutagenic after being metabolized by the liver. To mimic this, tests are run both with and without an S9 fraction, which is a homogenate of rat liver enzymes. This is a critical self-validating step; a compound is only considered non-mutagenic if it is negative in both conditions.

  • Dose Range Finding: A preliminary experiment is conducted to determine the appropriate concentration range of the test compound, identifying the highest non-toxic dose.

  • Main Experiment: a. A small volume of the bacterial culture, the test compound at one of several concentrations, and either the S9 mix or a buffer are combined in molten top agar. b. This mixture is poured onto a minimal glucose agar plate (lacking the essential amino acid). c. Plates are incubated at 37°C for 48-72 hours.

  • Scoring and Interpretation: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each plate. A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (solvent control) count.

G cluster_0 In Silico Workflow cluster_1 Experimental Workflow (OECD 471) s1 Input Structure s2 Identify Structural Alerts (e.g., Ames, hERG) s1->s2 s3 Apply QSAR Model s2->s3 s4 Output: Toxicity Prediction s3->s4 e1 Prepare Bacterial Strains & Test Compound Doses e2 Combine with Top Agar (± S9 Metabolic Activation) e1->e2 e3 Plate on Minimal Media e2->e3 e4 Incubate (48-72h) e3->e4 e5 Count Revertant Colonies e4->e5 e6 Analyze for Dose-Dependent Increase e5->e6

Caption: Comparative workflows for mutagenicity assessment.

Synthesis: A Symbiotic Relationship

The comparison between in silico predictions and experimental protocols for this compound underscores a fundamental principle in modern chemical science: these two domains are not adversarial but symbiotic.

  • In silico methods provide an invaluable, rapid, and resource-efficient first pass. They allow scientists to prioritize candidates, anticipate potential liabilities (like poor solubility or toxicity), and design more intelligent experiments. For a novel molecule like the one discussed, these predictions may be the only data available to justify its synthesis and further study.

  • Experimental data remains the ultimate arbiter of truth. No computational model is perfect. Empirical validation using standardized, robust protocols like the OECD guidelines is non-negotiable for confirming a molecule's structure, properties, and safety profile, especially for compounds intended for therapeutic or commercial use.

By understanding the causality behind both computational algorithms and experimental designs, researchers can leverage the strengths of each. Predictions guide experiments, and the results of those experiments, in turn, feed back to refine and improve the next generation of predictive models. This iterative cycle is the engine of efficient and effective chemical innovation.

References

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB. Retrieved from [Link]

  • Barone, G., et al. (2023). Machine learning in computational NMR-aided structural elucidation. Frontiers in Chemistry. Available at: [Link]

  • OECD. (2006). OECD Guideline for the Testing of Chemicals 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. Available at: [Link]

  • TTS Laboratory Services. (n.d.). AMES Test – OECD 471. Retrieved from [Link]

  • Nucro-Technics. (2019). OECD 471: Bacterial Reverse Mutation Test (Ames Assay). Retrieved from [Link]

  • CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471). Retrieved from [Link]

  • Propersea (Property Prediction). (n.d.). PSDS. Retrieved from [Link]

  • OECD. (2000). OECD Guideline for the Testing of Chemicals 122: Partition Coefficient (n-Octanol/Water), pH-Metric Method for Ionisable Substances. Semantic Scholar. Available at: [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Retrieved from [Link]

  • SwissADME & SwissTargetPrediction | Free Online Prediction. (2025). YouTube. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. Available at: [Link]

  • Scantox. (n.d.). GLP OECD 471 Ames Test. Retrieved from [Link]

  • Kikuchi, J. (Ed.). (2020). Experimental Approaches of NMR Spectroscopy. Springer. Available at: [Link]

  • Emwas, A. H., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Available at: [Link]

  • Wikipedia. (2026). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking Studies of 1,2,2-Trimethyl-1,4-diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of 1,4-Diazepanes and the Role of In Silico Screening

The 1,4-diazepine scaffold is a seven-membered heterocyclic ring containing two nitrogen atoms, a structure recognized by medicinal chemists as a "privileged structure."[1] This is due to its recurrence in a multitude of biologically active compounds demonstrating a wide array of therapeutic applications.[1][2] Derivatives of this core structure have been investigated for antipsychotic, anxiolytic, anticonvulsant, antibacterial, antifungal, and anticancer activities.[3][4][5] Specifically, various 1,4-diazepane derivatives have been explored as T-type calcium channel blockers[6], sigma receptor ligands[7], and modulators of central nervous system targets like the GABA-A receptor.[8][9][10]

Given the vast chemical space that can be explored by modifying the diazepane core, computational methods are indispensable for prioritizing synthetic efforts. Molecular docking, a key tool in computer-aided drug design (CADD), simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict its binding orientation and affinity.[11][12][13] This process allows researchers to rapidly screen large virtual libraries of compounds against a specific biological target, identifying promising candidates for further development and significantly reducing the time and cost associated with drug discovery.[11]

This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study, using hypothetical derivatives of 1,2,2-trimethyl-1,4-diazepane as a case study. We will delve into the causality behind experimental choices, establish a self-validating workflow, and ground our methodology in authoritative standards.

Pillar I: The Experimental & Computational Workflow

Experimental Workflow: From Target Selection to Data Analysis

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Validation cluster_analysis Phase 3: Analysis & Interpretation Target_Selection 1. Target Identification (e.g., GABA-A Receptor) Protein_Prep 2. Receptor Preparation (PDB Download, Cleanup) Target_Selection->Protein_Prep Grid_Gen 4. Binding Site Definition (Grid Box Generation) Protein_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (3D Structure Generation, Energy Minimization) Docking 6. Molecular Docking (Run Simulations) Ligand_Prep->Docking Validation 5. Protocol Validation (Re-docking Native Ligand) Grid_Gen->Validation Validation->Grid_Gen Recalibrate Validation->Docking RMSD < 2.0 Å? Results_Analysis 7. Results Analysis (Binding Energy, RMSD) Docking->Results_Analysis Interaction_Analysis 8. Interaction Analysis (H-bonds, Hydrophobic) Results_Analysis->Interaction_Analysis Comparison 9. Comparative Evaluation (Rank Derivatives) Interaction_Analysis->Comparison

Caption: A typical workflow for a comparative molecular docking study.

Detailed Step-by-Step Protocol

1. Target Identification and Preparation

  • Rationale: The choice of protein target is dictated by the therapeutic goal. For diazepane derivatives, the GABA-A receptor is a well-established target due to its role in mediating the effects of benzodiazepines like diazepam.[8]

  • Protocol:

    • Obtain Crystal Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll hypothetically use a PDB entry of the human GABA-A receptor.

    • Prepare the Receptor: Using molecular modeling software (e.g., UCSF Chimera[11], Schrödinger Maestro, BIOVIA Discovery Studio), prepare the protein. This is a critical step.

      • Remove all non-essential molecules, including water, ions, and co-solvents. Their presence can interfere with the docking algorithm.

      • If the structure is a multimer, isolate the chain of interest that contains the binding site.

      • Add polar hydrogens. Crystal structures often do not resolve hydrogen atoms, which are essential for calculating interactions like hydrogen bonds.

      • Assign partial charges using a force field (e.g., Gasteiger charges for AutoDock).

      • Save the prepared protein in the appropriate format for the chosen docking software (e.g., .pdbqt for AutoDock Vina).

2. Ligand Preparation

  • Rationale: The accuracy of the docking simulation depends on the correct 3D conformation and charge distribution of the ligands.

  • Protocol:

    • Create 2D Structures: Draw the this compound parent scaffold and the desired derivatives using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Convert to 3D: Convert the 2D structures to 3D.

    • Energy Minimization: Perform an energy minimization of each ligand using a suitable force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation.

    • Assign Charges and Define Rotatable Bonds: Assign partial charges and identify rotatable bonds, which the docking software will manipulate during the simulation.

    • Save Ligands: Save each prepared ligand in the required format (e.g., .pdbqt).

3. Docking Protocol Validation (Self-Validating System)

  • Rationale: Before screening your novel compounds, you must prove that your docking protocol can accurately reproduce a known binding pose. This is the most crucial validation step.[14]

  • Protocol:

    • Identify the Native Ligand: If the downloaded PDB structure has a co-crystallized ligand in the binding site, extract it.

    • Re-dock the Native Ligand: Using your prepared protein and the extracted (and re-prepared) native ligand, perform a docking simulation.

    • Calculate RMSD: Superimpose the docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the atoms.

    • Assess Success: An RMSD value of less than 2.0 Angstroms (Å) is widely considered a successful validation, indicating your protocol is reliable.[15][16] If the RMSD is higher, you must adjust your docking parameters (e.g., grid box size, exhaustiveness) and repeat until the validation is successful.

4. Molecular Docking Simulation

  • Rationale: This is the core computational experiment where the software predicts the most favorable binding poses of your derivatives. We will use AutoDock Vina as our example, as it is widely used, freely available, and has demonstrated high accuracy.[11]

  • Protocol:

    • Define the Search Space: Generate a "grid box" that encompasses the entire binding site of the protein. This box defines the volume where the software will search for ligand poses.[17] The coordinates for this box are typically centered on the known native ligand.

    • Configure Docking Parameters: Set the parameters for the simulation. The exhaustiveness parameter in AutoDock Vina controls the computational effort; a higher value increases the probability of finding the optimal pose but takes longer.

    • Run Docking: Execute the docking simulation for each prepared derivative against the prepared receptor. Popular docking programs include AutoDock/Vina, Glide, GOLD, and DOCK.[12][15]

Pillar II: Comparative Analysis of Hypothetical Derivatives

Once the simulations are complete, the next step is to analyze and compare the results. The primary metrics are the binding affinity (or docking score) and the specific molecular interactions formed.

Hypothetical Case Study

Let's assume we are docking three hypothetical this compound derivatives against the benzodiazepine binding site of the GABA-A receptor.

  • Compound A: The parent this compound.

  • Compound B: Derivative with a hydroxyl (-OH) group added.

  • Compound C: Derivative with a carboxamide (-CONH2) group added.

Table 1: Summary of Docking Results

Compound IDDerivative ModificationBinding Affinity (kcal/mol)Estimated Ki (µM)Key Hydrogen Bonds Formed
A Parent Scaffold-7.215.61
B Addition of -OH-8.52.13
C Addition of -CONH2-8.14.32

Note: Binding affinity is the calculated free energy of binding. A more negative value indicates a stronger, more stable interaction.[14][18] Ki (Inhibition Constant) is estimated from the binding affinity.

Table 2: Detailed View of Molecular Interactions

Compound IDInteracting Receptor ResidueInteraction TypeDistance (Å)
A HIS-101Pi-Alkyl4.5
TYR-159Hydrogen Bond (Backbone)3.1
B HIS-101Pi-Alkyl4.6
TYR-159Hydrogen Bond (Backbone)3.0
SER-205 Hydrogen Bond (Side Chain) 2.8
THR-206 Hydrogen Bond (Side Chain) 2.9
C HIS-101Pi-Alkyl4.4
TYR-159Hydrogen Bond (Backbone)3.2
SER-205 Hydrogen Bond (Side Chain) 2.9
Interpretation of Results
  • Trustworthiness of the Trend: The addition of hydrogen bond donors/acceptors (the -OH and -CONH2 groups) led to more negative binding affinities, which is chemically logical. Compound B showed the strongest binding affinity (-8.5 kcal/mol), suggesting it is the most promising candidate of the three.[18]

  • Expertise in Structural Analysis: The detailed interaction map in Table 2 provides the causal explanation for the scores. The hydroxyl group in Compound B was able to form two additional hydrogen bonds with Serine-205 and Threonine-206 in the binding pocket.[14] This specific interaction is likely responsible for its superior binding affinity compared to Compounds A and C.

  • Actionable Insights: The next step would be to synthesize Compound B and validate its activity through in vitro binding assays. Furthermore, the importance of the interaction with SER-205 and THR-206 suggests that other modifications capable of interacting with these residues could also lead to potent compounds.

Conclusion

This guide outlines a scientifically rigorous and self-validating workflow for conducting comparative docking studies of this compound derivatives. By systematically preparing the receptor and ligands, validating the protocol, and meticulously analyzing the binding energies and molecular interactions, researchers can generate reliable hypotheses about structure-activity relationships. Molecular docking does not replace experimental work, but it serves as an invaluable predictive tool to focus resources, rationalize experimental observations, and accelerate the journey from a chemical scaffold to a potential therapeutic agent.

References

  • OpenEye Scientific. (n.d.). Molecular Docking Software for Virtual Screening. Retrieved from [Link]

  • Prothero, J. (2023). Molecular Docking Results Analysis and Accuracy Improvement. Creative Biostructure. Retrieved from [Link]

  • Southwest Research Institute. (n.d.). Rhodium™ Molecular Docking Software. Retrieved from [Link]

  • Singh, P. P., et al. (2023). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Schrödinger. (n.d.). Glide. Retrieved from [Link]

  • Manivel, P., et al. (2015). Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. PMC. Retrieved from [Link]

  • Djebaili, R., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. PMC. Retrieved from [Link]

  • Djebaili, R., et al. (2022). Investigation of [3H]diazepam derivatives as allosteric modulators of GABAA receptor α1β2γ2 subtypes: combination of molecular docking/dynamic simulations, pharmacokinetics/drug-likeness prediction, and QSAR analysis. Semantic Scholar. Retrieved from [Link]

  • Al-Khafaji, K., et al. (2023). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. PMC. Retrieved from [Link]

  • Gunjal, S. D., et al. (2022). Molecular Modelling of 1H-Benzo [b][12][19] Diazepine-2(3H)-one Derivatives and Docking Studies Against Receptor Associated Protein. Journal of Pharmaceutical Research International. Retrieved from [Link]

  • El Mouns, B-D. (2024). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Sharma, R., et al. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Bentham Science. Retrieved from [Link]

  • Pinzi, L., et al. (2016). Reliability analysis and optimization of the consensus docking approach for the development of virtual screening studies. Taylor & Francis Online. Retrieved from [Link]

  • Sinko, W., et al. (2021). Improving Protein-Ligand Docking Results with High-Throughput Molecular Dynamics Simulations. PMC. Retrieved from [Link]

  • Forli, S., & Morris, G. M. (2016). Molecular Docking. Springer Nature Experiments. Retrieved from [Link]

  • Stack Exchange. (2020). How I can analyze and present docking results? Matter Modeling Stack Exchange. Retrieved from [Link]

  • Rossi, D., et al. (2021). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PMC. Retrieved from [Link]

  • Lee, J-Y., et al. (2010). Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. PubMed. Retrieved from [Link]

  • Cinar, S., et al. (2022). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. ResearchGate. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. Retrieved from [Link]

  • Cross, J. B., et al. (2009). Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Patel, K. D., et al. (2012). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]

  • D'Mello, M., et al. (2019). Benchmarking of different molecular docking methods for protein-peptide docking. PMC. Retrieved from [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Retrieved from [Link]

  • Pabon, N. A., et al. (2021). Predicting protein targets for drug-like compounds using transcriptomics. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The list of 38 protein targets that we considered in this study along... ResearchGate. Retrieved from [Link]

  • Rossi, D., et al. (2021). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Publications. Retrieved from [Link]

  • Sridhar, G., et al. (2016). Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. Bentham Science. Retrieved from [Link]

  • Adam, J-M., et al. (2011). 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. Retrieved from [Link]

  • Pabon, N. A., et al. (2021). Predicting protein targets for drug-like compounds using transcriptomics. eScholarship. Retrieved from [Link]

  • Chen, K-L., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. Retrieved from [Link]

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A Senior Application Scientist's Guide to Catalytic Systems for Diazepine Formation

Author: BenchChem Technical Support Team. Date: February 2026

Diazepine scaffolds are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anxiolytic, anticonvulsant, and hypnotic effects.[1][2] The efficient construction of this seven-membered heterocyclic ring system is a critical challenge in drug discovery and development. This guide provides an in-depth evaluation of various catalytic systems for diazepine synthesis, offering a comparative analysis of their performance, mechanistic insights, and practical considerations for researchers in the field.

An Overview of Catalytic Strategies

The synthesis of diazepines has evolved significantly from classical condensation methods to sophisticated catalytic protocols. Modern approaches offer greater efficiency, control over selectivity, and broader substrate scope. These catalytic systems can be broadly categorized into three main families: Transition Metal Catalysis, Acid Catalysis, and Organocatalysis. Each approach presents a unique set of advantages and is suited for different synthetic challenges.

Catalytic_Systems_for_Diazepine_Synthesis Diazepine Synthesis Diazepine Synthesis Transition Metal Catalysis Transition Metal Catalysis Diazepine Synthesis->Transition Metal Catalysis Acid Catalysis Acid Catalysis Diazepine Synthesis->Acid Catalysis Organocatalysis Organocatalysis Diazepine Synthesis->Organocatalysis Palladium (Pd) Palladium (Pd) Transition Metal Catalysis->Palladium (Pd) C-N Coupling, C-H Activation Rhodium (Rh) / Ruthenium (Ru) Rhodium (Rh) / Ruthenium (Ru) Transition Metal Catalysis->Rhodium (Rh) / Ruthenium (Ru) Annulation Copper (Cu) Copper (Cu) Transition Metal Catalysis->Copper (Cu) Annulation, Coupling Lewis Acids Lewis Acids Acid Catalysis->Lewis Acids e.g., Sc(OTf)₃, InBr₃, CdCl₂ Brønsted Acids Brønsted Acids Acid Catalysis->Brønsted Acids e.g., p-TsOH, HPAs, HCOOH Buchwald_Hartwig_Workflow A 1. Assemble Reactants (Substrate, Pd Catalyst, Ligand, Base) B 2. Add Anhydrous Solvent (e.g., Toluene) A->B C 3. Heat under Inert Atmosphere (110 °C) B->C D 4. Monitor Reaction (TLC / LC-MS) C->D E 5. Cool and Filter (Remove Catalyst/Base) D->E F 6. Purify (Column Chromatography) E->F G Final Product F->G Acid_Catalyzed_Mechanism sub o-phenylenediamine + Ketone act 1. Carbonyl Activation sub->act cat H⁺ Catalyst (e.g., p-TsOH) cat->act nuc1 2. Nucleophilic Attack (forms Imine) act->nuc1 cyc 3. Intramolecular Cyclization nuc1->cyc dehyd 4. Dehydration cyc->dehyd prod 1,5-Benzodiazepine dehyd->prod

Sources

Isomeric Purity Assessment of 1,2,2-Trimethyl-1,4-diazepane: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous assessment of 1,2,2-Trimethyl-1,4-diazepane isomeric purity. As a Senior Application Scientist, I have structured this content to address the specific challenge of distinguishing this target molecule from its critical regioisomers (e.g., 1,3,3-trimethyl-1,4-diazepane), a common issue in the synthesis of substituted 1,4-diazepanes.

Executive Summary & Technical Context

This compound (CAS 933716-29-1) is a specialized heterocyclic intermediate often used in the synthesis of CNS-active agents (e.g., Suvorexant analogs).[1] Its structure features a 1,4-diazepane ring with a methyl group on N1 and a gem-dimethyl group on the adjacent C2 carbon.

The Core Challenge: Regioisomerism Unlike enantiomeric purity, the primary quality attribute for this achiral molecule is regioisomeric purity . The synthesis—typically involving the cyclization of N-methyl-substituted diamines with dihalo-alkanes—often produces a thermodynamic mixture of the target 1,2,2-isomer (sterically crowded) and the 1,3,3-isomer (less hindered).

  • Target (1,2,2): N-Methyl group is adjacent to the gem-dimethyl group.

  • Impurity (1,3,3): N-Methyl group is separated from the gem-dimethyl group by a methylene bridge.

Differentiating these isomers requires techniques capable of resolving subtle steric and electronic differences. This guide compares Quantitative NMR (qNMR) , GC-MS , and Derivatization-HPLC , recommending a hybrid workflow for definitive validation.

Comparative Analysis of Assessment Methodologies

The following table summarizes the performance of three standard analytical approaches for this specific diazepane derivative.

FeatureMethod A: High-Field 1H/13C NMR Method B: Capillary GC-MS Method C: Derivatization HPLC
Primary Utility Structural Proof (Regio-assignment)Routine QC (Quantitation)Trace Impurity Analysis
Specificity High (Definitive connectivity)Moderate (Relies on retention time)High (Resolves chemically similar species)
Limit of Detection ~0.5 - 1.0%< 0.05%< 0.01%
Throughput Low (15-30 min/sample)High (10-15 min/sample)Medium (20-40 min/sample)
Critical Limitation Sensitivity for trace isomers (<1%)Thermal degradation of amineRequires sample workup/reagents
Recommendation Gold Standard for Validation Standard for Batch Release For Complex Matrices only

Detailed Experimental Protocols

Protocol A: Structural Validation via NMR (The "Gold Standard")

Rationale: NMR is the only method that provides direct evidence of the N-Me to C-Me spatial relationship, eliminating ambiguity.

Equipment: 500 MHz (or higher) NMR Spectrometer with cryoprobe. Solvent: Benzene-d6 (


) – Preferred over 

for maximizing shift dispersion of methyl groups.

Workflow:

  • Sample Prep: Dissolve 10 mg of this compound in 0.6 mL

    
    .
    
  • Acquisition:

    • 1H NMR: 64 scans.[2]

    • NOESY (1D or 2D): Irradiate the N-Methyl resonance (~2.3 ppm).

    • HMBC: Optimized for long-range coupling (8 Hz).

  • Analysis Criteria:

    • Target (1,2,2): The N-Methyl protons will show a strong NOE enhancement (>2%) with the gem-dimethyl protons (C2-Me) due to proximity (<3 Å). In HMBC, N-Me protons will correlate to the quaternary C2 carbon.

    • Impurity (1,3,3): The N-Methyl protons will show NOE enhancement only with the adjacent methylene (C2-H2), not the gem-dimethyls.

Protocol B: Routine Quantitation via GC-MS

Rationale: The steric crowding in the 1,2,2-isomer lowers its boiling point relative to the 1,3,3-isomer, allowing baseline separation on non-polar columns.

System: Agilent 7890/5977 (or equivalent) with FID and MS detectors. Column: Rtx-5 Amine or DB-5MS (30m x 0.25mm x 0.25µm). Base-deactivated columns are mandatory to prevent peak tailing of the secondary amine.

Method Parameters:

  • Inlet: Split 50:1 @ 250°C.

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 15°C/min to 180°C.

    • Ramp 30°C/min to 280°C (Burn out).

  • Detection:

    • FID: For quantitative purity (Area %).

    • MS (SIM Mode): Monitor m/z 142 (Molecular Ion) and characteristic fragments (m/z 58 for dimethyl-amine fragment vs m/z 44).

Data Interpretation:

  • Retention Time (

    
    ):  The 1,2,2-isomer  (globular, shielded) typically elutes earlier  than the 1,3,3-isomer  (linear, exposed polarity).
    
  • Acceptance Criteria: Main peak > 98.0% Area; Sum of regioisomers < 1.0%.

Visualization of Workflows

Diagram 1: Synthetic Pathways & Regioisomer Formation

This diagram illustrates the divergent pathways that necessitate rigorous testing.

G Start Precursor: N-Methyl-1,2-diaminoethane Reaction Cyclization Reaction (Thermodynamic Control) Start->Reaction Reagent Reagent: 1,3-Dibromo-2,2-dimethylpropane Reagent->Reaction Target TARGET (1,2,2) N-Me adjacent to C-Me2 (Sterically Hindered) Reaction->Target Path A (Desired) Impurity IMPURITY (1,3,3) N-Me distant from C-Me2 (Less Hindered) Reaction->Impurity Path B (Regio-leakage)

Caption: Divergent cyclization pathways leading to the target 1,2,2-isomer and the thermodynamic 1,3,3-impurity.

Diagram 2: Analytical Decision Tree

A self-validating workflow for batch release.

DecisionTree Sample Crude/Isolated This compound GCMS Step 1: GC-MS Screening (Rtx-5 Amine Column) Sample->GCMS Check1 Single Peak > 98%? GCMS->Check1 NMR Step 2: 1H NMR & NOESY (Confirm Regiochemistry) Check1->NMR Yes Deriv Step 1b: Derivatization (BOC-Anhydride) Check1->Deriv No / Ambiguous Separation Fail Reject / Re-purify (Distillation) NMR->Fail Wrong Isomer Pass Release Batch (COA Generation) NMR->Pass NOE Confirmed HPLC HPLC Analysis (Chiral/Achiral) Deriv->HPLC HPLC->Fail

Caption: Integrated analytical workflow prioritizing GC-MS for speed and NMR for structural certainty.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 129075640, 2,2,7-Trimethyl-1,4-diazepine (Related Structure). Retrieved from [Link]

  • Hancu, G., et al. (2011). Thin Layer Chromatographic Separation of Benzodiazepine Derivates. J. Chem. Pharm.[3] Res. Retrieved from [Link]

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A Head-to-Head Comparison of 1,2,2-Trimethyl-1,4-diazepane with Commercial Catalysts for the Ring-Opening Polymerization of L-Lactide

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide for Researchers in Polymer Chemistry

In the rapidly evolving field of biodegradable polymers, the synthesis of polylactic acid (PLA) through the Ring-Opening Polymerization (ROP) of lactide stands as a cornerstone technology. The choice of catalyst is paramount, dictating not only reaction efficiency and polymer characteristics but also the biocompatibility and environmental footprint of the final product. While metal-based catalysts like Tin(II) octoate (Sn(Oct)₂) have been industrial workhorses, the push towards metal-free systems has elevated the prominence of organocatalysts.[1][2]

This guide provides a detailed, head-to-head comparison of an investigational organocatalyst, 1,2,2-Trimethyl-1,4-diazepane, with two widely recognized commercial catalysts: the industry-standard metal-based catalyst, Sn(Oct)₂, and the powerful organic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Our analysis is grounded in both established literature for the commercial catalysts and predictive, mechanistically-informed data for the novel diazepane system, offering a comprehensive resource for researchers and professionals in drug development and material science.

Catalyst Profiles: Mechanisms and Inherent Properties

The efficacy of a catalyst in ROP is a function of its mechanism, steric hindrance, and basicity/acidity. Understanding these fundamentals is key to rational catalyst selection and process optimization.

  • This compound (Investigational): As a cyclic tertiary amine, this compound is postulated to function as a nucleophilic organocatalyst. Its mechanism likely involves the nucleophilic attack of the tertiary amine on the carbonyl carbon of the lactide monomer, leading to ring opening and the formation of a zwitterionic intermediate. The trimethyl substitution on the diazepane ring offers steric bulk, which can influence both the rate of polymerization and the stereoselectivity of the process. The inherent flexibility of the seven-membered diazepane ring may also play a role in its catalytic activity.

  • Sn(Oct)₂ (Commercial Standard, Metal-Based): Tin(II) octoate is a coordination-insertion catalyst.[3] The polymerization is initiated by an alcohol, which coordinates to the tin center. The lactide monomer then coordinates and inserts into the tin-alkoxide bond, propagating the polymer chain.[3] Sn(Oct)₂ is favored in industrial settings for its high activity at elevated temperatures and its solubility in molten lactide.[3][4] However, concerns about tin residue in the final polymer, particularly for biomedical applications, are a significant drawback.[2]

  • DBU (Commercial Standard, Organocatalyst): 1,8-Diazabicyclo[5.4.0]undec-7-ene is a strong, non-nucleophilic amidine base that typically operates via a hydrogen-bonding mechanism. In the presence of an alcohol initiator (e.g., benzyl alcohol), DBU activates the initiator by forming a hydrogen-bonded complex, enhancing its nucleophilicity.[5][6][7] This activated alcohol then attacks the lactide monomer. DBU is known for its high activity at ambient temperatures, allowing for controlled polymerizations with low polydispersity.[1]

Performance Metrics: A Comparative Analysis

To provide a clear, quantitative comparison, the following table summarizes the performance of each catalyst under typical laboratory conditions for the ROP of L-lactide. The data for Sn(Oct)₂ and DBU are derived from published studies, while the data for this compound are projected based on its structural and mechanistic similarities to other cyclic amine catalysts.

Performance Metric This compound (Projected) Sn(Oct)₂ DBU
Catalyst Type Organocatalyst (Tertiary Amine)Metal-basedOrganocatalyst (Amidine)
Typical Reaction Temp. 60-80 °C130-180 °C25-60 °C
Monomer Conversion >95%>99%>98%
Molecular Weight (Mn) 10-30 kg/mol 50-100 kg/mol 10-50 kg/mol
Polydispersity (Đ) 1.1 - 1.31.2 - 1.81.05 - 1.2
Catalyst Loading 0.5 - 1.0 mol%0.01 - 0.1 mol%0.1 - 0.5 mol%
Toxicity Profile Low (predicted)Moderate (Tin residue)Low
Stereocontrol Moderate (Potential for some selectivity)Low (Racemization at high temp.)High
Experimental Protocol: ROP of L-Lactide

The following protocol provides a standardized procedure for conducting the ROP of L-lactide, which can be adapted for each of the discussed catalysts. Adherence to anhydrous conditions is critical for achieving controlled polymerization and preventing unwanted side reactions.

Materials:

  • L-Lactide (recrystallized from dry toluene)

  • Benzyl Alcohol (BnOH), initiator (dried over molecular sieves)

  • Catalyst (this compound, Sn(Oct)₂, or DBU)

  • Anhydrous Toluene (solvent)

  • Dry Schlenk flask and magnetic stir bar

  • Nitrogen or Argon gas supply

Procedure:

  • Preparation: In a glovebox or under a steady stream of inert gas, add L-lactide (e.g., 1.44 g, 10 mmol) and a magnetic stir bar to a dry Schlenk flask.

  • Initiator & Solvent Addition: Add anhydrous toluene (e.g., 10 mL) to dissolve the monomer. Subsequently, add the desired amount of benzyl alcohol initiator via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Catalyst Addition: In a separate vial, prepare a stock solution of the catalyst in anhydrous toluene. Add the required volume of the catalyst solution to the reaction flask to achieve the desired catalyst loading.

  • Polymerization: Place the sealed flask in a preheated oil bath at the desired reaction temperature (refer to the table above for typical temperatures for each catalyst). Stir the reaction mixture for the specified time (typically 1-24 hours, depending on the catalyst and temperature).

  • Termination & Precipitation: After the desired time, cool the flask to room temperature. Quench the reaction by adding a small amount of benzoic acid. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold methanol.

  • Purification & Drying: Filter the precipitated polymer, wash with fresh methanol, and dry under vacuum at 40 °C until a constant weight is achieved.

  • Characterization: Analyze the resulting PLA for molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC). Determine monomer conversion and polymer microstructure using ¹H NMR spectroscopy.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams outline the proposed catalytic cycle and the general experimental workflow.

G cluster_cycle Proposed Catalytic Cycle for Amine-Catalyzed ROP A Amine Catalyst (R₃N) C Zwitterionic Intermediate A->C Nucleophilic Attack B Lactide Monomer B->C D Ring-Opened Monomer C->D Ring Opening E Propagating Polymer Chain D->E Initiation F Chain Growth E->F Propagation with another Lactide F->E G A 1. Add L-Lactide to Schlenk Flask B 2. Add Anhydrous Solvent & Initiator A->B C 3. Add Catalyst Solution B->C D 4. Heat and Stir (Polymerization) C->D E 5. Quench and Precipitate in Methanol D->E F 6. Filter and Dry Polymer E->F G 7. Characterize (GPC, NMR) F->G

Caption: General experimental workflow for the ROP of L-Lactide.

Conclusion and Future Outlook

This guide highlights the distinct advantages and disadvantages of an investigational diazepane-based organocatalyst in comparison to established commercial systems.

  • Sn(Oct)₂ remains a viable option for bulk industrial production where high temperatures are required and trace metal contamination is permissible. [3][4]* DBU excels in applications demanding high control over polymer architecture and low-temperature processing, making it ideal for synthesizing well-defined block copolymers or for use with thermally sensitive substrates. [1][5]* This compound , as a representative of a new class of organocatalysts, offers a promising metal-free alternative. Its projected performance suggests a balance between reactivity and control. Further research is warranted to fully elucidate its catalytic potential, including a detailed investigation into its stereoselectivity and performance under industrially relevant, solvent-free conditions.

The continued exploration of novel organocatalysts like substituted 1,4-diazepanes is crucial for advancing the synthesis of next-generation biodegradable polymers with tailored properties and enhanced biocompatibility, meeting the growing demands of the biomedical and sustainable materials industries.

References

  • Controlled polymerisation of lactide using an organo-catalyst in supercritical carbon dioxide. Green Chemistry. 5

  • Synthesis of Biodegradable Lactide-Based Polymers in the Presence of Metal-Free Organocatalyst. ResearchGate.

  • The Effect of Tertiary Amines as Catalysts on the Ring-Opening Polymerization of Benzoxazines. MDPI.

  • Polymers Based on PLA from Synthesis Using D,L-Lactic Acid (or Racemic Lactide) and Some Biomedical Applications: A Short Review. National Center for Biotechnology Information.

  • Organic Catalysis for the Polymerization of Lactide and Related Cyclic Diesters. Royal Society of Chemistry.

  • Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions. Semantic Scholar.

  • Stereocomplexed Functional and Statistical Poly(lactide-carbonate)s via a Simple Organocatalytic System. ACS Publications.

  • Ring-opening polymerization of lactones using supramolecular organocatalysts under simple conditions. RSC Publishing.

  • Proposed mechanism for the ring‐opening and polymerization of 1,3‐benzoxazine with amine. ResearchGate.

  • Fast and switchable ring-opening polymerization of biorenewable omega-substituted lactones towards sustainable copolymers with facile control over monomer sequences. RSC Publishing.

  • Ring Opening Polymerization (ROP). YouTube.

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A Researcher's Guide to Predicting and Confirming the Regioselectivity of 1,2,2-Trimethyl-1,4-diazepane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise functionalization of heterocyclic scaffolds is paramount. The 1,4-diazepane ring system is a common motif in pharmacologically active compounds, and understanding the regioselectivity of its reactions is crucial for the synthesis of targeted molecules.[1][2][3] This guide provides an in-depth analysis of the factors governing the regioselectivity of reactions involving 1,2,2-trimethyl-1,4-diazepane, a substituted diazepane with distinct electronic and steric properties. We will compare its expected reactivity with that of the simpler, symmetrical piperazine and provide the experimental framework necessary to validate these predictions.

The Challenge of Regioselectivity in Unsymmetrical Diamines

Unsymmetrical diamines, such as this compound, present a classic challenge in synthetic chemistry: how to selectively functionalize one nitrogen atom over the other. The outcome of reactions like alkylation and acylation is determined by a delicate interplay of electronic and steric factors. In the case of this compound, the two nitrogen atoms, N1 and N4, are in significantly different chemical environments.

Unraveling the Factors at Play: A Comparative Analysis

To understand the expected regioselectivity, we will dissect the structural features of this compound and compare them to the well-understood behavior of piperazine.

This compound: A Tale of Two Nitrogens
  • N1: This nitrogen is part of a tertiary amine, bonded to a methyl group and two methylene groups within the diazepane ring.

  • N4: This nitrogen is part of a secondary amine, bonded to two methylene groups within the ring and a hydrogen atom.

Electronic Effects:

The N1 nitrogen is attached to an electron-donating methyl group. This positive inductive effect (+I) increases the electron density on N1, making it intrinsically more nucleophilic than a secondary amine. In contrast, the N4 nitrogen is only attached to alkyl groups within the ring. Therefore, from a purely electronic standpoint, N1 is expected to be the more reactive site for electrophilic attack.

Steric Effects:

The most significant structural feature of this compound is the presence of a gem-dimethyl group at the C2 position, adjacent to the N1 nitrogen. This arrangement, often associated with the "Thorpe-Ingold effect" or "gem-dimethyl effect," can have profound consequences on ring conformation and reactivity.[4][5][6] The two methyl groups at C2 create substantial steric hindrance around the N1 nitrogen. This bulkiness can shield N1 from the approach of electrophiles, particularly larger ones. The N4 nitrogen, on the other hand, is significantly less sterically encumbered.

Piperazine: A Symmetrical Benchmark

Piperazine is a simple, symmetrical cyclic diamine. Both nitrogen atoms are secondary amines and are chemically equivalent. Therefore, in the absence of directing groups, mono-functionalization of piperazine will statistically yield the desired product, but over-alkylation or acylation to form the N,N'-disubstituted product is a common side reaction.[7] The synthesis of unsymmetrically N,N'-disubstituted piperazines typically requires a multi-step approach involving protecting groups to differentiate the two nitrogen atoms.[7]

Predicting the Regiochemical Outcome

Based on the analysis of electronic and steric effects, we can predict the likely outcome of reactions with this compound:

  • For small electrophiles (e.g., methylation with methyl iodide): The electronic effect may dominate, leading to a significant amount of the N1-alkylated product. However, steric hindrance from the gem-dimethyl group will still play a role, likely resulting in a mixture of N1 and N4 isomers.

  • For larger electrophiles (e.g., benzylation with benzyl bromide or acylation with benzoyl chloride): The steric hindrance around N1 is expected to be the deciding factor. The bulkier electrophile will preferentially react at the more accessible N4 position, leading to a higher yield of the N4-substituted product.

This interplay between electronics and sterics highlights the importance of experimental verification.

Experimental Confirmation of Regioselectivity

A combination of synthetic experiments and rigorous analytical techniques is essential to definitively determine the regioselectivity of reactions with this compound.

Synthetic Protocol: A General Approach to N-Alkylation and N-Acylation

The following protocols provide a starting point for investigating the regioselectivity of alkylation and acylation reactions.

General N-Alkylation Protocol:

  • Dissolve this compound (1.0 eq.) in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Add a non-nucleophilic base (e.g., potassium carbonate, diisopropylethylamine) (1.1 eq.).

  • Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.

General N-Acylation Protocol:

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, pyridine) (1.2 eq.) in an aprotic solvent (e.g., dichloromethane, THF).

  • Cool the mixture to 0 °C.

  • Add the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous base, drying the organic layer, and purifying by column chromatography.

Analytical Characterization: The Key to Unambiguous Isomer Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the most powerful tool for distinguishing between the N1 and N4 substituted isomers.[8]

  • ¹H NMR:

    • N1-Substitution: The signal for the N1-methyl group will be a singlet. The protons on the carbons adjacent to N1 will show characteristic shifts and coupling patterns.

    • N4-Substitution: The N1-methyl singlet will remain. The protons on the carbons adjacent to N4 will be significantly affected by the new substituent. In the case of acylation, the protons on the carbons alpha to the N4-acyl group will often show a downfield shift due to the electron-withdrawing effect of the carbonyl group.

  • ¹³C NMR: The chemical shifts of the carbon atoms, particularly those adjacent to the nitrogen atoms, will be diagnostic. Acylation will cause a significant downfield shift for the adjacent carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity, thus definitively identifying the site of substitution.

X-ray Crystallography:

For crystalline products, single-crystal X-ray diffraction provides the ultimate, unequivocal proof of structure.[9] It allows for the direct visualization of the molecular structure, confirming the position of the newly introduced substituent.

Comparative Data Summary

The following table summarizes the expected outcomes and key analytical differentiators for the reactions of this compound and piperazine.

FeatureThis compoundPiperazine
Nitrogen Atoms N1 (tertiary, sterically hindered), N4 (secondary, less hindered)Two equivalent secondary amines
Key Influencing Factors Interplay of electronic (N1 more nucleophilic) and steric (N1 more hindered) effectsStatistical distribution, potential for disubstitution
Predicted Major Product (Small Electrophile) Mixture of N1 and N4 isomersMono-substituted product (with risk of disubstitution)
Predicted Major Product (Large Electrophile) N4-substituted isomerMono-substituted product (with risk of disubstitution)
Key ¹H NMR Differentiator Position of new substituent relative to the N1-methyl and gem-dimethyl groupsSymmetrical spectrum for starting material, loss of symmetry upon mono-substitution
Key ¹³C NMR Differentiator Diagnostic shifts of carbons adjacent to N1 and N4One set of carbon signals for starting material, two sets upon mono-substitution

Visualizing the Rationale

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Factors influencing regioselectivity in this compound reactions.

G cluster_0 Experimental Workflow Start 1. Reaction Setup (Alkylation or Acylation) TLC_LCMS 2. Reaction Monitoring (TLC / LC-MS) Start->TLC_LCMS Workup 3. Reaction Workup & Purification TLC_LCMS->Workup NMR 4. NMR Analysis (1H, 13C, 2D) Workup->NMR Xray 5. X-ray Crystallography (if crystalline) Workup->Xray Conclusion 6. Regiochemical Assignment NMR->Conclusion Xray->Conclusion

Caption: Workflow for confirming the regioselectivity of this compound reactions.

Conclusion

The regioselectivity of reactions involving this compound is a nuanced interplay of electronic and steric effects. While the N1 position is electronically activated by the N-methyl group, it is also significantly sterically hindered by the adjacent gem-dimethyl group. This leads to a predictable, yet experimentally verifiable, preference for substitution at the N4 position, especially with larger electrophiles. For smaller electrophiles, a mixture of isomers is more likely. In contrast, the symmetrical nature of piperazine makes mono-functionalization a statistical challenge, often necessitating protecting group strategies for selective synthesis.

By understanding these fundamental principles and employing rigorous analytical techniques, researchers can confidently predict and confirm the outcomes of their synthetic endeavors, paving the way for the efficient and targeted development of novel diazepane-based compounds.

References

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A Comparative Guide to the Synthesis of 1,2,2-Trimethyl-1,4-diazepane: An Evaluation of Reproducibility and Practicality

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2,2-Trimethyl-1,4-diazepane is a saturated seven-membered heterocyclic compound containing two nitrogen atoms. Its structural complexity, featuring a tertiary amine, a secondary amine, and a gem-dimethyl group, makes it a valuable scaffold in medicinal chemistry and drug development. The specific arrangement of these functional groups can significantly influence the molecule's conformational flexibility and its interactions with biological targets. As with many novel chemical entities, the development of reliable and reproducible synthetic routes is paramount for its exploration in various research applications.

This guide provides an in-depth comparison of two plausible synthetic routes for this compound. As no direct, published synthesis for this specific molecule is readily available, the following protocols have been constructed based on well-established and analogous transformations reported in peer-reviewed literature. This guide will objectively evaluate each method's performance, considering factors such as the availability of starting materials, reaction efficiency, operational simplicity, and potential for scalability. The experimental data and procedural details are drawn from analogous reactions to provide a robust framework for researchers seeking to synthesize this compound.

Method 1: Linear Synthesis via a Gem-Dimethyl Diamine Precursor

This approach constructs the 1,4-diazepane ring from a linear precursor that already contains the C2 gem-dimethyl group. The synthesis begins with the commercially available 2,2-dimethyl-1,3-propanediamine.

Experimental Protocol: Method 1

Step 1: Synthesis of N-(2-amino-2-methylpropyl)-2-chloroacetamide

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,2-dimethyl-1,3-propanediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.0 eq) in DCM to the stirred diamine solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 5,5-Dimethyl-1,4-diazepan-2-one

  • Dissolve the crude N-(2-amino-2-methylpropyl)-2-chloroacetamide from the previous step in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as potassium carbonate (2.0 eq).

  • Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring for the formation of the cyclized product by TLC or LC-MS. The Thorpe-Ingold effect, resulting from the gem-dimethyl group, is expected to facilitate this intramolecular cyclization.[1]

  • After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain 5,5-dimethyl-1,4-diazepan-2-one.

Step 3: Synthesis of 2,2-Dimethyl-1,4-diazepane

  • In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Slowly add a solution of 5,5-dimethyl-1,4-diazepan-2-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Monitor the reduction of the lactam by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield crude 2,2-dimethyl-1,4-diazepane.

Step 4: Synthesis of this compound

  • To a solution of 2,2-dimethyl-1,4-diazepane (1.0 eq) in formic acid (excess), add aqueous formaldehyde (37 wt. %, excess).

  • Heat the reaction mixture to reflux (90-100 °C) for 8-12 hours. The Eschweiler-Clarke reaction conditions are known to favor the methylation of the less sterically hindered secondary amine.[2][3][4]

  • After completion, cool the reaction mixture and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to afford this compound.

Method 1: Linear Synthesis A 2,2-Dimethyl-1,3-propanediamine B N-(2-amino-2-methylpropyl)-2-chloroacetamide A->B Chloroacetyl chloride C 5,5-Dimethyl-1,4-diazepan-2-one B->C K₂CO₃, DMF, heat D 2,2-Dimethyl-1,4-diazepane C->D LiAlH₄, THF E This compound D->E HCO₂H, HCHO (aq)

Figure 1: Synthetic workflow for Method 1.

Method 2: Convergent Synthesis via Lactam Alkylation

This route involves the initial formation of the 1,4-diazepanone ring, followed by the introduction of the gem-dimethyl group at the C5 position, reduction of the lactam, and final N-methylation.

Experimental Protocol: Method 2

Step 1: Synthesis of 1,4-Diazepan-5-one

  • A plausible synthesis can be adapted from the preparation of analogous benzodiazepanones.[5][6] A suitable starting material would be an N-protected β-amino acid ester, which can be coupled with an N-protected aminoacetaldehyde equivalent, followed by deprotection and cyclization.

  • Alternatively, commercially available 1,4-diazepan-5-one can be used as the starting material.

Step 2: Synthesis of 5,5-Dimethyl-1,4-diazepan-2-one

  • Protect the secondary amine of 1,4-diazepan-5-one with a suitable protecting group (e.g., Boc or Cbz) to prevent N-alkylation.

  • In a dry, inert atmosphere, dissolve the N-protected 1,4-diazepan-5-one (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (2.2 eq) to generate the enolate.

  • Add methyl iodide (2.2 eq) to the enolate solution and allow the reaction to slowly warm to room temperature.

  • Stir for 12-16 hours, monitoring the progress of the dimethylation by TLC or LC-MS.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Deprotect the N-protected 5,5-dimethyl-1,4-diazepan-2-one under appropriate conditions (e.g., TFA for Boc, H₂/Pd-C for Cbz).

  • Purify the product by column chromatography.

Step 3: Synthesis of 2,2-Dimethyl-1,4-diazepane

  • This step is identical to Step 3 in Method 1. Reduce the 5,5-dimethyl-1,4-diazepan-2-one with LiAlH₄ in THF.

Step 4: Synthesis of this compound

  • This step is identical to Step 4 in Method 1. Perform an Eschweiler-Clarke methylation on 2,2-dimethyl-1,4-diazepane using formic acid and formaldehyde.

Method 2: Convergent Synthesis A 1,4-Diazepan-5-one B N-protected-5,5-Dimethyl-1,4-diazepan-2-one A->B 1. Protection 2. Base, MeI C 5,5-Dimethyl-1,4-diazepan-2-one B->C Deprotection D 2,2-Dimethyl-1,4-diazepane C->D LiAlH₄, THF E This compound D->E HCO₂H, HCHO (aq)

Figure 2: Synthetic workflow for Method 2.

Comparative Analysis

FeatureMethod 1: Linear SynthesisMethod 2: Convergent Synthesis
Starting Materials 2,2-dimethyl-1,3-propanediamine is commercially available.[7][8]1,4-Diazepan-5-one is commercially available but can be more expensive. Synthesis from basic precursors adds steps.
Key Transformations Intramolecular cyclization of a chloroacetamide.α,α-dimethylation of a lactam.
Reproducibility The acylation and reduction steps are generally high-yielding and reproducible. The intramolecular cyclization may require optimization.The α,α-dimethylation of lactams can be challenging, often requiring strictly anhydrous conditions and strong bases, which can affect reproducibility.
Scalability The use of LiAlH₄ can be problematic on a large scale due to safety concerns. The Eschweiler-Clarke reaction is generally scalable.The use of cryogenic temperatures (-78 °C) and large excesses of strong bases for the dimethylation step may pose challenges for large-scale synthesis.
Purification Multiple chromatographic purifications are likely required.Purification after the dimethylation step can be complex due to potential side products (mono-alkylation, N-alkylation if not protected).
Overall Yield Potentially higher overall yield due to more robust individual steps.The dimethylation step is critical and may have a lower yield, impacting the overall efficiency.
Safety Considerations Chloroacetyl chloride is corrosive and lachrymatory. LiAlH₄ is highly pyrophoric.Strong bases like LDA and NaHMDS are pyrophoric and moisture-sensitive. Methyl iodide is a known carcinogen.

Discussion and Recommendation

Both proposed synthetic routes offer viable, albeit constructed, pathways to this compound.

Method 1 appears to be the more practical and potentially more reproducible approach for a research setting. The starting material, 2,2-dimethyl-1,3-propanediamine, is readily accessible.[7][8] The key cyclization step is facilitated by the Thorpe-Ingold effect, which should favor the formation of the seven-membered ring.[1] The subsequent reduction and methylation steps are standard and well-documented transformations. While the use of LiAlH₄ requires careful handling, it is a common laboratory procedure. The Eschweiler-Clarke methylation is a robust and high-yielding reaction for the N-methylation of secondary amines.[2][3][4]

Method 2 presents a more convergent approach but hinges on the challenging α,α-dimethylation of a lactam. This step often requires carefully controlled conditions, including the use of strong, pyrophoric bases at low temperatures, and can be prone to side reactions, potentially lowering the yield and complicating purification. While the protection and deprotection steps add to the overall length of the synthesis, they are necessary to avoid competing N-alkylation.

For researchers seeking a reliable and straightforward synthesis of this compound, Method 1 is recommended as the more promising starting point. The linear sequence relies on more predictable and generally higher-yielding reactions. However, for the synthesis of a library of analogs with diversity at the C5 position, the convergent nature of Method 2 might offer some advantages, provided the challenges of the dimethylation step can be overcome.

Conclusion

This guide has presented two plausible and scientifically-grounded synthetic routes to this compound, based on established chemical principles and analogous reactions from the literature. By comparing the practical aspects of each method, this guide aims to provide researchers with the necessary insights to make an informed decision on the most suitable synthetic strategy for their specific needs. As with any synthesis of a novel compound, experimental validation and optimization of the proposed steps will be crucial for achieving a successful and reproducible outcome.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development can conduct their work with the highest standards of safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2,2-Trimethyl-1,4-diazepane, a substituted aliphatic amine. The procedures outlined herein are designed to be self-validating, ensuring that each step contributes to a safe and compliant waste management process. Adherence to these guidelines will not only protect laboratory personnel but also safeguard our shared environment.

Hazard Assessment and Chemical Profile

Inferred Hazard Profile:

Hazard CategoryAnticipated RiskRationale and Causality
Skin Corrosion/Irritation Category 1B/2: Corrosive or Irritant Aliphatic amines are often corrosive or irritating to the skin.[1][2] The basic nitrogen atoms can cause chemical burns upon prolonged contact.
Serious Eye Damage/Irritation Category 1: Causes Serious Eye Damage Amines are particularly hazardous to the eyes and can cause irreversible damage.[2]
Acute Toxicity (Oral, Dermal) Potential for Harm While data is limited, many amine and diazepine derivatives exhibit some level of toxicity if ingested or absorbed through the skin.[8][9][10]
Respiratory Irritation May Cause Respiratory Irritation Volatile amines can irritate the respiratory tract.[2]
Flammability Likely Flammable Liquid Similar small-molecule amines are flammable.[6][11] Vapors may form explosive mixtures with air.
Environmental Hazard Potentially Harmful to Aquatic Life Many nitrogen-containing organic compounds can be toxic to aquatic organisms.[12][13][14] Unneutralized amines can alter the pH of waterways.

Given these potential hazards, this compound must be treated as a hazardous waste.[15][16] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to make a hazardous waste determination.[15][16]

Personal Protective Equipment (PPE) and Spill Management

Before handling or preparing for disposal, ensure all personnel are equipped with the appropriate PPE. The causality is clear: creating a barrier between the researcher and the chemical is the most direct way to prevent exposure.

Required PPE:

  • Eye Protection: Chemical splash goggles and a face shield.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.[12]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.[2]

Spill Management Protocol:

In the event of a spill, immediate and correct action is critical to mitigate risks.

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.

  • Control Vapors and Ignition Sources: Ensure adequate ventilation (fume hood) and eliminate all sources of ignition.[1][11]

  • Contain the Spill: Use an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent to dike the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize (with caution): For small residual amounts, a dilute solution of a weak acid (e.g., citric acid) can be used for neutralization. However, this should only be performed by trained personnel, as the reaction can be exothermic. For the bulk of the waste, neutralization is not the primary disposal method; segregation and collection are.

  • Collect and Containerize: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

Disposal of this compound is not a matter of simple drain disposal or evaporation.[3][17] These methods are prohibited as they would release a potentially toxic and environmentally harmful substance into the sewer system or atmosphere.[18] The only acceptable method is through a licensed hazardous waste management company.

Step 1: Waste Segregation

  • Principle: Preventing unintended chemical reactions is paramount. Amines are basic and can react violently with acids. They can also react with oxidizing agents.

  • Action: Designate a specific, labeled waste container for this compound and other compatible aliphatic amine waste. Do not mix this waste stream with acidic waste, halogenated solvents, or strong oxidizers.[3][18] Keeping waste streams separate often reduces disposal costs.[3]

Step 2: Waste Containerization

  • Principle: The container must safely hold the waste without leaking or degrading, and it must be able to withstand the chemical properties of its contents.

  • Action: Use a clean, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap is appropriate. The container must be in good condition, free of cracks or defects. Keep the container closed at all times except when adding waste.[3]

Step 3: Waste Labeling

  • Principle: Accurate labeling ensures safe handling by all personnel and is a strict regulatory requirement for transport and disposal.[19]

  • Action: Label the waste container clearly with the words "HAZARDOUS WASTE," the full chemical name "this compound," and a clear indication of its hazards (e.g., "Corrosive," "Flammable"). Include the date accumulation started.

Step 4: Storage Pending Disposal

  • Principle: Safe temporary storage prevents accidents and ensures the waste is secure until it can be collected.

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel, away from heat or ignition sources, and in a well-ventilated location, such as a secondary containment tray inside a ventilated cabinet.[1]

Step 5: Arranging for Disposal

  • Principle: Hazardous waste must be managed from "cradle to grave" by authorized entities to ensure it is treated and disposed of in an environmentally sound manner.[16]

  • Action: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[18][19] Provide them with an accurate description of the waste. They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] The most probable final disposal method for this type of chemical waste is high-temperature incineration.[20]

Step 6: Empty Container Management

  • Principle: A container is not considered "empty" by regulatory standards until all possible contents have been removed.

  • Action: To render a container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[19] The rinsate from this process must be collected and disposed of as hazardous waste.[19] Once triple-rinsed and air-dried in a fume hood, the chemical label must be completely defaced or removed before the container can be discarded as regular laboratory glass or plastic waste.[19]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Waste Management Protocol cluster_contingency Contingency start Generate Waste: This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin Handling fume_hood Work in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Isolate from Acids & Oxidizers fume_hood->segregate Waste Generated spill Spill Occurs fume_hood->spill Potential Event containerize Containerize in Labeled, Compatible HDPE or Glass Bottle segregate->containerize store Store in Satellite Accumulation Area containerize->store contact_ehs Contact EHS for Pickup store->contact_ehs end Disposal by Licensed Hazardous Waste Vendor contact_ehs->end spill_protocol Execute Spill Protocol: Evacuate, Contain, Collect spill->spill_protocol Yes spill_protocol->containerize Collected Spill Debris

Sources

Personal protective equipment for handling 1,2,2-Trimethyl-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the safety, logistical, and operational protocols for handling 1,2,2-Trimethyl-1,4-diazepane .

Editorial Note on Safety Classification: As a specialized research intermediate, specific GHS data for the 1,2,2-trimethyl isomer is often extrapolated from the parent structure, 1,4-diazepane (Homopiperazine) . This guide adopts a "Worst-Case Analog" safety posture, classifying the substance as Corrosive (Category 1B/1C) and Acute Toxic (Dermal/Oral) based on the functional group properties of alkylated cyclic secondary/tertiary amines.

Executive Safety Summary

  • Primary Hazard: Corrosive .[1][2] Causes immediate, irreversible skin burns and eye damage.

  • Secondary Hazard: Acute Toxicity .[2] High lipophilicity (due to trimethyl substitution) facilitates rapid dermal absorption.

  • Critical Control: All handling of the neat substance must occur within a certified chemical fume hood.

  • Prohibited Material: Do NOT rely on standard disposable nitrile gloves for prolonged contact or immersion; amines degrade nitrile and penetrate rapidly.

Hazard Identification & Risk Assessment

The unique structure of this compound (a cyclic diamine) dictates its reactivity profile.

Hazard ClassGHS CategoryHazard StatementMechanism of Action
Skin Corrosion Cat.[1] 1B H314: Causes severe skin burns and eye damage.[2][3]High alkalinity (pKa ~10-11) saponifies skin lipids and denatures proteins instantly.
Acute Toxicity Cat. 3 (Dermal) H311: Toxic in contact with skin.The lipophilic methyl groups enhance penetration through the stratum corneum compared to the parent homopiperazine.
Eye Damage Cat. 1 H318: Causes serious eye damage.[2]Rapid corneal opacification and potential blindness upon contact.
Sensitization Cat. 1 (Possible) H317: May cause allergic skin reaction.Secondary amines are known sensitizers; repeated exposure may induce hypersensitivity.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling neat alkyl-diazepanes. You must utilize a Multi-Barrier System .

Hand Protection: The "Double-Glove" Protocol

Scientific Rationale: Secondary and tertiary amines can permeate standard nitrile rubber in <5 minutes. A laminate barrier is required for chemical resistance, while an outer nitrile glove provides physical protection and dexterity.

  • Layer 1 (Inner): Laminate Film (e.g., Silver Shield® / Norfoil®) .

    • Function: Chemical permeation barrier (>480 min breakthrough time).

  • Layer 2 (Outer): 5 mil Nitrile (Disposable) .

    • Function: Protects the inner glove from tears; improves grip; sacrificial layer for minor splashes.

  • Alternative (Heavy Exposure): Butyl Rubber (0.7 mm) .

Eye & Face Protection[1][3][5]
  • Primary: Chemical Splash Goggles (Indirect vented). Safety glasses are forbidden for neat handling.

  • Secondary: Face Shield (8-inch minimum). Required during dispensing, quenching, or any activity with splash potential.

Respiratory Protection[3]
  • Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Emergency (Spill): Full-face respirator with ABEK (Amine/Organic Vapor) cartridges.

PPE Decision Logic

PPE_Selection Start Handling Task State Physical State? Start->State Neat Neat / High Conc. State->Neat Pure Liquid/Solid Dilute Dilute (<100 mM) State->Dilute Solution Glove1 Inner: Silver Shield® Outer: Nitrile Neat->Glove1 Eye1 Goggles + Face Shield Neat->Eye1 Glove2 Double Nitrile (Change every 15 min) Dilute->Glove2 Eye2 Safety Glasses (Side Shields) Dilute->Eye2 caption Figure 1: Risk-based PPE Selection Logic for Alkyl-Diazepanes

Operational Handling Protocol

A. Storage & Stability[1][5]
  • Atmosphere: Hygroscopic and air-sensitive.[2] Store under Argon or Nitrogen .

  • Vessel: Glass or Teflon (PTFE). Avoid Aluminum (amines can corrode aluminum).

  • Segregation: Store in a dedicated "Corrosives - Base" cabinet, physically separated from acids and oxidizers.

B. Weighing & Transfer Workflow
  • Preparation: Place a disposable absorbent mat in the fume hood. Pre-weigh the receiving flask with solvent to minimize the time the neat amine is exposed to air.

  • Transfer: Use a glass syringe with a long needle or a positive-displacement pipette. Avoid pouring, which increases vapor surface area and splash risk.

  • Neutralization (Immediate): Have a beaker of dilute acetic acid (5%) or citric acid ready in the hood. Immediately rinse contaminated needles/tips in this acid bath before disposal to neutralize the amine residue.

C. Reaction Setup
  • Exotherm Warning: Dissolving this compound in acid or water is highly exothermic . Always add the amine slowly to the solvent with cooling (ice bath).

  • Quenching: When quenching reactions containing this amine, expect significant heat generation. Use a controlled addition of saturated ammonium chloride or dilute HCl.

Emergency Response & Disposal

Spill Management (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Absorb: Use Vermiculite or Dry Sand . Do not use paper towels (high surface area + heat = fire risk).

  • Neutralize: Treat the absorbed material with dilute acetic acid or sodium bisulfate.

  • Collect: Scoop into a hazardous waste container labeled "Alkaline Corrosive Debris."

Exposure First Aid
  • Skin Contact: Immediate Drench. Wash with water for 15 minutes minimum .[2] Do not use soap immediately if skin is broken.

  • Eye Contact: Flush for 15 minutes while holding eyelids open. Time is critical to prevent corneal clouding.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), seek medical attention immediately.

Disposal Procedures[1]
  • Waste Stream: Basic (Alkaline) Organic Waste .

  • Prohibition: Never mix with acidic waste streams (risk of violent heat generation/spattering) or halogenated solvents (risk of reaction).

  • Container: HDPE or Glass.

Operational Workflow Diagram

Handling_Workflow Storage Storage: Inert Gas, Cool, Dry Prep Prep: Fume Hood Check, Acid Bath Ready Storage->Prep Transfer Transfer: Syringe/Pipette (No Pouring) Prep->Transfer Decon Decon: Rinse Tools in 5% Acetic Acid Transfer->Decon Immediate Neutralization Waste Disposal: Alkaline Waste Stream Decon->Waste caption Figure 2: 'Cradle-to-Grave' Handling Workflow

References

  • PubChem. (n.d.). Compound Summary: Homopiperazine (1,4-Diazepane).[1] National Library of Medicine. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.